molecular formula C10H20N5Na2O16P3 B2816289 ATP disodium trihydrate CAS No. 51963-61-2

ATP disodium trihydrate

Numéro de catalogue: B2816289
Numéro CAS: 51963-61-2
Poids moléculaire: 605.19 g/mol
Clé InChI: MWEQTWJABOLLOS-AZGWGOJFSA-L
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Description

ATP is an adenosine 5'-phosphate in which the 5'-phosphate is a triphosphate group. It is involved in the transportation of chemical energy during metabolic pathways. It has a role as a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It is a conjugate acid of an ATP(3-).
Adenosine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.
Adenosine triphosphate (ATP) is a nucleotide consisting of a purine base (adenine) attached to the first carbon atom of ribose (a pentose sugar). Three phosphate groups are esterified at the fifth carbon atom of the ribose. ATP is incorporated into nucleic acids by polymerases in the processes of DNA replication and transcription. ATP contributes to cellular energy charge and participates in overall energy balance, maintaining cellular homeostasis. ATP can act as an extracellular signaling molecule via interactions with specific purinergic receptors to mediate a wide variety of processes as diverse as neurotransmission, inflammation, apoptosis, and bone remodelling. Extracellular ATP and its metabolite adenosine have also been shown to exert a variety of effects on nearly every cell type in human skin, and ATP seems to play a direct role in triggering skin inflammatory, regenerative, and fibrotic responses to mechanical injury, an indirect role in melanocyte proliferation and apoptosis, and a complex role in Langerhans cell-directed adaptive immunity. During exercise, intracellular homeostasis depends on the matching of adenosine triphosphate (ATP) supply and ATP demand. Metabolites play a useful role in communicating the extent of ATP demand to the metabolic supply pathways. Effects as different as proliferation or differentiation, chemotaxis, release of cytokines or lysosomal constituents, and generation of reactive oxygen or nitrogen species are elicited upon stimulation of blood cells with extracellular ATP. The increased concentration of adenosine triphosphate (ATP) in erythrocytes from patients with chronic renal failure (CRF) has been observed in many studies but the mechanism leading to these abnormalities still is controversial. (A3367, A3368, A3369, A3370, A3371).
Adenosine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Propriétés

Numéro CAS

51963-61-2

Formule moléculaire

C10H20N5Na2O16P3

Poids moléculaire

605.19 g/mol

Nom IUPAC

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate

InChI

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1

Clé InChI

MWEQTWJABOLLOS-AZGWGOJFSA-L

SMILES isomérique

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+]

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+]

Description physique

Solid

Solubilité

1000.0 mg/mL;  862 mg/mL (magnesium salt)

Origine du produit

United States

Foundational & Exploratory

The Central Role of ATP Disodium Trihydrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP), in its stable disodium (B8443419) trihydrate form, is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life.[1][2] This molecule is not a long-term energy storage unit, a role reserved for macromolecules like glycogen (B147801) and fats, but rather a shuttle that delivers energy for immediate use in cellular activities.[1] The energy held within the high-energy phosphoanhydride bonds of ATP is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), driving metabolic reactions, facilitating transport of substances across membranes, and powering mechanical work such as muscle contraction.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of ATP disodium trihydrate in cellular metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

ATP as the Nexus of Energy Metabolism

Cellular respiration is the primary process for ATP synthesis, breaking down glucose and other organic molecules to generate a substantial yield of ATP.[5] This intricate process is divided into three main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation.[6]

Quantitative Overview of ATP Production

The complete aerobic respiration of one molecule of glucose can theoretically generate a significant number of ATP molecules. The table below summarizes the approximate ATP yield at each stage. It is important to note that these are theoretical maximums, and the actual yield can vary depending on cellular conditions and the specific shuttle mechanisms used to transport electrons into the mitochondria.[7][8]

Metabolic PathwayNet ATP from Substrate-Level PhosphorylationNADH ProducedFADH₂ ProducedNet ATP from Oxidative PhosphorylationTotal ATP Yield
Glycolysis 2204-66-8
Pyruvate Oxidation 02066
Krebs Cycle 2621822
Total 4 10 2 28-30 36-38

Table 1: Theoretical ATP yield from the complete oxidation of one molecule of glucose.[7][8]

The energy released from the hydrolysis of ATP is crucial for driving endergonic reactions. The Gibbs free energy change (ΔG) for ATP hydrolysis is not a fixed value but is influenced by intracellular conditions such as the concentrations of ATP, ADP, and inorganic phosphate (B84403) (Pi), as well as pH and Mg²⁺ concentration.[5][9]

ConditionΔG of ATP Hydrolysis (kJ/mol)ΔG of ATP Hydrolysis (kcal/mol)
Standard Conditions (1M concentrations) -28 to -34~ -7.3
Typical Cellular Conditions -50 to -70~ -12 to -14

Table 2: Free energy of ATP hydrolysis under standard and cellular conditions.[9][10][11]

The intracellular concentration of ATP is tightly regulated and maintained within a specific range to ensure cellular energy homeostasis.

Cellular State/OrganismIntracellular ATP Concentration (mM)
General Eukaryotic Cells 1 - 10
Bacteria (E. coli) 1 - 10
Yeast 1 - 5
Mammalian Muscle Cells (resting) 8 - 10

Table 3: Typical intracellular ATP concentrations.[6][12]

ATP in Cellular Signaling

Beyond its role as an energy carrier, ATP is a critical signaling molecule both inside and outside the cell.

Extracellular Signaling: Purinergic Pathways

Extracellular ATP, released from cells in response to stimuli such as stress or injury, acts as a potent signaling molecule by activating purinergic receptors on the cell surface.[9][10] This initiates a cascade of intracellular events that regulate a wide range of physiological processes.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X Binds P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Binds CD39 CD39 (Ectonucleotidase) ATP_ext->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Activates Second_Messengers Second Messengers (cAMP, IP₃, DAG) P2Y->Second_Messengers Activates CD39->ADP CD39->AMP CD73->Adenosine Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Diagram 1: Purinergic signaling pathway initiated by extracellular ATP.
Intracellular Signaling: The AMPK Pathway

Intracellularly, the ratio of AMP/ATP is a critical indicator of the cell's energy status. AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP/ATP ratio rises, indicating low energy levels, AMPK is activated, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

AMPK_Signaling cluster_cellular_state Cellular Energy Status cluster_regulation AMPK Regulation cluster_downstream Downstream Effects High_AMP_ATP High AMP/ATP Ratio (Low Energy) AMPK AMPK High_AMP_ATP->AMPK Allosteric Activation & Promotes Phosphorylation Phosphatases Protein Phosphatases High_AMP_ATP->Phosphatases Inhibits Dephosphorylation Low_AMP_ATP Low AMP/ATP Ratio (High Energy) Low_AMP_ATP->AMPK Inhibits Catabolism ↑ ATP Production (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism ↓ ATP Consumption (Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates (Activates) Phosphatases->AMPK Dephosphorylates (Inactivates)

Diagram 2: AMPK signaling pathway as a sensor of cellular energy status.

Experimental Protocols for ATP Measurement

Accurate quantification of intracellular ATP is crucial for studying cellular metabolism and the effects of various treatments. Two common methods for measuring ATP levels are the bioluminescence assay and high-performance liquid chromatography (HPLC).

Protocol 1: Bioluminescence-Based ATP Assay

This method is based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase. The intensity of the emitted light is directly proportional to the ATP concentration.[13][14]

Materials:

  • 96-well opaque microplates

  • Luminometer

  • ATP releasing agent (e.g., a detergent-based lysis buffer)

  • Luciferin-luciferase reagent

  • ATP standard solution (e.g., this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compounds of interest for the desired duration. Include untreated control wells.

  • Cell Lysis: Remove the culture medium and wash the cells once with PBS. Add 50-100 µL of ATP releasing agent to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • ATP Standard Curve: Prepare a serial dilution of the ATP standard solution in cell culture medium or PBS to generate a standard curve (e.g., ranging from 1 nM to 1 µM).

  • Luciferase Reaction: Add 50-100 µL of the luciferin-luciferase reagent to each well containing the cell lysate and the ATP standards.

  • Measurement: Immediately measure the luminescence using a luminometer. The integration time may need to be optimized depending on the instrument and signal intensity.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP concentration to the cell number or total protein content.

Protocol 2: HPLC-Based ATP Quantification

HPLC allows for the separation and quantification of ATP, ADP, and AMP from cell extracts, providing a more comprehensive view of the cellular energy charge.[15][16]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction

  • Potassium hydroxide (B78521) (KOH) for neutralization

  • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

  • ATP, ADP, and AMP standard solutions

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described for the bioluminescence assay.

  • Extraction:

    • Place the culture dish on ice and quickly remove the medium.

    • Wash the cells with ice-cold PBS.

    • Add a specific volume of ice-cold 0.4 M PCA or 10% TCA to the cells and scrape them.

    • Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization: Neutralize the supernatant by adding a calculated amount of KOH. The formation of a precipitate (potassium perchlorate) will occur.

  • Sample Preparation: Centrifuge the neutralized sample to remove the precipitate. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Run the HPLC with an isocratic or gradient elution program to separate ATP, ADP, and AMP.

    • Detect the nucleotides using a UV detector at 254 nm.

  • Quantification:

    • Prepare standard curves for ATP, ADP, and AMP by injecting known concentrations of the standards.

    • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

    • Calculate the concentrations of ATP, ADP, and AMP in the original cell sample.

Experimental Workflow for Cellular Bioenergetics

A typical experimental workflow to investigate the role of ATP in cellular metabolism involves a combination of techniques to assess both the levels of ATP and the metabolic pathways that produce and consume it.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis and Interpretation Hypothesis Formulate Hypothesis Cell_Model Select Cell Model and Treatment Conditions Hypothesis->Cell_Model Cell_Culture Cell Culture and Treatment Cell_Model->Cell_Culture ATP_Assay Measure Intracellular ATP (Bioluminescence or HPLC) Cell_Culture->ATP_Assay Flux_Analysis Metabolic Flux Analysis (e.g., Seahorse Analyzer) Cell_Culture->Flux_Analysis Western_Blot Protein Expression Analysis (e.g., AMPK phosphorylation) Cell_Culture->Western_Blot Quantification Quantify ATP Levels and Metabolic Rates ATP_Assay->Quantification Flux_Analysis->Quantification Western_Blot->Quantification Integration Integrate Data from Multiple Assays Quantification->Integration Conclusion Draw Conclusions and Refine Hypothesis Integration->Conclusion

Diagram 3: A general experimental workflow for studying cellular bioenergetics.

Conclusion

This compound is unequivocally at the core of cellular metabolism, functioning as the primary energy currency and a versatile signaling molecule. A thorough understanding of its synthesis, utilization, and regulatory roles is fundamental for researchers in basic science and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating the intricate involvement of ATP in cellular health and disease. By employing these methodologies, scientists can gain deeper insights into metabolic regulation and identify novel therapeutic targets for a wide range of pathologies.

References

The Central Role of ATP Disodium Trihydrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), in its stable disodium trihydrate form, is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life.[1][2] This molecule is not a long-term energy storage unit, a role reserved for macromolecules like glycogen and fats, but rather a shuttle that delivers energy for immediate use in cellular activities.[1] The energy held within the high-energy phosphoanhydride bonds of ATP is released upon hydrolysis to adenosine diphosphate (ADP) or adenosine monophosphate (AMP), driving metabolic reactions, facilitating transport of substances across membranes, and powering mechanical work such as muscle contraction.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of ATP disodium trihydrate in cellular metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

ATP as the Nexus of Energy Metabolism

Cellular respiration is the primary process for ATP synthesis, breaking down glucose and other organic molecules to generate a substantial yield of ATP.[5] This intricate process is divided into three main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation.[6]

Quantitative Overview of ATP Production

The complete aerobic respiration of one molecule of glucose can theoretically generate a significant number of ATP molecules. The table below summarizes the approximate ATP yield at each stage. It is important to note that these are theoretical maximums, and the actual yield can vary depending on cellular conditions and the specific shuttle mechanisms used to transport electrons into the mitochondria.[7][8]

Metabolic PathwayNet ATP from Substrate-Level PhosphorylationNADH ProducedFADH₂ ProducedNet ATP from Oxidative PhosphorylationTotal ATP Yield
Glycolysis 2204-66-8
Pyruvate Oxidation 02066
Krebs Cycle 2621822
Total 4 10 2 28-30 36-38

Table 1: Theoretical ATP yield from the complete oxidation of one molecule of glucose.[7][8]

The energy released from the hydrolysis of ATP is crucial for driving endergonic reactions. The Gibbs free energy change (ΔG) for ATP hydrolysis is not a fixed value but is influenced by intracellular conditions such as the concentrations of ATP, ADP, and inorganic phosphate (Pi), as well as pH and Mg²⁺ concentration.[5][9]

ConditionΔG of ATP Hydrolysis (kJ/mol)ΔG of ATP Hydrolysis (kcal/mol)
Standard Conditions (1M concentrations) -28 to -34~ -7.3
Typical Cellular Conditions -50 to -70~ -12 to -14

Table 2: Free energy of ATP hydrolysis under standard and cellular conditions.[9][10][11]

The intracellular concentration of ATP is tightly regulated and maintained within a specific range to ensure cellular energy homeostasis.

Cellular State/OrganismIntracellular ATP Concentration (mM)
General Eukaryotic Cells 1 - 10
Bacteria (E. coli) 1 - 10
Yeast 1 - 5
Mammalian Muscle Cells (resting) 8 - 10

Table 3: Typical intracellular ATP concentrations.[6][12]

ATP in Cellular Signaling

Beyond its role as an energy carrier, ATP is a critical signaling molecule both inside and outside the cell.

Extracellular Signaling: Purinergic Pathways

Extracellular ATP, released from cells in response to stimuli such as stress or injury, acts as a potent signaling molecule by activating purinergic receptors on the cell surface.[9][10] This initiates a cascade of intracellular events that regulate a wide range of physiological processes.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_ext ATP P2X P2X Receptors (Ion Channels) ATP_ext->P2X Binds P2Y P2Y Receptors (GPCRs) ATP_ext->P2Y Binds CD39 CD39 (Ectonucleotidase) ATP_ext->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Activates Second_Messengers Second Messengers (cAMP, IP₃, DAG) P2Y->Second_Messengers Activates CD39->ADP CD39->AMP CD73->Adenosine Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Diagram 1: Purinergic signaling pathway initiated by extracellular ATP.
Intracellular Signaling: The AMPK Pathway

Intracellularly, the ratio of AMP/ATP is a critical indicator of the cell's energy status. AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP/ATP ratio rises, indicating low energy levels, AMPK is activated, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

AMPK_Signaling cluster_cellular_state Cellular Energy Status cluster_regulation AMPK Regulation cluster_downstream Downstream Effects High_AMP_ATP High AMP/ATP Ratio (Low Energy) AMPK AMPK High_AMP_ATP->AMPK Allosteric Activation & Promotes Phosphorylation Phosphatases Protein Phosphatases High_AMP_ATP->Phosphatases Inhibits Dephosphorylation Low_AMP_ATP Low AMP/ATP Ratio (High Energy) Low_AMP_ATP->AMPK Inhibits Catabolism ↑ ATP Production (Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism ↓ ATP Consumption (Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates (Activates) Phosphatases->AMPK Dephosphorylates (Inactivates)

Diagram 2: AMPK signaling pathway as a sensor of cellular energy status.

Experimental Protocols for ATP Measurement

Accurate quantification of intracellular ATP is crucial for studying cellular metabolism and the effects of various treatments. Two common methods for measuring ATP levels are the bioluminescence assay and high-performance liquid chromatography (HPLC).

Protocol 1: Bioluminescence-Based ATP Assay

This method is based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase. The intensity of the emitted light is directly proportional to the ATP concentration.[13][14]

Materials:

  • 96-well opaque microplates

  • Luminometer

  • ATP releasing agent (e.g., a detergent-based lysis buffer)

  • Luciferin-luciferase reagent

  • ATP standard solution (e.g., this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compounds of interest for the desired duration. Include untreated control wells.

  • Cell Lysis: Remove the culture medium and wash the cells once with PBS. Add 50-100 µL of ATP releasing agent to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • ATP Standard Curve: Prepare a serial dilution of the ATP standard solution in cell culture medium or PBS to generate a standard curve (e.g., ranging from 1 nM to 1 µM).

  • Luciferase Reaction: Add 50-100 µL of the luciferin-luciferase reagent to each well containing the cell lysate and the ATP standards.

  • Measurement: Immediately measure the luminescence using a luminometer. The integration time may need to be optimized depending on the instrument and signal intensity.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP concentration to the cell number or total protein content.

Protocol 2: HPLC-Based ATP Quantification

HPLC allows for the separation and quantification of ATP, ADP, and AMP from cell extracts, providing a more comprehensive view of the cellular energy charge.[15][16]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction

  • Potassium hydroxide (KOH) for neutralization

  • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

  • ATP, ADP, and AMP standard solutions

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described for the bioluminescence assay.

  • Extraction:

    • Place the culture dish on ice and quickly remove the medium.

    • Wash the cells with ice-cold PBS.

    • Add a specific volume of ice-cold 0.4 M PCA or 10% TCA to the cells and scrape them.

    • Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • Neutralization: Neutralize the supernatant by adding a calculated amount of KOH. The formation of a precipitate (potassium perchlorate) will occur.

  • Sample Preparation: Centrifuge the neutralized sample to remove the precipitate. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Run the HPLC with an isocratic or gradient elution program to separate ATP, ADP, and AMP.

    • Detect the nucleotides using a UV detector at 254 nm.

  • Quantification:

    • Prepare standard curves for ATP, ADP, and AMP by injecting known concentrations of the standards.

    • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

    • Calculate the concentrations of ATP, ADP, and AMP in the original cell sample.

Experimental Workflow for Cellular Bioenergetics

A typical experimental workflow to investigate the role of ATP in cellular metabolism involves a combination of techniques to assess both the levels of ATP and the metabolic pathways that produce and consume it.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Data Acquisition cluster_analysis Data Analysis and Interpretation Hypothesis Formulate Hypothesis Cell_Model Select Cell Model and Treatment Conditions Hypothesis->Cell_Model Cell_Culture Cell Culture and Treatment Cell_Model->Cell_Culture ATP_Assay Measure Intracellular ATP (Bioluminescence or HPLC) Cell_Culture->ATP_Assay Flux_Analysis Metabolic Flux Analysis (e.g., Seahorse Analyzer) Cell_Culture->Flux_Analysis Western_Blot Protein Expression Analysis (e.g., AMPK phosphorylation) Cell_Culture->Western_Blot Quantification Quantify ATP Levels and Metabolic Rates ATP_Assay->Quantification Flux_Analysis->Quantification Western_Blot->Quantification Integration Integrate Data from Multiple Assays Quantification->Integration Conclusion Draw Conclusions and Refine Hypothesis Integration->Conclusion

Diagram 3: A general experimental workflow for studying cellular bioenergetics.

Conclusion

This compound is unequivocally at the core of cellular metabolism, functioning as the primary energy currency and a versatile signaling molecule. A thorough understanding of its synthesis, utilization, and regulatory roles is fundamental for researchers in basic science and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating the intricate involvement of ATP in cellular health and disease. By employing these methodologies, scientists can gain deeper insights into metabolic regulation and identify novel therapeutic targets for a wide range of pathologies.

References

The Cornerstone of Cellular Energetics: A Technical Guide to ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) trihydrate stands as a pivotal molecule in biochemistry, serving as the primary energy currency in all known forms of life. This guide provides an in-depth exploration of its structure and chemical properties, offering crucial data and methodologies for professionals in research and drug development.

Molecular Structure and Identification

ATP disodium trihydrate is the hydrated sodium salt of adenosine triphosphate. Its structure comprises an adenine (B156593) base, a ribose sugar, and a triphosphate group. The presence of two sodium ions neutralizes the negative charges on the phosphate (B84403) chain, and three water molecules are incorporated into the crystal structure.

PropertyValueSource
Chemical Formula C₁₀H₂₀N₅Na₂O₁₆P₃--INVALID-LINK--
Molecular Weight 605.19 g/mol --INVALID-LINK--
CAS Number 51963-61-2--INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
IUPAC Name disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate--INVALID-LINK--

Chemical Properties

The chemical behavior of this compound is fundamental to its biological function and its application in experimental settings.

Solubility

The solubility of this compound is critical for the preparation of solutions for various assays and experiments.

SolventSolubilityTemperature (°C)Source
Water 50 mg/mLNot specified--INVALID-LINK--
Water 110 mg/mL25--INVALID-LINK--[1]
Water 225.0 mg/mL (371.8 mM)Not specified--INVALID-LINK--[2]
Ethanol <1 mg/mL25--INVALID-LINK--[1]
DMSO <1 mg/mL25--INVALID-LINK--[1]
DMSO 0.9 mg/mL (1.5 mM)Not specified--INVALID-LINK--[2]
PBS (pH 7.2) ~10 mg/mLNot specified--INVALID-LINK--[1]
Stability and Storage

Proper storage is essential to prevent the degradation of ATP to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).

ConditionStabilitySource
Solid (Powder) Stable for at least 2 years at -20°C with desiccation. A slow dismutation occurs, with less than 0.5% decomposition per year.--INVALID-LINK--
Aqueous Solution Stable for months when stored at -20°C. At 0°C, it is stable for about one week. Neutral pH (around 7) and high concentration enhance stability. Avoid repeated freeze-thaw cycles.--INVALID-LINK--[3]
Acidity (pKa Values)

The phosphate groups of ATP have multiple ionizable protons, leading to several pKa values. These are crucial for its interaction with enzymes and metal ions.

pKa ValueCorresponding IonizationSource
~0.9 H₄ATP → H₃ATP⁻ + H⁺--INVALID-LINK--[4]
~1.5 H₃ATP⁻ → H₂ATP²⁻ + H⁺--INVALID-LINK--[4]
~2.3 H₂ATP²⁻ → HATP³⁻ + H⁺--INVALID-LINK--[4]
~4.0 Amino group of adenine--INVALID-LINK--[5]
~6.5 Secondary phosphate (γ-phosphate)--INVALID-LINK--[6]
~7.7 HATP³⁻ → ATP⁴⁻ + H⁺--INVALID-LINK--[4]

Role in Biochemical Signaling

ATP is not only an energy source but also a key signaling molecule in both intracellular and extracellular environments.[7]

Intracellular Signaling

Within the cell, ATP serves as a substrate for kinases, which are enzymes that catalyze the phosphorylation of proteins and other molecules.[7][8] This process is a fundamental mechanism of signal transduction, regulating a vast array of cellular processes. ATP is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[7][8]

Intracellular_ATP_Signaling ATP ATP Kinase Kinase ATP->Kinase AdenylylCyclase Adenylyl Cyclase ATP->AdenylylCyclase PhosphoProtein Phosphorylated Protein Kinase->PhosphoProtein Phosphorylates Protein Protein Protein->Kinase Downstream Downstream Signaling PhosphoProtein->Downstream cAMP cAMP AdenylylCyclase->cAMP Synthesizes cAMP->Downstream Extracellular_ATP_Signaling cluster_cell Cell Membrane P2X P2X Receptor (Ion Channel) IonInflux Ion Influx (e.g., Ca²⁺, Na⁺) P2X->IonInflux Opens P2Y P2Y Receptor (GPCR) Gprotein G Protein Activation P2Y->Gprotein Activates eATP Extracellular ATP eATP->P2X eATP->P2Y CellResponse Cellular Response IonInflux->CellResponse Gprotein->CellResponse ATP_Stock_Preparation Start Start: Solid ATP Disodium Trihydrate Dissolve 1. Dissolve in Sterile Water Start->Dissolve AdjustpH 2. Adjust pH to 7.0-7.5 with NaOH Dissolve->AdjustpH MeasureAbs 3. Measure Absorbance at 259 nm AdjustpH->MeasureAbs CalculateConc 4. Calculate Concentration (Beer-Lambert Law) MeasureAbs->CalculateConc Aliquot 5. Aliquot into Single-Use Tubes CalculateConc->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End End: Standardized ATP Stock Solution Store->End

References

The Cornerstone of Cellular Energetics: A Technical Guide to ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-triphosphate (ATP) disodium trihydrate stands as a pivotal molecule in biochemistry, serving as the primary energy currency in all known forms of life. This guide provides an in-depth exploration of its structure and chemical properties, offering crucial data and methodologies for professionals in research and drug development.

Molecular Structure and Identification

ATP disodium trihydrate is the hydrated sodium salt of adenosine triphosphate. Its structure comprises an adenine base, a ribose sugar, and a triphosphate group. The presence of two sodium ions neutralizes the negative charges on the phosphate chain, and three water molecules are incorporated into the crystal structure.

PropertyValueSource
Chemical Formula C₁₀H₂₀N₅Na₂O₁₆P₃--INVALID-LINK--
Molecular Weight 605.19 g/mol --INVALID-LINK--
CAS Number 51963-61-2--INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
IUPAC Name disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate--INVALID-LINK--

Chemical Properties

The chemical behavior of this compound is fundamental to its biological function and its application in experimental settings.

Solubility

The solubility of this compound is critical for the preparation of solutions for various assays and experiments.

SolventSolubilityTemperature (°C)Source
Water 50 mg/mLNot specified--INVALID-LINK--
Water 110 mg/mL25--INVALID-LINK--[1]
Water 225.0 mg/mL (371.8 mM)Not specified--INVALID-LINK--[2]
Ethanol <1 mg/mL25--INVALID-LINK--[1]
DMSO <1 mg/mL25--INVALID-LINK--[1]
DMSO 0.9 mg/mL (1.5 mM)Not specified--INVALID-LINK--[2]
PBS (pH 7.2) ~10 mg/mLNot specified--INVALID-LINK--[1]
Stability and Storage

Proper storage is essential to prevent the degradation of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP).

ConditionStabilitySource
Solid (Powder) Stable for at least 2 years at -20°C with desiccation. A slow dismutation occurs, with less than 0.5% decomposition per year.--INVALID-LINK--
Aqueous Solution Stable for months when stored at -20°C. At 0°C, it is stable for about one week. Neutral pH (around 7) and high concentration enhance stability. Avoid repeated freeze-thaw cycles.--INVALID-LINK--[3]
Acidity (pKa Values)

The phosphate groups of ATP have multiple ionizable protons, leading to several pKa values. These are crucial for its interaction with enzymes and metal ions.

pKa ValueCorresponding IonizationSource
~0.9 H₄ATP → H₃ATP⁻ + H⁺--INVALID-LINK--[4]
~1.5 H₃ATP⁻ → H₂ATP²⁻ + H⁺--INVALID-LINK--[4]
~2.3 H₂ATP²⁻ → HATP³⁻ + H⁺--INVALID-LINK--[4]
~4.0 Amino group of adenine--INVALID-LINK--[5]
~6.5 Secondary phosphate (γ-phosphate)--INVALID-LINK--[6]
~7.7 HATP³⁻ → ATP⁴⁻ + H⁺--INVALID-LINK--[4]

Role in Biochemical Signaling

ATP is not only an energy source but also a key signaling molecule in both intracellular and extracellular environments.[7]

Intracellular Signaling

Within the cell, ATP serves as a substrate for kinases, which are enzymes that catalyze the phosphorylation of proteins and other molecules.[7][8] This process is a fundamental mechanism of signal transduction, regulating a vast array of cellular processes. ATP is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[7][8]

Intracellular_ATP_Signaling ATP ATP Kinase Kinase ATP->Kinase AdenylylCyclase Adenylyl Cyclase ATP->AdenylylCyclase PhosphoProtein Phosphorylated Protein Kinase->PhosphoProtein Phosphorylates Protein Protein Protein->Kinase Downstream Downstream Signaling PhosphoProtein->Downstream cAMP cAMP AdenylylCyclase->cAMP Synthesizes cAMP->Downstream Extracellular_ATP_Signaling cluster_cell Cell Membrane P2X P2X Receptor (Ion Channel) IonInflux Ion Influx (e.g., Ca²⁺, Na⁺) P2X->IonInflux Opens P2Y P2Y Receptor (GPCR) Gprotein G Protein Activation P2Y->Gprotein Activates eATP Extracellular ATP eATP->P2X eATP->P2Y CellResponse Cellular Response IonInflux->CellResponse Gprotein->CellResponse ATP_Stock_Preparation Start Start: Solid ATP Disodium Trihydrate Dissolve 1. Dissolve in Sterile Water Start->Dissolve AdjustpH 2. Adjust pH to 7.0-7.5 with NaOH Dissolve->AdjustpH MeasureAbs 3. Measure Absorbance at 259 nm AdjustpH->MeasureAbs CalculateConc 4. Calculate Concentration (Beer-Lambert Law) MeasureAbs->CalculateConc Aliquot 5. Aliquot into Single-Use Tubes CalculateConc->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End End: Standardized ATP Stock Solution Store->End

References

An In-depth Technical Guide to the Mechanism of Action of ATP Disodium Trihydrate in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a stable salt of the ubiquitous intracellular energy currency, plays a critical role as an extracellular signaling molecule.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of action of ATP disodium trihydrate in biochemical pathways, focusing on its function as a ligand for purinergic P2 receptors. It details the downstream signaling cascades initiated upon receptor activation, presents quantitative data on receptor binding and potency, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction: Extracellular ATP as a Signaling Molecule

While renowned for its intracellular role in energy metabolism, ATP is also released into the extracellular space under various physiological and pathological conditions.[4] This extracellular ATP (eATP) acts as a potent signaling molecule, mediating a wide array of biological processes including neurotransmission, inflammation, muscle contraction, and cell proliferation.[5][6][7] this compound serves as a stable, exogenous source of ATP for in vitro and in vivo studies of purinergic signaling.[2]

The biological effects of eATP are mediated through a specific family of cell surface receptors known as purinergic P2 receptors.[8] These receptors are broadly classified into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors (GPCRs).[8]

P2X Receptors: Ionotropic Signaling

P2X receptors are trimeric, non-selective cation channels that are directly gated by the binding of ATP.[1][9][10] There are seven mammalian P2X receptor subtypes (P2X1-7), each with distinct pharmacological properties and tissue distribution.[11]

Mechanism of Action

Upon binding of ATP to the extracellular domain, P2X receptors undergo a conformational change that opens an intrinsic ion channel.[1][9][12] This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, and to a lesser extent, the efflux of K⁺.[10] The resulting membrane depolarization and increase in intracellular calcium concentration trigger a variety of downstream cellular responses, including neurotransmitter release, muscle contraction, and the activation of inflammatory pathways.[13][10]

Potency of ATP at P2X Receptors

The potency of ATP in activating P2X receptors, as measured by the half-maximal effective concentration (EC50), varies across the different subtypes.

Receptor SubtypeAgonistEC50 (µM)SpeciesReference
P2X1ATP0.56 - 0.70Human[11]
P2X2ATP2 - 8Human[11]
P2X3ATP0.5 - 1Human[11]
P2X4ATP1 - 10Human[11]
P2X5ATP0.44 - 10Human[11]
P2X7ATP~100Rat[11]
P2X7ATP936Mouse[14]

P2X Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binding & Activation Na_Ca_influx Na+ / Ca2+ Influx P2X->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_downstream Ca2+-dependent Signaling Na_Ca_influx->Ca_downstream Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Response Ca_downstream->Response P2Y_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2Y_Gq P2Y Receptor (Gq-coupled) ATP->P2Y_Gq Binding Gq Gq/11 P2Y_Gq->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activation Response Cellular Response (e.g., Proliferation, Secretion) PKC->Response Phosphorylation of target proteins P2Y_AC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2Y_Gs P2Y11 Receptor (Gs-coupled) ATP->P2Y_Gs P2Y_Gi P2Y12/13/14 Receptor (Gi-coupled) ATP->P2Y_Gi Gs Gs P2Y_Gs->Gs Activation Gi Gi P2Y_Gi->Gi Activation AC Adenylyl Cyclase (AC) ATP_intra ATP AC->ATP_intra Conversion Gs->AC Stimulation Gi->AC Inhibition cAMP cAMP ATP_intra->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylation of target proteins Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (from cells or tissue expressing the target P2 receptor) Incubation Incubation (Membranes + Radioligand + unlabeled ATP) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (to determine IC50 and calculate Ki) Counting->Analysis Calcium_Assay_Workflow Cell_Seeding Cell Seeding (in a 96-well plate) Dye_Loading Loading with Fluo-4 AM Cell_Seeding->Dye_Loading Baseline_Reading Baseline Fluorescence Measurement Dye_Loading->Baseline_Reading ATP_Addition Addition of this compound Baseline_Reading->ATP_Addition Kinetic_Reading Kinetic Fluorescence Measurement ATP_Addition->Kinetic_Reading Analysis Data Analysis (to quantify changes in intracellular Ca2+) Kinetic_Reading->Analysis cAMP_Assay_Workflow Cell_Stimulation Cell Stimulation with ATP (in the presence of a phosphodiesterase inhibitor) Cell_Lysis Cell Lysis (to release intracellular cAMP) Cell_Stimulation->Cell_Lysis ELISA Competitive ELISA (sample cAMP competes with labeled cAMP for antibody binding) Cell_Lysis->ELISA Detection Substrate Addition and Colorimetric Reading ELISA->Detection Analysis Data Analysis (to quantify cAMP concentration) Detection->Analysis

References

An In-depth Technical Guide to the Mechanism of Action of ATP Disodium Trihydrate in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) disodium trihydrate, a stable salt of the ubiquitous intracellular energy currency, plays a critical role as an extracellular signaling molecule.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of action of ATP disodium trihydrate in biochemical pathways, focusing on its function as a ligand for purinergic P2 receptors. It details the downstream signaling cascades initiated upon receptor activation, presents quantitative data on receptor binding and potency, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction: Extracellular ATP as a Signaling Molecule

While renowned for its intracellular role in energy metabolism, ATP is also released into the extracellular space under various physiological and pathological conditions.[4] This extracellular ATP (eATP) acts as a potent signaling molecule, mediating a wide array of biological processes including neurotransmission, inflammation, muscle contraction, and cell proliferation.[5][6][7] this compound serves as a stable, exogenous source of ATP for in vitro and in vivo studies of purinergic signaling.[2]

The biological effects of eATP are mediated through a specific family of cell surface receptors known as purinergic P2 receptors.[8] These receptors are broadly classified into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors (GPCRs).[8]

P2X Receptors: Ionotropic Signaling

P2X receptors are trimeric, non-selective cation channels that are directly gated by the binding of ATP.[1][9][10] There are seven mammalian P2X receptor subtypes (P2X1-7), each with distinct pharmacological properties and tissue distribution.[11]

Mechanism of Action

Upon binding of ATP to the extracellular domain, P2X receptors undergo a conformational change that opens an intrinsic ion channel.[1][9][12] This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, and to a lesser extent, the efflux of K⁺.[10] The resulting membrane depolarization and increase in intracellular calcium concentration trigger a variety of downstream cellular responses, including neurotransmitter release, muscle contraction, and the activation of inflammatory pathways.[13][10]

Potency of ATP at P2X Receptors

The potency of ATP in activating P2X receptors, as measured by the half-maximal effective concentration (EC50), varies across the different subtypes.

Receptor SubtypeAgonistEC50 (µM)SpeciesReference
P2X1ATP0.56 - 0.70Human[11]
P2X2ATP2 - 8Human[11]
P2X3ATP0.5 - 1Human[11]
P2X4ATP1 - 10Human[11]
P2X5ATP0.44 - 10Human[11]
P2X7ATP~100Rat[11]
P2X7ATP936Mouse[14]

P2X Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binding & Activation Na_Ca_influx Na+ / Ca2+ Influx P2X->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_downstream Ca2+-dependent Signaling Na_Ca_influx->Ca_downstream Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Response Ca_downstream->Response P2Y_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2Y_Gq P2Y Receptor (Gq-coupled) ATP->P2Y_Gq Binding Gq Gq/11 P2Y_Gq->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Co-activation Response Cellular Response (e.g., Proliferation, Secretion) PKC->Response Phosphorylation of target proteins P2Y_AC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP This compound P2Y_Gs P2Y11 Receptor (Gs-coupled) ATP->P2Y_Gs P2Y_Gi P2Y12/13/14 Receptor (Gi-coupled) ATP->P2Y_Gi Gs Gs P2Y_Gs->Gs Activation Gi Gi P2Y_Gi->Gi Activation AC Adenylyl Cyclase (AC) ATP_intra ATP AC->ATP_intra Conversion Gs->AC Stimulation Gi->AC Inhibition cAMP cAMP ATP_intra->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylation of target proteins Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (from cells or tissue expressing the target P2 receptor) Incubation Incubation (Membranes + Radioligand + unlabeled ATP) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (to determine IC50 and calculate Ki) Counting->Analysis Calcium_Assay_Workflow Cell_Seeding Cell Seeding (in a 96-well plate) Dye_Loading Loading with Fluo-4 AM Cell_Seeding->Dye_Loading Baseline_Reading Baseline Fluorescence Measurement Dye_Loading->Baseline_Reading ATP_Addition Addition of this compound Baseline_Reading->ATP_Addition Kinetic_Reading Kinetic Fluorescence Measurement ATP_Addition->Kinetic_Reading Analysis Data Analysis (to quantify changes in intracellular Ca2+) Kinetic_Reading->Analysis cAMP_Assay_Workflow Cell_Stimulation Cell Stimulation with ATP (in the presence of a phosphodiesterase inhibitor) Cell_Lysis Cell Lysis (to release intracellular cAMP) Cell_Stimulation->Cell_Lysis ELISA Competitive ELISA (sample cAMP competes with labeled cAMP for antibody binding) Cell_Lysis->ELISA Detection Substrate Addition and Colorimetric Reading ELISA->Detection Analysis Data Analysis (to quantify cAMP concentration) Detection->Analysis

References

An In-depth Technical Guide to CAS Number 51963-61-2: Adenosine 5'-triphosphate Disodium Salt Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of the compound with CAS number 51963-61-2, scientifically known as Adenosine 5'-triphosphate disodium (B8443419) salt trihydrate (ATP disodium trihydrate). This molecule is of paramount importance in biochemistry and pharmacology, serving as the primary energy currency in living organisms and a key signaling molecule.

Physicochemical Properties

Adenosine 5'-triphosphate disodium salt trihydrate is a white to off-white crystalline powder.[1] It is freely soluble in water but insoluble in ethanol, chloroform, and ether.[2] The quantitative physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀N₅Na₂O₁₆P₃[3][4]
Molecular Weight 605.19 g/mol [3][4]
Appearance White to off-white powder or crystals[1][5]
Melting Point 176 °C (decomposes)[5]
Solubility in Water Freely soluble[2]
Storage Temperature 2-8 °C[1][6]
Purity ≥98%[3][6]

Core Uses and Applications

The utility of this compound spans fundamental research to drug development, primarily owing to its central role in cellular metabolism and signaling.

Biochemical and Cellular Research
  • Energy Source in Enzymatic Assays: ATP is a critical substrate for a vast array of enzymes, most notably kinases, which catalyze the transfer of a phosphate (B84403) group to a substrate. This is fundamental in studying enzyme kinetics and inhibition.

  • Cell Culture Media Supplement: It is often included in cell culture media to support cell growth, proliferation, and viability, particularly in studies related to metabolism and cellular bioenergetics.[5]

  • Luciferase-Based Assays: ATP is the limiting substrate for the luciferase enzyme, and the light produced in this reaction is directly proportional to the ATP concentration. This principle is widely used to determine cell viability and cytotoxicity.

Drug Development
  • Target for Drug Discovery: Enzymes that utilize ATP, such as kinases, are major targets for drug development, especially in oncology and inflammatory diseases. ATP competitive inhibitors are a significant class of drugs.

  • Investigating Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating purinergic receptors (P2X and P2Y). Modulating these receptors is a promising therapeutic strategy for various conditions, including chronic pain, inflammation, and neurodegenerative diseases.

  • Component in Drug Formulations: In some instances, ATP is used in pharmaceutical formulations to enhance energy metabolism.[5]

Key Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below.

ATP-Based Cell Viability Assay (Luciferase Method)

This protocol outlines the steps to determine the number of viable cells in a culture based on the quantification of ATP present.

Materials:

  • Cells in culture (adherent or suspension)

  • 96-well opaque white microplate

  • This compound (for standard curve)

  • Cell lysis solution

  • Luciferase-based ATP detection reagent (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well opaque white plate at the desired density and incubate under standard conditions.

  • Treatment: Expose cells to the test compound or vehicle for the desired duration.

  • Reagent Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add an equal volume of the luciferase-based ATP detection reagent to each well. This reagent lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents by gentle shaking for 2 minutes to ensure complete cell lysis.

  • Measurement: Measure the luminescence of each well using a luminometer. The signal is typically stable for about 15 minutes.

  • Data Analysis: Correlate the luminescence readings to the number of viable cells using a standard curve generated with known concentrations of ATP.

ATP_Viability_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition start Seed Cells in 96-well Plate treat Add Test Compounds start->treat reagent Add ATP Detection Reagent treat->reagent incubate Incubate and Lyse (2 min) reagent->incubate measure Measure Luminescence incubate->measure analyze Analyze Data measure->analyze Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection mix Prepare Reaction Mix (Kinase, Substrate, Buffer) start Add [γ-³²P]ATP to Initiate mix->start incubate Incubate at 30°C start->incubate spot Spot onto Phosphocellulose Paper incubate->spot wash Wash to Remove Unbound ATP spot->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze analyze count->analyze Analyze Data P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Opens Channel ATP ATP ATP->P2X7 Binds NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 Processes Pro-Caspase-1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro-IL-1β

References

An In-depth Technical Guide to CAS Number 51963-61-2: Adenosine 5'-triphosphate Disodium Salt Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of the compound with CAS number 51963-61-2, scientifically known as Adenosine 5'-triphosphate disodium salt trihydrate (ATP disodium trihydrate). This molecule is of paramount importance in biochemistry and pharmacology, serving as the primary energy currency in living organisms and a key signaling molecule.

Physicochemical Properties

Adenosine 5'-triphosphate disodium salt trihydrate is a white to off-white crystalline powder.[1] It is freely soluble in water but insoluble in ethanol, chloroform, and ether.[2] The quantitative physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀N₅Na₂O₁₆P₃[3][4]
Molecular Weight 605.19 g/mol [3][4]
Appearance White to off-white powder or crystals[1][5]
Melting Point 176 °C (decomposes)[5]
Solubility in Water Freely soluble[2]
Storage Temperature 2-8 °C[1][6]
Purity ≥98%[3][6]

Core Uses and Applications

The utility of this compound spans fundamental research to drug development, primarily owing to its central role in cellular metabolism and signaling.

Biochemical and Cellular Research
  • Energy Source in Enzymatic Assays: ATP is a critical substrate for a vast array of enzymes, most notably kinases, which catalyze the transfer of a phosphate group to a substrate. This is fundamental in studying enzyme kinetics and inhibition.

  • Cell Culture Media Supplement: It is often included in cell culture media to support cell growth, proliferation, and viability, particularly in studies related to metabolism and cellular bioenergetics.[5]

  • Luciferase-Based Assays: ATP is the limiting substrate for the luciferase enzyme, and the light produced in this reaction is directly proportional to the ATP concentration. This principle is widely used to determine cell viability and cytotoxicity.

Drug Development
  • Target for Drug Discovery: Enzymes that utilize ATP, such as kinases, are major targets for drug development, especially in oncology and inflammatory diseases. ATP competitive inhibitors are a significant class of drugs.

  • Investigating Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating purinergic receptors (P2X and P2Y). Modulating these receptors is a promising therapeutic strategy for various conditions, including chronic pain, inflammation, and neurodegenerative diseases.

  • Component in Drug Formulations: In some instances, ATP is used in pharmaceutical formulations to enhance energy metabolism.[5]

Key Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below.

ATP-Based Cell Viability Assay (Luciferase Method)

This protocol outlines the steps to determine the number of viable cells in a culture based on the quantification of ATP present.

Materials:

  • Cells in culture (adherent or suspension)

  • 96-well opaque white microplate

  • This compound (for standard curve)

  • Cell lysis solution

  • Luciferase-based ATP detection reagent (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well opaque white plate at the desired density and incubate under standard conditions.

  • Treatment: Expose cells to the test compound or vehicle for the desired duration.

  • Reagent Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add an equal volume of the luciferase-based ATP detection reagent to each well. This reagent lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents by gentle shaking for 2 minutes to ensure complete cell lysis.

  • Measurement: Measure the luminescence of each well using a luminometer. The signal is typically stable for about 15 minutes.

  • Data Analysis: Correlate the luminescence readings to the number of viable cells using a standard curve generated with known concentrations of ATP.

ATP_Viability_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition start Seed Cells in 96-well Plate treat Add Test Compounds start->treat reagent Add ATP Detection Reagent treat->reagent incubate Incubate and Lyse (2 min) reagent->incubate measure Measure Luminescence incubate->measure analyze Analyze Data measure->analyze Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection mix Prepare Reaction Mix (Kinase, Substrate, Buffer) start Add [γ-³²P]ATP to Initiate mix->start incubate Incubate at 30°C start->incubate spot Spot onto Phosphocellulose Paper incubate->spot wash Wash to Remove Unbound ATP spot->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze analyze count->analyze Analyze Data P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Opens Channel ATP ATP ATP->P2X7 Binds NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 Processes Pro-Caspase-1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro-IL-1β

References

An In-depth Technical Guide to ATP Disodium Trihydrate: Properties, Experimental Applications, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a pivotal molecule in cellular energy metabolism and signaling. This document details its chemical and physical properties, provides in-depth experimental protocols for its use in key assays, and explores its critical role in cellular signaling pathways, with a focus on applications relevant to drug development.

Core Properties of ATP Disodium Trihydrate

This compound is the salt form of ATP, which is the primary energy currency of the cell. Its stability and solubility in aqueous solutions make it a standard reagent in a multitude of biochemical and cellular assays.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₀H₂₀N₅Na₂O₁₆P₃[1]
Molecular Weight 605.19 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility in Water 50 mg/mL[3][4]
pH of Aqueous Solution ~2.5 - 3.5[2]
Storage Conditions -20°C, desiccated[3][4]
Stability and Quality Specifications

The stability of this compound is critical for its use in experimental settings. In its powdered form, when stored appropriately, it exhibits a decomposition rate of less than 0.5% per year[3][4]. Aqueous solutions are stable for months when stored at -20°C[5]. For optimal experimental outcomes, high-purity this compound is essential. Typical quality control specifications are outlined below.

ParameterSpecificationReferences
Purity (HPLC) ≥98%[2]
Assay (on dried basis) ≥95%[2]
Water Content 6.0% - 12.0%[2]
Bacterial Endotoxin ≤2 EU/mg[2]
Heavy Metals ≤10 ppm[2]

Experimental Protocols Utilizing this compound

This compound is a key reagent in numerous widely used experimental assays. The following sections provide detailed methodologies for two of the most common applications: luciferase-based ATP quantification and kinase activity assays.

Luciferase-Based ATP Assay

This assay is a highly sensitive method for quantifying ATP, often used to determine cell viability and cytotoxicity in drug screening. The principle lies in the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces a luminescent signal directly proportional to the ATP concentration.

Experimental Workflow:

G cluster_prep Sample and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare cell culture or ATP standards add_cocktail Add ATP detection cocktail to samples prep_cells->add_cocktail prep_cocktail Prepare ATP detection cocktail (Luciferase, Luciferin, Buffer) prep_cocktail->add_cocktail incubate Incubate for a short period (e.g., 10 minutes) add_cocktail->incubate measure Measure luminescence using a luminometer incubate->measure standard_curve Generate standard curve from ATP standards measure->standard_curve calculate_atp Calculate ATP concentration in unknown samples standard_curve->calculate_atp

Figure 1: Workflow for a luciferase-based ATP assay.

Detailed Methodology:

  • Reagent Preparation:

    • ATP Assay Buffer: Prepare a buffer containing Glycine-Tris at pH 7.6, EDTA, and magnesium sulfate.

    • ATP Standard Stock Solution: Dissolve a precisely weighed amount of this compound in purified water to create a stock solution (e.g., 1 mM).

    • ATP Standard Dilutions: Prepare a series of dilutions from the stock solution to generate a standard curve.

    • Luciferase-Luciferin Reagent: Immediately before use, reconstitute lyophilized luciferase and luciferin in the assay buffer.

  • Assay Procedure:

    • Pipette a defined volume of cell lysate or ATP standard into a luminometer-compatible plate or tube.

    • Add an equal volume of the luciferase-luciferin reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the enzymatic reaction to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence of each sample using a luminometer.

    • Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.

    • Determine the ATP concentration of the unknown samples by interpolating their luminescence values on the standard curve.

Kinase Activity Assay

Kinase assays are fundamental in drug discovery for identifying and characterizing kinase inhibitors. These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.

Experimental Workflow (ADP-Glo™ Kinase Assay Example):

G cluster_reaction Kinase Reaction cluster_detection ADP Detection setup Set up kinase reaction (Kinase, Substrate, ATP, Inhibitor) incubate_kinase Incubate to allow phosphorylation setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection measure_lum Measure luminescence incubate_detection->measure_lum

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Methodology (Luminescence-Based):

  • Kinase Reaction Setup:

    • In a multiwell plate, combine the kinase, its specific substrate, and the test compound (potential inhibitor).

    • Initiate the reaction by adding a solution of this compound. The final ATP concentration should be optimized for the specific kinase, often near its Km value.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction.

    • Incubate for 30-60 minutes to allow for signal development.

  • Measurement and Analysis:

    • Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • In inhibitor screening, a decrease in luminescence indicates inhibition of the kinase.

ATP in Cellular Signaling: A Focus on Drug Development

Extracellular ATP is a key signaling molecule that mediates a wide range of physiological and pathological processes through its interaction with purinergic receptors. This signaling system is a promising target for drug development in areas such as inflammation, pain, and cancer.

Purinergic Signaling Pathways

Purinergic signaling is initiated by the release of ATP from cells, which then acts on P2 receptors on the same or neighboring cells. These receptors are broadly classified into two families: P2X and P2Y receptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X P2Y P2Y Receptor ATP->P2Y Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx G_Protein G-Protein Activation P2Y->G_Protein Cellular_Response Cellular Response Ion_Influx->Cellular_Response PLC Phospholipase C G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C Activation IP3_DAG->PKC PKA Protein Kinase A Activation cAMP->PKA Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Figure 3: Overview of P2X and P2Y receptor signaling pathways.
  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of various calcium-dependent signaling pathways.

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs). Upon ATP binding, they activate heterotrimeric G proteins, which in turn modulate the activity of downstream effector enzymes like phospholipase C (PLC) and adenylyl cyclase (AC). Activation of PLC leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Adenylyl cyclase activation leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Role in Drug Development

The diverse roles of purinergic signaling in pathophysiology have made P2 receptors attractive targets for therapeutic intervention. This compound is utilized in this context for:

  • Target Validation and Screening: It serves as the natural agonist in high-throughput screening campaigns to identify antagonists or allosteric modulators of P2 receptors. The assays described in Section 2 are often adapted for this purpose.

  • Formulation Development: In some cases, ATP or its stable analogs are explored as therapeutic agents themselves. For instance, ATP-loaded liposomes have been investigated for cardioprotective effects. The stability and purity of this compound are critical for developing stable and effective formulations.

  • In Vitro and In Vivo Models: It is used to stimulate purinergic signaling in cell culture and animal models to study disease mechanisms and evaluate the efficacy of drug candidates.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible experiments in this exciting field.

References

An In-depth Technical Guide to ATP Disodium Trihydrate: Properties, Experimental Applications, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium trihydrate, a pivotal molecule in cellular energy metabolism and signaling. This document details its chemical and physical properties, provides in-depth experimental protocols for its use in key assays, and explores its critical role in cellular signaling pathways, with a focus on applications relevant to drug development.

Core Properties of ATP Disodium Trihydrate

This compound is the salt form of ATP, which is the primary energy currency of the cell. Its stability and solubility in aqueous solutions make it a standard reagent in a multitude of biochemical and cellular assays.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₀H₂₀N₅Na₂O₁₆P₃[1]
Molecular Weight 605.19 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility in Water 50 mg/mL[3][4]
pH of Aqueous Solution ~2.5 - 3.5[2]
Storage Conditions -20°C, desiccated[3][4]
Stability and Quality Specifications

The stability of this compound is critical for its use in experimental settings. In its powdered form, when stored appropriately, it exhibits a decomposition rate of less than 0.5% per year[3][4]. Aqueous solutions are stable for months when stored at -20°C[5]. For optimal experimental outcomes, high-purity this compound is essential. Typical quality control specifications are outlined below.

ParameterSpecificationReferences
Purity (HPLC) ≥98%[2]
Assay (on dried basis) ≥95%[2]
Water Content 6.0% - 12.0%[2]
Bacterial Endotoxin ≤2 EU/mg[2]
Heavy Metals ≤10 ppm[2]

Experimental Protocols Utilizing this compound

This compound is a key reagent in numerous widely used experimental assays. The following sections provide detailed methodologies for two of the most common applications: luciferase-based ATP quantification and kinase activity assays.

Luciferase-Based ATP Assay

This assay is a highly sensitive method for quantifying ATP, often used to determine cell viability and cytotoxicity in drug screening. The principle lies in the ATP-dependent oxidation of luciferin by luciferase, which produces a luminescent signal directly proportional to the ATP concentration.

Experimental Workflow:

G cluster_prep Sample and Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare cell culture or ATP standards add_cocktail Add ATP detection cocktail to samples prep_cells->add_cocktail prep_cocktail Prepare ATP detection cocktail (Luciferase, Luciferin, Buffer) prep_cocktail->add_cocktail incubate Incubate for a short period (e.g., 10 minutes) add_cocktail->incubate measure Measure luminescence using a luminometer incubate->measure standard_curve Generate standard curve from ATP standards measure->standard_curve calculate_atp Calculate ATP concentration in unknown samples standard_curve->calculate_atp

Figure 1: Workflow for a luciferase-based ATP assay.

Detailed Methodology:

  • Reagent Preparation:

    • ATP Assay Buffer: Prepare a buffer containing Glycine-Tris at pH 7.6, EDTA, and magnesium sulfate.

    • ATP Standard Stock Solution: Dissolve a precisely weighed amount of this compound in purified water to create a stock solution (e.g., 1 mM).

    • ATP Standard Dilutions: Prepare a series of dilutions from the stock solution to generate a standard curve.

    • Luciferase-Luciferin Reagent: Immediately before use, reconstitute lyophilized luciferase and luciferin in the assay buffer.

  • Assay Procedure:

    • Pipette a defined volume of cell lysate or ATP standard into a luminometer-compatible plate or tube.

    • Add an equal volume of the luciferase-luciferin reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the enzymatic reaction to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence of each sample using a luminometer.

    • Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.

    • Determine the ATP concentration of the unknown samples by interpolating their luminescence values on the standard curve.

Kinase Activity Assay

Kinase assays are fundamental in drug discovery for identifying and characterizing kinase inhibitors. These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.

Experimental Workflow (ADP-Glo™ Kinase Assay Example):

G cluster_reaction Kinase Reaction cluster_detection ADP Detection setup Set up kinase reaction (Kinase, Substrate, ATP, Inhibitor) incubate_kinase Incubate to allow phosphorylation setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection measure_lum Measure luminescence incubate_detection->measure_lum

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Methodology (Luminescence-Based):

  • Kinase Reaction Setup:

    • In a multiwell plate, combine the kinase, its specific substrate, and the test compound (potential inhibitor).

    • Initiate the reaction by adding a solution of this compound. The final ATP concentration should be optimized for the specific kinase, often near its Km value.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction.

    • Incubate for 30-60 minutes to allow for signal development.

  • Measurement and Analysis:

    • Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • In inhibitor screening, a decrease in luminescence indicates inhibition of the kinase.

ATP in Cellular Signaling: A Focus on Drug Development

Extracellular ATP is a key signaling molecule that mediates a wide range of physiological and pathological processes through its interaction with purinergic receptors. This signaling system is a promising target for drug development in areas such as inflammation, pain, and cancer.

Purinergic Signaling Pathways

Purinergic signaling is initiated by the release of ATP from cells, which then acts on P2 receptors on the same or neighboring cells. These receptors are broadly classified into two families: P2X and P2Y receptors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X P2Y P2Y Receptor ATP->P2Y Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx G_Protein G-Protein Activation P2Y->G_Protein Cellular_Response Cellular Response Ion_Influx->Cellular_Response PLC Phospholipase C G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C Activation IP3_DAG->PKC PKA Protein Kinase A Activation cAMP->PKA Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Figure 3: Overview of P2X and P2Y receptor signaling pathways.
  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of various calcium-dependent signaling pathways.

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs). Upon ATP binding, they activate heterotrimeric G proteins, which in turn modulate the activity of downstream effector enzymes like phospholipase C (PLC) and adenylyl cyclase (AC). Activation of PLC leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Adenylyl cyclase activation leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Role in Drug Development

The diverse roles of purinergic signaling in pathophysiology have made P2 receptors attractive targets for therapeutic intervention. This compound is utilized in this context for:

  • Target Validation and Screening: It serves as the natural agonist in high-throughput screening campaigns to identify antagonists or allosteric modulators of P2 receptors. The assays described in Section 2 are often adapted for this purpose.

  • Formulation Development: In some cases, ATP or its stable analogs are explored as therapeutic agents themselves. For instance, ATP-loaded liposomes have been investigated for cardioprotective effects. The stability and purity of this compound are critical for developing stable and effective formulations.

  • In Vitro and In Vivo Models: It is used to stimulate purinergic signaling in cell culture and animal models to study disease mechanisms and evaluate the efficacy of drug candidates.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible experiments in this exciting field.

References

A Technical Guide to the Solubility and Stability of ATP Disodium Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium (B8443419) trihydrate salt of ATP is a common form used in research and pharmaceutical development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the accurate design and interpretation of experiments, as well as for the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Solubility of ATP Disodium Trihydrate

The solubility of this compound is influenced by several factors, primarily the solvent, temperature, and pH of the aqueous solution.

Solubility in Various Solvents

This compound exhibits high solubility in water and aqueous buffers, while it is sparingly soluble in organic solvents.

SolventSolubilityTemperature (°C)
Water50 mg/mL[1][2]Not Specified
Water110 mg/mL[3]25
Phosphate (B84403) Buffered Saline (PBS), pH 7.2~10 mg/mL[3]Not Specified
Ethanol<1 mg/mL[3]25
DMSO<1 mg/mL[3]25
DMFSparingly soluble[3]Not Specified
Effect of Temperature on Aqueous Solubility
Effect of pH on Aqueous Solubility

The pH of the solution significantly impacts the solubility of ATP. ATP has multiple ionizable phosphate groups, and its overall charge and solubility are therefore pH-dependent. Generally, the solubility of phosphate salts increases with increasing pH.[4] A 5% aqueous solution of ATP disodium salt is mildly acidic, with a pH of approximately 2.5 to 3.5.[1][2][5]

Stability of ATP in Aqueous Solutions

The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experimental settings. The primary degradation pathway is the hydrolysis of the phosphoanhydride bonds, leading to the formation of adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and inorganic phosphate (Pi).[6][7]

Effect of pH on Stability

ATP is most stable in aqueous solutions at a neutral pH range of 6.8 to 7.4.[8][9] At more extreme pH values, both acidic and alkaline, the rate of hydrolysis increases significantly.[8][9] In alkaline solutions, ATP rapidly decomposes to AMP and pyrophosphate.[5]

Effect of Temperature on Stability

The degradation of ATP is highly dependent on temperature.

Temperature (°C)ConditionStability
-80 to -20Neutral aqueous solution, frozenStable for at least one year.[6]
0 to 4Neutral aqueous solution, refrigeratedStable for approximately one week.[6]
80Aqueous solution, pH 3 and 7Half-life of a few minutes.[10]
100Aqueous solution, pH 3 and 7Half-life of a few minutes.[10]
120Aqueous solution, pH 3Rate constant: 4.34 × 10⁻³ s⁻¹
120Aqueous solution, pH 7Rate constant: 2.91 × 10⁻³ s⁻¹

It is recommended to store aqueous stock solutions of ATP at -20°C or -80°C and to minimize freeze-thaw cycles.[6]

Enzymatic Degradation

In biological systems, the degradation of extracellular ATP is a rapid and regulated process catalyzed by ectonucleotidases. This enzymatic cascade is a key component of purinergic signaling. The primary enzymes involved are:

  • Ectonucleoside triphosphate diphosphohydrolases (e.g., CD39): These enzymes hydrolyze ATP to ADP and then to AMP.[11]

  • Ecto-5'-nucleotidase (CD73): This enzyme hydrolyzes AMP to adenosine.[11]

This enzymatic degradation is crucial for terminating ATP-mediated signaling and for the generation of adenosine, another important signaling molecule.[11][12]

Experimental Protocols

Accurate determination of ATP solubility and stability requires robust experimental protocols.

Preparation of ATP Stock Solutions

A common protocol for preparing a 100 mM ATP stock solution is as follows:

  • Weigh out 5.51 g of this compound (molecular weight: 551.14 g/mol ).

  • Dissolve in approximately 80 mL of nuclease-free water.

  • Adjust the pH to 7.0-7.5 with a solution of NaOH. This step is crucial as dissolving ATP disodium salt in water results in a mildly acidic solution.[1][2]

  • Bring the final volume to 100 mL with nuclease-free water.

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[13][14]

Determination of ATP Concentration

The concentration of ATP in a solution can be determined using spectrophotometry. The molar extinction coefficient of ATP at 259 nm is 15,400 M⁻¹cm⁻¹ at pH 7.0.[1][2]

Protocol:

  • Prepare a dilution of the ATP solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.

  • Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the stability of ATP and quantifying its degradation products (ADP and AMP).

Sample Preparation:

  • Incubate the ATP solution under the desired conditions (e.g., different temperatures and pH values).

  • At various time points, take an aliquot of the solution.

  • To stop the degradation, especially in biological samples containing enzymes, deproteinization is necessary. This can be achieved by adding perchloric acid (PCA) to a final concentration of 400 mM, followed by neutralization with KOH.[15]

  • Centrifuge the samples to pellet the precipitated proteins.

  • The supernatant can then be analyzed by HPLC.

HPLC Method:

  • Column: A C18 reversed-phase column is commonly used.[16][17]

  • Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium dihydrogen phosphate (pH 6.8) can be employed.[16]

  • Detection: UV detection at 254 nm or 259 nm is suitable for quantifying ATP, ADP, and AMP.[16][18]

  • Quantification: A standard curve is generated using known concentrations of ATP, ADP, and AMP to quantify their amounts in the samples.[18]

Visualizations

ATP Signaling and Degradation Pathway

ATP_Signaling_Degradation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor Activation AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 P1_Receptor P1 Receptors (Adenosine Receptors) Adenosine->P1_Receptor Activation Signaling_Cascade Downstream Signaling Cascades P2_Receptor->Signaling_Cascade Signal Transduction P1_Receptor->Signaling_Cascade Signal Transduction

Caption: Extracellular ATP signaling and its enzymatic degradation pathway.

Experimental Workflow for ATP Stability Study

ATP_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Prep_ATP Prepare ATP Solution (Known Concentration, pH) Incubate Incubate at Different Temperatures Prep_ATP->Incubate Aliquots Take Aliquots at Defined Time Intervals Incubate->Aliquots Stop_Reaction Stop Degradation (e.g., with Perchloric Acid) Aliquots->Stop_Reaction HPLC HPLC Analysis (Quantify ATP, ADP, AMP) Stop_Reaction->HPLC Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC->Data_Analysis

Caption: A typical experimental workflow for studying the stability of ATP.

Logical Relationship of Factors Affecting ATP Stability

ATP_Stability_Factors ATP_Stability ATP Stability pH pH pH->ATP_Stability Affects Hydrolysis Rate Temperature Temperature Temperature->ATP_Stability Affects Hydrolysis Rate Enzymes Enzymes (Ectonucleotidases) Enzymes->ATP_Stability Catalyzes Degradation Metal_Ions Divalent Metal Ions (e.g., Mg2+, Ca2+) Metal_Ions->ATP_Stability Forms Complexes, Affects Hydrolysis

Caption: Key factors influencing the stability of ATP in aqueous solutions.

References

A Technical Guide to the Solubility and Stability of ATP Disodium Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium trihydrate salt of ATP is a common form used in research and pharmaceutical development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the accurate design and interpretation of experiments, as well as for the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Solubility of ATP Disodium Trihydrate

The solubility of this compound is influenced by several factors, primarily the solvent, temperature, and pH of the aqueous solution.

Solubility in Various Solvents

This compound exhibits high solubility in water and aqueous buffers, while it is sparingly soluble in organic solvents.

SolventSolubilityTemperature (°C)
Water50 mg/mL[1][2]Not Specified
Water110 mg/mL[3]25
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL[3]Not Specified
Ethanol<1 mg/mL[3]25
DMSO<1 mg/mL[3]25
DMFSparingly soluble[3]Not Specified
Effect of Temperature on Aqueous Solubility
Effect of pH on Aqueous Solubility

The pH of the solution significantly impacts the solubility of ATP. ATP has multiple ionizable phosphate groups, and its overall charge and solubility are therefore pH-dependent. Generally, the solubility of phosphate salts increases with increasing pH.[4] A 5% aqueous solution of ATP disodium salt is mildly acidic, with a pH of approximately 2.5 to 3.5.[1][2][5]

Stability of ATP in Aqueous Solutions

The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experimental settings. The primary degradation pathway is the hydrolysis of the phosphoanhydride bonds, leading to the formation of adenosine diphosphate (ADP), adenosine monophosphate (AMP), and inorganic phosphate (Pi).[6][7]

Effect of pH on Stability

ATP is most stable in aqueous solutions at a neutral pH range of 6.8 to 7.4.[8][9] At more extreme pH values, both acidic and alkaline, the rate of hydrolysis increases significantly.[8][9] In alkaline solutions, ATP rapidly decomposes to AMP and pyrophosphate.[5]

Effect of Temperature on Stability

The degradation of ATP is highly dependent on temperature.

Temperature (°C)ConditionStability
-80 to -20Neutral aqueous solution, frozenStable for at least one year.[6]
0 to 4Neutral aqueous solution, refrigeratedStable for approximately one week.[6]
80Aqueous solution, pH 3 and 7Half-life of a few minutes.[10]
100Aqueous solution, pH 3 and 7Half-life of a few minutes.[10]
120Aqueous solution, pH 3Rate constant: 4.34 × 10⁻³ s⁻¹
120Aqueous solution, pH 7Rate constant: 2.91 × 10⁻³ s⁻¹

It is recommended to store aqueous stock solutions of ATP at -20°C or -80°C and to minimize freeze-thaw cycles.[6]

Enzymatic Degradation

In biological systems, the degradation of extracellular ATP is a rapid and regulated process catalyzed by ectonucleotidases. This enzymatic cascade is a key component of purinergic signaling. The primary enzymes involved are:

  • Ectonucleoside triphosphate diphosphohydrolases (e.g., CD39): These enzymes hydrolyze ATP to ADP and then to AMP.[11]

  • Ecto-5'-nucleotidase (CD73): This enzyme hydrolyzes AMP to adenosine.[11]

This enzymatic degradation is crucial for terminating ATP-mediated signaling and for the generation of adenosine, another important signaling molecule.[11][12]

Experimental Protocols

Accurate determination of ATP solubility and stability requires robust experimental protocols.

Preparation of ATP Stock Solutions

A common protocol for preparing a 100 mM ATP stock solution is as follows:

  • Weigh out 5.51 g of this compound (molecular weight: 551.14 g/mol ).

  • Dissolve in approximately 80 mL of nuclease-free water.

  • Adjust the pH to 7.0-7.5 with a solution of NaOH. This step is crucial as dissolving ATP disodium salt in water results in a mildly acidic solution.[1][2]

  • Bring the final volume to 100 mL with nuclease-free water.

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[13][14]

Determination of ATP Concentration

The concentration of ATP in a solution can be determined using spectrophotometry. The molar extinction coefficient of ATP at 259 nm is 15,400 M⁻¹cm⁻¹ at pH 7.0.[1][2]

Protocol:

  • Prepare a dilution of the ATP solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.

  • Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the stability of ATP and quantifying its degradation products (ADP and AMP).

Sample Preparation:

  • Incubate the ATP solution under the desired conditions (e.g., different temperatures and pH values).

  • At various time points, take an aliquot of the solution.

  • To stop the degradation, especially in biological samples containing enzymes, deproteinization is necessary. This can be achieved by adding perchloric acid (PCA) to a final concentration of 400 mM, followed by neutralization with KOH.[15]

  • Centrifuge the samples to pellet the precipitated proteins.

  • The supernatant can then be analyzed by HPLC.

HPLC Method:

  • Column: A C18 reversed-phase column is commonly used.[16][17]

  • Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium dihydrogen phosphate (pH 6.8) can be employed.[16]

  • Detection: UV detection at 254 nm or 259 nm is suitable for quantifying ATP, ADP, and AMP.[16][18]

  • Quantification: A standard curve is generated using known concentrations of ATP, ADP, and AMP to quantify their amounts in the samples.[18]

Visualizations

ATP Signaling and Degradation Pathway

ATP_Signaling_Degradation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor Activation AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 P1_Receptor P1 Receptors (Adenosine Receptors) Adenosine->P1_Receptor Activation Signaling_Cascade Downstream Signaling Cascades P2_Receptor->Signaling_Cascade Signal Transduction P1_Receptor->Signaling_Cascade Signal Transduction

Caption: Extracellular ATP signaling and its enzymatic degradation pathway.

Experimental Workflow for ATP Stability Study

ATP_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Prep_ATP Prepare ATP Solution (Known Concentration, pH) Incubate Incubate at Different Temperatures Prep_ATP->Incubate Aliquots Take Aliquots at Defined Time Intervals Incubate->Aliquots Stop_Reaction Stop Degradation (e.g., with Perchloric Acid) Aliquots->Stop_Reaction HPLC HPLC Analysis (Quantify ATP, ADP, AMP) Stop_Reaction->HPLC Data_Analysis Data Analysis (Degradation Kinetics, Half-life) HPLC->Data_Analysis

Caption: A typical experimental workflow for studying the stability of ATP.

Logical Relationship of Factors Affecting ATP Stability

ATP_Stability_Factors ATP_Stability ATP Stability pH pH pH->ATP_Stability Affects Hydrolysis Rate Temperature Temperature Temperature->ATP_Stability Affects Hydrolysis Rate Enzymes Enzymes (Ectonucleotidases) Enzymes->ATP_Stability Catalyzes Degradation Metal_Ions Divalent Metal Ions (e.g., Mg2+, Ca2+) Metal_Ions->ATP_Stability Forms Complexes, Affects Hydrolysis

Caption: Key factors influencing the stability of ATP in aqueous solutions.

References

An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The disodium (B8443419) salt of ATP, particularly in its trihydrate form, is a widely utilized and stable derivative for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological significance of ATP disodium salt trihydrate, tailored for professionals in the life sciences.

Physicochemical Properties

The trihydrate form of ATP disodium salt is a white, crystalline powder. Its stability and solubility in aqueous solutions make it a preferred choice for various experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for ATP disodium salt trihydrate is presented in the tables below.

Property Value Citation(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[1][2]
Molecular Weight 605.19 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 176 °C (decomposition)
Purity (by HPLC) ≥99%
Water Content (Karl Fischer) Approximately 9% (corresponding to three molecules of water)[4]
pH (50 mg/mL in water) ~3.5[5][6]
Extinction Coefficient (ε) 15.4 x 10³ M⁻¹cm⁻¹ at 259 nm in 100 mM phosphate (B84403) buffer, pH 7.0[5][6]
Solvent Solubility Temperature Citation(s)
Water50 mg/mLAmbient[5][6]
Water110 mg/mL25 °C[7]
Ethanol<1 mg/mL25 °C[7]
DMSO<1 mg/mL25 °C[7]
DMFSparingly soluble-[7]
PBS (pH 7.2)~10 mg/mL-[7]
Stability and Storage

Proper handling and storage are crucial to maintain the integrity of ATP disodium salt trihydrate.

Condition Recommendation Citation(s)
Long-term Storage -20°C with desiccation.[5][6][5][6]
Shipping Ambient temperature without degradation.[5][6][5][6]
Powder Stability Stable for at least 2 years at -20°C. A slow dismutation to ADP and adenosine 5'-tetraphosphate occurs at a rate of less than 0.5% per year.[5][6][5][6]
Aqueous Solution Stability Aqueous solutions are stable for months when stored at -15°C. To avoid degradation through repeated freeze-thaw cycles, it is recommended to prepare aliquots.[8] For short-term storage, solutions can be kept at 0°C.[8][8]

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. This section details methodologies for the quantification of ATP and the determination of its water content.

Quantification of ATP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for the separation and quantification of ATP, ADP, and AMP.

1. Sample Preparation:

  • For cellular extracts, a rapid extraction procedure is necessary to minimize ATP degradation. This typically involves cell lysis followed by protein precipitation using an acid like perchloric acid.

  • The acidic extract is then neutralized with a base such as potassium hydroxide.

  • Centrifugation is performed to remove precipitated proteins and salts.

  • The supernatant is filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[9]

2. HPLC System and Column:

  • An HPLC system equipped with a UV detector is required.

  • A C18 reversed-phase column is commonly used for the separation of adenine (B156593) nucleotides.[9] A column with dimensions of 3 x 150 mm and a particle size of 2.7 µm has been shown to provide good resolution.[10]

3. Mobile Phase and Elution:

  • An isocratic elution with a mobile phase consisting of 50 mM potassium hydrogen phosphate at pH 6.80 can be used for a rapid analysis.[10]

  • Alternatively, a gradient elution can be employed for better separation of ATP from ADP and AMP. A common approach involves a gradient of a low concentration buffer (e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) bisulfate, pH 6) and a high concentration buffer or an organic modifier like methanol (B129727).[11]

4. Detection:

  • ATP is detected by its UV absorbance at 254 nm or 259 nm.[10][12]

5. Quantification:

  • A standard curve is generated using known concentrations of ATP disodium salt trihydrate.[12]

  • The concentration of ATP in the sample is determined by comparing its peak area to the standard curve.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a specific and accurate method for determining the water content of hydrated salts.

1. Instrument Setup:

  • A volumetric or coulometric Karl Fischer titrator is used.

  • The titration vessel should be dry, and the system should be protected from atmospheric moisture.

2. Reagents:

  • Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent like methanol or ethanol).

  • A suitable solvent for the sample, typically methanol.

3. Standardization:

  • The Karl Fischer reagent must be standardized using a certified water standard or a compound with a known water content, such as disodium tartrate dihydrate.[13] The water equivalence factor (F) of the reagent is determined in mg of water per mL of reagent.[13]

4. Sample Analysis:

  • Accurately weigh a suitable amount of ATP disodium salt trihydrate (typically containing 10-50 mg of water) and quickly transfer it to the titration vessel containing the pre-titrated solvent.

  • The sample is stirred to dissolve and release its water.

  • The sample is then titrated with the standardized Karl Fischer reagent to the electrometric endpoint.[13]

5. Calculation:

  • The percentage of water in the sample is calculated using the following formula:

    Where:

    • V = Volume of Karl Fischer reagent consumed (mL)

    • F = Water equivalence factor of the reagent (mg/mL)

    • W = Weight of the sample (mg)

Biological Significance and Signaling Pathways

Extracellular ATP is a critical signaling molecule that exerts its effects through the activation of purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and downstream signaling events.[14]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X Binds Na_Ca_influx Na+ / Ca2+ Influx P2X->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling Cascades Na_Ca_influx->Ca_signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_signaling->Cellular_Response

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, initiate intracellular signaling cascades through different G protein subunits (Gαq, Gαs, Gαi).[14]

P2Y_Signaling cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway ATP ATP P2Y P2Y Receptor ATP->P2Y Gq Gαq P2Y->Gq Gs Gαs P2Y->Gs Gi Gαi P2Y->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA PKA->Cellular_Response AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_dec->Cellular_Response

Caption: P2Y Receptor Signaling Pathways.

General Experimental Workflow

The use of ATP disodium salt trihydrate in a typical biochemical or cell-based assay follows a standardized workflow to ensure accuracy and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (ATP Stock Solution) Incubation Incubation with ATP Reagent_Prep->Incubation Sample_Prep Sample Preparation (Cells, Tissues, etc.) Sample_Prep->Incubation Data_Collection Data Collection (e.g., Luminescence, Fluorescence) Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The disodium salt of ATP, particularly in its trihydrate form, is a widely utilized and stable derivative for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological significance of ATP disodium salt trihydrate, tailored for professionals in the life sciences.

Physicochemical Properties

The trihydrate form of ATP disodium salt is a white, crystalline powder. Its stability and solubility in aqueous solutions make it a preferred choice for various experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for ATP disodium salt trihydrate is presented in the tables below.

Property Value Citation(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[1][2]
Molecular Weight 605.19 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 176 °C (decomposition)
Purity (by HPLC) ≥99%
Water Content (Karl Fischer) Approximately 9% (corresponding to three molecules of water)[4]
pH (50 mg/mL in water) ~3.5[5][6]
Extinction Coefficient (ε) 15.4 x 10³ M⁻¹cm⁻¹ at 259 nm in 100 mM phosphate buffer, pH 7.0[5][6]
Solvent Solubility Temperature Citation(s)
Water50 mg/mLAmbient[5][6]
Water110 mg/mL25 °C[7]
Ethanol<1 mg/mL25 °C[7]
DMSO<1 mg/mL25 °C[7]
DMFSparingly soluble-[7]
PBS (pH 7.2)~10 mg/mL-[7]
Stability and Storage

Proper handling and storage are crucial to maintain the integrity of ATP disodium salt trihydrate.

Condition Recommendation Citation(s)
Long-term Storage -20°C with desiccation.[5][6][5][6]
Shipping Ambient temperature without degradation.[5][6][5][6]
Powder Stability Stable for at least 2 years at -20°C. A slow dismutation to ADP and adenosine 5'-tetraphosphate occurs at a rate of less than 0.5% per year.[5][6][5][6]
Aqueous Solution Stability Aqueous solutions are stable for months when stored at -15°C. To avoid degradation through repeated freeze-thaw cycles, it is recommended to prepare aliquots.[8] For short-term storage, solutions can be kept at 0°C.[8][8]

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. This section details methodologies for the quantification of ATP and the determination of its water content.

Quantification of ATP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for the separation and quantification of ATP, ADP, and AMP.

1. Sample Preparation:

  • For cellular extracts, a rapid extraction procedure is necessary to minimize ATP degradation. This typically involves cell lysis followed by protein precipitation using an acid like perchloric acid.

  • The acidic extract is then neutralized with a base such as potassium hydroxide.

  • Centrifugation is performed to remove precipitated proteins and salts.

  • The supernatant is filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[9]

2. HPLC System and Column:

  • An HPLC system equipped with a UV detector is required.

  • A C18 reversed-phase column is commonly used for the separation of adenine nucleotides.[9] A column with dimensions of 3 x 150 mm and a particle size of 2.7 µm has been shown to provide good resolution.[10]

3. Mobile Phase and Elution:

  • An isocratic elution with a mobile phase consisting of 50 mM potassium hydrogen phosphate at pH 6.80 can be used for a rapid analysis.[10]

  • Alternatively, a gradient elution can be employed for better separation of ATP from ADP and AMP. A common approach involves a gradient of a low concentration buffer (e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium bisulfate, pH 6) and a high concentration buffer or an organic modifier like methanol.[11]

4. Detection:

  • ATP is detected by its UV absorbance at 254 nm or 259 nm.[10][12]

5. Quantification:

  • A standard curve is generated using known concentrations of ATP disodium salt trihydrate.[12]

  • The concentration of ATP in the sample is determined by comparing its peak area to the standard curve.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a specific and accurate method for determining the water content of hydrated salts.

1. Instrument Setup:

  • A volumetric or coulometric Karl Fischer titrator is used.

  • The titration vessel should be dry, and the system should be protected from atmospheric moisture.

2. Reagents:

  • Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent like methanol or ethanol).

  • A suitable solvent for the sample, typically methanol.

3. Standardization:

  • The Karl Fischer reagent must be standardized using a certified water standard or a compound with a known water content, such as disodium tartrate dihydrate.[13] The water equivalence factor (F) of the reagent is determined in mg of water per mL of reagent.[13]

4. Sample Analysis:

  • Accurately weigh a suitable amount of ATP disodium salt trihydrate (typically containing 10-50 mg of water) and quickly transfer it to the titration vessel containing the pre-titrated solvent.

  • The sample is stirred to dissolve and release its water.

  • The sample is then titrated with the standardized Karl Fischer reagent to the electrometric endpoint.[13]

5. Calculation:

  • The percentage of water in the sample is calculated using the following formula:

    Where:

    • V = Volume of Karl Fischer reagent consumed (mL)

    • F = Water equivalence factor of the reagent (mg/mL)

    • W = Weight of the sample (mg)

Biological Significance and Signaling Pathways

Extracellular ATP is a critical signaling molecule that exerts its effects through the activation of purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and downstream signaling events.[14]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor ATP->P2X Binds Na_Ca_influx Na+ / Ca2+ Influx P2X->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling Cascades Na_Ca_influx->Ca_signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_signaling->Cellular_Response

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, initiate intracellular signaling cascades through different G protein subunits (Gαq, Gαs, Gαi).[14]

P2Y_Signaling cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway ATP ATP P2Y P2Y Receptor ATP->P2Y Gq Gαq P2Y->Gq Gs Gαs P2Y->Gs Gi Gαi P2Y->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc cAMP ↑ AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA PKA->Cellular_Response AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_dec->Cellular_Response

Caption: P2Y Receptor Signaling Pathways.

General Experimental Workflow

The use of ATP disodium salt trihydrate in a typical biochemical or cell-based assay follows a standardized workflow to ensure accuracy and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (ATP Stock Solution) Incubation Incubation with ATP Reagent_Prep->Incubation Sample_Prep Sample Preparation (Cells, Tissues, etc.) Sample_Prep->Incubation Data_Collection Data Collection (e.g., Luminescence, Fluorescence) Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate. Adherence to this protocol will ensure the quality, stability, and reliable performance of the ATP stock solution in various experimental applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of ATP disodium trihydrate is crucial for accurate stock solution preparation. The following table summarizes key quantitative data.

PropertyValueReferences
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[1][2]
Molecular Weight 605.19 g/mol [2][3][4][5][6]
Appearance Fine white crystalline powder[2]
Solubility in Water 50 mg/mL[7][8]
110 mg/mL at 25°C[9]
150 mg/mL[4]
175 mg/mL (requires ultrasonic)[10]
Solubility in other solvents Ethanol: <1 mg/mL at 25°C[9]
DMSO: <1 mg/mL at 25°C[9]
PBS (pH 7.2): ~10 mg/mL[9]
Storage of Powder -20°C, desiccated[2][4][7]
Storage of Stock Solution -20°C for several months[5][10][11]
-80°C for up to 6 months[10][12]
2-8°C for one week[5]
pH of aqueous solution ~3.5 (unadjusted)[7][8]

Experimental Protocol: Preparation of a 100 mM ATP Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound. For other concentrations, the mass of this compound should be adjusted accordingly.

Materials and Equipment:
  • This compound (powder)

  • Nuclease-free water (ultrapure)

  • 1 M NaOH solution

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • pH meter or pH strips

  • Volumetric flask

  • Stir plate and stir bar

  • Pipettes and sterile pipette tips

Procedure:
  • Calculate the required mass of this compound.

    • To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 605.19 g/mol = 0.6052 g

  • Weigh the this compound.

    • Using an analytical balance, accurately weigh out 0.6052 g of this compound powder.

  • Dissolve the ATP powder.

    • Transfer the weighed powder to a beaker or flask containing a stir bar.

    • Add approximately 8 mL of nuclease-free water.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution should be clear and colorless.[7]

  • Adjust the pH of the solution.

    • The unadjusted pH of an ATP solution is acidic (around 3.5).[7][8]

    • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter or pH strips.

    • Adjust the pH to 7.5.[13] This is crucial for the stability and biological activity of ATP.

  • Bring the solution to the final volume.

    • Carefully transfer the pH-adjusted solution to a 10 mL volumetric flask.

    • Rinse the original beaker with a small amount of nuclease-free water and add the rinse to the volumetric flask to ensure a quantitative transfer.

    • Add nuclease-free water to bring the final volume to the 10 mL mark.

  • Sterilize the stock solution.

    • To prevent microbial contamination, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[13]

  • Aliquot and store the stock solution.

    • To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]

    • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[10][12]

Visualizations

Signaling Pathway

ATP is a key signaling molecule in purinergic signaling, acting on P2 receptors.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor binds P2Y_Receptor P2Y Receptor (G-protein coupled) ATP->P2Y_Receptor binds Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) P2X_Receptor->Ion_Influx G_Protein G-protein activation P2Y_Receptor->G_Protein Cellular_Response1 Cellular Response Ion_Influx->Cellular_Response1 Downstream_Signaling Downstream Signaling (e.g., PLC, AC) G_Protein->Downstream_Signaling Cellular_Response2 Cellular Response Downstream_Signaling->Cellular_Response2

Caption: ATP signaling through P2X and P2Y receptors.

Experimental Workflow

The following diagram illustrates the workflow for preparing the ATP stock solution.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of This compound start->calculate weigh 2. Weigh ATP Powder calculate->weigh dissolve 3. Dissolve in Nuclease-Free Water weigh->dissolve adjust_ph 4. Adjust pH to 7.5 with 1 M NaOH dissolve->adjust_ph final_volume 5. Bring to Final Volume adjust_ph->final_volume filter 6. Sterile Filter (0.22 µm) final_volume->filter aliquot 7. Aliquot into Sterile Tubes filter->aliquot store 8. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for ATP stock solution preparation.

References

Application Notes and Protocols: Preparation of a Stock Solution of ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of Adenosine 5'-triphosphate (ATP) disodium trihydrate. Adherence to this protocol will ensure the quality, stability, and reliable performance of the ATP stock solution in various experimental applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of ATP disodium trihydrate is crucial for accurate stock solution preparation. The following table summarizes key quantitative data.

PropertyValueReferences
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[1][2]
Molecular Weight 605.19 g/mol [2][3][4][5][6]
Appearance Fine white crystalline powder[2]
Solubility in Water 50 mg/mL[7][8]
110 mg/mL at 25°C[9]
150 mg/mL[4]
175 mg/mL (requires ultrasonic)[10]
Solubility in other solvents Ethanol: <1 mg/mL at 25°C[9]
DMSO: <1 mg/mL at 25°C[9]
PBS (pH 7.2): ~10 mg/mL[9]
Storage of Powder -20°C, desiccated[2][4][7]
Storage of Stock Solution -20°C for several months[5][10][11]
-80°C for up to 6 months[10][12]
2-8°C for one week[5]
pH of aqueous solution ~3.5 (unadjusted)[7][8]

Experimental Protocol: Preparation of a 100 mM ATP Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound. For other concentrations, the mass of this compound should be adjusted accordingly.

Materials and Equipment:
  • This compound (powder)

  • Nuclease-free water (ultrapure)

  • 1 M NaOH solution

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • pH meter or pH strips

  • Volumetric flask

  • Stir plate and stir bar

  • Pipettes and sterile pipette tips

Procedure:
  • Calculate the required mass of this compound.

    • To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 605.19 g/mol = 0.6052 g

  • Weigh the this compound.

    • Using an analytical balance, accurately weigh out 0.6052 g of this compound powder.

  • Dissolve the ATP powder.

    • Transfer the weighed powder to a beaker or flask containing a stir bar.

    • Add approximately 8 mL of nuclease-free water.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution should be clear and colorless.[7]

  • Adjust the pH of the solution.

    • The unadjusted pH of an ATP solution is acidic (around 3.5).[7][8]

    • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter or pH strips.

    • Adjust the pH to 7.5.[13] This is crucial for the stability and biological activity of ATP.

  • Bring the solution to the final volume.

    • Carefully transfer the pH-adjusted solution to a 10 mL volumetric flask.

    • Rinse the original beaker with a small amount of nuclease-free water and add the rinse to the volumetric flask to ensure a quantitative transfer.

    • Add nuclease-free water to bring the final volume to the 10 mL mark.

  • Sterilize the stock solution.

    • To prevent microbial contamination, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[13]

  • Aliquot and store the stock solution.

    • To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]

    • Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[10][12]

Visualizations

Signaling Pathway

ATP is a key signaling molecule in purinergic signaling, acting on P2 receptors.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor binds P2Y_Receptor P2Y Receptor (G-protein coupled) ATP->P2Y_Receptor binds Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) P2X_Receptor->Ion_Influx G_Protein G-protein activation P2Y_Receptor->G_Protein Cellular_Response1 Cellular Response Ion_Influx->Cellular_Response1 Downstream_Signaling Downstream Signaling (e.g., PLC, AC) G_Protein->Downstream_Signaling Cellular_Response2 Cellular Response Downstream_Signaling->Cellular_Response2

Caption: ATP signaling through P2X and P2Y receptors.

Experimental Workflow

The following diagram illustrates the workflow for preparing the ATP stock solution.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of This compound start->calculate weigh 2. Weigh ATP Powder calculate->weigh dissolve 3. Dissolve in Nuclease-Free Water weigh->dissolve adjust_ph 4. Adjust pH to 7.5 with 1 M NaOH dissolve->adjust_ph final_volume 5. Bring to Final Volume adjust_ph->final_volume filter 6. Sterile Filter (0.22 µm) final_volume->filter aliquot 7. Aliquot into Sterile Tubes filter->aliquot store 8. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for ATP stock solution preparation.

References

Application Notes and Protocols for ATP Disodium Trihydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP), the primary intracellular energy currency, also functions as a critical extracellular signaling molecule. When released into the extracellular space due to cellular stress, damage, or active secretion, ATP activates a class of purinergic receptors on the cell surface, triggering a wide array of physiological and pathological responses. ATP disodium (B8443419) trihydrate is a stable salt form of ATP commonly used in cell culture experiments to investigate these effects.

These application notes provide a comprehensive overview of the use of ATP disodium trihydrate in cell culture media, including recommended concentration ranges for various applications, detailed experimental protocols, and insights into the key signaling pathways involved.

Data Presentation: Recommended ATP Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: ATP Concentration for Immune Cell Modulation

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
MacrophagesInflammasome Activation (NLRP3)100 µM - 1 mMInduction of IL-1β secretion.[1][2][3]
MacrophagesCytokine Release (IL-6)10 µMPromotes transcription of IL-6.[3]
CD4+ T CellsProliferation & Cytokine Release250 nMStimulation of proliferation and cytokine release.[4]
CD4+ T CellsApoptosis Induction1 mMInhibition of cell functions and induction of apoptosis.[4]
Dendritic CellsMaturation and Cytokine ProductionµM rangeAbrogation of TNF-α, IL-12, and IL-1 at low µM concentrations.[5]

Table 2: ATP Concentration for Neurological Cell Studies

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
Astrocytes (Rat)Calcium Influx0.1 nM - 3 mM (EC50: 0.3 nM & 9 µM)Biphasic dose-response indicating low and high-affinity receptors.[6]
Astrocytes (Human)Calcium Mobilization10 µM - 1 mMActivation of purinoreceptors and induction of Ca2+ responses.[7][8]
Neurons (Dorsal Spinal Cord)Calcium Influx1 µM - 250 µMIncreased intracellular Ca2+ in a subpopulation of neurons.[9]

Table 3: ATP Concentration for Stem Cell and Cancer Cell Studies

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
Human Mesenchymal Stem Cells (hMSCs)Migration30 µMPromotion of cell migration.[10]
Human Mesenchymal Stem Cells (hMSCs)ProliferationUp to 300 µMNo significant effect on cell proliferation.[10]
Hep2 and SiHa Cancer CellsApoptosis Induction2 mM - 3 mM (IC50)Induction of apoptosis through the intrinsic mitochondrial pathway.[11]
Lung Cancer Cells (A549)Epithelial-Mesenchymal Transition (EMT)Not specifiedInduces TGF-β-like EMT.[12]

Signaling Pathways

Extracellular ATP primarily signals through two families of purinergic receptors: P2X ion channels and P2Y G-protein coupled receptors. The activation of these receptors initiates diverse downstream signaling cascades.

ATP_Signaling_Pathway Extracellular ATP Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 High Conc. P2Y P2Y Receptor (GPCR) ATP->P2Y Low Conc. K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx PLC Phospholipase C (PLC) P2Y->PLC NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Gene_expression Gene Expression (e.g., IL-6) Ca_release->Gene_expression Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b

Caption: Overview of P2X7 and P2Y receptor-mediated signaling by extracellular ATP.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Sigma-Aldrich A3377)

  • Sterile, nuclease-free water or PBS

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • 0.22 µm syringe filter

  • pH meter or pH strips

  • 1 M NaOH

Procedure:

  • Calculation: Determine the mass of this compound powder required to make a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 605.19 g/mol .

  • Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of ATP powder in sterile water or PBS. ATP is soluble in water up to 50 mg/mL.[13]

  • pH Adjustment: The initial solution will be mildly acidic (pH ~3.5).[13] Adjust the pH to 7.0-7.5 using 1 M NaOH.[14] Monitor the pH carefully.

  • Sterilization: Sterile filter the ATP solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 3 months at -70°C.[15] For short-term storage, 4°C is acceptable for a few hours.[15]

Protocol 2: Treatment of Cultured Cells with ATP and Measurement of Cytokine Secretion by ELISA

This protocol provides a general workflow for treating adherent cells with ATP and subsequently measuring the release of a specific cytokine, such as IL-1β or IL-6, into the culture supernatant using a sandwich ELISA.

Experimental_Workflow Workflow for ATP Treatment and Cytokine ELISA cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_seeding 1. Seed cells in a multi-well plate Cell_adherence 2. Allow cells to adhere (e.g., 24 hours) Cell_seeding->Cell_adherence ATP_prep 3. Prepare ATP working solutions from stock Cell_adherence->ATP_prep ATP_addition 4. Add ATP working solutions to the cells ATP_prep->ATP_addition Incubation 5. Incubate for the desired time period ATP_addition->Incubation Supernatant_collection 6. Collect cell culture supernatant Incubation->Supernatant_collection ELISA 7. Perform sandwich ELISA for the cytokine of interest Supernatant_collection->ELISA Data_analysis 8. Analyze ELISA data ELISA->Data_analysis

Caption: A typical experimental workflow for studying the effect of ATP on cytokine secretion.

Materials:

  • Cultured cells of interest (e.g., macrophages, astrocytes)

  • Complete cell culture medium

  • Multi-well culture plates (e.g., 24- or 96-well)

  • This compound stock solution (see Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Commercial sandwich ELISA kit for the cytokine of interest (e.g., human IL-1β, mouse IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of ATP Working Solutions: On the day of the experiment, thaw an aliquot of the ATP stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of ATP. Include a vehicle control (medium without ATP).

  • Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the specific response being measured). For cytokine release, an incubation time of 4 to 24 hours is common.[16]

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's protocol.[16][17] This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme conjugate.

    • Adding a substrate and stopping the reaction.

  • Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader. Calculate the concentration of the cytokine in your samples by comparing the absorbance values to the standard curve.

Protocol 3: Measurement of Extracellular ATP Concentration in Cell Culture Supernatant

This protocol is useful for determining the amount of ATP released by cells into the medium, either basally or in response to a stimulus. It utilizes a luciferase-based assay.

Materials:

  • Cultured cells

  • Cell culture medium

  • Reagents for inducing ATP release (optional)

  • Commercial bioluminescent ATP assay kit (e.g., from Promega, Dojindo, or Sigma-Aldrich)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat your cells as described in Protocol 2.

  • Sample Collection: Carefully collect the cell culture supernatant at various time points. It is crucial to minimize mechanical stress during collection, as this can cause artificial ATP release.[18]

  • ATP Measurement:

    • Prepare the ATP assay reagent according to the kit manufacturer's instructions. This typically involves mixing a luciferase/luciferin substrate with a buffer.

    • Add a small volume of the collected supernatant to a luminometer-compatible plate.

    • Add the ATP assay reagent to each well.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of ATP to accurately quantify the amount of ATP in your samples.

Concluding Remarks

The use of this compound in cell culture is a powerful tool for investigating the diverse roles of extracellular ATP in cellular signaling. The protocols and data presented here provide a solid foundation for designing and executing experiments in this exciting field. Researchers should always optimize concentrations and incubation times for their specific experimental system to ensure reliable and reproducible results. Furthermore, the rapid degradation of ATP in culture by ectonucleotidases should be considered when designing long-term experiments.

References

Application Notes and Protocols for ATP Disodium Trihydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), the primary intracellular energy currency, also functions as a critical extracellular signaling molecule. When released into the extracellular space due to cellular stress, damage, or active secretion, ATP activates a class of purinergic receptors on the cell surface, triggering a wide array of physiological and pathological responses. ATP disodium trihydrate is a stable salt form of ATP commonly used in cell culture experiments to investigate these effects.

These application notes provide a comprehensive overview of the use of this compound in cell culture media, including recommended concentration ranges for various applications, detailed experimental protocols, and insights into the key signaling pathways involved.

Data Presentation: Recommended ATP Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: ATP Concentration for Immune Cell Modulation

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
MacrophagesInflammasome Activation (NLRP3)100 µM - 1 mMInduction of IL-1β secretion.[1][2][3]
MacrophagesCytokine Release (IL-6)10 µMPromotes transcription of IL-6.[3]
CD4+ T CellsProliferation & Cytokine Release250 nMStimulation of proliferation and cytokine release.[4]
CD4+ T CellsApoptosis Induction1 mMInhibition of cell functions and induction of apoptosis.[4]
Dendritic CellsMaturation and Cytokine ProductionµM rangeAbrogation of TNF-α, IL-12, and IL-1 at low µM concentrations.[5]

Table 2: ATP Concentration for Neurological Cell Studies

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
Astrocytes (Rat)Calcium Influx0.1 nM - 3 mM (EC50: 0.3 nM & 9 µM)Biphasic dose-response indicating low and high-affinity receptors.[6]
Astrocytes (Human)Calcium Mobilization10 µM - 1 mMActivation of purinoreceptors and induction of Ca2+ responses.[7][8]
Neurons (Dorsal Spinal Cord)Calcium Influx1 µM - 250 µMIncreased intracellular Ca2+ in a subpopulation of neurons.[9]

Table 3: ATP Concentration for Stem Cell and Cancer Cell Studies

Cell TypeApplicationATP Concentration RangeObserved EffectCitation(s)
Human Mesenchymal Stem Cells (hMSCs)Migration30 µMPromotion of cell migration.[10]
Human Mesenchymal Stem Cells (hMSCs)ProliferationUp to 300 µMNo significant effect on cell proliferation.[10]
Hep2 and SiHa Cancer CellsApoptosis Induction2 mM - 3 mM (IC50)Induction of apoptosis through the intrinsic mitochondrial pathway.[11]
Lung Cancer Cells (A549)Epithelial-Mesenchymal Transition (EMT)Not specifiedInduces TGF-β-like EMT.[12]

Signaling Pathways

Extracellular ATP primarily signals through two families of purinergic receptors: P2X ion channels and P2Y G-protein coupled receptors. The activation of these receptors initiates diverse downstream signaling cascades.

ATP_Signaling_Pathway Extracellular ATP Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 High Conc. P2Y P2Y Receptor (GPCR) ATP->P2Y Low Conc. K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx PLC Phospholipase C (PLC) P2Y->PLC NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Gene_expression Gene Expression (e.g., IL-6) Ca_release->Gene_expression Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b

Caption: Overview of P2X7 and P2Y receptor-mediated signaling by extracellular ATP.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Sigma-Aldrich A3377)

  • Sterile, nuclease-free water or PBS

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • 0.22 µm syringe filter

  • pH meter or pH strips

  • 1 M NaOH

Procedure:

  • Calculation: Determine the mass of this compound powder required to make a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 605.19 g/mol .

  • Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of ATP powder in sterile water or PBS. ATP is soluble in water up to 50 mg/mL.[13]

  • pH Adjustment: The initial solution will be mildly acidic (pH ~3.5).[13] Adjust the pH to 7.0-7.5 using 1 M NaOH.[14] Monitor the pH carefully.

  • Sterilization: Sterile filter the ATP solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 3 months at -70°C.[15] For short-term storage, 4°C is acceptable for a few hours.[15]

Protocol 2: Treatment of Cultured Cells with ATP and Measurement of Cytokine Secretion by ELISA

This protocol provides a general workflow for treating adherent cells with ATP and subsequently measuring the release of a specific cytokine, such as IL-1β or IL-6, into the culture supernatant using a sandwich ELISA.

Experimental_Workflow Workflow for ATP Treatment and Cytokine ELISA cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_seeding 1. Seed cells in a multi-well plate Cell_adherence 2. Allow cells to adhere (e.g., 24 hours) Cell_seeding->Cell_adherence ATP_prep 3. Prepare ATP working solutions from stock Cell_adherence->ATP_prep ATP_addition 4. Add ATP working solutions to the cells ATP_prep->ATP_addition Incubation 5. Incubate for the desired time period ATP_addition->Incubation Supernatant_collection 6. Collect cell culture supernatant Incubation->Supernatant_collection ELISA 7. Perform sandwich ELISA for the cytokine of interest Supernatant_collection->ELISA Data_analysis 8. Analyze ELISA data ELISA->Data_analysis

Caption: A typical experimental workflow for studying the effect of ATP on cytokine secretion.

Materials:

  • Cultured cells of interest (e.g., macrophages, astrocytes)

  • Complete cell culture medium

  • Multi-well culture plates (e.g., 24- or 96-well)

  • This compound stock solution (see Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Commercial sandwich ELISA kit for the cytokine of interest (e.g., human IL-1β, mouse IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Preparation of ATP Working Solutions: On the day of the experiment, thaw an aliquot of the ATP stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of ATP. Include a vehicle control (medium without ATP).

  • Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the specific response being measured). For cytokine release, an incubation time of 4 to 24 hours is common.[16]

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's protocol.[16][17] This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding an enzyme conjugate.

    • Adding a substrate and stopping the reaction.

  • Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader. Calculate the concentration of the cytokine in your samples by comparing the absorbance values to the standard curve.

Protocol 3: Measurement of Extracellular ATP Concentration in Cell Culture Supernatant

This protocol is useful for determining the amount of ATP released by cells into the medium, either basally or in response to a stimulus. It utilizes a luciferase-based assay.

Materials:

  • Cultured cells

  • Cell culture medium

  • Reagents for inducing ATP release (optional)

  • Commercial bioluminescent ATP assay kit (e.g., from Promega, Dojindo, or Sigma-Aldrich)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat your cells as described in Protocol 2.

  • Sample Collection: Carefully collect the cell culture supernatant at various time points. It is crucial to minimize mechanical stress during collection, as this can cause artificial ATP release.[18]

  • ATP Measurement:

    • Prepare the ATP assay reagent according to the kit manufacturer's instructions. This typically involves mixing a luciferase/luciferin substrate with a buffer.

    • Add a small volume of the collected supernatant to a luminometer-compatible plate.

    • Add the ATP assay reagent to each well.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of ATP to accurately quantify the amount of ATP in your samples.

Concluding Remarks

The use of this compound in cell culture is a powerful tool for investigating the diverse roles of extracellular ATP in cellular signaling. The protocols and data presented here provide a solid foundation for designing and executing experiments in this exciting field. Researchers should always optimize concentrations and incubation times for their specific experimental system to ensure reliable and reproducible results. Furthermore, the rapid degradation of ATP in culture by ectonucleotidases should be considered when designing long-term experiments.

References

Application Notes and Protocols for Utilizing ATP Disodium Trihydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the donor of the γ-phosphate group that is transferred to the substrate. The choice of ATP salt and its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. ATP disodium (B8443419) trihydrate is a commonly used salt of ATP in these assays due to its high purity, good solubility in aqueous buffers, and stability.[1][2] This document provides detailed application notes and protocols for the effective use of ATP disodium trihydrate in various kinase assay formats.

Properties of this compound
  • Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[3]

  • Molecular Weight: 605.19 g/mol (trihydrate)[3]

  • Purity: Typically >99%[4]

  • Solubility: Readily soluble in water.[5]

  • Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]

Data Presentation

Table 1: Michaelis-Menten Constants (Kₘ) of ATP for Various Protein Kinases

The Kₘ of ATP is a critical parameter for designing kinase assays, particularly for inhibitor screening. Assays are often conducted at an ATP concentration close to the Kₘ value of the kinase to ensure sensitivity to ATP-competitive inhibitors.

KinaseKₘ for ATP (µM)Assay Conditions
PKA7Near Kₘ ATP concentration.[6]
MEK110Assayed at Kₘ ATP concentration.
ERK250Measured in a radiometric assay.[7]
AKT31100Measured in a mobility shift assay.[8]
CDK2/Cyclin A480Measured in a mobility shift assay.[8]
CK1δ (GST-tagged)6In vitro kinase assay.
CK1δ (6xHis-tagged)14In vitro kinase assay.[9]
Table 2: IC₅₀ Values of Staurosporine (B1682477) against Various Kinases at Different ATP Concentrations

The apparent potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Understanding this relationship is crucial for comparing inhibitor potencies across different studies and for translating in vitro findings to cellular contexts where ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (IC₅₀ = Kᵢ (1 + [ATP]/Kₘ)) describes this relationship.[10][11]

KinaseInhibitorATP Concentration (µM)IC₅₀ (nM)
PKAStaurosporine107
PKCStaurosporine100.7
PKGStaurosporine108.5
MAP Kinase (ERK1)Staurosporine10>1000
CK2Staurosporine10>1000
c-FgrStaurosporine102.5
LynStaurosporine1020
CSKStaurosporine10>1000

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

Materials:

  • This compound (e.g., Sigma-Aldrich A2383 or equivalent)[13]

  • Nuclease-free water

  • 1 M NaOH or 1 M Tris base for pH adjustment[14]

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration (e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]

  • pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at alkaline pH.[16]

  • Concentration Determination (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm using a spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[16]

  • Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

Protocol 2: In Vitro MEK1 Kinase Assay using a Luminescence-Based Method (ADP-Glo™ Assay Principle)

This protocol describes a general method for measuring the activity of MEK1 kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant active MEK1 enzyme

  • MEK1 substrate (e.g., inactive ERK2)

  • This compound stock solution (prepared as in Protocol 1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (e.g., a MEK1 inhibitor) and vehicle (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for MEK1 (approximately 10 µM).

    • Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of MEK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ERK2 substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Inhibitor MEK Inhibitor Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start PrepReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepReagents AddInhibitor Add Inhibitor/Vehicle to Plate PrepReagents->AddInhibitor AddEnzyme Add Kinase Enzyme AddInhibitor->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/ATP) AddEnzyme->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction & Deplete ATP Incubate->StopReaction AddDetection Add Detection Reagent StopReaction->AddDetection IncubateRT Incubate at RT AddDetection->IncubateRT ReadSignal Measure Luminescence IncubateRT->ReadSignal AnalyzeData Data Analysis (Calculate % Inhibition, IC50) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Discussion and Considerations

Choice of ATP Salt: Disodium vs. Other Salts

While this compound is widely used, it is important to consider the potential effects of the counter-ions on the kinase of interest.

  • Sodium Ions (Na⁺): High concentrations of sodium ions have been reported to inhibit the activity of some kinases.[17] Therefore, when using ATP disodium salt, it is crucial to maintain a consistent and ideally low concentration of sodium ions across all assay wells. If a particular kinase is sensitive to sodium, it may be prudent to consider using a different ATP salt, such as the potassium or magnesium salt.

  • Magnesium Ions (Mg²⁺): Magnesium is an essential cofactor for virtually all kinases, as the true substrate is typically a Mg²⁺-ATP complex.[18] When using ATP disodium salt, MgCl₂ must be included in the kinase reaction buffer at an optimal concentration, which is often in slight excess of the ATP concentration. Using an ATP magnesium salt can simplify buffer preparation, but it may offer less flexibility in optimizing the free Mg²⁺ concentration.

ATP Concentration and Inhibitor Potency

As illustrated in Table 2, the ATP concentration is a critical determinant of the apparent IC₅₀ value for ATP-competitive inhibitors.

  • Screening at Kₘ ATP: For primary screening and to rank the intrinsic potency of inhibitors against different kinases, performing assays at the Kₘ concentration of ATP for each kinase is recommended.[10]

  • Physiological ATP Concentrations: To better predict the efficacy of an inhibitor in a cellular environment, it is beneficial to perform secondary assays at physiological ATP concentrations (1-10 mM).[7] An inhibitor that appears potent at a low ATP concentration may be significantly less effective at the high ATP concentrations found in cells.

Conclusion

This compound is a reliable and convenient source of ATP for a wide range of in vitro kinase assays. By understanding its properties and carefully considering the experimental conditions, particularly the final concentrations of ATP and counter-ions, researchers can generate accurate and reproducible data for kinase activity measurements and inhibitor profiling. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in kinase assay workflows.

References

Application Notes and Protocols for Utilizing ATP Disodium Trihydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the donor of the γ-phosphate group that is transferred to the substrate. The choice of ATP salt and its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. ATP disodium trihydrate is a commonly used salt of ATP in these assays due to its high purity, good solubility in aqueous buffers, and stability.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in various kinase assay formats.

Properties of this compound
  • Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[3]

  • Molecular Weight: 605.19 g/mol (trihydrate)[3]

  • Purity: Typically >99%[4]

  • Solubility: Readily soluble in water.[5]

  • Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]

Data Presentation

Table 1: Michaelis-Menten Constants (Kₘ) of ATP for Various Protein Kinases

The Kₘ of ATP is a critical parameter for designing kinase assays, particularly for inhibitor screening. Assays are often conducted at an ATP concentration close to the Kₘ value of the kinase to ensure sensitivity to ATP-competitive inhibitors.

KinaseKₘ for ATP (µM)Assay Conditions
PKA7Near Kₘ ATP concentration.[6]
MEK110Assayed at Kₘ ATP concentration.
ERK250Measured in a radiometric assay.[7]
AKT31100Measured in a mobility shift assay.[8]
CDK2/Cyclin A480Measured in a mobility shift assay.[8]
CK1δ (GST-tagged)6In vitro kinase assay.
CK1δ (6xHis-tagged)14In vitro kinase assay.[9]
Table 2: IC₅₀ Values of Staurosporine against Various Kinases at Different ATP Concentrations

The apparent potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Understanding this relationship is crucial for comparing inhibitor potencies across different studies and for translating in vitro findings to cellular contexts where ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (IC₅₀ = Kᵢ (1 + [ATP]/Kₘ)) describes this relationship.[10][11]

KinaseInhibitorATP Concentration (µM)IC₅₀ (nM)
PKAStaurosporine107
PKCStaurosporine100.7
PKGStaurosporine108.5
MAP Kinase (ERK1)Staurosporine10>1000
CK2Staurosporine10>1000
c-FgrStaurosporine102.5
LynStaurosporine1020
CSKStaurosporine10>1000

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

Materials:

  • This compound (e.g., Sigma-Aldrich A2383 or equivalent)[13]

  • Nuclease-free water

  • 1 M NaOH or 1 M Tris base for pH adjustment[14]

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound powder.

  • Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration (e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]

  • pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at alkaline pH.[16]

  • Concentration Determination (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm using a spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[16]

  • Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

Protocol 2: In Vitro MEK1 Kinase Assay using a Luminescence-Based Method (ADP-Glo™ Assay Principle)

This protocol describes a general method for measuring the activity of MEK1 kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant active MEK1 enzyme

  • MEK1 substrate (e.g., inactive ERK2)

  • This compound stock solution (prepared as in Protocol 1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (e.g., a MEK1 inhibitor) and vehicle (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for MEK1 (approximately 10 µM).

    • Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of MEK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ERK2 substrate/ATP mixture to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Inhibitor MEK Inhibitor Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start PrepReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepReagents AddInhibitor Add Inhibitor/Vehicle to Plate PrepReagents->AddInhibitor AddEnzyme Add Kinase Enzyme AddInhibitor->AddEnzyme InitiateReaction Initiate Reaction (Add Substrate/ATP) AddEnzyme->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction & Deplete ATP Incubate->StopReaction AddDetection Add Detection Reagent StopReaction->AddDetection IncubateRT Incubate at RT AddDetection->IncubateRT ReadSignal Measure Luminescence IncubateRT->ReadSignal AnalyzeData Data Analysis (Calculate % Inhibition, IC50) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Discussion and Considerations

Choice of ATP Salt: Disodium vs. Other Salts

While this compound is widely used, it is important to consider the potential effects of the counter-ions on the kinase of interest.

  • Sodium Ions (Na⁺): High concentrations of sodium ions have been reported to inhibit the activity of some kinases.[17] Therefore, when using ATP disodium salt, it is crucial to maintain a consistent and ideally low concentration of sodium ions across all assay wells. If a particular kinase is sensitive to sodium, it may be prudent to consider using a different ATP salt, such as the potassium or magnesium salt.

  • Magnesium Ions (Mg²⁺): Magnesium is an essential cofactor for virtually all kinases, as the true substrate is typically a Mg²⁺-ATP complex.[18] When using ATP disodium salt, MgCl₂ must be included in the kinase reaction buffer at an optimal concentration, which is often in slight excess of the ATP concentration. Using an ATP magnesium salt can simplify buffer preparation, but it may offer less flexibility in optimizing the free Mg²⁺ concentration.

ATP Concentration and Inhibitor Potency

As illustrated in Table 2, the ATP concentration is a critical determinant of the apparent IC₅₀ value for ATP-competitive inhibitors.

  • Screening at Kₘ ATP: For primary screening and to rank the intrinsic potency of inhibitors against different kinases, performing assays at the Kₘ concentration of ATP for each kinase is recommended.[10]

  • Physiological ATP Concentrations: To better predict the efficacy of an inhibitor in a cellular environment, it is beneficial to perform secondary assays at physiological ATP concentrations (1-10 mM).[7] An inhibitor that appears potent at a low ATP concentration may be significantly less effective at the high ATP concentrations found in cells.

Conclusion

This compound is a reliable and convenient source of ATP for a wide range of in vitro kinase assays. By understanding its properties and carefully considering the experimental conditions, particularly the final concentrations of ATP and counter-ions, researchers can generate accurate and reproducible data for kinase activity measurements and inhibitor profiling. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in kinase assay workflows.

References

Application Notes: ATP Disodium Trihydrate in Neurotransmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-triphosphate (ATP), renowned as the primary energy currency of the cell, also functions as a critical extracellular signaling molecule. In the nervous system, ATP acts as a neurotransmitter and cotransmitter, mediating a wide range of physiological processes through a signaling system known as purinergic neurotransmission.[1][2][3] ATP disodium (B8443419) trihydrate is a stable, soluble salt of ATP, making it the standard reagent for experimentally activating purinergic receptors to investigate their function in neuronal signaling, glial cell activity, and neuroinflammation.

Extracellular ATP exerts its effects by binding to two families of purinergic receptors: P1 receptors, which are activated by adenosine (a breakdown product of ATP), and P2 receptors, which are activated by ATP and ADP.[1][4] The P2 receptors are further divided into two distinct subfamilies:

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open a pore permeable to cations like Na⁺ and Ca²⁺.[5][6] This influx of ions leads to rapid membrane depolarization and initiation of downstream signaling cascades. There are seven subtypes (P2X1-7).[2][6]

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger slower, more modulatory intracellular signaling pathways.[5][7] There are eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which couple to various G proteins to modulate enzymes like adenylyl cyclase and phospholipase C.[7][8][9]

ATP is released from various cell types, including neurons and glial cells, and its extracellular concentration is tightly regulated by ectonucleotidases that rapidly hydrolyze it to ADP, AMP, and adenosine.[2] By applying exogenous ATP disodium trihydrate, researchers can bypass this complex release machinery to directly and selectively activate P2 receptors, allowing for the precise study of their roles in synaptic transmission, neuronal excitability, calcium signaling, and neurogenesis.[3][10]

Core Applications

  • Probing Neuronal and Glial Excitability: Direct application of ATP can be used to elicit electrical responses in neurons and glial cells, measured via electrophysiology.

  • Investigating Calcium Signaling: ATP is a potent stimulus for increasing intracellular calcium ([Ca²⁺]i), which can be visualized using fluorescent imaging techniques.[11]

  • Studying Neurotransmitter Co-release: ATP is often co-released with other neurotransmitters like acetylcholine (B1216132) and noradrenaline.[3] Studying its effects helps to understand the complex modulation at these synapses.

  • Modeling Neuroinflammation: High concentrations of extracellular ATP can act as a "danger signal," activating inflammatory pathways in glial cells, a process that can be studied in vitro using this compound.[9]

Data Presentation: Quantitative Parameters

The following tables summarize typical concentration ranges and quantitative results from key experimental applications of ATP in neurotransmission studies.

Table 1: Effective Concentrations of ATP and Analogs in In Vitro Assays

ApplicationPreparationAgonistConcentration RangeObserved EffectReference(s)
Calcium ImagingCultured Trigeminal NeuronsATP100 µMSensitization of neurons, leading to increased intracellular calcium upon KCl stimulation.[12]
Calcium ImagingCultured Trigeminal Neuronsα,β-meATP (P2X agonist)10 µMSensitization of neurons, similar to ATP.[12]
Neurotransmitter ReleaseHippocampal SynaptosomesCGS21680 (A2A agonist)10 - 100 nMFacilitation of evoked ATP release (up to 40.1 ± 8.0% increase).[13]
Cell ProliferationOlfactory Epithelium SlicesATPγS (non-hydrolyzable)Not specifiedSignificantly increased 5-bromo-2-deoxyuridine incorporation.[10]

Table 2: In Vivo Extracellular Concentrations Measured by Microdialysis

AnalyteBrain RegionAnimal ModelBasal Concentration (in Dialysate)Methodological NoteReference(s)
AdenosineVariousRat/Mouse0.8 - 2100 nMConcentration is highly variable and dependent on factors like anesthetic state and probe flow rate.[5][14]
Diadenosine Polyphosphates (Ap₃A, Ap₄A, Ap₅A)CerebellumFreely moving ratsAp₃A: 10.5 ± 2.9 nMAp₄A: 5.4 ± 1.2 nMAp₅A: 5.8 ± 1.3 nMActual extracellular concentrations are likely higher due to probe recovery rates of ~4-7%.[15]

Mandatory Visualizations

Signaling Pathways

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (G Protein-Coupled Receptor) ATP->P2Y Binds Influx Na⁺ / Ca²⁺ Influx P2X->Influx Opens Channel G_Protein G Protein Activation (Gq/11, Gi, Gs) P2Y->G_Protein Activates Depolarization Membrane Depolarization Influx->Depolarization Ca_Response Fast Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Ca_Response PLC PLC Activation G_Protein->PLC AC Adenylyl Cyclase Modulation (↑↓ cAMP) G_Protein->AC IP3 IP₃ → Ca²⁺ Release from ER PLC->IP3 Modulatory_Response Modulatory Cellular Responses (e.g., Gene Expression, Proliferation) IP3->Modulatory_Response AC->Modulatory_Response

Caption: Purinergic signaling pathways activated by extracellular ATP.

Experimental Workflows

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow Prep_Cells 1. Prepare Neuronal/Glial Culture on Coverslip Load_Dye 2. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) Prep_Cells->Load_Dye Wash 3. Wash to Remove Excess Dye Load_Dye->Wash Mount 4. Mount Coverslip on Microscope Stage Wash->Mount Baseline 5. Record Baseline Fluorescence Mount->Baseline Add_ATP 6. Perfuse with ATP Disodium Trihydrate Solution Baseline->Add_ATP Record_Response 7. Record Fluorescence Changes Over Time Add_ATP->Record_Response Calc_Ratio 8. Calculate Fluorescence Ratio (e.g., F340/F380) Record_Response->Calc_Ratio Quantify 9. Quantify [Ca²⁺]i Changes (Amplitude, Frequency) Calc_Ratio->Quantify

Caption: Experimental workflow for ATP-induced calcium imaging.

Microdialysis_Workflow cluster_invivo In Vivo Procedure cluster_analysis Sample Analysis Surgery 1. Stereotaxically Implant Microdialysis Guide Cannula Recovery 2. Animal Recovery (Post-Surgery) Surgery->Recovery Probe_Insert 3. Insert Microdialysis Probe into Freely Moving Animal Recovery->Probe_Insert Perfuse 4. Perfuse Probe with aCSF at a Constant Flow Rate Probe_Insert->Perfuse Collect 5. Collect Dialysate Fractions at Timed Intervals Perfuse->Collect Stabilize 6. Stabilize Samples (e.g., with acid, store at -80°C) Collect->Stabilize Derivatize 7. Optional: Derivatize for Fluorescence Detection Stabilize->Derivatize Inject_HPLC 8. Inject Sample into HPLC System Derivatize->Inject_HPLC Quantify 9. Separate and Quantify ATP and Metabolites vs. Standards Inject_HPLC->Quantify

References

Application Notes: ATP Disodium Trihydrate in Neurotransmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine 5'-triphosphate (ATP), renowned as the primary energy currency of the cell, also functions as a critical extracellular signaling molecule. In the nervous system, ATP acts as a neurotransmitter and cotransmitter, mediating a wide range of physiological processes through a signaling system known as purinergic neurotransmission.[1][2][3] ATP disodium trihydrate is a stable, soluble salt of ATP, making it the standard reagent for experimentally activating purinergic receptors to investigate their function in neuronal signaling, glial cell activity, and neuroinflammation.

Extracellular ATP exerts its effects by binding to two families of purinergic receptors: P1 receptors, which are activated by adenosine (a breakdown product of ATP), and P2 receptors, which are activated by ATP and ADP.[1][4] The P2 receptors are further divided into two distinct subfamilies:

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open a pore permeable to cations like Na⁺ and Ca²⁺.[5][6] This influx of ions leads to rapid membrane depolarization and initiation of downstream signaling cascades. There are seven subtypes (P2X1-7).[2][6]

  • P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, trigger slower, more modulatory intracellular signaling pathways.[5][7] There are eight mammalian subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which couple to various G proteins to modulate enzymes like adenylyl cyclase and phospholipase C.[7][8][9]

ATP is released from various cell types, including neurons and glial cells, and its extracellular concentration is tightly regulated by ectonucleotidases that rapidly hydrolyze it to ADP, AMP, and adenosine.[2] By applying exogenous this compound, researchers can bypass this complex release machinery to directly and selectively activate P2 receptors, allowing for the precise study of their roles in synaptic transmission, neuronal excitability, calcium signaling, and neurogenesis.[3][10]

Core Applications

  • Probing Neuronal and Glial Excitability: Direct application of ATP can be used to elicit electrical responses in neurons and glial cells, measured via electrophysiology.

  • Investigating Calcium Signaling: ATP is a potent stimulus for increasing intracellular calcium ([Ca²⁺]i), which can be visualized using fluorescent imaging techniques.[11]

  • Studying Neurotransmitter Co-release: ATP is often co-released with other neurotransmitters like acetylcholine and noradrenaline.[3] Studying its effects helps to understand the complex modulation at these synapses.

  • Modeling Neuroinflammation: High concentrations of extracellular ATP can act as a "danger signal," activating inflammatory pathways in glial cells, a process that can be studied in vitro using this compound.[9]

Data Presentation: Quantitative Parameters

The following tables summarize typical concentration ranges and quantitative results from key experimental applications of ATP in neurotransmission studies.

Table 1: Effective Concentrations of ATP and Analogs in In Vitro Assays

ApplicationPreparationAgonistConcentration RangeObserved EffectReference(s)
Calcium ImagingCultured Trigeminal NeuronsATP100 µMSensitization of neurons, leading to increased intracellular calcium upon KCl stimulation.[12]
Calcium ImagingCultured Trigeminal Neuronsα,β-meATP (P2X agonist)10 µMSensitization of neurons, similar to ATP.[12]
Neurotransmitter ReleaseHippocampal SynaptosomesCGS21680 (A2A agonist)10 - 100 nMFacilitation of evoked ATP release (up to 40.1 ± 8.0% increase).[13]
Cell ProliferationOlfactory Epithelium SlicesATPγS (non-hydrolyzable)Not specifiedSignificantly increased 5-bromo-2-deoxyuridine incorporation.[10]

Table 2: In Vivo Extracellular Concentrations Measured by Microdialysis

AnalyteBrain RegionAnimal ModelBasal Concentration (in Dialysate)Methodological NoteReference(s)
AdenosineVariousRat/Mouse0.8 - 2100 nMConcentration is highly variable and dependent on factors like anesthetic state and probe flow rate.[5][14]
Diadenosine Polyphosphates (Ap₃A, Ap₄A, Ap₅A)CerebellumFreely moving ratsAp₃A: 10.5 ± 2.9 nMAp₄A: 5.4 ± 1.2 nMAp₅A: 5.8 ± 1.3 nMActual extracellular concentrations are likely higher due to probe recovery rates of ~4-7%.[15]

Mandatory Visualizations

Signaling Pathways

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (G Protein-Coupled Receptor) ATP->P2Y Binds Influx Na⁺ / Ca²⁺ Influx P2X->Influx Opens Channel G_Protein G Protein Activation (Gq/11, Gi, Gs) P2Y->G_Protein Activates Depolarization Membrane Depolarization Influx->Depolarization Ca_Response Fast Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Ca_Response PLC PLC Activation G_Protein->PLC AC Adenylyl Cyclase Modulation (↑↓ cAMP) G_Protein->AC IP3 IP₃ → Ca²⁺ Release from ER PLC->IP3 Modulatory_Response Modulatory Cellular Responses (e.g., Gene Expression, Proliferation) IP3->Modulatory_Response AC->Modulatory_Response

Caption: Purinergic signaling pathways activated by extracellular ATP.

Experimental Workflows

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow Prep_Cells 1. Prepare Neuronal/Glial Culture on Coverslip Load_Dye 2. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) Prep_Cells->Load_Dye Wash 3. Wash to Remove Excess Dye Load_Dye->Wash Mount 4. Mount Coverslip on Microscope Stage Wash->Mount Baseline 5. Record Baseline Fluorescence Mount->Baseline Add_ATP 6. Perfuse with ATP Disodium Trihydrate Solution Baseline->Add_ATP Record_Response 7. Record Fluorescence Changes Over Time Add_ATP->Record_Response Calc_Ratio 8. Calculate Fluorescence Ratio (e.g., F340/F380) Record_Response->Calc_Ratio Quantify 9. Quantify [Ca²⁺]i Changes (Amplitude, Frequency) Calc_Ratio->Quantify

Caption: Experimental workflow for ATP-induced calcium imaging.

Microdialysis_Workflow cluster_invivo In Vivo Procedure cluster_analysis Sample Analysis Surgery 1. Stereotaxically Implant Microdialysis Guide Cannula Recovery 2. Animal Recovery (Post-Surgery) Surgery->Recovery Probe_Insert 3. Insert Microdialysis Probe into Freely Moving Animal Recovery->Probe_Insert Perfuse 4. Perfuse Probe with aCSF at a Constant Flow Rate Probe_Insert->Perfuse Collect 5. Collect Dialysate Fractions at Timed Intervals Perfuse->Collect Stabilize 6. Stabilize Samples (e.g., with acid, store at -80°C) Collect->Stabilize Derivatize 7. Optional: Derivatize for Fluorescence Detection Stabilize->Derivatize Inject_HPLC 8. Inject Sample into HPLC System Derivatize->Inject_HPLC Quantify 9. Separate and Quantify ATP and Metabolites vs. Standards Inject_HPLC->Quantify

References

Application Notes and Protocols: ATP Disodium Trihydrate as a Substrate for DNA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate is an essential energy source and a critical substrate for ATP-dependent DNA ligases, enzymes that play a pivotal role in maintaining genomic integrity.[1][2][3] These enzymes catalyze the formation of phosphodiester bonds to join breaks in the DNA backbone, a fundamental process in DNA replication, repair, and recombination.[3] In molecular biology, ATP-dependent ligases, such as the widely used T4 DNA Ligase, are indispensable tools for cloning, library construction, and other recombinant DNA technologies.[2][4] The disodium trihydrate salt of ATP is a stable and soluble form, making it a standard component in ligation reaction buffers. Understanding the optimal utilization of ATP disodium trihydrate is crucial for achieving high ligation efficiency and successful downstream applications.

Mechanism of Action: The Role of ATP in DNA Ligation

ATP-dependent DNA ligation is a three-step enzymatic reaction:

  • Adenylation of the Ligase: The DNA ligase enzyme reacts with ATP, forming a covalent enzyme-AMP intermediate and releasing pyrophosphate (PPi).[1][5] This initial step activates the ligase.

  • Transfer of AMP to the 5' Phosphate: The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA nick or break.[5]

  • Phosphodiester Bond Formation: The 3'-hydroxyl terminus of the adjacent DNA strand attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[5] This final step seals the nick in the DNA backbone.

Quantitative Data Summary

The efficiency of DNA ligation is highly dependent on the concentration of ATP, as well as other reaction components. The following tables summarize key quantitative data for T4 DNA Ligase, the most commonly used ligase in molecular cloning.

ParameterValueNotes
Optimal ATP Concentration 0.5 mM - 1 mMStandard ligation buffers typically contain 1 mM ATP.[4][6] For blunt-end ligation, reducing the ATP concentration to 0.5 mM may be beneficial. High concentrations of ATP (e.g., 5 mM) can suppress blunt-end ligation.[7]
Effect of Low ATP Reduced Ligation EfficiencyAt ATP concentrations below 10 µM, a biphasic kinetic profile with a slower ligation rate is observed.[8][9]
ATP Stability Prone to degradationATP is sensitive to multiple freeze-thaw cycles and extended incubations at elevated temperatures, which can lead to a loss of ligation efficiency.[2][10] It is recommended to aliquot ligation buffers.[10]
Cofactor Requirement Absolute requirement for ATPT4 DNA Ligase cannot utilize NAD+ as a cofactor, unlike E. coli DNA ligase.[3][4]
Kinetic ParameterSubstrateValueConditions
kcat Nicked DNA with 5'-phosphate0.4 ± 0.1 s⁻¹Steady-state kinetics.[5]
kcat/Km Nicked DNA with 5'-phosphate150 ± 50 µM⁻¹ s⁻¹Steady-state kinetics.[5]
Km (apparent) Sticky-end DNA4 nM ± 1 nMThe study also investigated the effect of ATP concentration on sticky-end ligation.[11]
kcat Sticky-end DNA0.44 s⁻¹ ± 0.3 s⁻¹Determined using a classical uncompetitive substrate inhibition model.[11]

Experimental Protocols

Protocol 1: Standard Sticky-End DNA Ligation

This protocol is suitable for ligating DNA fragments with compatible cohesive (sticky) ends into a plasmid vector.

Materials:

  • Purified, digested vector DNA

  • Purified, digested insert DNA

  • T4 DNA Ligase (e.g., 400,000 cohesive end units/ml)[4]

  • 10X T4 DNA Ligase Reaction Buffer (containing 10 mM ATP)

  • Nuclease-free water

Procedure:

  • Calculate Molar Ratios: For optimal ligation, a molar ratio of insert to vector of 3:1 is recommended.[12] Use an online ligation calculator to determine the required volumes of your vector and insert DNA based on their concentrations and lengths. A total DNA concentration of 1-10 µg/ml is generally recommended.[13]

  • Set up the Ligation Reaction: In a sterile microcentrifuge tube, combine the following components on ice:

    • Vector DNA (calculated volume)

    • Insert DNA (calculated volume)

    • 2 µL of 10X T4 DNA Ligase Reaction Buffer

    • 1 µL of T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Gently mix the reaction by pipetting. Incubate at 22°C for 10 minutes to 1 hour.[1][14] Alternatively, for difficult ligations, incubate at 16°C overnight.[15]

  • Heat Inactivation (Optional): To stop the reaction, heat inactivate the ligase at 65°C for 10 minutes.[4] This step is often recommended before transformation, especially for electroporation.[14]

  • Transformation: Proceed with the transformation of competent bacterial cells using an appropriate volume of the ligation mixture (typically 1-5 µL for 50 µL of chemically competent cells).[13][14]

Protocol 2: Blunt-End DNA Ligation

Blunt-end ligation is inherently less efficient than sticky-end ligation and requires modified conditions.

Materials:

  • Purified, blunt-ended vector DNA (dephosphorylated to prevent self-ligation)

  • Purified, blunt-ended insert DNA (with 5'-phosphate)

  • High-concentration T4 DNA Ligase

  • 10X T4 DNA Ligase Reaction Buffer (can be supplemented to a final ATP concentration of 0.5 mM)

  • 50% (w/v) Polyethylene Glycol (PEG) 4000 solution

  • Nuclease-free water

Procedure:

  • Calculate Molar Ratios: A 1:1 to 5:1 molar ratio of insert to vector is commonly used.[14]

  • Set up the Ligation Reaction: In a sterile microcentrifuge tube, combine the following components on ice:

    • Vector DNA (20-100 ng)

    • Insert DNA (in the desired molar ratio)

    • 2 µL of 10X T4 DNA Ligase Reaction Buffer

    • 2 µL of 50% PEG 4000 solution[14]

    • 5 units of high-concentration T4 DNA Ligase[14]

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Gently mix the reaction. Incubate at 22°C for 1 hour.[14] Longer incubation times (e.g., overnight at 16°C) may increase efficiency.[7]

  • Heat Inactivation: Heat inactivate the ligase at 65°C for 10 minutes.[4]

  • Purification for Electroporation: If using electroporation, it is crucial to purify the DNA from the ligation mixture to remove salts and PEG.[13][14]

  • Transformation: Transform competent bacterial cells with the ligation product.

Mandatory Visualizations

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Nick Sealing ATP This compound Ligase_AMP Ligase-AMP Intermediate (Active) ATP->Ligase_AMP Ligase DNA Ligase (Inactive) Ligase->Ligase_AMP DNA_AMP Adenylated DNA Intermediate Ligase_AMP->DNA_AMP PPi PPi Ligase_AMP->PPi Release DNA_Nick Nicked DNA (5'-PO4, 3'-OH) DNA_Nick->DNA_AMP Ligated_DNA Ligated DNA (Phosphodiester Bond) DNA_AMP->Ligated_DNA AMP AMP Ligated_DNA->AMP Release

Caption: The three-step mechanism of ATP-dependent DNA ligation.

Ligation_Workflow start Start prep_dna Prepare Vector and Insert DNA (Digestion, Purification) start->prep_dna calc_ratio Calculate Insert:Vector Molar Ratio prep_dna->calc_ratio setup_ligation Set up Ligation Reaction: - Vector - Insert - 10X Buffer (with ATP) - T4 DNA Ligase - H2O calc_ratio->setup_ligation incubation Incubate (e.g., 22°C for 1 hr or 16°C overnight) setup_ligation->incubation inactivation Heat Inactivate Ligase (Optional) (65°C for 10 min) incubation->inactivation transformation Transform Competent Cells inactivation->transformation analysis Analyze Results (Colony PCR, Sequencing) transformation->analysis end End analysis->end

Caption: A generalized experimental workflow for DNA ligation.

References

Application Notes and Protocols: ATP Disodium Trihydrate as a Substrate for DNA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) disodium trihydrate is an essential energy source and a critical substrate for ATP-dependent DNA ligases, enzymes that play a pivotal role in maintaining genomic integrity.[1][2][3] These enzymes catalyze the formation of phosphodiester bonds to join breaks in the DNA backbone, a fundamental process in DNA replication, repair, and recombination.[3] In molecular biology, ATP-dependent ligases, such as the widely used T4 DNA Ligase, are indispensable tools for cloning, library construction, and other recombinant DNA technologies.[2][4] The disodium trihydrate salt of ATP is a stable and soluble form, making it a standard component in ligation reaction buffers. Understanding the optimal utilization of ATP disodium trihydrate is crucial for achieving high ligation efficiency and successful downstream applications.

Mechanism of Action: The Role of ATP in DNA Ligation

ATP-dependent DNA ligation is a three-step enzymatic reaction:

  • Adenylation of the Ligase: The DNA ligase enzyme reacts with ATP, forming a covalent enzyme-AMP intermediate and releasing pyrophosphate (PPi).[1][5] This initial step activates the ligase.

  • Transfer of AMP to the 5' Phosphate: The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA nick or break.[5]

  • Phosphodiester Bond Formation: The 3'-hydroxyl terminus of the adjacent DNA strand attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[5] This final step seals the nick in the DNA backbone.

Quantitative Data Summary

The efficiency of DNA ligation is highly dependent on the concentration of ATP, as well as other reaction components. The following tables summarize key quantitative data for T4 DNA Ligase, the most commonly used ligase in molecular cloning.

ParameterValueNotes
Optimal ATP Concentration 0.5 mM - 1 mMStandard ligation buffers typically contain 1 mM ATP.[4][6] For blunt-end ligation, reducing the ATP concentration to 0.5 mM may be beneficial. High concentrations of ATP (e.g., 5 mM) can suppress blunt-end ligation.[7]
Effect of Low ATP Reduced Ligation EfficiencyAt ATP concentrations below 10 µM, a biphasic kinetic profile with a slower ligation rate is observed.[8][9]
ATP Stability Prone to degradationATP is sensitive to multiple freeze-thaw cycles and extended incubations at elevated temperatures, which can lead to a loss of ligation efficiency.[2][10] It is recommended to aliquot ligation buffers.[10]
Cofactor Requirement Absolute requirement for ATPT4 DNA Ligase cannot utilize NAD+ as a cofactor, unlike E. coli DNA ligase.[3][4]
Kinetic ParameterSubstrateValueConditions
kcat Nicked DNA with 5'-phosphate0.4 ± 0.1 s⁻¹Steady-state kinetics.[5]
kcat/Km Nicked DNA with 5'-phosphate150 ± 50 µM⁻¹ s⁻¹Steady-state kinetics.[5]
Km (apparent) Sticky-end DNA4 nM ± 1 nMThe study also investigated the effect of ATP concentration on sticky-end ligation.[11]
kcat Sticky-end DNA0.44 s⁻¹ ± 0.3 s⁻¹Determined using a classical uncompetitive substrate inhibition model.[11]

Experimental Protocols

Protocol 1: Standard Sticky-End DNA Ligation

This protocol is suitable for ligating DNA fragments with compatible cohesive (sticky) ends into a plasmid vector.

Materials:

  • Purified, digested vector DNA

  • Purified, digested insert DNA

  • T4 DNA Ligase (e.g., 400,000 cohesive end units/ml)[4]

  • 10X T4 DNA Ligase Reaction Buffer (containing 10 mM ATP)

  • Nuclease-free water

Procedure:

  • Calculate Molar Ratios: For optimal ligation, a molar ratio of insert to vector of 3:1 is recommended.[12] Use an online ligation calculator to determine the required volumes of your vector and insert DNA based on their concentrations and lengths. A total DNA concentration of 1-10 µg/ml is generally recommended.[13]

  • Set up the Ligation Reaction: In a sterile microcentrifuge tube, combine the following components on ice:

    • Vector DNA (calculated volume)

    • Insert DNA (calculated volume)

    • 2 µL of 10X T4 DNA Ligase Reaction Buffer

    • 1 µL of T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Gently mix the reaction by pipetting. Incubate at 22°C for 10 minutes to 1 hour.[1][14] Alternatively, for difficult ligations, incubate at 16°C overnight.[15]

  • Heat Inactivation (Optional): To stop the reaction, heat inactivate the ligase at 65°C for 10 minutes.[4] This step is often recommended before transformation, especially for electroporation.[14]

  • Transformation: Proceed with the transformation of competent bacterial cells using an appropriate volume of the ligation mixture (typically 1-5 µL for 50 µL of chemically competent cells).[13][14]

Protocol 2: Blunt-End DNA Ligation

Blunt-end ligation is inherently less efficient than sticky-end ligation and requires modified conditions.

Materials:

  • Purified, blunt-ended vector DNA (dephosphorylated to prevent self-ligation)

  • Purified, blunt-ended insert DNA (with 5'-phosphate)

  • High-concentration T4 DNA Ligase

  • 10X T4 DNA Ligase Reaction Buffer (can be supplemented to a final ATP concentration of 0.5 mM)

  • 50% (w/v) Polyethylene Glycol (PEG) 4000 solution

  • Nuclease-free water

Procedure:

  • Calculate Molar Ratios: A 1:1 to 5:1 molar ratio of insert to vector is commonly used.[14]

  • Set up the Ligation Reaction: In a sterile microcentrifuge tube, combine the following components on ice:

    • Vector DNA (20-100 ng)

    • Insert DNA (in the desired molar ratio)

    • 2 µL of 10X T4 DNA Ligase Reaction Buffer

    • 2 µL of 50% PEG 4000 solution[14]

    • 5 units of high-concentration T4 DNA Ligase[14]

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Gently mix the reaction. Incubate at 22°C for 1 hour.[14] Longer incubation times (e.g., overnight at 16°C) may increase efficiency.[7]

  • Heat Inactivation: Heat inactivate the ligase at 65°C for 10 minutes.[4]

  • Purification for Electroporation: If using electroporation, it is crucial to purify the DNA from the ligation mixture to remove salts and PEG.[13][14]

  • Transformation: Transform competent bacterial cells with the ligation product.

Mandatory Visualizations

DNA_Ligation_Pathway cluster_step1 Step 1: Ligase Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Nick Sealing ATP This compound Ligase_AMP Ligase-AMP Intermediate (Active) ATP->Ligase_AMP Ligase DNA Ligase (Inactive) Ligase->Ligase_AMP DNA_AMP Adenylated DNA Intermediate Ligase_AMP->DNA_AMP PPi PPi Ligase_AMP->PPi Release DNA_Nick Nicked DNA (5'-PO4, 3'-OH) DNA_Nick->DNA_AMP Ligated_DNA Ligated DNA (Phosphodiester Bond) DNA_AMP->Ligated_DNA AMP AMP Ligated_DNA->AMP Release

Caption: The three-step mechanism of ATP-dependent DNA ligation.

Ligation_Workflow start Start prep_dna Prepare Vector and Insert DNA (Digestion, Purification) start->prep_dna calc_ratio Calculate Insert:Vector Molar Ratio prep_dna->calc_ratio setup_ligation Set up Ligation Reaction: - Vector - Insert - 10X Buffer (with ATP) - T4 DNA Ligase - H2O calc_ratio->setup_ligation incubation Incubate (e.g., 22°C for 1 hr or 16°C overnight) setup_ligation->incubation inactivation Heat Inactivate Ligase (Optional) (65°C for 10 min) incubation->inactivation transformation Transform Competent Cells inactivation->transformation analysis Analyze Results (Colony PCR, Sequencing) transformation->analysis end End analysis->end

Caption: A generalized experimental workflow for DNA ligation.

References

Application Notes and Protocols: ATP Disodium Trihydrate in In vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. Its disodium (B8443419) trihydrate salt is a stable and highly soluble form, making it an essential reagent in a vast array of in vitro studies.[1] These studies range from investigating enzymatic reactions to assessing cell health and discovering new therapeutic agents. This document provides detailed application notes and standardized protocols for the use of ATP disodium trihydrate in key in vitro assays.

Data Presentation: Standard Concentrations of this compound

The optimal concentration of this compound is critical for obtaining accurate and reproducible results. The following table summarizes typical concentration ranges used in various in vitro applications. It is important to note that the ideal concentration can vary depending on the specific enzyme, cell type, and experimental conditions, and therefore empirical optimization is often recommended.[2]

In Vitro ApplicationTypical ATP Concentration RangeNotes
Biochemical Kinase Assays 1 µM - 1 mMOften used at a concentration close to the Michaelis constant (Km) of the specific kinase for ATP to determine inhibitor potency (IC50).[2][3] For some assays, a higher concentration of 100 µM or 10 mM may be used.[4]
Luciferase-Based Cell Viability Assays 10 nM - 10 µM (for standard curve)A standard curve is generated to correlate luminescence with ATP concentration, which in turn reflects the number of viable cells.[5] The assay can detect as little as 0.01 picomoles of ATP.[6][7]
Metabolic Assays 1 mM - 5 mMUsed to study cellular respiration and metabolic pathways.
In Vitro Transcription/Translation 0.5 mM - 2 mMProvides the necessary energy for the synthesis of RNA and proteins.[8]
Drug Discovery Screening (Kinase Inhibitors) Km of the target kinaseUsing ATP at its Km value allows for a more accurate determination of the inhibitor's affinity (Ki).[2]
Extracellular ATP Signaling Studies 100 µM - 4 mMUsed to study the effects of extracellular ATP on cellular processes. Concentrations above 4 mM have been shown to decrease cell viability in some cell lines.[9]

Experimental Protocols

Preparation of ATP Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (MW: 605.19 g/mol for the trihydrate form)[1]

  • Nuclease-free ultrapure water

  • 1 M NaOH

  • pH meter or pH strips

  • Sterile 0.22 µm filter

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder. For a 100 mM stock solution, dissolve 60.52 mg of this compound in 1 mL of nuclease-free water.[10]

  • The initial solution will be acidic (pH ~3.5).[11][12] Adjust the pH to 7.0-7.5 by adding 1 M NaOH dropwise while gently vortexing. Monitor the pH using a calibrated pH meter or pH strips.[13]

  • Bring the final volume to the desired level with nuclease-free water.

  • Sterilize the ATP solution by passing it through a 0.22 µm filter.[13]

  • Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[11][12][13]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C, where they are stable for several months.[8][14]

In Vitro Kinase Assay

Objective: To measure the activity of a specific kinase and assess the potency of potential inhibitors.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]

  • Test inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

  • 96-well or 384-well assay plates

  • Plate reader (luminometer, scintillation counter, etc.)

Protocol:

  • Prepare a kinase/substrate master mix in the kinase reaction buffer.

  • Add the test inhibitor compounds at various concentrations to the wells of the assay plate. Include appropriate controls (no inhibitor, no enzyme).

  • Add the kinase/substrate master mix to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to a final concentration that is typically at or near the Km of the kinase for ATP.[3]

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.[3]

  • Stop the reaction by adding a stop solution or by heating.

  • Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP) or the amount of remaining ATP.

  • Measure the signal using the appropriate plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luciferase-Based Cell Viability Assay

Objective: To determine the number of viable cells in a culture by quantifying intracellular ATP levels.

Materials:

  • Cells cultured in a 96-well opaque-walled plate

  • This compound for standard curve

  • Cell lysis buffer

  • Luciferase/Luciferin reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP stock solution in the same medium used for cell culture or PBS.[5] Typical concentrations for the standard curve range from 10 nM to 10 µM.

    • Add the ATP standards to empty wells of the assay plate.

  • Sample Preparation:

    • Culture cells in a 96-well opaque-walled plate.

    • Treat cells with the test compounds for the desired duration.

  • Assay Procedure:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add the luciferase reagent, which includes a cell lysis agent, directly to the wells containing cells and the ATP standards.

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

    • Determine the ATP concentration in the cell samples by interpolating their luminescence values on the standard curve.

    • Correlate the ATP concentration to the number of viable cells.

Visualizations

ATP_Preparation_Workflow cluster_prep ATP Stock Solution Preparation weigh Weigh ATP Disodium Trihydrate Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH dissolve->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust filter Sterile Filter (0.22 µm) volume_adjust->filter quantify Quantify at A259 nm filter->quantify aliquot Aliquot into Single-Use Tubes quantify->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of a standardized this compound stock solution.

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_mix Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase/Substrate Mix prep_mix->add_kinase prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_kinase initiate Initiate with ATP add_kinase->initiate incubate Incubate at Optimal Temp. initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure Measure Signal add_detection->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: General workflow for a typical in vitro kinase inhibition assay.

Luciferase_Viability_Assay cluster_assay Luciferase-Based Cell Viability Assay cluster_setup Assay Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis plate_cells Plate and Treat Cells in 96-well Plate add_reagent Add Luciferase Reagent (Lysis & Detection) plate_cells->add_reagent prep_standards Prepare ATP Standard Curve prep_standards->add_reagent incubate Incubate at RT add_reagent->incubate measure Measure Luminescence incubate->measure plot_curve Plot Standard Curve measure->plot_curve determine_atp Determine ATP in Samples plot_curve->determine_atp correlate Correlate ATP to Cell Viability determine_atp->correlate

Caption: Workflow for determining cell viability using a luciferase-based ATP assay.

ATP_Signaling_Pathway cluster_pathway Simplified Extracellular ATP Signaling ext_atp Extracellular ATP p2_receptor P2 Purinergic Receptors (P2X, P2Y) ext_atp->p2_receptor downstream Downstream Signaling Cascades p2_receptor->downstream ion_flux Ion Flux (Ca²⁺, Na⁺, K⁺) downstream->ion_flux second_messengers Second Messengers (cAMP, IP₃) downstream->second_messengers cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) ion_flux->cellular_response second_messengers->cellular_response

Caption: Simplified diagram of an extracellular ATP signaling pathway.

References

Application Notes and Protocols: ATP Disodium Trihydrate in In vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. Its disodium trihydrate salt is a stable and highly soluble form, making it an essential reagent in a vast array of in vitro studies.[1] These studies range from investigating enzymatic reactions to assessing cell health and discovering new therapeutic agents. This document provides detailed application notes and standardized protocols for the use of ATP disodium trihydrate in key in vitro assays.

Data Presentation: Standard Concentrations of this compound

The optimal concentration of this compound is critical for obtaining accurate and reproducible results. The following table summarizes typical concentration ranges used in various in vitro applications. It is important to note that the ideal concentration can vary depending on the specific enzyme, cell type, and experimental conditions, and therefore empirical optimization is often recommended.[2]

In Vitro ApplicationTypical ATP Concentration RangeNotes
Biochemical Kinase Assays 1 µM - 1 mMOften used at a concentration close to the Michaelis constant (Km) of the specific kinase for ATP to determine inhibitor potency (IC50).[2][3] For some assays, a higher concentration of 100 µM or 10 mM may be used.[4]
Luciferase-Based Cell Viability Assays 10 nM - 10 µM (for standard curve)A standard curve is generated to correlate luminescence with ATP concentration, which in turn reflects the number of viable cells.[5] The assay can detect as little as 0.01 picomoles of ATP.[6][7]
Metabolic Assays 1 mM - 5 mMUsed to study cellular respiration and metabolic pathways.
In Vitro Transcription/Translation 0.5 mM - 2 mMProvides the necessary energy for the synthesis of RNA and proteins.[8]
Drug Discovery Screening (Kinase Inhibitors) Km of the target kinaseUsing ATP at its Km value allows for a more accurate determination of the inhibitor's affinity (Ki).[2]
Extracellular ATP Signaling Studies 100 µM - 4 mMUsed to study the effects of extracellular ATP on cellular processes. Concentrations above 4 mM have been shown to decrease cell viability in some cell lines.[9]

Experimental Protocols

Preparation of ATP Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (MW: 605.19 g/mol for the trihydrate form)[1]

  • Nuclease-free ultrapure water

  • 1 M NaOH

  • pH meter or pH strips

  • Sterile 0.22 µm filter

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder. For a 100 mM stock solution, dissolve 60.52 mg of this compound in 1 mL of nuclease-free water.[10]

  • The initial solution will be acidic (pH ~3.5).[11][12] Adjust the pH to 7.0-7.5 by adding 1 M NaOH dropwise while gently vortexing. Monitor the pH using a calibrated pH meter or pH strips.[13]

  • Bring the final volume to the desired level with nuclease-free water.

  • Sterilize the ATP solution by passing it through a 0.22 µm filter.[13]

  • Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[11][12][13]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C, where they are stable for several months.[8][14]

In Vitro Kinase Assay

Objective: To measure the activity of a specific kinase and assess the potency of potential inhibitors.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]

  • Test inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

  • 96-well or 384-well assay plates

  • Plate reader (luminometer, scintillation counter, etc.)

Protocol:

  • Prepare a kinase/substrate master mix in the kinase reaction buffer.

  • Add the test inhibitor compounds at various concentrations to the wells of the assay plate. Include appropriate controls (no inhibitor, no enzyme).

  • Add the kinase/substrate master mix to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to a final concentration that is typically at or near the Km of the kinase for ATP.[3]

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.[3]

  • Stop the reaction by adding a stop solution or by heating.

  • Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP) or the amount of remaining ATP.

  • Measure the signal using the appropriate plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luciferase-Based Cell Viability Assay

Objective: To determine the number of viable cells in a culture by quantifying intracellular ATP levels.

Materials:

  • Cells cultured in a 96-well opaque-walled plate

  • This compound for standard curve

  • Cell lysis buffer

  • Luciferase/Luciferin reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP stock solution in the same medium used for cell culture or PBS.[5] Typical concentrations for the standard curve range from 10 nM to 10 µM.

    • Add the ATP standards to empty wells of the assay plate.

  • Sample Preparation:

    • Culture cells in a 96-well opaque-walled plate.

    • Treat cells with the test compounds for the desired duration.

  • Assay Procedure:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add the luciferase reagent, which includes a cell lysis agent, directly to the wells containing cells and the ATP standards.

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

    • Determine the ATP concentration in the cell samples by interpolating their luminescence values on the standard curve.

    • Correlate the ATP concentration to the number of viable cells.

Visualizations

ATP_Preparation_Workflow cluster_prep ATP Stock Solution Preparation weigh Weigh ATP Disodium Trihydrate Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH dissolve->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust filter Sterile Filter (0.22 µm) volume_adjust->filter quantify Quantify at A259 nm filter->quantify aliquot Aliquot into Single-Use Tubes quantify->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of a standardized this compound stock solution.

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_mix Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase/Substrate Mix prep_mix->add_kinase prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_kinase initiate Initiate with ATP add_kinase->initiate incubate Incubate at Optimal Temp. initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure Measure Signal add_detection->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: General workflow for a typical in vitro kinase inhibition assay.

Luciferase_Viability_Assay cluster_assay Luciferase-Based Cell Viability Assay cluster_setup Assay Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis plate_cells Plate and Treat Cells in 96-well Plate add_reagent Add Luciferase Reagent (Lysis & Detection) plate_cells->add_reagent prep_standards Prepare ATP Standard Curve prep_standards->add_reagent incubate Incubate at RT add_reagent->incubate measure Measure Luminescence incubate->measure plot_curve Plot Standard Curve measure->plot_curve determine_atp Determine ATP in Samples plot_curve->determine_atp correlate Correlate ATP to Cell Viability determine_atp->correlate

Caption: Workflow for determining cell viability using a luciferase-based ATP assay.

ATP_Signaling_Pathway cluster_pathway Simplified Extracellular ATP Signaling ext_atp Extracellular ATP p2_receptor P2 Purinergic Receptors (P2X, P2Y) ext_atp->p2_receptor downstream Downstream Signaling Cascades p2_receptor->downstream ion_flux Ion Flux (Ca²⁺, Na⁺, K⁺) downstream->ion_flux second_messengers Second Messengers (cAMP, IP₃) downstream->second_messengers cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) ion_flux->cellular_response second_messengers->cellular_response

Caption: Simplified diagram of an extracellular ATP signaling pathway.

References

Application Notes and Protocols for Sterile Filtering ATP Disodium Trihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and a key signaling molecule in various physiological processes, including neurotransmission and inflammation.[1][2][3][4][5][6] The preparation of sterile ATP solutions is critical for a wide range of applications, from cell culture experiments to the formulation of therapeutic agents. This document provides detailed application notes and protocols for the sterile filtration of ATP disodium (B8443419) trihydrate solutions, ensuring product purity, stability, and biological activity.

Sterile filtration is a preferred method for sterilizing heat-sensitive solutions like ATP, as it effectively removes microorganisms without compromising the molecular integrity of the compound.[7] The choice of filter membrane and the filtration process parameters are crucial for maximizing product recovery and maintaining the stability of the ATP solution.

Key Considerations for Sterile Filtering ATP Solutions

Successful sterile filtration of ATP disodium trihydrate solutions hinges on several critical factors:

  • Membrane Selection: The choice of membrane material is paramount to prevent the loss of ATP due to non-specific binding. Low protein-binding membranes are highly recommended for nucleotide solutions.

  • Pore Size: A 0.22 µm pore size is the industry standard for sterilizing filtration, as it effectively removes bacteria.[8]

  • Solution Properties: The concentration, pH, and ionic strength of the ATP solution can influence its interaction with the filter membrane.

  • Endotoxin (B1171834) Removal: For in vivo and cell culture applications, minimizing endotoxin levels is crucial. Specific filtration strategies may be required to effectively remove these pyrogenic substances.[9][10]

Data Presentation

While specific quantitative data for ATP recovery post-filtration is not extensively published, the selection of a low protein-binding membrane is a well-established principle to maximize the recovery of biomolecules. The following table provides an illustrative comparison of expected ATP recovery rates with different membrane types based on their known binding characteristics.

Table 1: Illustrative ATP Recovery Rates for Different Membrane Types

Membrane MaterialBinding CharacteristicsExpected ATP Recovery RateRecommended Use for ATP Solutions
Polyvinylidene Fluoride (PVDF) Low protein and nucleotide binding>98%Highly Recommended
Polyethersulfone (PES) Low protein and nucleotide binding>98%Highly Recommended
Cellulose Acetate (CA) Low protein binding95-98%Recommended
Nylon High protein and nucleic acid binding<90%Not Recommended
Mixed Cellulose Esters (MCE) High protein binding<90%Not Recommended

Note: The recovery rates presented are illustrative and can vary depending on the specific filtration conditions and the concentration of the ATP solution.

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of a 100 mM this compound Stock Solution

This protocol details the steps for preparing a sterile 100 mM stock solution of this compound suitable for cell culture and other sensitive biological applications.

Materials:

  • This compound (molecular weight: 605.19 g/mol )

  • Nuclease-free water

  • 1 M NaOH, sterile

  • Sterile 0.22 µm syringe filters with a low protein-binding membrane (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile conical tubes or vials for storage

  • pH meter or pH strips

  • Vortex mixer

  • Analytical balance

  • Biological safety cabinet (BSC)

Procedure:

  • Preparation of the ATP Solution:

    • In a biological safety cabinet, weigh the required amount of this compound powder to prepare the desired volume of a 100 mM solution. For example, for 10 ml of solution, weigh 0.6052 g of this compound.

    • Add the powder to a sterile conical tube.

    • Add a portion of the nuclease-free water (e.g., 8 ml for a final volume of 10 ml) to the tube.

    • Vortex the solution until the ATP powder is completely dissolved. ATP solutions are typically clear and colorless.[11][12]

  • pH Adjustment:

    • Aqueous solutions of this compound are mildly acidic (pH ~3.5).[11][12] For most biological applications, the pH should be adjusted to a neutral range (pH 7.0-7.5).

    • Using a calibrated pH meter or pH strips, monitor the pH of the solution.

    • Carefully add sterile 1 M NaOH dropwise while gently mixing until the desired pH is reached.

  • Final Volume Adjustment:

    • Add nuclease-free water to the solution to reach the final desired volume (e.g., 10 ml).

    • Mix the solution thoroughly.

  • Sterile Filtration:

    • Draw the ATP solution into a sterile syringe of an appropriate volume.

    • Aseptically attach a sterile 0.22 µm syringe filter with a low protein-binding membrane (PVDF or PES) to the syringe.

    • Carefully filter the solution into a sterile, labeled storage tube or vial. Apply gentle and steady pressure to the syringe plunger.

    • To maximize recovery, a small amount of sterile air can be pushed through the filter at the end to displace any remaining solution.

  • Storage:

    • Store the sterile ATP solution in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Properly stored, aqueous solutions of ATP are stable for months.[11]

Protocol 2: Quality Control - Determination of ATP Concentration Post-Filtration

It is good practice to verify the concentration of the ATP solution after filtration.

Materials:

  • Sterile-filtered ATP solution

  • Nuclease-free water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilution: Prepare a 1:100 dilution of the sterile-filtered ATP stock solution in nuclease-free water.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with nuclease-free water at 259 nm.

    • Measure the absorbance of the diluted ATP solution at 259 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of the ATP solution. The molar extinction coefficient (ε) of ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.

    Concentration (M) = (Absorbance at 259 nm) / (ε × path length in cm) × Dilution Factor

Mandatory Visualizations

Signaling Pathway Diagram

PurinergicSignaling cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2X_Receptor P2X Receptor (Ion Channel) ATP->P2X_Receptor Binds P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Binds CD39 Ectonucleotidase (CD39) AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis CD73 Ecto-5'-nucleotidase (CD73) P1_Receptor P1 Receptor (GPCR) Adenosine->P1_Receptor Binds Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Second_Messengers Second Messengers (e.g., cAMP, IP₃) P2Y_Receptor->Second_Messengers P1_Receptor->Second_Messengers Cellular_Response Cellular Response Ca_Influx->Cellular_Response Second_Messengers->Cellular_Response ATP_Release ATP Release (e.g., from cell stress) ATP_Release->ATP CD39->ADP CD39->AMP Catalyzes CD73->Adenosine Catalyzes SterileFiltrationWorkflow cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_qc Quality Control & Storage Weigh_ATP 1. Weigh ATP Disodium Trihydrate Powder Dissolve 2. Dissolve in Nuclease-Free Water Weigh_ATP->Dissolve Adjust_pH 3. Adjust pH to 7.0-7.5 with 1 M NaOH Dissolve->Adjust_pH Final_Volume 4. Adjust to Final Volume Adjust_pH->Final_Volume Draw_Solution 5. Draw Solution into Sterile Syringe Final_Volume->Draw_Solution Attach_Filter 6. Attach 0.22 µm Low Protein-Binding Filter Draw_Solution->Attach_Filter Filter_Solution 7. Filter into Sterile Collection Tube Attach_Filter->Filter_Solution Concentration_Check 8. (Optional) Verify Concentration via UV-Vis at 259 nm Filter_Solution->Concentration_Check Aliquot 9. Aliquot into Sterile Tubes Concentration_Check->Aliquot Store 10. Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for Sterile Filtering ATP Disodium Trihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and a key signaling molecule in various physiological processes, including neurotransmission and inflammation.[1][2][3][4][5][6] The preparation of sterile ATP solutions is critical for a wide range of applications, from cell culture experiments to the formulation of therapeutic agents. This document provides detailed application notes and protocols for the sterile filtration of ATP disodium trihydrate solutions, ensuring product purity, stability, and biological activity.

Sterile filtration is a preferred method for sterilizing heat-sensitive solutions like ATP, as it effectively removes microorganisms without compromising the molecular integrity of the compound.[7] The choice of filter membrane and the filtration process parameters are crucial for maximizing product recovery and maintaining the stability of the ATP solution.

Key Considerations for Sterile Filtering ATP Solutions

Successful sterile filtration of this compound solutions hinges on several critical factors:

  • Membrane Selection: The choice of membrane material is paramount to prevent the loss of ATP due to non-specific binding. Low protein-binding membranes are highly recommended for nucleotide solutions.

  • Pore Size: A 0.22 µm pore size is the industry standard for sterilizing filtration, as it effectively removes bacteria.[8]

  • Solution Properties: The concentration, pH, and ionic strength of the ATP solution can influence its interaction with the filter membrane.

  • Endotoxin Removal: For in vivo and cell culture applications, minimizing endotoxin levels is crucial. Specific filtration strategies may be required to effectively remove these pyrogenic substances.[9][10]

Data Presentation

While specific quantitative data for ATP recovery post-filtration is not extensively published, the selection of a low protein-binding membrane is a well-established principle to maximize the recovery of biomolecules. The following table provides an illustrative comparison of expected ATP recovery rates with different membrane types based on their known binding characteristics.

Table 1: Illustrative ATP Recovery Rates for Different Membrane Types

Membrane MaterialBinding CharacteristicsExpected ATP Recovery RateRecommended Use for ATP Solutions
Polyvinylidene Fluoride (PVDF) Low protein and nucleotide binding>98%Highly Recommended
Polyethersulfone (PES) Low protein and nucleotide binding>98%Highly Recommended
Cellulose Acetate (CA) Low protein binding95-98%Recommended
Nylon High protein and nucleic acid binding<90%Not Recommended
Mixed Cellulose Esters (MCE) High protein binding<90%Not Recommended

Note: The recovery rates presented are illustrative and can vary depending on the specific filtration conditions and the concentration of the ATP solution.

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of a 100 mM this compound Stock Solution

This protocol details the steps for preparing a sterile 100 mM stock solution of this compound suitable for cell culture and other sensitive biological applications.

Materials:

  • This compound (molecular weight: 605.19 g/mol )

  • Nuclease-free water

  • 1 M NaOH, sterile

  • Sterile 0.22 µm syringe filters with a low protein-binding membrane (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile conical tubes or vials for storage

  • pH meter or pH strips

  • Vortex mixer

  • Analytical balance

  • Biological safety cabinet (BSC)

Procedure:

  • Preparation of the ATP Solution:

    • In a biological safety cabinet, weigh the required amount of this compound powder to prepare the desired volume of a 100 mM solution. For example, for 10 ml of solution, weigh 0.6052 g of this compound.

    • Add the powder to a sterile conical tube.

    • Add a portion of the nuclease-free water (e.g., 8 ml for a final volume of 10 ml) to the tube.

    • Vortex the solution until the ATP powder is completely dissolved. ATP solutions are typically clear and colorless.[11][12]

  • pH Adjustment:

    • Aqueous solutions of this compound are mildly acidic (pH ~3.5).[11][12] For most biological applications, the pH should be adjusted to a neutral range (pH 7.0-7.5).

    • Using a calibrated pH meter or pH strips, monitor the pH of the solution.

    • Carefully add sterile 1 M NaOH dropwise while gently mixing until the desired pH is reached.

  • Final Volume Adjustment:

    • Add nuclease-free water to the solution to reach the final desired volume (e.g., 10 ml).

    • Mix the solution thoroughly.

  • Sterile Filtration:

    • Draw the ATP solution into a sterile syringe of an appropriate volume.

    • Aseptically attach a sterile 0.22 µm syringe filter with a low protein-binding membrane (PVDF or PES) to the syringe.

    • Carefully filter the solution into a sterile, labeled storage tube or vial. Apply gentle and steady pressure to the syringe plunger.

    • To maximize recovery, a small amount of sterile air can be pushed through the filter at the end to displace any remaining solution.

  • Storage:

    • Store the sterile ATP solution in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Properly stored, aqueous solutions of ATP are stable for months.[11]

Protocol 2: Quality Control - Determination of ATP Concentration Post-Filtration

It is good practice to verify the concentration of the ATP solution after filtration.

Materials:

  • Sterile-filtered ATP solution

  • Nuclease-free water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilution: Prepare a 1:100 dilution of the sterile-filtered ATP stock solution in nuclease-free water.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with nuclease-free water at 259 nm.

    • Measure the absorbance of the diluted ATP solution at 259 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of the ATP solution. The molar extinction coefficient (ε) of ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.

    Concentration (M) = (Absorbance at 259 nm) / (ε × path length in cm) × Dilution Factor

Mandatory Visualizations

Signaling Pathway Diagram

PurinergicSignaling cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2X_Receptor P2X Receptor (Ion Channel) ATP->P2X_Receptor Binds P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Binds CD39 Ectonucleotidase (CD39) AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis CD73 Ecto-5'-nucleotidase (CD73) P1_Receptor P1 Receptor (GPCR) Adenosine->P1_Receptor Binds Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Second_Messengers Second Messengers (e.g., cAMP, IP₃) P2Y_Receptor->Second_Messengers P1_Receptor->Second_Messengers Cellular_Response Cellular Response Ca_Influx->Cellular_Response Second_Messengers->Cellular_Response ATP_Release ATP Release (e.g., from cell stress) ATP_Release->ATP CD39->ADP CD39->AMP Catalyzes CD73->Adenosine Catalyzes SterileFiltrationWorkflow cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_qc Quality Control & Storage Weigh_ATP 1. Weigh ATP Disodium Trihydrate Powder Dissolve 2. Dissolve in Nuclease-Free Water Weigh_ATP->Dissolve Adjust_pH 3. Adjust pH to 7.0-7.5 with 1 M NaOH Dissolve->Adjust_pH Final_Volume 4. Adjust to Final Volume Adjust_pH->Final_Volume Draw_Solution 5. Draw Solution into Sterile Syringe Final_Volume->Draw_Solution Attach_Filter 6. Attach 0.22 µm Low Protein-Binding Filter Draw_Solution->Attach_Filter Filter_Solution 7. Filter into Sterile Collection Tube Attach_Filter->Filter_Solution Concentration_Check 8. (Optional) Verify Concentration via UV-Vis at 259 nm Filter_Solution->Concentration_Check Aliquot 9. Aliquot into Sterile Tubes Concentration_Check->Aliquot Store 10. Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols: The Use of ATP Disodium Trihydrate in Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, when released into the extracellular space, ATP takes on a new role as a potent signaling molecule, particularly in the realms of immunology and inflammation.[1][2][3] Extracellular ATP (eATP) is considered a cardinal "danger signal" or Damage-Associated Molecular Pattern (DAMP).[4][5][6] It is released from cells upon stress, injury, or necrotic cell death, alerting the innate immune system to tissue damage and initiating an inflammatory response.[7][8] ATP disodium (B8443419) trihydrate is the stable, salt form of ATP commonly used in research to mimic this physiological danger signal.[1]

These application notes provide an overview of the role of ATP in immunology and inflammation, with a focus on its function in activating the NLRP3 inflammasome. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate research in this area.

Mechanism of Action: ATP as a Pro-Inflammatory Mediator

Extracellular ATP exerts its effects by binding to a family of purinergic receptors, specifically the P2 receptors, which are broadly expressed on immune cells like macrophages, dendritic cells, and neutrophils.[9][10][11] These receptors are divided into two main subfamilies:

  • P2X receptors: Ligand-gated ion channels that, upon ATP binding, open to allow the flux of ions such as Ca²⁺, Na⁺, and K⁺.[4][12]

  • P2Y receptors: G protein-coupled receptors that initiate intracellular signaling cascades.[11]

A key player in ATP-mediated inflammation is the P2X7 receptor (P2X7R) .[12][13][14] This receptor has a relatively low affinity for ATP, meaning it is primarily activated by the high concentrations of ATP released during significant cellular damage.[5][13]

Activation of the P2X7R on macrophages by ATP is a critical second signal for the activation of the NLRP3 inflammasome , a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines.[6][15][16][17] The process generally occurs in two steps:

  • Priming (Signal 1): Immune cells are first "primed" by a stimulus, such as lipopolysaccharide (LPS) from bacteria, which binds to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and the inactive precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18.[14][17][18]

  • Activation (Signal 2): High concentrations of extracellular ATP then bind to the P2X7R. This triggers the opening of the channel, leading to a critical efflux of intracellular potassium (K⁺).[6][12][15] This K⁺ efflux is the direct trigger for the assembly and activation of the NLRP3 inflammasome complex. The assembled inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms (IL-1β and IL-18) for secretion.[12][16][18]

This signaling cascade is a central pathway in sterile inflammation and the innate immune response to pathogens.

Data Presentation: Quantitative Effects of ATP Disodium Trihydrate

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of ATP on inflammatory responses.

Table 1: In Vitro Dose-Response of this compound on Cytokine Secretion

Cell TypePriming Agent (Signal 1)ATP ConcentrationIncubation TimeMeasured EffectReference
Human Whole BloodLPS + PHA100 µM24 hours32% reduction in TNF-α secretion; 48% increase in IL-10 secretion[19]
Human Whole BloodLPS + PHA300 µM24 hours65% reduction in TNF-α secretion; 62% increase in IL-10 secretion[19]
Bone Marrow-Derived Macrophages (BMDMs)None specified2 mM0.5-24 hoursInduction of IL-1β, KC, and MIP-2 secretion[20]
Human Gingival Fibroblasts (HGFs)LPS (1 µg/mL)5 mM1 hourSynergistic activation of the NLRP3 inflammasome[20]
RAW 264.7 MacrophagesLPS (1 µg/mL)5 mM30-45 minutesNLRP3 inflammasome activation leading to IL-1β secretion[18]
Human MonocytesLPS (1 ng/mL)5 mM30 minutes10- to 20-fold increase in mature IL-1β release compared to LPS alone[14]

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration RouteObserved EffectReference
Kunming Mice (18-22 g)50 mg/kgIntraperitoneal (i.p.)Induced secretion of IL-1β, KC, and MIP-2; neutrophil recruitment; protection against E. coli infection.[20]
Rats500 - 2000 mg/kg/dayGavage (90 days)No-Observed-Adverse-Effect Level (NOAEL) determined to be ≥ 2000 mg/kg/day.[21]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol details the standard two-signal method for inducing NLRP3 inflammasome activation in a macrophage cell line (e.g., RAW 264.7 or THP-1) using LPS for priming and this compound for activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • This compound (CAS: 51963-61-2)

  • Sterile serum-free medium (e.g., DMEM) or PBS

  • 24-well tissue culture plates

  • ELISA kits for IL-1β

  • Reagents for Western Blot (lysis buffer, antibodies for Caspase-1)

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • (Optional) Inhibitor Pre-treatment: If testing an inhibitor of the NLRP3 pathway, prepare dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for 1-2 hours.[18]

  • Priming (Signal 1): Add LPS directly to the medium in each well to a final concentration of 1 µg/mL. Incubate for 4-6 hours at 37°C and 5% CO₂. This step upregulates the expression of NLRP3 and pro-IL-1β.[18]

  • Activation (Signal 2):

    • Prepare a fresh, sterile solution of this compound in serum-free medium or PBS. A common stock concentration is 100 mM.

    • Carefully add the ATP solution to each well to a final concentration of 5 mM.[18]

    • Incubate for 30-45 minutes at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant from each well. Centrifuge at 300 x g for 5 minutes to remove any detached cells. Transfer the clear supernatant to new tubes and store at -80°C for cytokine analysis by ELISA.[18]

    • Cell Lysate: Wash the remaining adherent cells once with cold PBS. Add 100 µL of lysis buffer, scrape the cells, and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store at -80°C for Western blot analysis of cleaved caspase-1.[18]

  • Analysis:

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Analyze cell lysates for the presence of the active (cleaved) form of caspase-1 (p10 or p20 subunit) by Western blot to confirm inflammasome activation.

Protocol 2: In Vivo Mouse Model of ATP-Induced Peritonitis

This protocol describes a method to induce an acute inflammatory response in mice via intraperitoneal injection of this compound to study effects like cytokine production and immune cell recruitment.

Materials:

  • C57BL/6 or other suitable mouse strain (8-12 weeks old)

  • Sterile, endotoxin-free this compound solution (e.g., 5 mg/mL in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

  • Materials for peritoneal lavage (ice-cold PBS, syringes)

  • Materials for cell counting and analysis (hemocytometer, flow cytometry antibodies)

  • ELISA kits for murine IL-1β, KC (CXCL1), etc.

Procedure:

  • Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.

  • ATP Administration:

    • Prepare a fresh, sterile solution of this compound in sterile saline.

    • Inject mice intraperitoneally (i.p.) with a dose of 50 mg/kg of ATP.[20]

    • Inject a control group of mice with an equivalent volume of sterile saline.

  • Time Course: The inflammatory response is typically rapid. Collect samples at various time points post-injection (e.g., 2, 4, 8, 24 hours) to characterize the kinetics of the response.

  • Sample Collection (Peritoneal Lavage):

    • At the designated time point, humanely euthanize the mouse.

    • Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS.

    • Gently massage the abdomen to dislodge cells.

    • Carefully aspirate the peritoneal fluid (lavage).

  • Analysis:

    • Cell Recruitment: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Use flow cytometry with specific antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages) to quantify the recruitment of different immune cell populations.

    • Cytokine Analysis: Use the cell-free supernatant from the centrifuged lavage fluid to measure the levels of inflammatory cytokines and chemokines (e.g., IL-1β, KC, MIP-2) by ELISA.

Visualizations: Signaling Pathways and Workflows

ATP_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Opens Channel NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Assembly Casp1_pro Pro-Caspase-1 NLRP3_active->Casp1_pro Casp1_active Active Caspase-1 Casp1_pro->Casp1_active Cleavage IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Secretion Secretion IL1b_mature->Secretion LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NFkB->NLRP3_inactive NFkB->IL1b_pro Upregulation InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis seed 1. Seed Macrophages (e.g., RAW 264.7) in 24-well plate adhere 2. Adhere Overnight (37°C, 5% CO₂) seed->adhere prime 3. Prime with LPS (1 µg/mL) (4-6 hours) adhere->prime activate 4. Activate with ATP (5 mM) (30-45 minutes) prime->activate collect_sup 5a. Collect Supernatant activate->collect_sup collect_lysate 5b. Collect Cell Lysate activate->collect_lysate elisa 6a. IL-1β ELISA collect_sup->elisa western 6b. Caspase-1 Western Blot collect_lysate->western InVivo_Workflow cluster_procedure In Vivo Procedure cluster_sample_processing Sample Processing cluster_analysis Analysis inject_atp 1. Inject Mice i.p. (ATP or Saline Control) wait 2. Wait for Time Course (e.g., 2-24 hours) inject_atp->wait euthanize 3. Euthanize & Collect Samples wait->euthanize lavage 4. Perform Peritoneal Lavage (Ice-cold PBS) euthanize->lavage centrifuge 5. Centrifuge Lavage Fluid lavage->centrifuge supernatant 6a. Lavage Supernatant centrifuge->supernatant pellet 6b. Cell Pellet centrifuge->pellet elisa 7a. Cytokine ELISA (IL-1β, KC) supernatant->elisa flow 7b. Flow Cytometry (Neutrophils, Macrophages) pellet->flow

References

Application Notes and Protocols: The Use of ATP Disodium Trihydrate in Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is universally recognized as the primary intracellular energy currency. However, when released into the extracellular space, ATP takes on a new role as a potent signaling molecule, particularly in the realms of immunology and inflammation.[1][2][3] Extracellular ATP (eATP) is considered a cardinal "danger signal" or Damage-Associated Molecular Pattern (DAMP).[4][5][6] It is released from cells upon stress, injury, or necrotic cell death, alerting the innate immune system to tissue damage and initiating an inflammatory response.[7][8] ATP disodium trihydrate is the stable, salt form of ATP commonly used in research to mimic this physiological danger signal.[1]

These application notes provide an overview of the role of ATP in immunology and inflammation, with a focus on its function in activating the NLRP3 inflammasome. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate research in this area.

Mechanism of Action: ATP as a Pro-Inflammatory Mediator

Extracellular ATP exerts its effects by binding to a family of purinergic receptors, specifically the P2 receptors, which are broadly expressed on immune cells like macrophages, dendritic cells, and neutrophils.[9][10][11] These receptors are divided into two main subfamilies:

  • P2X receptors: Ligand-gated ion channels that, upon ATP binding, open to allow the flux of ions such as Ca²⁺, Na⁺, and K⁺.[4][12]

  • P2Y receptors: G protein-coupled receptors that initiate intracellular signaling cascades.[11]

A key player in ATP-mediated inflammation is the P2X7 receptor (P2X7R) .[12][13][14] This receptor has a relatively low affinity for ATP, meaning it is primarily activated by the high concentrations of ATP released during significant cellular damage.[5][13]

Activation of the P2X7R on macrophages by ATP is a critical second signal for the activation of the NLRP3 inflammasome , a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines.[6][15][16][17] The process generally occurs in two steps:

  • Priming (Signal 1): Immune cells are first "primed" by a stimulus, such as lipopolysaccharide (LPS) from bacteria, which binds to Toll-like receptors (TLRs). This leads to the NF-κB-mediated upregulation of NLRP3 and the inactive precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18.[14][17][18]

  • Activation (Signal 2): High concentrations of extracellular ATP then bind to the P2X7R. This triggers the opening of the channel, leading to a critical efflux of intracellular potassium (K⁺).[6][12][15] This K⁺ efflux is the direct trigger for the assembly and activation of the NLRP3 inflammasome complex. The assembled inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms (IL-1β and IL-18) for secretion.[12][16][18]

This signaling cascade is a central pathway in sterile inflammation and the innate immune response to pathogens.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of ATP on inflammatory responses.

Table 1: In Vitro Dose-Response of this compound on Cytokine Secretion

Cell TypePriming Agent (Signal 1)ATP ConcentrationIncubation TimeMeasured EffectReference
Human Whole BloodLPS + PHA100 µM24 hours32% reduction in TNF-α secretion; 48% increase in IL-10 secretion[19]
Human Whole BloodLPS + PHA300 µM24 hours65% reduction in TNF-α secretion; 62% increase in IL-10 secretion[19]
Bone Marrow-Derived Macrophages (BMDMs)None specified2 mM0.5-24 hoursInduction of IL-1β, KC, and MIP-2 secretion[20]
Human Gingival Fibroblasts (HGFs)LPS (1 µg/mL)5 mM1 hourSynergistic activation of the NLRP3 inflammasome[20]
RAW 264.7 MacrophagesLPS (1 µg/mL)5 mM30-45 minutesNLRP3 inflammasome activation leading to IL-1β secretion[18]
Human MonocytesLPS (1 ng/mL)5 mM30 minutes10- to 20-fold increase in mature IL-1β release compared to LPS alone[14]

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration RouteObserved EffectReference
Kunming Mice (18-22 g)50 mg/kgIntraperitoneal (i.p.)Induced secretion of IL-1β, KC, and MIP-2; neutrophil recruitment; protection against E. coli infection.[20]
Rats500 - 2000 mg/kg/dayGavage (90 days)No-Observed-Adverse-Effect Level (NOAEL) determined to be ≥ 2000 mg/kg/day.[21]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol details the standard two-signal method for inducing NLRP3 inflammasome activation in a macrophage cell line (e.g., RAW 264.7 or THP-1) using LPS for priming and this compound for activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)

  • This compound (CAS: 51963-61-2)

  • Sterile serum-free medium (e.g., DMEM) or PBS

  • 24-well tissue culture plates

  • ELISA kits for IL-1β

  • Reagents for Western Blot (lysis buffer, antibodies for Caspase-1)

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • (Optional) Inhibitor Pre-treatment: If testing an inhibitor of the NLRP3 pathway, prepare dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for 1-2 hours.[18]

  • Priming (Signal 1): Add LPS directly to the medium in each well to a final concentration of 1 µg/mL. Incubate for 4-6 hours at 37°C and 5% CO₂. This step upregulates the expression of NLRP3 and pro-IL-1β.[18]

  • Activation (Signal 2):

    • Prepare a fresh, sterile solution of this compound in serum-free medium or PBS. A common stock concentration is 100 mM.

    • Carefully add the ATP solution to each well to a final concentration of 5 mM.[18]

    • Incubate for 30-45 minutes at 37°C and 5% CO₂.

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant from each well. Centrifuge at 300 x g for 5 minutes to remove any detached cells. Transfer the clear supernatant to new tubes and store at -80°C for cytokine analysis by ELISA.[18]

    • Cell Lysate: Wash the remaining adherent cells once with cold PBS. Add 100 µL of lysis buffer, scrape the cells, and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store at -80°C for Western blot analysis of cleaved caspase-1.[18]

  • Analysis:

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Analyze cell lysates for the presence of the active (cleaved) form of caspase-1 (p10 or p20 subunit) by Western blot to confirm inflammasome activation.

Protocol 2: In Vivo Mouse Model of ATP-Induced Peritonitis

This protocol describes a method to induce an acute inflammatory response in mice via intraperitoneal injection of this compound to study effects like cytokine production and immune cell recruitment.

Materials:

  • C57BL/6 or other suitable mouse strain (8-12 weeks old)

  • Sterile, endotoxin-free this compound solution (e.g., 5 mg/mL in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 27-gauge)

  • Materials for peritoneal lavage (ice-cold PBS, syringes)

  • Materials for cell counting and analysis (hemocytometer, flow cytometry antibodies)

  • ELISA kits for murine IL-1β, KC (CXCL1), etc.

Procedure:

  • Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.

  • ATP Administration:

    • Prepare a fresh, sterile solution of this compound in sterile saline.

    • Inject mice intraperitoneally (i.p.) with a dose of 50 mg/kg of ATP.[20]

    • Inject a control group of mice with an equivalent volume of sterile saline.

  • Time Course: The inflammatory response is typically rapid. Collect samples at various time points post-injection (e.g., 2, 4, 8, 24 hours) to characterize the kinetics of the response.

  • Sample Collection (Peritoneal Lavage):

    • At the designated time point, humanely euthanize the mouse.

    • Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS.

    • Gently massage the abdomen to dislodge cells.

    • Carefully aspirate the peritoneal fluid (lavage).

  • Analysis:

    • Cell Recruitment: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Use flow cytometry with specific antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages) to quantify the recruitment of different immune cell populations.

    • Cytokine Analysis: Use the cell-free supernatant from the centrifuged lavage fluid to measure the levels of inflammatory cytokines and chemokines (e.g., IL-1β, KC, MIP-2) by ELISA.

Visualizations: Signaling Pathways and Workflows

ATP_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Opens Channel NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Assembly Casp1_pro Pro-Caspase-1 NLRP3_active->Casp1_pro Casp1_active Active Caspase-1 Casp1_pro->Casp1_active Cleavage IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Secretion Secretion IL1b_mature->Secretion LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NFkB->NLRP3_inactive NFkB->IL1b_pro Upregulation InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis seed 1. Seed Macrophages (e.g., RAW 264.7) in 24-well plate adhere 2. Adhere Overnight (37°C, 5% CO₂) seed->adhere prime 3. Prime with LPS (1 µg/mL) (4-6 hours) adhere->prime activate 4. Activate with ATP (5 mM) (30-45 minutes) prime->activate collect_sup 5a. Collect Supernatant activate->collect_sup collect_lysate 5b. Collect Cell Lysate activate->collect_lysate elisa 6a. IL-1β ELISA collect_sup->elisa western 6b. Caspase-1 Western Blot collect_lysate->western InVivo_Workflow cluster_procedure In Vivo Procedure cluster_sample_processing Sample Processing cluster_analysis Analysis inject_atp 1. Inject Mice i.p. (ATP or Saline Control) wait 2. Wait for Time Course (e.g., 2-24 hours) inject_atp->wait euthanize 3. Euthanize & Collect Samples wait->euthanize lavage 4. Perform Peritoneal Lavage (Ice-cold PBS) euthanize->lavage centrifuge 5. Centrifuge Lavage Fluid lavage->centrifuge supernatant 6a. Lavage Supernatant centrifuge->supernatant pellet 6b. Cell Pellet centrifuge->pellet elisa 7a. Cytokine ELISA (IL-1β, KC) supernatant->elisa flow 7b. Flow Cytometry (Neutrophils, Macrophages) pellet->flow

References

Troubleshooting & Optimization

how to prevent degradation of ATP disodium trihydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATP Disodium (B8443419) Trihydrate Solutions

Welcome to the technical support center for ATP disodium trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of ATP solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ATP in solution?

A1: The stability of ATP in an aqueous solution is primarily affected by pH, temperature, and the presence of divalent metal cations and enzymes.[1][2][3][4]

  • pH: ATP is most stable in a slightly alkaline buffer, with an optimal pH range of 6.8 to 7.4.[4] At more acidic or alkaline pH levels, the rate of non-enzymatic hydrolysis to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) increases significantly.[2][4] When dissolved in water, ATP disodium salt creates a mildly acidic solution (pH ~3.5), which can accelerate its degradation.[5][6]

  • Temperature: Higher temperatures increase the rate of ATP hydrolysis.[1] Therefore, it is crucial to keep ATP solutions on ice during experiments and store them at low temperatures for long-term use.

  • Divalent Metal Cations: Divalent cations, particularly Mg²⁺, can influence the rate of ATP hydrolysis. While Mg²⁺ is often required for enzymatic reactions involving ATP, its presence can also affect stability.[3][4][7]

  • Enzymes: Contamination with ATPases or other phosphatases will rapidly degrade ATP.[8][9] It is essential to use sterile, nuclease-free water and reagents and maintain aseptic techniques during preparation.

Q2: What is the recommended procedure for preparing a stable stock solution of ATP?

A2: To prepare a stable stock solution of ATP, follow these steps:

  • Dissolve the this compound powder in sterile, nuclease-free water.[10]

  • Immediately adjust the pH of the solution to between 7.3 and 7.5 using NaOH.[3][10] This is a critical step as unbuffered ATP solutions are acidic and unstable.[5][6]

  • Determine the precise concentration of the ATP solution spectrophotometrically by measuring the absorbance at 259 nm.[10] The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[5][10]

  • Sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.[10]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][10][11]

Q3: How should I store my ATP stock solution and for how long is it stable?

A3: For long-term storage, ATP stock solutions should be aliquoted and stored at -20°C or -80°C.[3][10][11] When stored correctly at a neutral pH, aqueous solutions of ATP are stable for at least a year at -20°C.[3] Some sources suggest stability for several weeks to months.[3][12][13] For short-term storage (up to one week), solutions can be kept at 0-4°C.[3] Avoid multiple freeze-thaw cycles as this can lead to degradation.

Q4: Can I dissolve ATP directly in my experimental buffer?

A4: While it is possible to dissolve ATP directly in your experimental buffer, it is generally recommended to prepare a concentrated, pH-adjusted stock solution in water first. This allows for accurate concentration determination and ensures the final pH of your experiment is not significantly altered. If you do dissolve it directly in a buffer, ensure the buffer has sufficient capacity to maintain a pH between 6.8 and 7.4.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background in kinase or ATPase assays ATP stock solution has degraded, leading to high initial levels of ADP or Pi.1. Prepare a fresh stock solution of ATP, ensuring the pH is adjusted to 7.3-7.5.[3][10] 2. Verify the purity of your ATP stock using a suitable method like HPLC. 3. Always use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[11]
Inconsistent or non-reproducible experimental results 1. Inconsistent ATP concentration due to improper storage or handling. 2. Degradation of ATP during the experiment.1. Re-quantify your ATP stock solution using its absorbance at 259 nm.[10] 2. Keep all reagents, including the ATP solution, on ice throughout the experiment.[14] 3. Prepare fresh dilutions of ATP for each experiment from a frozen stock aliquot.
Low or no activity in an ATP-dependent reaction 1. The ATP solution has completely degraded. 2. Incorrect concentration of the ATP stock solution. 3. Presence of inhibitors in the ATP solution.1. Prepare a new, pH-adjusted ATP stock solution from a reliable source.[10] 2. Confirm the concentration of your ATP stock spectrophotometrically.[10] 3. Ensure all glassware and plasticware are sterile and free from contaminants.

Quantitative Data on ATP Stability

The rate of ATP hydrolysis is highly dependent on environmental conditions. The table below summarizes the stability of ATP under various pH and temperature conditions.

pH Temperature (°C) Half-life Notes
3.0120A few minutesDemonstrates rapid degradation at high temperatures and low pH.[1]
7.0120A few minutesEven at neutral pH, high temperatures lead to rapid hydrolysis.[1]
6.8 - 7.4-20At least 1 yearOptimal storage conditions for long-term stability.[3]
6.8 - 7.40 - 4Up to 1 weekSuitable for short-term storage during a series of experiments.[3]
Acidic (<6.8)Room TemperatureHours to DaysIncreased rate of hydrolysis compared to neutral pH.[2][4]
Alkaline (>7.4)Room TemperatureHours to DaysIncreased rate of hydrolysis compared to neutral pH.[2][4]

Experimental Protocols

Protocol: Preparation and Quantification of a Stable ATP Stock Solution

Objective: To prepare a 100 mM stock solution of ATP with optimal stability and accurately determine its concentration.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • 1 M NaOH solution

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • On a calibrated analytical balance, weigh out the required amount of this compound to make a solution with a target concentration of 100 mM.

  • In a sterile conical tube, dissolve the ATP powder in a minimal volume of sterile, nuclease-free water.[10] Keep the solution on ice.

  • Carefully titrate the ATP solution with 1 M NaOH to a final pH of 7.5.[10] Use a calibrated pH meter or pH strips for monitoring.

  • Transfer the pH-adjusted solution to a sterile volumetric flask and add sterile, nuclease-free water to reach the final desired volume.

  • To determine the precise concentration, prepare a 1:1000 dilution of the ATP stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.[10] Use the buffer as a blank.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) is 15,400 M⁻¹cm⁻¹.[5][10]

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.[10]

  • Aliquot the final stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[3][10]

Visualizations

Caption: The primary degradation pathway of ATP through sequential hydrolysis.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low signal, high background) check_atp Is the ATP solution properly prepared and stored? start->check_atp prepare_fresh Prepare fresh, pH-adjusted ATP stock solution. check_atp->prepare_fresh No check_handling Review experimental handling. (e.g., kept on ice?) check_atp->check_handling Yes re_quantify Re-quantify ATP concentration (A259). prepare_fresh->re_quantify re_quantify->check_handling improve_handling Ensure all reagents are kept on ice. check_handling->improve_handling No check_reagents Check other reagents for contamination (e.g., ATPases). check_handling->check_reagents Yes improve_handling->check_reagents use_sterile Use fresh, sterile reagents and consumables. check_reagents->use_sterile Possible end Problem Resolved check_reagents->end Unlikely use_sterile->end

Caption: A logical workflow for troubleshooting issues with ATP-dependent assays.

References

how to prevent degradation of ATP disodium trihydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATP Disodium Trihydrate Solutions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of ATP solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ATP in solution?

A1: The stability of ATP in an aqueous solution is primarily affected by pH, temperature, and the presence of divalent metal cations and enzymes.[1][2][3][4]

  • pH: ATP is most stable in a slightly alkaline buffer, with an optimal pH range of 6.8 to 7.4.[4] At more acidic or alkaline pH levels, the rate of non-enzymatic hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) increases significantly.[2][4] When dissolved in water, ATP disodium salt creates a mildly acidic solution (pH ~3.5), which can accelerate its degradation.[5][6]

  • Temperature: Higher temperatures increase the rate of ATP hydrolysis.[1] Therefore, it is crucial to keep ATP solutions on ice during experiments and store them at low temperatures for long-term use.

  • Divalent Metal Cations: Divalent cations, particularly Mg²⁺, can influence the rate of ATP hydrolysis. While Mg²⁺ is often required for enzymatic reactions involving ATP, its presence can also affect stability.[3][4][7]

  • Enzymes: Contamination with ATPases or other phosphatases will rapidly degrade ATP.[8][9] It is essential to use sterile, nuclease-free water and reagents and maintain aseptic techniques during preparation.

Q2: What is the recommended procedure for preparing a stable stock solution of ATP?

A2: To prepare a stable stock solution of ATP, follow these steps:

  • Dissolve the this compound powder in sterile, nuclease-free water.[10]

  • Immediately adjust the pH of the solution to between 7.3 and 7.5 using NaOH.[3][10] This is a critical step as unbuffered ATP solutions are acidic and unstable.[5][6]

  • Determine the precise concentration of the ATP solution spectrophotometrically by measuring the absorbance at 259 nm.[10] The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[5][10]

  • Sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.[10]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][10][11]

Q3: How should I store my ATP stock solution and for how long is it stable?

A3: For long-term storage, ATP stock solutions should be aliquoted and stored at -20°C or -80°C.[3][10][11] When stored correctly at a neutral pH, aqueous solutions of ATP are stable for at least a year at -20°C.[3] Some sources suggest stability for several weeks to months.[3][12][13] For short-term storage (up to one week), solutions can be kept at 0-4°C.[3] Avoid multiple freeze-thaw cycles as this can lead to degradation.

Q4: Can I dissolve ATP directly in my experimental buffer?

A4: While it is possible to dissolve ATP directly in your experimental buffer, it is generally recommended to prepare a concentrated, pH-adjusted stock solution in water first. This allows for accurate concentration determination and ensures the final pH of your experiment is not significantly altered. If you do dissolve it directly in a buffer, ensure the buffer has sufficient capacity to maintain a pH between 6.8 and 7.4.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background in kinase or ATPase assays ATP stock solution has degraded, leading to high initial levels of ADP or Pi.1. Prepare a fresh stock solution of ATP, ensuring the pH is adjusted to 7.3-7.5.[3][10] 2. Verify the purity of your ATP stock using a suitable method like HPLC. 3. Always use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[11]
Inconsistent or non-reproducible experimental results 1. Inconsistent ATP concentration due to improper storage or handling. 2. Degradation of ATP during the experiment.1. Re-quantify your ATP stock solution using its absorbance at 259 nm.[10] 2. Keep all reagents, including the ATP solution, on ice throughout the experiment.[14] 3. Prepare fresh dilutions of ATP for each experiment from a frozen stock aliquot.
Low or no activity in an ATP-dependent reaction 1. The ATP solution has completely degraded. 2. Incorrect concentration of the ATP stock solution. 3. Presence of inhibitors in the ATP solution.1. Prepare a new, pH-adjusted ATP stock solution from a reliable source.[10] 2. Confirm the concentration of your ATP stock spectrophotometrically.[10] 3. Ensure all glassware and plasticware are sterile and free from contaminants.

Quantitative Data on ATP Stability

The rate of ATP hydrolysis is highly dependent on environmental conditions. The table below summarizes the stability of ATP under various pH and temperature conditions.

pH Temperature (°C) Half-life Notes
3.0120A few minutesDemonstrates rapid degradation at high temperatures and low pH.[1]
7.0120A few minutesEven at neutral pH, high temperatures lead to rapid hydrolysis.[1]
6.8 - 7.4-20At least 1 yearOptimal storage conditions for long-term stability.[3]
6.8 - 7.40 - 4Up to 1 weekSuitable for short-term storage during a series of experiments.[3]
Acidic (<6.8)Room TemperatureHours to DaysIncreased rate of hydrolysis compared to neutral pH.[2][4]
Alkaline (>7.4)Room TemperatureHours to DaysIncreased rate of hydrolysis compared to neutral pH.[2][4]

Experimental Protocols

Protocol: Preparation and Quantification of a Stable ATP Stock Solution

Objective: To prepare a 100 mM stock solution of ATP with optimal stability and accurately determine its concentration.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • 1 M NaOH solution

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • On a calibrated analytical balance, weigh out the required amount of this compound to make a solution with a target concentration of 100 mM.

  • In a sterile conical tube, dissolve the ATP powder in a minimal volume of sterile, nuclease-free water.[10] Keep the solution on ice.

  • Carefully titrate the ATP solution with 1 M NaOH to a final pH of 7.5.[10] Use a calibrated pH meter or pH strips for monitoring.

  • Transfer the pH-adjusted solution to a sterile volumetric flask and add sterile, nuclease-free water to reach the final desired volume.

  • To determine the precise concentration, prepare a 1:1000 dilution of the ATP stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.[10] Use the buffer as a blank.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) is 15,400 M⁻¹cm⁻¹.[5][10]

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.[10]

  • Aliquot the final stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.[3][10]

Visualizations

Caption: The primary degradation pathway of ATP through sequential hydrolysis.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low signal, high background) check_atp Is the ATP solution properly prepared and stored? start->check_atp prepare_fresh Prepare fresh, pH-adjusted ATP stock solution. check_atp->prepare_fresh No check_handling Review experimental handling. (e.g., kept on ice?) check_atp->check_handling Yes re_quantify Re-quantify ATP concentration (A259). prepare_fresh->re_quantify re_quantify->check_handling improve_handling Ensure all reagents are kept on ice. check_handling->improve_handling No check_reagents Check other reagents for contamination (e.g., ATPases). check_handling->check_reagents Yes improve_handling->check_reagents use_sterile Use fresh, sterile reagents and consumables. check_reagents->use_sterile Possible end Problem Resolved check_reagents->end Unlikely use_sterile->end

Caption: A logical workflow for troubleshooting issues with ATP-dependent assays.

References

Technical Support Center: Optimizing ATP Concentration for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ATP concentration for their enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing ATP concentration crucial for my enzymatic assay?

Optimizing the ATP concentration is critical because it directly influences the enzyme's reaction rate and is a key factor in the potency determination of inhibitors, particularly for ATP-competitive inhibitors.[1][2][3] Assays performed at suboptimal ATP concentrations can lead to misleading results, such as an inaccurate assessment of a compound's inhibitory activity.

Q2: What is the difference between the ATP K_m value and physiological ATP concentrations?

The Michaelis constant (K_m) for ATP represents the concentration at which the enzyme reaches half of its maximum velocity (V_max) and is often used in biochemical assays to sensitively detect ATP-competitive inhibitors.[4][5] However, physiological ATP concentrations within cells are typically in the millimolar (mM) range, which is significantly higher than the K_m of many kinases.[1][4] This discrepancy is important to consider when translating in vitro findings to a cellular context.

Q3: How does the ATP concentration affect the IC50 value of an inhibitor?

For ATP-competitive inhibitors, the half-maximal inhibitory concentration (IC50) is dependent on the ATP concentration in the assay.[1][4] This relationship is described by the Cheng-Prusoff equation:

IC_50 = K_i (1 + [ATP] / K_m)

Where K_i is the inhibition constant, [ATP] is the ATP concentration, and K_m is the Michaelis constant of the enzyme for ATP. As the ATP concentration increases, the IC50 value for an ATP-competitive inhibitor will also increase.[1][4]

Q4: How do I determine the optimal ATP concentration for my enzymatic assay?

The optimal ATP concentration depends on the goal of your experiment.

  • For inhibitor screening (especially for ATP-competitive compounds): Using an ATP concentration around the K_m value of the enzyme is often recommended as it provides a sensitive system for detecting inhibitors.[3][4][5]

  • To mimic physiological conditions: An ATP concentration in the low millimolar range (e.g., 1 mM) is more representative of the cellular environment.[4][6]

To experimentally determine the K_m for ATP, you should measure the initial reaction velocity at various ATP concentrations while keeping the concentration of the other substrate saturating.[5]

Q5: What are the common methods to measure ATP levels or enzyme activity related to ATP consumption?

Several methods are available to measure ATP concentration or the consequences of its consumption (ADP production), including:

  • Bioluminescence-based assays: These are highly sensitive and widely used methods that utilize the firefly luciferase enzyme.[7][8] The light output is proportional to the ATP concentration.[7][8]

  • Fluorescence-based assays: These methods often use fluorescent probes that bind to ATP or ADP, leading to a change in fluorescence intensity or polarization.[3][9]

  • Radiometric assays: Traditional methods that use radioactively labeled ATP (e.g., γ-³²P-ATP) to measure the incorporation of phosphate (B84403) into a substrate.[2][9]

  • High-Performance Liquid Chromatography (HPLC): A technique used to separate and quantify ATP from other cellular components.[10]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Enzyme Verify the expiration date and ensure proper storage of the enzyme at -20°C.[11] Avoid multiple freeze-thaw cycles.[11] Test enzyme activity with a control substrate known to work.
Suboptimal ATP Concentration Ensure the ATP concentration is appropriate for your enzyme. If the concentration is too low, it may limit the reaction rate.[12][13] Determine the enzyme's K_m for ATP to establish an optimal concentration.[5]
Incorrect Buffer Conditions Verify that the pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) in your reaction buffer are optimal for your specific enzyme.[14]
Degraded ATP Stock ATP solutions can degrade over time, especially with multiple freeze-thaw cycles.[7] Prepare fresh ATP stock solutions and determine their precise concentration spectrophotometrically.[7][15]
Presence of Inhibitors Your sample or reagents may contain contaminating inhibitors. Run a control reaction with a known activator or in the absence of any potential inhibitors.
Issue 2: High Background Signal

Potential Causes and Solutions

Potential CauseRecommended Action
Contaminated ATP Stock with ADP For assays detecting ADP, ADP contamination in the ATP stock can cause a high background.[3] Use high-quality ATP with low ADP contamination and prepare fresh solutions.[3]
Autofluorescence of Test Compounds Test compounds may be inherently fluorescent. Measure the fluorescence of the compounds alone and subtract this from the assay signal.[3]
Non-specific Binding Assay components may bind non-specifically to the microplate. Consider using non-binding surface plates.[3]
Assay Reagent Instability Some detection reagents may be unstable and produce a background signal over time. Follow the manufacturer's instructions for reagent preparation and use.
Issue 3: High Variability Between Replicate Wells

Potential Causes and Solutions

Potential CauseRecommended Action
Inaccurate Pipetting Small variations in the volumes of enzyme, substrate, or ATP can lead to significant differences in results.[3] Ensure your pipettes are calibrated and use careful pipetting techniques.
Plate Uniformity Issues Temperature or evaporation gradients across the assay plate can cause variability.[3] Ensure uniform incubation temperatures and consider using plate sealers to minimize evaporation.
Reaction Not at Initial Velocity If the reaction proceeds for too long, substrate depletion can lead to non-linearity and increased variability.[5] Ensure your measurements are taken within the linear range of the reaction.
Incomplete Mixing Ensure all components are thoroughly mixed upon addition to the wells.

Data Presentation

Table 1: Comparison of Typical ATP Concentrations

EnvironmentTypical ATP ConcentrationSignificance
In Vitro Kinase Assays (at K_m)1 - 100 µMAllows for sensitive detection of ATP-competitive inhibitors.[4][5]
Cellular (Physiological)1 - 10 mMRepresents the in vivo environment; important for assessing the cellular efficacy of inhibitors.[1][4]

Table 2: Illustrative Effect of ATP Concentration on IC50 of a Hypothetical ATP-Competitive Inhibitor

Assumptions: Kinase K_m for ATP = 10 µM; Inhibitor K_i = 50 nM

ATP ConcentrationCalculated IC50 (nM)Fold Increase in IC50
10 µM (K_m)1002x K_i
100 µM55011x K_i
1 mM (Physiological)5050101x K_i

Experimental Protocols

Protocol 1: Determination of Enzyme K_m for ATP

This protocol outlines a general procedure to determine the Michaelis constant (K_m) of an enzyme for ATP.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of high-purity ATP and determine its exact concentration spectrophotometrically at 260 nm (ε = 15,400 M⁻¹cm⁻¹).[15]

    • Prepare a series of ATP dilutions in the reaction buffer. The concentration range should span from approximately 0.2 to 5 times the estimated K_m.[5]

    • Prepare the enzyme and the peptide/protein substrate at appropriate concentrations in the reaction buffer. The substrate concentration should be saturating (typically 5-10 times its K_m).

  • Assay Procedure:

    • Set up a series of reactions, each containing a different concentration of ATP.

    • Include control reactions (e.g., no enzyme, no substrate) to determine background levels.[5]

    • Initiate the reactions by adding the enzyme.

    • Incubate the reactions at the optimal temperature for a fixed period, ensuring the reaction is in the linear (initial velocity) range.[5]

    • Stop the reactions using an appropriate method (e.g., adding EDTA).[5]

    • Quantify the product formation or ATP depletion using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

  • Data Analysis:

    • Subtract the background signal from your measurements.

    • Plot the initial reaction velocity (V) against the ATP concentration ([ATP]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max.[5]

Protocol 2: Preparation of an ATP/ADP Standard Curve for Kinase Assays

This protocol is for generating a standard curve to quantify kinase activity by measuring ADP production.[3]

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of high-quality ATP and ADP in the kinase reaction buffer.[3]

    • Create a series of ATP/ADP mixtures representing 0% to 100% conversion of ATP to ADP. The total adenine (B156593) nucleotide concentration should remain constant and equal to the initial ATP concentration in your kinase assay (e.g., 100 µM).[3]

    • Example for a 100 µM total nucleotide concentration:

      • 0% Conversion (100 µM ATP): 1 µL of 10 mM ATP + 99 µL buffer.

      • 10% Conversion (90 µM ATP, 10 µM ADP): 0.9 µL of 10 mM ATP + 0.1 µL of 10 mM ADP + 99 µL buffer.

      • Continue for 25%, 50%, 75%, and 100% conversion.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of each standard into triplicate wells of a suitable microplate (e.g., white, opaque for luminescence).[3]

    • Add the ADP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection reaction to stabilize.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Plot the signal against the corresponding ADP concentration to generate a standard curve. This curve can then be used to determine the amount of ADP produced in your enzymatic reactions.

Visualizations

ATP_Optimization_Workflow Experimental Workflow for ATP Optimization cluster_prep Preparation cluster_km_determination Km Determination cluster_assay_optimization Assay Optimization prep_reagents Prepare Enzyme, Substrate, and ATP Stock Solutions determine_atp_conc Determine Exact ATP Concentration (Spectrophotometry) prep_reagents->determine_atp_conc run_kinetic_assay Run Kinetic Assay at Varying [ATP] determine_atp_conc->run_kinetic_assay plot_data Plot Velocity vs. [ATP] run_kinetic_assay->plot_data fit_data Fit Data to Michaelis-Menten Equation plot_data->fit_data determine_km Determine Km and Vmax fit_data->determine_km select_atp_conc Select ATP Concentration (e.g., at Km or physiological) determine_km->select_atp_conc run_assay Perform Enzymatic Assay select_atp_conc->run_assay analyze_results Analyze Results run_assay->analyze_results

Caption: Workflow for determining and applying the optimal ATP concentration.

Michaelis_Menten_ATP Michaelis-Menten Kinetics for ATP cluster_plot Reaction Rate Reaction Rate [ATP] [ATP] p1 p2 p3 p4 p5 Vmax Vmax Vmax_line Vmax_line->Vmax half_Vmax 1/2 Vmax half_Vmax_line Km_point half_Vmax_line->Km_point Km_line Km_point->Km_line Km_label Km origin origin origin->Reaction Rate  Reaction  Rate origin->[ATP] [ATP]

Caption: Relationship between ATP concentration and enzyme reaction rate.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_low_activity Low/No Activity cluster_high_background High Background cluster_variability High Variability start Problem with Enzymatic Assay check_enzyme Check Enzyme Activity (Control Reaction) start->check_enzyme Low/No Activity check_atp_adp Check ATP Stock for ADP Contamination start->check_atp_adp High Background check_pipetting Verify Pipetting Accuracy start->check_pipetting High Variability check_atp Verify ATP Concentration and Integrity check_enzyme->check_atp check_buffer Check Buffer Conditions (pH, cofactors) check_atp->check_buffer check_compounds Test Compound Autofluorescence check_atp_adp->check_compounds check_plate Use Non-Binding Plates check_compounds->check_plate check_plate_uniformity Ensure Plate Uniformity (Temp, Evaporation) check_pipetting->check_plate_uniformity check_linear_range Confirm Reaction is in Initial Velocity Range check_plate_uniformity->check_linear_range

Caption: Decision tree for troubleshooting common enzymatic assay issues.

References

Technical Support Center: Optimizing ATP Concentration for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ATP concentration for their enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing ATP concentration crucial for my enzymatic assay?

Optimizing the ATP concentration is critical because it directly influences the enzyme's reaction rate and is a key factor in the potency determination of inhibitors, particularly for ATP-competitive inhibitors.[1][2][3] Assays performed at suboptimal ATP concentrations can lead to misleading results, such as an inaccurate assessment of a compound's inhibitory activity.

Q2: What is the difference between the ATP K_m value and physiological ATP concentrations?

The Michaelis constant (K_m) for ATP represents the concentration at which the enzyme reaches half of its maximum velocity (V_max) and is often used in biochemical assays to sensitively detect ATP-competitive inhibitors.[4][5] However, physiological ATP concentrations within cells are typically in the millimolar (mM) range, which is significantly higher than the K_m of many kinases.[1][4] This discrepancy is important to consider when translating in vitro findings to a cellular context.

Q3: How does the ATP concentration affect the IC50 value of an inhibitor?

For ATP-competitive inhibitors, the half-maximal inhibitory concentration (IC50) is dependent on the ATP concentration in the assay.[1][4] This relationship is described by the Cheng-Prusoff equation:

IC_50 = K_i (1 + [ATP] / K_m)

Where K_i is the inhibition constant, [ATP] is the ATP concentration, and K_m is the Michaelis constant of the enzyme for ATP. As the ATP concentration increases, the IC50 value for an ATP-competitive inhibitor will also increase.[1][4]

Q4: How do I determine the optimal ATP concentration for my enzymatic assay?

The optimal ATP concentration depends on the goal of your experiment.

  • For inhibitor screening (especially for ATP-competitive compounds): Using an ATP concentration around the K_m value of the enzyme is often recommended as it provides a sensitive system for detecting inhibitors.[3][4][5]

  • To mimic physiological conditions: An ATP concentration in the low millimolar range (e.g., 1 mM) is more representative of the cellular environment.[4][6]

To experimentally determine the K_m for ATP, you should measure the initial reaction velocity at various ATP concentrations while keeping the concentration of the other substrate saturating.[5]

Q5: What are the common methods to measure ATP levels or enzyme activity related to ATP consumption?

Several methods are available to measure ATP concentration or the consequences of its consumption (ADP production), including:

  • Bioluminescence-based assays: These are highly sensitive and widely used methods that utilize the firefly luciferase enzyme.[7][8] The light output is proportional to the ATP concentration.[7][8]

  • Fluorescence-based assays: These methods often use fluorescent probes that bind to ATP or ADP, leading to a change in fluorescence intensity or polarization.[3][9]

  • Radiometric assays: Traditional methods that use radioactively labeled ATP (e.g., γ-³²P-ATP) to measure the incorporation of phosphate into a substrate.[2][9]

  • High-Performance Liquid Chromatography (HPLC): A technique used to separate and quantify ATP from other cellular components.[10]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Potential Causes and Solutions

Potential CauseRecommended Action
Inactive Enzyme Verify the expiration date and ensure proper storage of the enzyme at -20°C.[11] Avoid multiple freeze-thaw cycles.[11] Test enzyme activity with a control substrate known to work.
Suboptimal ATP Concentration Ensure the ATP concentration is appropriate for your enzyme. If the concentration is too low, it may limit the reaction rate.[12][13] Determine the enzyme's K_m for ATP to establish an optimal concentration.[5]
Incorrect Buffer Conditions Verify that the pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) in your reaction buffer are optimal for your specific enzyme.[14]
Degraded ATP Stock ATP solutions can degrade over time, especially with multiple freeze-thaw cycles.[7] Prepare fresh ATP stock solutions and determine their precise concentration spectrophotometrically.[7][15]
Presence of Inhibitors Your sample or reagents may contain contaminating inhibitors. Run a control reaction with a known activator or in the absence of any potential inhibitors.
Issue 2: High Background Signal

Potential Causes and Solutions

Potential CauseRecommended Action
Contaminated ATP Stock with ADP For assays detecting ADP, ADP contamination in the ATP stock can cause a high background.[3] Use high-quality ATP with low ADP contamination and prepare fresh solutions.[3]
Autofluorescence of Test Compounds Test compounds may be inherently fluorescent. Measure the fluorescence of the compounds alone and subtract this from the assay signal.[3]
Non-specific Binding Assay components may bind non-specifically to the microplate. Consider using non-binding surface plates.[3]
Assay Reagent Instability Some detection reagents may be unstable and produce a background signal over time. Follow the manufacturer's instructions for reagent preparation and use.
Issue 3: High Variability Between Replicate Wells

Potential Causes and Solutions

Potential CauseRecommended Action
Inaccurate Pipetting Small variations in the volumes of enzyme, substrate, or ATP can lead to significant differences in results.[3] Ensure your pipettes are calibrated and use careful pipetting techniques.
Plate Uniformity Issues Temperature or evaporation gradients across the assay plate can cause variability.[3] Ensure uniform incubation temperatures and consider using plate sealers to minimize evaporation.
Reaction Not at Initial Velocity If the reaction proceeds for too long, substrate depletion can lead to non-linearity and increased variability.[5] Ensure your measurements are taken within the linear range of the reaction.
Incomplete Mixing Ensure all components are thoroughly mixed upon addition to the wells.

Data Presentation

Table 1: Comparison of Typical ATP Concentrations

EnvironmentTypical ATP ConcentrationSignificance
In Vitro Kinase Assays (at K_m)1 - 100 µMAllows for sensitive detection of ATP-competitive inhibitors.[4][5]
Cellular (Physiological)1 - 10 mMRepresents the in vivo environment; important for assessing the cellular efficacy of inhibitors.[1][4]

Table 2: Illustrative Effect of ATP Concentration on IC50 of a Hypothetical ATP-Competitive Inhibitor

Assumptions: Kinase K_m for ATP = 10 µM; Inhibitor K_i = 50 nM

ATP ConcentrationCalculated IC50 (nM)Fold Increase in IC50
10 µM (K_m)1002x K_i
100 µM55011x K_i
1 mM (Physiological)5050101x K_i

Experimental Protocols

Protocol 1: Determination of Enzyme K_m for ATP

This protocol outlines a general procedure to determine the Michaelis constant (K_m) of an enzyme for ATP.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of high-purity ATP and determine its exact concentration spectrophotometrically at 260 nm (ε = 15,400 M⁻¹cm⁻¹).[15]

    • Prepare a series of ATP dilutions in the reaction buffer. The concentration range should span from approximately 0.2 to 5 times the estimated K_m.[5]

    • Prepare the enzyme and the peptide/protein substrate at appropriate concentrations in the reaction buffer. The substrate concentration should be saturating (typically 5-10 times its K_m).

  • Assay Procedure:

    • Set up a series of reactions, each containing a different concentration of ATP.

    • Include control reactions (e.g., no enzyme, no substrate) to determine background levels.[5]

    • Initiate the reactions by adding the enzyme.

    • Incubate the reactions at the optimal temperature for a fixed period, ensuring the reaction is in the linear (initial velocity) range.[5]

    • Stop the reactions using an appropriate method (e.g., adding EDTA).[5]

    • Quantify the product formation or ATP depletion using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).

  • Data Analysis:

    • Subtract the background signal from your measurements.

    • Plot the initial reaction velocity (V) against the ATP concentration ([ATP]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max.[5]

Protocol 2: Preparation of an ATP/ADP Standard Curve for Kinase Assays

This protocol is for generating a standard curve to quantify kinase activity by measuring ADP production.[3]

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of high-quality ATP and ADP in the kinase reaction buffer.[3]

    • Create a series of ATP/ADP mixtures representing 0% to 100% conversion of ATP to ADP. The total adenine nucleotide concentration should remain constant and equal to the initial ATP concentration in your kinase assay (e.g., 100 µM).[3]

    • Example for a 100 µM total nucleotide concentration:

      • 0% Conversion (100 µM ATP): 1 µL of 10 mM ATP + 99 µL buffer.

      • 10% Conversion (90 µM ATP, 10 µM ADP): 0.9 µL of 10 mM ATP + 0.1 µL of 10 mM ADP + 99 µL buffer.

      • Continue for 25%, 50%, 75%, and 100% conversion.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of each standard into triplicate wells of a suitable microplate (e.g., white, opaque for luminescence).[3]

    • Add the ADP detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the detection reaction to stabilize.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Plot the signal against the corresponding ADP concentration to generate a standard curve. This curve can then be used to determine the amount of ADP produced in your enzymatic reactions.

Visualizations

ATP_Optimization_Workflow Experimental Workflow for ATP Optimization cluster_prep Preparation cluster_km_determination Km Determination cluster_assay_optimization Assay Optimization prep_reagents Prepare Enzyme, Substrate, and ATP Stock Solutions determine_atp_conc Determine Exact ATP Concentration (Spectrophotometry) prep_reagents->determine_atp_conc run_kinetic_assay Run Kinetic Assay at Varying [ATP] determine_atp_conc->run_kinetic_assay plot_data Plot Velocity vs. [ATP] run_kinetic_assay->plot_data fit_data Fit Data to Michaelis-Menten Equation plot_data->fit_data determine_km Determine Km and Vmax fit_data->determine_km select_atp_conc Select ATP Concentration (e.g., at Km or physiological) determine_km->select_atp_conc run_assay Perform Enzymatic Assay select_atp_conc->run_assay analyze_results Analyze Results run_assay->analyze_results

Caption: Workflow for determining and applying the optimal ATP concentration.

Michaelis_Menten_ATP Michaelis-Menten Kinetics for ATP cluster_plot Reaction Rate Reaction Rate [ATP] [ATP] p1 p2 p3 p4 p5 Vmax Vmax Vmax_line Vmax_line->Vmax half_Vmax 1/2 Vmax half_Vmax_line Km_point half_Vmax_line->Km_point Km_line Km_point->Km_line Km_label Km origin origin origin->Reaction Rate  Reaction  Rate origin->[ATP] [ATP]

Caption: Relationship between ATP concentration and enzyme reaction rate.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_low_activity Low/No Activity cluster_high_background High Background cluster_variability High Variability start Problem with Enzymatic Assay check_enzyme Check Enzyme Activity (Control Reaction) start->check_enzyme Low/No Activity check_atp_adp Check ATP Stock for ADP Contamination start->check_atp_adp High Background check_pipetting Verify Pipetting Accuracy start->check_pipetting High Variability check_atp Verify ATP Concentration and Integrity check_enzyme->check_atp check_buffer Check Buffer Conditions (pH, cofactors) check_atp->check_buffer check_compounds Test Compound Autofluorescence check_atp_adp->check_compounds check_plate Use Non-Binding Plates check_compounds->check_plate check_plate_uniformity Ensure Plate Uniformity (Temp, Evaporation) check_pipetting->check_plate_uniformity check_linear_range Confirm Reaction is in Initial Velocity Range check_plate_uniformity->check_linear_range

Caption: Decision tree for troubleshooting common enzymatic assay issues.

References

Technical Support Center: Troubleshooting ATP-Dependent Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in ATP-dependent signaling pathway experiments.

Frequently Asked Questions (FAQs)

General

Q1: My experimental results are inconsistent. What are the general best practices for handling reagents in ATP-dependent signaling pathway experiments?

A1: Consistency in reagent handling is crucial for reproducible results. Here are some best practices:

  • Aliquot Reagents: Avoid multiple freeze-thaw cycles of ATP solutions and enzyme stocks by preparing single-use aliquots.[1][2]

  • Use Fresh Buffers: Prepare fresh lysis and reaction buffers, especially those containing inhibitors, to ensure their efficacy.[3]

  • Maintain Temperature: Keep samples, enzymes, and ATP solutions on ice or at their recommended storage temperature to prevent degradation.[4][5]

  • Prevent Contamination: Use sterile, dedicated labware and filtered pipette tips to avoid cross-contamination of reagents.[6] Always wear gloves, as ATP is present on the skin and can affect results.[7]

Western Blotting for Phosphorylated Proteins

Q2: I can detect the total protein by Western blot, but not the phosphorylated form. What could be the issue?

A2: This is a common problem when studying ATP-dependent phosphorylation. Several factors could be at play:

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate your target protein. Always use phosphatase inhibitors in your lysis buffer and keep samples cold.[3][4]

  • Low Phosphorylation Levels: The phosphorylated fraction of a protein can be very low.[8] To enhance your signal, you can:

    • Increase the amount of protein loaded on the gel.[8]

    • Enrich your sample for the phosphoprotein using immunoprecipitation.[8]

    • Use a more sensitive chemiluminescent substrate.[8]

  • Suboptimal Antibody Concentration: Titrate your primary antibody to find the optimal concentration for detecting the phosphorylated target.

  • Incorrect Blocking Agent: Milk, a common blocking agent, contains the phosphoprotein casein, which can lead to high background.[8][9] Consider switching to Bovine Serum Albumin (BSA) or other commercial blocking agents.[3][8][9]

  • Buffer Composition: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[8][9] Use Tris-Buffered Saline (TBS) instead, and if PBS must be used, wash the membrane thoroughly with TBST before antibody incubation.[8][9]

Q3: My Western blot for a phosphorylated protein shows high background. How can I reduce it?

A3: High background can obscure your specific signal. Here are some tips to reduce it:

  • Optimize Blocking: As mentioned, switch from milk to BSA or another suitable blocking agent.[3][8][9] Ensure you are blocking for a sufficient amount of time.

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specifically bound antibodies.[9]

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentration.

  • Use a Positive Control: Include a positive control sample where the protein is known to be phosphorylated to validate your antibody and protocol.[3]

Table 1: Troubleshooting Guide for Western Blotting of Phosphorylated Proteins

Problem Possible Cause Recommended Solution
No/Weak Signal for Phospho-Protein High phosphatase activityAdd phosphatase inhibitors to lysis buffer; keep samples on ice.[3][4]
Low abundance of phosphorylated proteinIncrease protein load, enrich via immunoprecipitation, or use a sensitive substrate.[8]
Inappropriate blocking agentAvoid milk; use BSA or other non-protein-based blockers.[3][8][9]
Interference from bufferUse Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS).[8][9]
High Background Non-specific antibody bindingOptimize antibody concentrations; increase wash step duration and frequency.[9]
Blocking agent contains phosphoproteinsSwitch from milk to BSA.[3][8][9]
Non-Specific Bands Antibody cross-reactivityUse a more specific antibody; perform a BLAST search to check for off-target homology.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer.[4]
ATP Measurement and Kinase Assays

Q4: My luciferase-based ATP assay is showing high variability between replicates. What can I do to improve it?

A4: High variability in luciferase assays can stem from several sources:

  • Pipetting Errors: Small variations in pipetting volume can lead to large differences in signal. Use calibrated pipettes and consider using a multi-channel pipette for better consistency.[1]

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all ATP.[10] Mixing is a critical step.[7]

  • Reagent Instability: Luciferin and luciferase can be unstable. Prepare these reagents fresh and protect them from light.[1]

  • Well-to-Well Crosstalk: Use opaque-walled plates (typically white for luminescence) to prevent signal bleed-over between wells.[1][10]

  • Inconsistent Incubation Times: Ensure that the time between adding the luciferase reagent and reading the luminescence is consistent for all wells.

Q5: The signal in my kinase assay is very low. How can I optimize it?

A5: A weak signal in a kinase assay, which often measures the consumption of ATP, can be due to several factors:

  • Sub-optimal Enzyme or Substrate Concentration: The concentrations of your kinase and its substrate are critical. Perform titration experiments to determine the optimal concentrations that yield a linear reaction rate.[11]

  • Incorrect ATP Concentration: The ATP concentration should be carefully chosen. For inhibitor screening, a concentration near the Km of the kinase for ATP is often used.[12]

  • Reaction Conditions: Ensure the pH, temperature, and buffer components are optimal for your specific kinase.[13]

  • Inactive Enzyme: Ensure your kinase is active. Use a positive control inhibitor to confirm that the assay can detect a decrease in activity.

Table 2: Comparison of Common Kinase Assay Formats

Assay Type Principle Advantages Disadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction.[11][14]High sensitivity, simple protocol.Indirect measurement of kinase activity.
Fluorescence-Based (e.g., TR-FRET) Uses fluorescently labeled substrates to monitor phosphorylation.[13]High sensitivity, suitable for HTS.[13][15]Potential for compound interference with fluorescence.[15]
Radiometric Uses radioactively labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) to track phosphate (B84403) transfer.[15]Direct and highly sensitive measurement.Requires handling of radioactive materials, complex washing steps.[15]
Mobility Shift Analyzes the separation of phosphorylated and non-phosphorylated substrates.[12]Label-free options are available.Lower throughput compared to other methods.
Cell Viability Assays

Q6: I am using an ATP-based cell viability assay, and my results don't correlate with other viability methods. Why might this be?

A6: ATP-based viability assays measure the metabolic activity of cells, which is a good indicator of cell health.[16] However, discrepancies with other methods can occur:

  • Timing of Measurement: ATP levels can change dynamically during cell death. A decrease in ATP is often an early event in apoptosis. Assays that measure membrane integrity (like trypan blue) will only show changes at later stages.

  • Metabolic State of Cells: The metabolic state of your cells can influence ATP levels independently of viability. For example, quiescent cells will have lower ATP levels than rapidly proliferating cells.[16]

  • Compound Interference: Some compounds can directly inhibit luciferase, the enzyme used in most ATP assays, leading to an underestimation of viability.[1][17] It's important to run a control with the compound in a cell-free system to check for direct enzyme inhibition.

Table 3: Overview of Common Cell Viability Assays

Assay Type Principle Measurement Advantages Disadvantages
ATP Assay Measures ATP content using luciferase.[18]LuminescenceFast and highly sensitive.Requires cell lysis; can be affected by metabolic changes.
Tetrazolium Reduction (MTT, MTS, XTT) Reduction of tetrazolium salt to a colored formazan (B1609692) product by metabolic enzymes.AbsorbanceInexpensive and well-established.Solubilization step required for MTT; can be toxic to cells.
Resazurin (B115843) (alamarBlue) Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.Fluorescence/AbsorbanceNon-toxic and allows for continuous monitoring.Signal can be influenced by changes in cellular redox state.
Membrane Integrity (Trypan Blue, PI) Dyes are excluded by cells with intact membranes.Microscopy/Flow CytometrySimple and direct measure of cell death.Only detects late-stage cell death.

Experimental Protocols & Methodologies

Protocol: Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Lyse cells on ice in a buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[3]

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[3]

    • Incubate with the primary phospho-specific antibody overnight at 4°C, diluted in 5% BSA in TBST.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing (for Total Protein):

    • Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe for the total protein as a loading control.[4][9]

Protocol: Luciferase-Based ATP Assay for Cell Viability
  • Cell Plating:

    • Plate cells in a white, opaque-walled 96-well plate and culture them with your experimental compounds.

  • Reagent Preparation:

    • Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

    • Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from a no-cell control.

    • Express the results as a percentage of the untreated control.

Visualizations

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP Receptor P2Y Receptor ATP->Receptor G_Protein G Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Target_Protein Target Protein Kinase->Target_Protein phosphorylates Phospho_Target Phosphorylated Target Protein Target_Protein->Phospho_Target Response Cellular Response Phospho_Target->Response

Caption: A generalized ATP-dependent signaling pathway.

Troubleshooting_Workflow Start Experiment Fails (e.g., No Signal) Check_Reagents Are reagents (ATP, enzymes) fresh and properly stored? Start->Check_Reagents Check_Protocol Was the protocol followed correctly? (e.g., incubation times, temperatures) Check_Reagents->Check_Protocol Yes Prepare_New Prepare fresh reagents Check_Reagents->Prepare_New No Check_Controls Did the positive and negative controls work as expected? Check_Protocol->Check_Controls Yes Review_Protocol Review and repeat protocol carefully Check_Protocol->Review_Protocol No Optimize_Assay Optimize Assay Conditions (e.g., concentrations, buffers) Check_Controls->Optimize_Assay Yes Troubleshoot_Controls Troubleshoot control samples Check_Controls->Troubleshoot_Controls No Success Successful Experiment Optimize_Assay->Success Prepare_New->Check_Reagents Review_Protocol->Check_Protocol Troubleshoot_Controls->Check_Controls

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Troubleshooting ATP-Dependent Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in ATP-dependent signaling pathway experiments.

Frequently Asked Questions (FAQs)

General

Q1: My experimental results are inconsistent. What are the general best practices for handling reagents in ATP-dependent signaling pathway experiments?

A1: Consistency in reagent handling is crucial for reproducible results. Here are some best practices:

  • Aliquot Reagents: Avoid multiple freeze-thaw cycles of ATP solutions and enzyme stocks by preparing single-use aliquots.[1][2]

  • Use Fresh Buffers: Prepare fresh lysis and reaction buffers, especially those containing inhibitors, to ensure their efficacy.[3]

  • Maintain Temperature: Keep samples, enzymes, and ATP solutions on ice or at their recommended storage temperature to prevent degradation.[4][5]

  • Prevent Contamination: Use sterile, dedicated labware and filtered pipette tips to avoid cross-contamination of reagents.[6] Always wear gloves, as ATP is present on the skin and can affect results.[7]

Western Blotting for Phosphorylated Proteins

Q2: I can detect the total protein by Western blot, but not the phosphorylated form. What could be the issue?

A2: This is a common problem when studying ATP-dependent phosphorylation. Several factors could be at play:

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate your target protein. Always use phosphatase inhibitors in your lysis buffer and keep samples cold.[3][4]

  • Low Phosphorylation Levels: The phosphorylated fraction of a protein can be very low.[8] To enhance your signal, you can:

    • Increase the amount of protein loaded on the gel.[8]

    • Enrich your sample for the phosphoprotein using immunoprecipitation.[8]

    • Use a more sensitive chemiluminescent substrate.[8]

  • Suboptimal Antibody Concentration: Titrate your primary antibody to find the optimal concentration for detecting the phosphorylated target.

  • Incorrect Blocking Agent: Milk, a common blocking agent, contains the phosphoprotein casein, which can lead to high background.[8][9] Consider switching to Bovine Serum Albumin (BSA) or other commercial blocking agents.[3][8][9]

  • Buffer Composition: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[8][9] Use Tris-Buffered Saline (TBS) instead, and if PBS must be used, wash the membrane thoroughly with TBST before antibody incubation.[8][9]

Q3: My Western blot for a phosphorylated protein shows high background. How can I reduce it?

A3: High background can obscure your specific signal. Here are some tips to reduce it:

  • Optimize Blocking: As mentioned, switch from milk to BSA or another suitable blocking agent.[3][8][9] Ensure you are blocking for a sufficient amount of time.

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specifically bound antibodies.[9]

  • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentration.

  • Use a Positive Control: Include a positive control sample where the protein is known to be phosphorylated to validate your antibody and protocol.[3]

Table 1: Troubleshooting Guide for Western Blotting of Phosphorylated Proteins

Problem Possible Cause Recommended Solution
No/Weak Signal for Phospho-Protein High phosphatase activityAdd phosphatase inhibitors to lysis buffer; keep samples on ice.[3][4]
Low abundance of phosphorylated proteinIncrease protein load, enrich via immunoprecipitation, or use a sensitive substrate.[8]
Inappropriate blocking agentAvoid milk; use BSA or other non-protein-based blockers.[3][8][9]
Interference from bufferUse Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS).[8][9]
High Background Non-specific antibody bindingOptimize antibody concentrations; increase wash step duration and frequency.[9]
Blocking agent contains phosphoproteinsSwitch from milk to BSA.[3][8][9]
Non-Specific Bands Antibody cross-reactivityUse a more specific antibody; perform a BLAST search to check for off-target homology.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer.[4]
ATP Measurement and Kinase Assays

Q4: My luciferase-based ATP assay is showing high variability between replicates. What can I do to improve it?

A4: High variability in luciferase assays can stem from several sources:

  • Pipetting Errors: Small variations in pipetting volume can lead to large differences in signal. Use calibrated pipettes and consider using a multi-channel pipette for better consistency.[1]

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all ATP.[10] Mixing is a critical step.[7]

  • Reagent Instability: Luciferin and luciferase can be unstable. Prepare these reagents fresh and protect them from light.[1]

  • Well-to-Well Crosstalk: Use opaque-walled plates (typically white for luminescence) to prevent signal bleed-over between wells.[1][10]

  • Inconsistent Incubation Times: Ensure that the time between adding the luciferase reagent and reading the luminescence is consistent for all wells.

Q5: The signal in my kinase assay is very low. How can I optimize it?

A5: A weak signal in a kinase assay, which often measures the consumption of ATP, can be due to several factors:

  • Sub-optimal Enzyme or Substrate Concentration: The concentrations of your kinase and its substrate are critical. Perform titration experiments to determine the optimal concentrations that yield a linear reaction rate.[11]

  • Incorrect ATP Concentration: The ATP concentration should be carefully chosen. For inhibitor screening, a concentration near the Km of the kinase for ATP is often used.[12]

  • Reaction Conditions: Ensure the pH, temperature, and buffer components are optimal for your specific kinase.[13]

  • Inactive Enzyme: Ensure your kinase is active. Use a positive control inhibitor to confirm that the assay can detect a decrease in activity.

Table 2: Comparison of Common Kinase Assay Formats

Assay Type Principle Advantages Disadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction.[11][14]High sensitivity, simple protocol.Indirect measurement of kinase activity.
Fluorescence-Based (e.g., TR-FRET) Uses fluorescently labeled substrates to monitor phosphorylation.[13]High sensitivity, suitable for HTS.[13][15]Potential for compound interference with fluorescence.[15]
Radiometric Uses radioactively labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) to track phosphate transfer.[15]Direct and highly sensitive measurement.Requires handling of radioactive materials, complex washing steps.[15]
Mobility Shift Analyzes the separation of phosphorylated and non-phosphorylated substrates.[12]Label-free options are available.Lower throughput compared to other methods.
Cell Viability Assays

Q6: I am using an ATP-based cell viability assay, and my results don't correlate with other viability methods. Why might this be?

A6: ATP-based viability assays measure the metabolic activity of cells, which is a good indicator of cell health.[16] However, discrepancies with other methods can occur:

  • Timing of Measurement: ATP levels can change dynamically during cell death. A decrease in ATP is often an early event in apoptosis. Assays that measure membrane integrity (like trypan blue) will only show changes at later stages.

  • Metabolic State of Cells: The metabolic state of your cells can influence ATP levels independently of viability. For example, quiescent cells will have lower ATP levels than rapidly proliferating cells.[16]

  • Compound Interference: Some compounds can directly inhibit luciferase, the enzyme used in most ATP assays, leading to an underestimation of viability.[1][17] It's important to run a control with the compound in a cell-free system to check for direct enzyme inhibition.

Table 3: Overview of Common Cell Viability Assays

Assay Type Principle Measurement Advantages Disadvantages
ATP Assay Measures ATP content using luciferase.[18]LuminescenceFast and highly sensitive.Requires cell lysis; can be affected by metabolic changes.
Tetrazolium Reduction (MTT, MTS, XTT) Reduction of tetrazolium salt to a colored formazan product by metabolic enzymes.AbsorbanceInexpensive and well-established.Solubilization step required for MTT; can be toxic to cells.
Resazurin (alamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.Fluorescence/AbsorbanceNon-toxic and allows for continuous monitoring.Signal can be influenced by changes in cellular redox state.
Membrane Integrity (Trypan Blue, PI) Dyes are excluded by cells with intact membranes.Microscopy/Flow CytometrySimple and direct measure of cell death.Only detects late-stage cell death.

Experimental Protocols & Methodologies

Protocol: Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Lyse cells on ice in a buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[3]

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Mix lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[3]

    • Incubate with the primary phospho-specific antibody overnight at 4°C, diluted in 5% BSA in TBST.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing (for Total Protein):

    • Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe for the total protein as a loading control.[4][9]

Protocol: Luciferase-Based ATP Assay for Cell Viability
  • Cell Plating:

    • Plate cells in a white, opaque-walled 96-well plate and culture them with your experimental compounds.

  • Reagent Preparation:

    • Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

    • Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from a no-cell control.

    • Express the results as a percentage of the untreated control.

Visualizations

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP Receptor P2Y Receptor ATP->Receptor G_Protein G Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Target_Protein Target Protein Kinase->Target_Protein phosphorylates Phospho_Target Phosphorylated Target Protein Target_Protein->Phospho_Target Response Cellular Response Phospho_Target->Response

Caption: A generalized ATP-dependent signaling pathway.

Troubleshooting_Workflow Start Experiment Fails (e.g., No Signal) Check_Reagents Are reagents (ATP, enzymes) fresh and properly stored? Start->Check_Reagents Check_Protocol Was the protocol followed correctly? (e.g., incubation times, temperatures) Check_Reagents->Check_Protocol Yes Prepare_New Prepare fresh reagents Check_Reagents->Prepare_New No Check_Controls Did the positive and negative controls work as expected? Check_Protocol->Check_Controls Yes Review_Protocol Review and repeat protocol carefully Check_Protocol->Review_Protocol No Optimize_Assay Optimize Assay Conditions (e.g., concentrations, buffers) Check_Controls->Optimize_Assay Yes Troubleshoot_Controls Troubleshoot control samples Check_Controls->Troubleshoot_Controls No Success Successful Experiment Optimize_Assay->Success Prepare_New->Check_Reagents Review_Protocol->Check_Protocol Troubleshoot_Controls->Check_Controls

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Stability of ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ATP disodium (B8443419) trihydrate, focusing on the critical influence of pH. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of ATP disodium trihydrate in aqueous solutions?

A1: this compound is most stable in aqueous solutions with a pH range of 6.8 to 7.4.[1][2] Outside of this range, its hydrolysis to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is significantly accelerated.

Q2: How does acidic pH affect the stability of ATP?

A2: Under acidic conditions (pH < 6.8), ATP hydrolysis is accelerated. The terminal phosphate group is more likely to be protonated, which can weaken the phosphoanhydride bonds and make the molecule more susceptible to hydrolysis.[3]

Q3: What is the effect of alkaline pH on ATP stability?

A3: In alkaline conditions (pH > 7.4), ATP also undergoes rapid hydrolysis. The mechanism is thought to involve a cyclic intermediate, similar to the alkaline hydrolysis of RNA.[4][5]

Q4: What are the primary degradation products of ATP in aqueous solutions?

A4: The primary degradation products of ATP are adenosine diphosphate (ADP) and inorganic phosphate (Pi). Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and another molecule of inorganic phosphate.[6]

Q5: How should I prepare an ATP stock solution to ensure its stability?

A5: It is recommended to dissolve this compound in a buffer solution with a pH between 6.8 and 7.4. You can adjust the pH of the solution using NaOH or KOH. For long-term storage, it is advisable to prepare aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles.[7]

Q6: Can divalent cations influence the stability of ATP?

A6: Yes, divalent cations, particularly magnesium (Mg²⁺), can stabilize ATP in solution. Mg²⁺ forms a complex with the phosphate groups of ATP, which helps to shield the negative charges and reduce the electrostatic repulsion that contributes to the instability of the molecule.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of ATP in control samples 1. Incorrect pH of the buffer. 2. Presence of contaminating ATPases. 3. Multiple freeze-thaw cycles of the ATP stock solution.1. Verify the pH of all buffers and solutions are within the optimal range of 6.8-7.4. 2. Use high-purity reagents and sterile techniques to minimize enzymatic contamination. 3. Aliquot ATP stock solutions into single-use volumes to avoid repeated freezing and thawing.
High background signal in ATP assays 1. Contamination of reagents with ATP. 2. Hydrolysis of ATP in the stock solution, leading to free phosphate that may interfere with certain assay formats.1. Use ATP-free water and reagents. Handle all materials with gloves to prevent contamination from skin. 2. Prepare fresh ATP stock solutions regularly. Consider purifying the ATP stock if significant degradation is suspected.
Inconsistent results in ATP-dependent enzymatic assays 1. Fluctuation in pH during the experiment. 2. Degradation of ATP over the course of the assay.1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH. 2. Perform time-course experiments to assess the stability of ATP under your specific assay conditions. If necessary, add fresh ATP during long incubations.

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following table summarizes the hydrolysis rate constants and calculated half-lives of ATP at various conditions.

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t½)
3804.9 x 10⁻⁴~23.6 minutes
7801.8 x 10⁻⁴~64.2 minutes
31001.8 x 10⁻³~6.4 minutes
71009.1 x 10⁻⁴~12.7 minutes
31204.34 x 10⁻³~2.7 minutes
71202.91 x 10⁻³~4.0 minutes

Data extrapolated from high-temperature studies.[8] Stability decreases significantly at more extreme pH values and higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for ATP Stability Studies

This protocol describes the preparation of buffer solutions at acidic, neutral, and alkaline pH to study the stability of ATP.

Materials:

  • Sodium citrate (B86180) dihydrate

  • Citric acid

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Sodium carbonate

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • ATP-free ultrapure water

  • pH meter

Procedure:

  • Acidic Buffer (pH 4.0 - Citrate Buffer):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • To prepare 100 mL of pH 4.0 buffer, mix approximately 61.5 mL of 0.1 M citric acid with 38.5 mL of 0.1 M sodium citrate.

    • Adjust the final pH to 4.0 using a pH meter and small additions of the citric acid or sodium citrate solution.

  • Neutral Buffer (pH 7.0 - Phosphate Buffer):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • To prepare 100 mL of pH 7.0 buffer, mix approximately 39 mL of 0.1 M sodium phosphate monobasic with 61 mL of 0.1 M sodium phosphate dibasic.

    • Verify and adjust the final pH to 7.0 using the pH meter.

  • Alkaline Buffer (pH 10.0 - Carbonate-Bicarbonate Buffer):

    • Prepare a 0.1 M solution of sodium carbonate and a 0.1 M solution of sodium bicarbonate.

    • To prepare 100 mL of pH 10.0 buffer, mix approximately 18 mL of 0.1 M sodium carbonate with 82 mL of 0.1 M sodium bicarbonate.

    • Adjust the final pH to 10.0 with the pH meter.

Protocol 2: HPLC-UV Analysis of ATP and its Degradation Products

This method allows for the separation and quantification of ATP, ADP, and AMP.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5

  • Mobile phase B: Acetonitrile

  • ATP, ADP, and AMP standards

  • Samples of ATP incubated at different pH values

Procedure:

  • Preparation of Standards: Prepare stock solutions of ATP, ADP, and AMP in the neutral buffer (pH 7.0). Create a series of dilutions to generate a standard curve for each compound.

  • Sample Preparation: At designated time points, take an aliquot of the ATP solution incubated at a specific pH and immediately stop the reaction by adding a quenching agent (e.g., perchloric acid) and placing it on ice. Neutralize the sample with a base (e.g., potassium carbonate) before injection.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Use a gradient elution, for example: 0-10 min, 100% Mobile Phase A; 10-20 min, linear gradient to 80% A, 20% B; 20-25 min, hold at 80% A, 20% B; 25-30 min, return to 100% A and re-equilibrate.

    • Set the UV detector to 259 nm.

    • Inject the standards and samples.

  • Data Analysis: Identify and quantify the peaks for ATP, ADP, and AMP by comparing the retention times and peak areas to the standard curves.

Visualizations

ATP_Degradation_Pathway cluster_acid Acidic Conditions (pH < 6.8) cluster_neutral Optimal Stability (pH 6.8-7.4) cluster_alkaline Alkaline Conditions (pH > 7.4) ATP_acid ATP ADP_acid ADP ATP_acid->ADP_acid + H₂O, H⁺ AMP_acid AMP ADP_acid->AMP_acid + H₂O, H⁺ ATP_neutral ATP (Stable) ATP_alkaline ATP ADP_alkaline ADP ATP_alkaline->ADP_alkaline + H₂O, OH⁻ AMP_alkaline AMP ADP_alkaline->AMP_alkaline + H₂O, OH⁻

Caption: ATP degradation pathways under different pH conditions.

References

Technical Support Center: Stability of ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ATP disodium trihydrate, focusing on the critical influence of pH. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: this compound is most stable in aqueous solutions with a pH range of 6.8 to 7.4.[1][2] Outside of this range, its hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is significantly accelerated.

Q2: How does acidic pH affect the stability of ATP?

A2: Under acidic conditions (pH < 6.8), ATP hydrolysis is accelerated. The terminal phosphate group is more likely to be protonated, which can weaken the phosphoanhydride bonds and make the molecule more susceptible to hydrolysis.[3]

Q3: What is the effect of alkaline pH on ATP stability?

A3: In alkaline conditions (pH > 7.4), ATP also undergoes rapid hydrolysis. The mechanism is thought to involve a cyclic intermediate, similar to the alkaline hydrolysis of RNA.[4][5]

Q4: What are the primary degradation products of ATP in aqueous solutions?

A4: The primary degradation products of ATP are adenosine diphosphate (ADP) and inorganic phosphate (Pi). Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and another molecule of inorganic phosphate.[6]

Q5: How should I prepare an ATP stock solution to ensure its stability?

A5: It is recommended to dissolve this compound in a buffer solution with a pH between 6.8 and 7.4. You can adjust the pH of the solution using NaOH or KOH. For long-term storage, it is advisable to prepare aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles.[7]

Q6: Can divalent cations influence the stability of ATP?

A6: Yes, divalent cations, particularly magnesium (Mg²⁺), can stabilize ATP in solution. Mg²⁺ forms a complex with the phosphate groups of ATP, which helps to shield the negative charges and reduce the electrostatic repulsion that contributes to the instability of the molecule.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of ATP in control samples 1. Incorrect pH of the buffer. 2. Presence of contaminating ATPases. 3. Multiple freeze-thaw cycles of the ATP stock solution.1. Verify the pH of all buffers and solutions are within the optimal range of 6.8-7.4. 2. Use high-purity reagents and sterile techniques to minimize enzymatic contamination. 3. Aliquot ATP stock solutions into single-use volumes to avoid repeated freezing and thawing.
High background signal in ATP assays 1. Contamination of reagents with ATP. 2. Hydrolysis of ATP in the stock solution, leading to free phosphate that may interfere with certain assay formats.1. Use ATP-free water and reagents. Handle all materials with gloves to prevent contamination from skin. 2. Prepare fresh ATP stock solutions regularly. Consider purifying the ATP stock if significant degradation is suspected.
Inconsistent results in ATP-dependent enzymatic assays 1. Fluctuation in pH during the experiment. 2. Degradation of ATP over the course of the assay.1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH. 2. Perform time-course experiments to assess the stability of ATP under your specific assay conditions. If necessary, add fresh ATP during long incubations.

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following table summarizes the hydrolysis rate constants and calculated half-lives of ATP at various conditions.

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t½)
3804.9 x 10⁻⁴~23.6 minutes
7801.8 x 10⁻⁴~64.2 minutes
31001.8 x 10⁻³~6.4 minutes
71009.1 x 10⁻⁴~12.7 minutes
31204.34 x 10⁻³~2.7 minutes
71202.91 x 10⁻³~4.0 minutes

Data extrapolated from high-temperature studies.[8] Stability decreases significantly at more extreme pH values and higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for ATP Stability Studies

This protocol describes the preparation of buffer solutions at acidic, neutral, and alkaline pH to study the stability of ATP.

Materials:

  • Sodium citrate dihydrate

  • Citric acid

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Sodium carbonate

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • ATP-free ultrapure water

  • pH meter

Procedure:

  • Acidic Buffer (pH 4.0 - Citrate Buffer):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • To prepare 100 mL of pH 4.0 buffer, mix approximately 61.5 mL of 0.1 M citric acid with 38.5 mL of 0.1 M sodium citrate.

    • Adjust the final pH to 4.0 using a pH meter and small additions of the citric acid or sodium citrate solution.

  • Neutral Buffer (pH 7.0 - Phosphate Buffer):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • To prepare 100 mL of pH 7.0 buffer, mix approximately 39 mL of 0.1 M sodium phosphate monobasic with 61 mL of 0.1 M sodium phosphate dibasic.

    • Verify and adjust the final pH to 7.0 using the pH meter.

  • Alkaline Buffer (pH 10.0 - Carbonate-Bicarbonate Buffer):

    • Prepare a 0.1 M solution of sodium carbonate and a 0.1 M solution of sodium bicarbonate.

    • To prepare 100 mL of pH 10.0 buffer, mix approximately 18 mL of 0.1 M sodium carbonate with 82 mL of 0.1 M sodium bicarbonate.

    • Adjust the final pH to 10.0 with the pH meter.

Protocol 2: HPLC-UV Analysis of ATP and its Degradation Products

This method allows for the separation and quantification of ATP, ADP, and AMP.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5

  • Mobile phase B: Acetonitrile

  • ATP, ADP, and AMP standards

  • Samples of ATP incubated at different pH values

Procedure:

  • Preparation of Standards: Prepare stock solutions of ATP, ADP, and AMP in the neutral buffer (pH 7.0). Create a series of dilutions to generate a standard curve for each compound.

  • Sample Preparation: At designated time points, take an aliquot of the ATP solution incubated at a specific pH and immediately stop the reaction by adding a quenching agent (e.g., perchloric acid) and placing it on ice. Neutralize the sample with a base (e.g., potassium carbonate) before injection.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Use a gradient elution, for example: 0-10 min, 100% Mobile Phase A; 10-20 min, linear gradient to 80% A, 20% B; 20-25 min, hold at 80% A, 20% B; 25-30 min, return to 100% A and re-equilibrate.

    • Set the UV detector to 259 nm.

    • Inject the standards and samples.

  • Data Analysis: Identify and quantify the peaks for ATP, ADP, and AMP by comparing the retention times and peak areas to the standard curves.

Visualizations

ATP_Degradation_Pathway cluster_acid Acidic Conditions (pH < 6.8) cluster_neutral Optimal Stability (pH 6.8-7.4) cluster_alkaline Alkaline Conditions (pH > 7.4) ATP_acid ATP ADP_acid ADP ATP_acid->ADP_acid + H₂O, H⁺ AMP_acid AMP ADP_acid->AMP_acid + H₂O, H⁺ ATP_neutral ATP (Stable) ATP_alkaline ATP ADP_alkaline ADP ATP_alkaline->ADP_alkaline + H₂O, OH⁻ AMP_alkaline AMP ADP_alkaline->AMP_alkaline + H₂O, OH⁻

Caption: ATP degradation pathways under different pH conditions.

References

Technical Support Center: Interference of Metal Ions with ATP Disodium Trihydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of metal ions with the activity of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving ATP and metal ions.

Issue 1: Unexpected Enzyme Kinetics or Activity

Question: My ATP-dependent enzyme is showing lower or higher activity than expected. Could metal ion interference be the cause?

Answer: Yes, metal ions are critical for the activity of many ATP-dependent enzymes, but the presence of incorrect metal ions or incorrect concentrations of the required metal ions can significantly alter enzyme kinetics.

Possible Causes and Troubleshooting Steps:

  • Incorrect Metal Ion Cofactor: Many enzymes have a specific metal ion requirement (e.g., Mg²⁺ for kinases). The presence of other divalent cations can be inhibitory.

    • Solution: Ensure your reaction buffer is supplemented with the correct metal ion cofactor at an optimal concentration. If your sample or reagents might be contaminated with other metal ions, consider adding a chelating agent like EDTA to a control reaction to see if it restores expected activity. However, be aware that EDTA will also chelate the required cofactor.

  • Suboptimal Metal Ion Concentration: The concentration of the metal ion cofactor is crucial. Both insufficient and excessive concentrations can negatively impact enzyme activity.

    • Solution: Perform a metal ion titration experiment to determine the optimal concentration for your specific enzyme and experimental conditions.

  • Chelation by Buffer Components: Some common buffers, like Tris-HCl, can chelate metal ions, reducing their effective concentration.[1][2][3]

    • Solution: Switch to a non-chelating buffer such as HEPES.[1][3] If you must use a chelating buffer, you may need to increase the metal ion concentration to compensate for the chelation.

  • Contaminating Metal Ions: Glassware or reagents can be a source of contaminating metal ions that may inhibit your enzyme.

    • Solution: Use metal-free plasticware and high-purity reagents. Rinsing glassware with a dilute solution of a chelating agent followed by thorough rinsing with deionized water can help remove trace metal contaminants.

Issue 2: ATP Precipitation or Instability

Question: I am observing precipitation in my ATP stock solution or reaction mixture. What could be the cause?

Answer: ATP is a polyanionic molecule that can form insoluble salts with certain metal ions, especially at high concentrations.

Possible Causes and Troubleshooting Steps:

  • High Concentrations of Divalent Cations: High concentrations of divalent cations like Ca²⁺ or Mn²⁺ can lead to the precipitation of ATP.

    • Solution: Prepare your ATP stock solution in a buffer with a low concentration of divalent cations or in nuclease-free water. When preparing your reaction mixture, add the components in an order that avoids transient high concentrations of both ATP and metal ions.

  • Incorrect pH: The stability of ATP and its complexes with metal ions is pH-dependent.

    • Solution: Ensure the pH of your ATP stock solution and reaction buffer is maintained within the optimal range for your experiment (typically around pH 7.4).

Frequently Asked Questions (FAQs)

Q1: Why is Mg²⁺ so important for ATP activity in biological systems?

A1: ATP in the cell exists primarily as a complex with Mg²⁺.[4] This complexation is crucial for several reasons:

  • Stabilization: Mg²⁺ binding to the phosphate (B84403) oxygen centers stabilizes the polyphosphate chain of ATP.[4]

  • Enzyme Recognition: Many ATP-dependent enzymes have a binding site that specifically recognizes the Mg²⁺-ATP complex, not free ATP.[4]

  • Catalysis: The Mg²⁺ ion plays a direct role in the catalytic mechanism of many enzymes by helping to orient the ATP molecule correctly in the active site and facilitating the transfer of the terminal phosphate group.[4]

Q2: How do different metal ions affect ATP-dependent enzymes?

A2: The effect of a metal ion depends on the specific enzyme. While Mg²⁺ is the most common cofactor, other divalent cations can have different effects:

  • Ca²⁺: Can sometimes substitute for Mg²⁺ but often acts as an inhibitor. For example, in actin polymerization, the rate of ATP hydrolysis is six times slower with Ca²⁺ compared to Mg²⁺.[5]

  • Mn²⁺: Can often substitute for Mg²⁺ and in some cases may even enhance activity. However, it can also be inhibitory for other enzymes.

  • Zn²⁺: While essential for some enzymes, it can be a potent inhibitor of many ATP-dependent enzymes.

  • Fe²⁺: Can inhibit ATP-hydrolase activity, with the sensitivity to inhibition varying between different enzymes.[6]

  • Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺: These heavy metal ions are often inhibitory to ATP-dependent enzymes.[7]

Q3: What is the binding affinity of different metal ions to ATP?

A3: The binding affinity of divalent cations to ATP generally follows the order Mg²⁺ > Ca²⁺ > Sr²⁺, which is consistent with considerations of charge density.[8] Monovalent cations like Li⁺, Na⁺, and K⁺ can also bind to ATP, though with lower affinity, and can compete with divalent cations for binding.[8]

Quantitative Data on Metal Ion-ATP Interactions

Table 1: Binding Constants of Divalent Cations to ATP

Metal IonBinding Constant (K)Method
Mg²⁺9554 M⁻¹Not Specified[4]
Mg²⁺Varies with pH and ionic strengthTitration Calorimetry[8]
Ca²⁺Lower than Mg²⁺Titration Calorimetry[8]
Sr²⁺Lower than Ca²⁺Titration Calorimetry[8]

Table 2: Effect of Metal Ions on the Activity of a Mn²⁺-dependent Dioxygenase (BLC23O)

BufferMetal IonDissociation Constant (Kd)
HEPES (pH 7.6, 32.5 °C)Mn²⁺1.49 ± 0.05 µM
Tris-HCl (pH 7.4, 32.5 °C)Mn²⁺1.79 ± 0.01 µM
Sodium Phosphate (pH 7.2, 30 °C)Mn²⁺55.37 ± 3.65 µM

Data from[1][2]

Experimental Protocols

1. Determining the Optimal Metal Ion Concentration using a Titration Assay

This protocol is a general guideline for determining the optimal concentration of a metal ion cofactor for an ATP-dependent enzyme.

Methodology:

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except the metal ion and the enzyme. This includes the buffer, ATP, and the enzyme's substrate.

  • Prepare Metal Ion Dilutions: Prepare a series of dilutions of the metal ion of interest (e.g., MgCl₂) in the same buffer used for the reaction.

  • Set up Reactions: In a multi-well plate, add a constant volume of the master mix to each well. Then, add a small, equal volume of each metal ion dilution to the respective wells. Include a control well with no added metal ion.

  • Initiate the Reaction: Add the enzyme to each well to start the reaction.

  • Measure Enzyme Activity: Measure the enzyme activity over time using an appropriate assay method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Analyze Data: Plot the enzyme activity (initial rate) as a function of the metal ion concentration. The optimal concentration will be the peak of the resulting curve.

2. Characterizing Metal Ion-ATP Chelation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method can be used to separate and quantify the metal-chelated form of ATP from the metal-free form.[9]

Methodology:

  • Prepare Mobile Phase: The mobile phase composition will depend on the specific column and system but may include a buffer (e.g., phosphate buffer), an organic modifier (e.g., methanol), and the metal ion of interest at a specific concentration.[9]

  • Prepare Samples: Prepare solutions of ATP in the mobile phase with and without the metal ion.

  • HPLC Analysis:

    • Inject the ATP solution without the metal ion to determine the retention time of free ATP.

    • Inject the ATP solution with the metal ion. The metal-ATP chelate will typically have a longer retention time.[9]

  • Quantification: The amount of ATP in the chelated form can be determined by integrating the peak areas.

  • Confirmation: The identity of the peaks can be confirmed by collecting the fractions and analyzing them for the presence of the metal ion (e.g., using atomic absorption spectroscopy or radiolabeled metal ions).[9] The addition of a strong chelator like EDTA to the sample should cause the peak corresponding to the metal-ATP complex to decrease or disappear.[9]

Visualizations

Metal_Ion_ATP_Interaction cluster_0 Factors Influencing ATP Activity cluster_1 Experimental Conditions Metal_Ion Metal Ion (e.g., Mg2+, Ca2+, Mn2+) Complex Metal-ATP Complex Metal_Ion->Complex Forms Complex ATP ATP Disodium Trihydrate ATP->Complex Forms Complex Enzyme ATP-Dependent Enzyme Activity Biological Activity / Enzyme Kinetics Enzyme->Activity Catalyzes Reaction Buffer Buffer System (e.g., HEPES, Tris) Buffer->Metal_Ion Can Chelate pH pH pH->Complex Affects Stability Complex->Enzyme Binds to

Caption: Logical relationship of factors affecting ATP activity.

Troubleshooting_Workflow Start Unexpected Enzyme Activity Check_Cofactor Is the correct metal ion cofactor present? Start->Check_Cofactor Check_Concentration Is the metal ion concentration optimal? Check_Cofactor->Check_Concentration Yes Add_Correct_Cofactor Add correct cofactor Check_Cofactor->Add_Correct_Cofactor No Check_Buffer Are you using a non-chelating buffer? Check_Concentration->Check_Buffer Yes Titrate_Cofactor Perform metal ion titration Check_Concentration->Titrate_Cofactor No Check_Contamination Could there be contaminating metal ions? Check_Buffer->Check_Contamination Yes Change_Buffer Switch to a non-chelating buffer (e.g., HEPES) Check_Buffer->Change_Buffer No Use_Metal_Free Use metal-free labware and high-purity reagents Check_Contamination->Use_Metal_Free Yes Resolved Issue Resolved Check_Contamination->Resolved No Add_Correct_Cofactor->Resolved Titrate_Cofactor->Resolved Change_Buffer->Resolved Use_Metal_Free->Resolved

Caption: Troubleshooting workflow for unexpected enzyme activity.

References

Technical Support Center: Interference of Metal Ions with ATP Disodium Trihydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of metal ions with the activity of Adenosine 5'-triphosphate (ATP) disodium trihydrate in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving ATP and metal ions.

Issue 1: Unexpected Enzyme Kinetics or Activity

Question: My ATP-dependent enzyme is showing lower or higher activity than expected. Could metal ion interference be the cause?

Answer: Yes, metal ions are critical for the activity of many ATP-dependent enzymes, but the presence of incorrect metal ions or incorrect concentrations of the required metal ions can significantly alter enzyme kinetics.

Possible Causes and Troubleshooting Steps:

  • Incorrect Metal Ion Cofactor: Many enzymes have a specific metal ion requirement (e.g., Mg²⁺ for kinases). The presence of other divalent cations can be inhibitory.

    • Solution: Ensure your reaction buffer is supplemented with the correct metal ion cofactor at an optimal concentration. If your sample or reagents might be contaminated with other metal ions, consider adding a chelating agent like EDTA to a control reaction to see if it restores expected activity. However, be aware that EDTA will also chelate the required cofactor.

  • Suboptimal Metal Ion Concentration: The concentration of the metal ion cofactor is crucial. Both insufficient and excessive concentrations can negatively impact enzyme activity.

    • Solution: Perform a metal ion titration experiment to determine the optimal concentration for your specific enzyme and experimental conditions.

  • Chelation by Buffer Components: Some common buffers, like Tris-HCl, can chelate metal ions, reducing their effective concentration.[1][2][3]

    • Solution: Switch to a non-chelating buffer such as HEPES.[1][3] If you must use a chelating buffer, you may need to increase the metal ion concentration to compensate for the chelation.

  • Contaminating Metal Ions: Glassware or reagents can be a source of contaminating metal ions that may inhibit your enzyme.

    • Solution: Use metal-free plasticware and high-purity reagents. Rinsing glassware with a dilute solution of a chelating agent followed by thorough rinsing with deionized water can help remove trace metal contaminants.

Issue 2: ATP Precipitation or Instability

Question: I am observing precipitation in my ATP stock solution or reaction mixture. What could be the cause?

Answer: ATP is a polyanionic molecule that can form insoluble salts with certain metal ions, especially at high concentrations.

Possible Causes and Troubleshooting Steps:

  • High Concentrations of Divalent Cations: High concentrations of divalent cations like Ca²⁺ or Mn²⁺ can lead to the precipitation of ATP.

    • Solution: Prepare your ATP stock solution in a buffer with a low concentration of divalent cations or in nuclease-free water. When preparing your reaction mixture, add the components in an order that avoids transient high concentrations of both ATP and metal ions.

  • Incorrect pH: The stability of ATP and its complexes with metal ions is pH-dependent.

    • Solution: Ensure the pH of your ATP stock solution and reaction buffer is maintained within the optimal range for your experiment (typically around pH 7.4).

Frequently Asked Questions (FAQs)

Q1: Why is Mg²⁺ so important for ATP activity in biological systems?

A1: ATP in the cell exists primarily as a complex with Mg²⁺.[4] This complexation is crucial for several reasons:

  • Stabilization: Mg²⁺ binding to the phosphate oxygen centers stabilizes the polyphosphate chain of ATP.[4]

  • Enzyme Recognition: Many ATP-dependent enzymes have a binding site that specifically recognizes the Mg²⁺-ATP complex, not free ATP.[4]

  • Catalysis: The Mg²⁺ ion plays a direct role in the catalytic mechanism of many enzymes by helping to orient the ATP molecule correctly in the active site and facilitating the transfer of the terminal phosphate group.[4]

Q2: How do different metal ions affect ATP-dependent enzymes?

A2: The effect of a metal ion depends on the specific enzyme. While Mg²⁺ is the most common cofactor, other divalent cations can have different effects:

  • Ca²⁺: Can sometimes substitute for Mg²⁺ but often acts as an inhibitor. For example, in actin polymerization, the rate of ATP hydrolysis is six times slower with Ca²⁺ compared to Mg²⁺.[5]

  • Mn²⁺: Can often substitute for Mg²⁺ and in some cases may even enhance activity. However, it can also be inhibitory for other enzymes.

  • Zn²⁺: While essential for some enzymes, it can be a potent inhibitor of many ATP-dependent enzymes.

  • Fe²⁺: Can inhibit ATP-hydrolase activity, with the sensitivity to inhibition varying between different enzymes.[6]

  • Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺: These heavy metal ions are often inhibitory to ATP-dependent enzymes.[7]

Q3: What is the binding affinity of different metal ions to ATP?

A3: The binding affinity of divalent cations to ATP generally follows the order Mg²⁺ > Ca²⁺ > Sr²⁺, which is consistent with considerations of charge density.[8] Monovalent cations like Li⁺, Na⁺, and K⁺ can also bind to ATP, though with lower affinity, and can compete with divalent cations for binding.[8]

Quantitative Data on Metal Ion-ATP Interactions

Table 1: Binding Constants of Divalent Cations to ATP

Metal IonBinding Constant (K)Method
Mg²⁺9554 M⁻¹Not Specified[4]
Mg²⁺Varies with pH and ionic strengthTitration Calorimetry[8]
Ca²⁺Lower than Mg²⁺Titration Calorimetry[8]
Sr²⁺Lower than Ca²⁺Titration Calorimetry[8]

Table 2: Effect of Metal Ions on the Activity of a Mn²⁺-dependent Dioxygenase (BLC23O)

BufferMetal IonDissociation Constant (Kd)
HEPES (pH 7.6, 32.5 °C)Mn²⁺1.49 ± 0.05 µM
Tris-HCl (pH 7.4, 32.5 °C)Mn²⁺1.79 ± 0.01 µM
Sodium Phosphate (pH 7.2, 30 °C)Mn²⁺55.37 ± 3.65 µM

Data from[1][2]

Experimental Protocols

1. Determining the Optimal Metal Ion Concentration using a Titration Assay

This protocol is a general guideline for determining the optimal concentration of a metal ion cofactor for an ATP-dependent enzyme.

Methodology:

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except the metal ion and the enzyme. This includes the buffer, ATP, and the enzyme's substrate.

  • Prepare Metal Ion Dilutions: Prepare a series of dilutions of the metal ion of interest (e.g., MgCl₂) in the same buffer used for the reaction.

  • Set up Reactions: In a multi-well plate, add a constant volume of the master mix to each well. Then, add a small, equal volume of each metal ion dilution to the respective wells. Include a control well with no added metal ion.

  • Initiate the Reaction: Add the enzyme to each well to start the reaction.

  • Measure Enzyme Activity: Measure the enzyme activity over time using an appropriate assay method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Analyze Data: Plot the enzyme activity (initial rate) as a function of the metal ion concentration. The optimal concentration will be the peak of the resulting curve.

2. Characterizing Metal Ion-ATP Chelation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method can be used to separate and quantify the metal-chelated form of ATP from the metal-free form.[9]

Methodology:

  • Prepare Mobile Phase: The mobile phase composition will depend on the specific column and system but may include a buffer (e.g., phosphate buffer), an organic modifier (e.g., methanol), and the metal ion of interest at a specific concentration.[9]

  • Prepare Samples: Prepare solutions of ATP in the mobile phase with and without the metal ion.

  • HPLC Analysis:

    • Inject the ATP solution without the metal ion to determine the retention time of free ATP.

    • Inject the ATP solution with the metal ion. The metal-ATP chelate will typically have a longer retention time.[9]

  • Quantification: The amount of ATP in the chelated form can be determined by integrating the peak areas.

  • Confirmation: The identity of the peaks can be confirmed by collecting the fractions and analyzing them for the presence of the metal ion (e.g., using atomic absorption spectroscopy or radiolabeled metal ions).[9] The addition of a strong chelator like EDTA to the sample should cause the peak corresponding to the metal-ATP complex to decrease or disappear.[9]

Visualizations

Metal_Ion_ATP_Interaction cluster_0 Factors Influencing ATP Activity cluster_1 Experimental Conditions Metal_Ion Metal Ion (e.g., Mg2+, Ca2+, Mn2+) Complex Metal-ATP Complex Metal_Ion->Complex Forms Complex ATP ATP Disodium Trihydrate ATP->Complex Forms Complex Enzyme ATP-Dependent Enzyme Activity Biological Activity / Enzyme Kinetics Enzyme->Activity Catalyzes Reaction Buffer Buffer System (e.g., HEPES, Tris) Buffer->Metal_Ion Can Chelate pH pH pH->Complex Affects Stability Complex->Enzyme Binds to

Caption: Logical relationship of factors affecting ATP activity.

Troubleshooting_Workflow Start Unexpected Enzyme Activity Check_Cofactor Is the correct metal ion cofactor present? Start->Check_Cofactor Check_Concentration Is the metal ion concentration optimal? Check_Cofactor->Check_Concentration Yes Add_Correct_Cofactor Add correct cofactor Check_Cofactor->Add_Correct_Cofactor No Check_Buffer Are you using a non-chelating buffer? Check_Concentration->Check_Buffer Yes Titrate_Cofactor Perform metal ion titration Check_Concentration->Titrate_Cofactor No Check_Contamination Could there be contaminating metal ions? Check_Buffer->Check_Contamination Yes Change_Buffer Switch to a non-chelating buffer (e.g., HEPES) Check_Buffer->Change_Buffer No Use_Metal_Free Use metal-free labware and high-purity reagents Check_Contamination->Use_Metal_Free Yes Resolved Issue Resolved Check_Contamination->Resolved No Add_Correct_Cofactor->Resolved Titrate_Cofactor->Resolved Change_Buffer->Resolved Use_Metal_Free->Resolved

Caption: Troubleshooting workflow for unexpected enzyme activity.

References

Technical Support Center: Troubleshooting Your ATP-Dependent Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered with ATP-dependent assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you identify and solve issues with your experiment.

Category 1: Signal & Background Issues

Question: Why is my luminescent signal weak or absent?

Answer: A weak or nonexistent signal is a common issue that can stem from several factors related to your reagents, the experimental procedure, or the cells themselves.

  • Reagent Problems:

    • Degraded Reagents: ATP and luciferase are sensitive to degradation. Repeated freeze-thaw cycles can diminish enzyme activity. It's recommended to aliquot reagents into single-use volumes upon first use and store them at -20°C or -80°C as specified by the manufacturer.[1] The reconstituted luciferase substrate's activity can decline, so long-term storage at -20°C is often recommended.[2]

    • Improper Reagent Preparation: Ensure all components, especially the ATP detection cocktail, are prepared fresh before each use for maximum activity.[3] Forgetting a component or using an incorrect diluent can severely impact the assay.[1]

    • Suboptimal Enzyme Concentration: The concentration of the ATP-dependent enzyme might be too low to generate a sufficient signal.[1] Consider performing an enzyme titration to find the optimal concentration.

  • Procedural Errors:

    • Incomplete Cell Lysis: For intracellular ATP assays, incomplete cell lysis will result in a lower ATP release and consequently a weaker signal. Ensure your lysis buffer is compatible with your cell type and that the incubation conditions are optimal.[4]

    • Incorrect Incubation Times: Incubation times that are too short may not allow the enzymatic reaction to proceed sufficiently, leading to a low signal.[1] Conversely, extended delays between adding the reagent and reading the luminescence can lead to signal decay, especially with "flash" type assays.[5]

    • Low Cell Number: The assay's sensitivity is dependent on the number of viable cells. A low cell count will naturally produce a low ATP signal. It's recommended to use between 1,000 to 10,000 cells per well for most standard assays.[3][6]

  • Cell Health:

    • Poor Cell Viability: Since ATP is a marker of viable cells, a low signal can indicate poor cell health or cytotoxicity caused by the treatment compounds.[5] When cells die, they cease ATP synthesis, and the existing ATP is rapidly degraded.[5]

Question: What is causing the high background in my assay?

Answer: High background can mask the true signal from your samples and is often due to contamination or issues with your consumables and equipment.

  • Contamination:

    • ATP Contamination: ATP is a ubiquitous molecule and a common laboratory contaminant.[1] Exogenous ATP from sources like bacteria, fingerprints, or contaminated pipette tips can lead to high background readings.[3][6] Always use sterile, ATP-free consumables and maintain aseptic techniques.

    • Reagent Contamination: Ensure your water and buffers are free of ATP and microbial contamination.[4]

  • Consumables and Equipment:

    • Plate Type: The choice of microplate is crucial. For luminescence assays, opaque white plates are recommended to maximize signal and prevent crosstalk between wells.[2][7] Black plates can also be used to reduce background but may result in lower overall signal intensity.[8] Using clear plates is not recommended for luminescence assays.

    • Luminometer Contamination: A dirty luminometer chamber can be a source of high background. Regular cleaning is essential.[9][10]

    • Light Exposure: Assay plates and tubes can be light-sensitive. Exposure to bright light can cause phosphorescence of the plastic, leading to artificially high readings. It's recommended to dark-adapt the plate before reading.[2][9][11]

Question: My results show high variability between replicate wells. What could be the cause?

Answer: High variability can compromise the reliability of your results and often points to inconsistencies in your experimental technique.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.[12] Using calibrated multichannel pipettes and preparing a master mix for reagents can help ensure consistency across wells.[13]

  • Incomplete Mixing: Ensure thorough mixing of reagents and cell lysates in each well. Avoid creating bubbles.[7][14]

  • Cell Seeding Inconsistency: Uneven cell distribution in the wells will lead to variability in the ATP signal. Ensure your cell suspension is homogenous before and during plating.

  • "Edge Effect": Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water.[11]

Data Presentation

Table 1: Common ATP Assay Problems and Solutions

Problem Potential Cause Recommended Solution
Weak or No Signal Reagent degradation (luciferase, ATP)Aliquot reagents, store at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
Incomplete cell lysisUse a lysis buffer appropriate for your cell type and optimize lysis time.
Low cell number or viabilityEnsure an adequate number of viable cells per well (e.g., 10³-10⁴).[3][6]
Incorrect instrument settingsCheck luminometer sensitivity and integration time settings.
High Background ATP contaminationUse ATP-free tips, tubes, and reagents. Maintain aseptic technique.[3][6]
Contaminated luminometerClean the instrument's reading chamber regularly.[9][10]
Inappropriate plate typeUse opaque, white-walled plates for luminescence assays.[2][7]
Light exposure causing phosphorescenceDark-adapt the plate for at least 10 minutes before reading.[2][9]
High Variability Inaccurate pipettingUse calibrated pipettes, prepare master mixes, and be cautious with small volumes.[12][13]
Inconsistent mixingEnsure thorough but gentle mixing of reagents in each well.[14]
Uneven cell seedingEnsure a homogenous cell suspension during plating.
Edge effectsAvoid using the outer wells of the plate or fill them with media.[11]
Signal Interference Compound-related quenching or inhibitionSome colored compounds can absorb the emitted light, and others may directly inhibit the luciferase enzyme.[13] Run controls with the compound alone to check for interference.
Presence of sanitizers or detergentsResidual cleaning agents can inhibit the luciferase reaction.[15][16]

Experimental Protocols & Methodologies

Protocol: Standard ATP Standard Curve Preparation

An ATP standard curve is essential for quantifying the amount of ATP in your samples and for quality control of the assay.

  • Prepare a 10 mM ATP Stock Solution: Dissolve a known amount of high-purity ATP disodium (B8443419) salt in ATP-free water or a suitable buffer (e.g., 100 mM MOPS, pH 7.0).[17] Neutralize the solution to pH 7.0 with NaOH to prevent hydrolysis.[17] Aliquot and store at -20°C or colder.[6]

  • Perform Serial Dilutions: Create a series of dilutions from your stock solution to cover the expected range of ATP concentrations in your samples. A common range is from 1 nM to 10 µM.[3] Use the same diluent as your samples (e.g., cell culture medium, lysis buffer) for the dilutions.

  • Assay the Standards: Add the same volume of each standard to the wells of your assay plate as you would for your samples.

  • Add ATP Detection Reagent: Add the luciferase-based detection reagent to each well containing the standards.

  • Measure Luminescence: Read the plate on a luminometer after the recommended incubation time.

  • Plot the Curve: Plot the luminescence readings (Relative Light Units, RLU) against the known ATP concentrations. Perform a linear regression to determine the equation of the line and the R-squared value, which should be close to 1.[14]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Troubleshooting_Workflow Troubleshooting Workflow for a Failed ATP Assay start Assay Failed (e.g., No Signal, High Background) check_reagents Check Reagents - Aliquoted? - Stored correctly? - Expired? start->check_reagents check_procedure Review Procedure - Correct volumes? - Correct incubation times? - Proper mixing? start->check_procedure check_equipment Inspect Equipment & Consumables - Luminometer clean? - Correct plate type? - Calibrated pipettes? start->check_equipment run_controls Run Diagnostic Controls check_reagents->run_controls check_procedure->run_controls check_equipment->run_controls atp_standard ATP Standard Curve - Does it have a linear response? run_controls->atp_standard Check linearity & sensitivity positive_control Positive Control (e.g., Healthy Cells) - Is the signal strong? run_controls->positive_control Check for signal generation negative_control Negative Control (e.g., Media/Lysis Buffer Only) - Is the background low? run_controls->negative_control Check for background analyze_controls Analyze Control Results atp_standard->analyze_controls positive_control->analyze_controls negative_control->analyze_controls reagent_issue Reagent Issue Identified - Prepare fresh reagents - Order new kit analyze_controls->reagent_issue Standard curve fails or positive control is weak procedure_issue Procedural Error Identified - Refine technique - Re-train personnel analyze_controls->procedure_issue High variability in controls equipment_issue Equipment/Consumable Issue Identified - Clean luminometer - Use correct plates analyze_controls->equipment_issue High background in negative control rerun_assay Re-run Assay reagent_issue->rerun_assay procedure_issue->rerun_assay equipment_issue->rerun_assay

Caption: A logical workflow for troubleshooting a failed ATP-dependent assay.

ATP_Signaling_Pathway Bioluminescent ATP Assay Principle cluster_cell Viable Cell cluster_reaction Luciferase Reaction atp ATP lysis Cell Lysis luciferin D-Luciferin lysis->luciferin Releases ATP luciferin_atp_complex Luciferyl-AMP Intermediate luciferin->luciferin_atp_complex + ATP + Mg²⁺ luciferase Firefly Luciferase luciferase->luciferin_atp_complex o2 O₂ oxyluciferin Oxyluciferin (Excited State) luciferin_atp_complex->oxyluciferin + O₂ light Light (550-570 nm) oxyluciferin->light Photon Emission luminometer Luminometer Detection light->luminometer

Caption: The principle of a firefly luciferase-based ATP detection assay.

References

Technical Support Center: Troubleshooting Your ATP-Dependent Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered with ATP-dependent assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you identify and solve issues with your experiment.

Category 1: Signal & Background Issues

Question: Why is my luminescent signal weak or absent?

Answer: A weak or nonexistent signal is a common issue that can stem from several factors related to your reagents, the experimental procedure, or the cells themselves.

  • Reagent Problems:

    • Degraded Reagents: ATP and luciferase are sensitive to degradation. Repeated freeze-thaw cycles can diminish enzyme activity. It's recommended to aliquot reagents into single-use volumes upon first use and store them at -20°C or -80°C as specified by the manufacturer.[1] The reconstituted luciferase substrate's activity can decline, so long-term storage at -20°C is often recommended.[2]

    • Improper Reagent Preparation: Ensure all components, especially the ATP detection cocktail, are prepared fresh before each use for maximum activity.[3] Forgetting a component or using an incorrect diluent can severely impact the assay.[1]

    • Suboptimal Enzyme Concentration: The concentration of the ATP-dependent enzyme might be too low to generate a sufficient signal.[1] Consider performing an enzyme titration to find the optimal concentration.

  • Procedural Errors:

    • Incomplete Cell Lysis: For intracellular ATP assays, incomplete cell lysis will result in a lower ATP release and consequently a weaker signal. Ensure your lysis buffer is compatible with your cell type and that the incubation conditions are optimal.[4]

    • Incorrect Incubation Times: Incubation times that are too short may not allow the enzymatic reaction to proceed sufficiently, leading to a low signal.[1] Conversely, extended delays between adding the reagent and reading the luminescence can lead to signal decay, especially with "flash" type assays.[5]

    • Low Cell Number: The assay's sensitivity is dependent on the number of viable cells. A low cell count will naturally produce a low ATP signal. It's recommended to use between 1,000 to 10,000 cells per well for most standard assays.[3][6]

  • Cell Health:

    • Poor Cell Viability: Since ATP is a marker of viable cells, a low signal can indicate poor cell health or cytotoxicity caused by the treatment compounds.[5] When cells die, they cease ATP synthesis, and the existing ATP is rapidly degraded.[5]

Question: What is causing the high background in my assay?

Answer: High background can mask the true signal from your samples and is often due to contamination or issues with your consumables and equipment.

  • Contamination:

    • ATP Contamination: ATP is a ubiquitous molecule and a common laboratory contaminant.[1] Exogenous ATP from sources like bacteria, fingerprints, or contaminated pipette tips can lead to high background readings.[3][6] Always use sterile, ATP-free consumables and maintain aseptic techniques.

    • Reagent Contamination: Ensure your water and buffers are free of ATP and microbial contamination.[4]

  • Consumables and Equipment:

    • Plate Type: The choice of microplate is crucial. For luminescence assays, opaque white plates are recommended to maximize signal and prevent crosstalk between wells.[2][7] Black plates can also be used to reduce background but may result in lower overall signal intensity.[8] Using clear plates is not recommended for luminescence assays.

    • Luminometer Contamination: A dirty luminometer chamber can be a source of high background. Regular cleaning is essential.[9][10]

    • Light Exposure: Assay plates and tubes can be light-sensitive. Exposure to bright light can cause phosphorescence of the plastic, leading to artificially high readings. It's recommended to dark-adapt the plate before reading.[2][9][11]

Question: My results show high variability between replicate wells. What could be the cause?

Answer: High variability can compromise the reliability of your results and often points to inconsistencies in your experimental technique.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.[12] Using calibrated multichannel pipettes and preparing a master mix for reagents can help ensure consistency across wells.[13]

  • Incomplete Mixing: Ensure thorough mixing of reagents and cell lysates in each well. Avoid creating bubbles.[7][14]

  • Cell Seeding Inconsistency: Uneven cell distribution in the wells will lead to variability in the ATP signal. Ensure your cell suspension is homogenous before and during plating.

  • "Edge Effect": Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water.[11]

Data Presentation

Table 1: Common ATP Assay Problems and Solutions

Problem Potential Cause Recommended Solution
Weak or No Signal Reagent degradation (luciferase, ATP)Aliquot reagents, store at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
Incomplete cell lysisUse a lysis buffer appropriate for your cell type and optimize lysis time.
Low cell number or viabilityEnsure an adequate number of viable cells per well (e.g., 10³-10⁴).[3][6]
Incorrect instrument settingsCheck luminometer sensitivity and integration time settings.
High Background ATP contaminationUse ATP-free tips, tubes, and reagents. Maintain aseptic technique.[3][6]
Contaminated luminometerClean the instrument's reading chamber regularly.[9][10]
Inappropriate plate typeUse opaque, white-walled plates for luminescence assays.[2][7]
Light exposure causing phosphorescenceDark-adapt the plate for at least 10 minutes before reading.[2][9]
High Variability Inaccurate pipettingUse calibrated pipettes, prepare master mixes, and be cautious with small volumes.[12][13]
Inconsistent mixingEnsure thorough but gentle mixing of reagents in each well.[14]
Uneven cell seedingEnsure a homogenous cell suspension during plating.
Edge effectsAvoid using the outer wells of the plate or fill them with media.[11]
Signal Interference Compound-related quenching or inhibitionSome colored compounds can absorb the emitted light, and others may directly inhibit the luciferase enzyme.[13] Run controls with the compound alone to check for interference.
Presence of sanitizers or detergentsResidual cleaning agents can inhibit the luciferase reaction.[15][16]

Experimental Protocols & Methodologies

Protocol: Standard ATP Standard Curve Preparation

An ATP standard curve is essential for quantifying the amount of ATP in your samples and for quality control of the assay.

  • Prepare a 10 mM ATP Stock Solution: Dissolve a known amount of high-purity ATP disodium salt in ATP-free water or a suitable buffer (e.g., 100 mM MOPS, pH 7.0).[17] Neutralize the solution to pH 7.0 with NaOH to prevent hydrolysis.[17] Aliquot and store at -20°C or colder.[6]

  • Perform Serial Dilutions: Create a series of dilutions from your stock solution to cover the expected range of ATP concentrations in your samples. A common range is from 1 nM to 10 µM.[3] Use the same diluent as your samples (e.g., cell culture medium, lysis buffer) for the dilutions.

  • Assay the Standards: Add the same volume of each standard to the wells of your assay plate as you would for your samples.

  • Add ATP Detection Reagent: Add the luciferase-based detection reagent to each well containing the standards.

  • Measure Luminescence: Read the plate on a luminometer after the recommended incubation time.

  • Plot the Curve: Plot the luminescence readings (Relative Light Units, RLU) against the known ATP concentrations. Perform a linear regression to determine the equation of the line and the R-squared value, which should be close to 1.[14]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Troubleshooting_Workflow Troubleshooting Workflow for a Failed ATP Assay start Assay Failed (e.g., No Signal, High Background) check_reagents Check Reagents - Aliquoted? - Stored correctly? - Expired? start->check_reagents check_procedure Review Procedure - Correct volumes? - Correct incubation times? - Proper mixing? start->check_procedure check_equipment Inspect Equipment & Consumables - Luminometer clean? - Correct plate type? - Calibrated pipettes? start->check_equipment run_controls Run Diagnostic Controls check_reagents->run_controls check_procedure->run_controls check_equipment->run_controls atp_standard ATP Standard Curve - Does it have a linear response? run_controls->atp_standard Check linearity & sensitivity positive_control Positive Control (e.g., Healthy Cells) - Is the signal strong? run_controls->positive_control Check for signal generation negative_control Negative Control (e.g., Media/Lysis Buffer Only) - Is the background low? run_controls->negative_control Check for background analyze_controls Analyze Control Results atp_standard->analyze_controls positive_control->analyze_controls negative_control->analyze_controls reagent_issue Reagent Issue Identified - Prepare fresh reagents - Order new kit analyze_controls->reagent_issue Standard curve fails or positive control is weak procedure_issue Procedural Error Identified - Refine technique - Re-train personnel analyze_controls->procedure_issue High variability in controls equipment_issue Equipment/Consumable Issue Identified - Clean luminometer - Use correct plates analyze_controls->equipment_issue High background in negative control rerun_assay Re-run Assay reagent_issue->rerun_assay procedure_issue->rerun_assay equipment_issue->rerun_assay

Caption: A logical workflow for troubleshooting a failed ATP-dependent assay.

ATP_Signaling_Pathway Bioluminescent ATP Assay Principle cluster_cell Viable Cell cluster_reaction Luciferase Reaction atp ATP lysis Cell Lysis luciferin D-Luciferin lysis->luciferin Releases ATP luciferin_atp_complex Luciferyl-AMP Intermediate luciferin->luciferin_atp_complex + ATP + Mg²⁺ luciferase Firefly Luciferase luciferase->luciferin_atp_complex o2 O₂ oxyluciferin Oxyluciferin (Excited State) luciferin_atp_complex->oxyluciferin + O₂ light Light (550-570 nm) oxyluciferin->light Photon Emission luminometer Luminometer Detection light->luminometer

Caption: The principle of a firefly luciferase-based ATP detection assay.

References

Technical Support Center: ATP Disodium Trihydrate Integrity in Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: How do freeze-thaw cycles affect the integrity of my ATP disodium trihydrate solution?

A1: Repeated freeze-thaw cycles can lead to the degradation of this compound in aqueous solutions. The primary degradation pathway is the hydrolysis of the high-energy phosphoanhydride bonds, resulting in the formation of Adenosine 5'-diphosphate (ADP) and subsequently Adenosine 5'-monophosphate (AMP).[1][2] The extent of degradation is influenced by the number of freeze-thaw cycles, the pH of the solution, and the composition of the buffer.[1][3][4]

Q2: What are the primary degradation products of ATP after freeze-thaw cycles?

A2: The primary degradation products of ATP due to hydrolysis are ADP and inorganic phosphate (B84403) (Pi). Further hydrolysis of ADP can lead to the formation of AMP and another molecule of inorganic phosphate.[1][2]

Q3: Is it acceptable to use an ATP solution that has undergone a single freeze-thaw cycle?

A3: For most applications, a single freeze-thaw cycle is unlikely to cause significant degradation of a properly prepared and stored ATP solution.[5] However, for highly sensitive assays, it is always best practice to use fresh or properly aliquoted solutions that have not been subjected to freeze-thaw cycles.

Q4: How can I minimize the degradation of my ATP solution during storage?

A4: To minimize degradation, it is recommended to prepare a concentrated stock solution of ATP, adjust the pH to a neutral range (pH 6.8-7.4), and dispense it into single-use aliquots.[1][6] These aliquots should be stored at -20°C or -80°C and protected from light.[5][7] Avoid repeated freeze-thaw cycles of the same stock solution.[5]

Q5: What are the visual signs of ATP degradation in my solution?

A5: ATP and its primary degradation products (ADP, AMP) are colorless in solution, so you will not observe a color change. Significant degradation is typically only detectable through analytical methods such as High-Performance Liquid Chromatography (HPLC) or enzymatic assays that show reduced activity.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Activity in an ATP-Dependent Enzymatic Assay

  • Possible Cause: The ATP solution may have degraded due to multiple freeze-thaw cycles, leading to a lower effective ATP concentration.

  • Troubleshooting Steps:

    • Use a fresh aliquot: Thaw a new, previously unfrozen aliquot of your ATP stock solution and repeat the assay.

    • Prepare a fresh ATP stock solution: If using a new aliquot does not resolve the issue, prepare a fresh stock solution of this compound. Ensure the pH is adjusted to the optimal range for your assay.

    • Quantify ATP concentration: If the problem persists, consider quantifying the ATP concentration in your stock solution using an analytical method like HPLC to confirm its integrity.

    • Check other reagents: Ensure that other components of your assay, such as the enzyme and buffer, are not compromised.

Issue 2: High Background Signal in a Luminescence-Based ATP Assay

  • Possible Cause: Contamination of the ATP solution or other reagents with exogenous ATP or microbial growth.

  • Troubleshooting Steps:

    • Use sterile technique: When preparing and handling ATP solutions, always use sterile pipette tips and tubes to prevent microbial contamination, which can introduce ATP.

    • Filter-sterilize the ATP solution: After preparation, filter-sterilize the ATP stock solution through a 0.22 µm filter before aliquoting.

    • Check for contamination in other reagents: Ensure all buffers and water used in the assay are sterile and free of ATP contamination.

Issue 3: Variability in Results Between Different Aliquots of the Same ATP Stock

  • Possible Cause: Inconsistent aliquoting, leading to variations in concentration, or differential exposure of aliquots to temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure proper mixing: Before aliquoting, ensure the ATP stock solution is thoroughly mixed to guarantee homogeneity.

    • Standardize aliquot volume: Use calibrated pipettes to dispense consistent volumes into each aliquot tube.

    • Store aliquots properly: Store all aliquots in the same location within the freezer to ensure they are subjected to the same temperature conditions. Avoid storing them in the freezer door where temperatures can fluctuate.

Data Presentation

Disclaimer: The following table provides an illustrative representation of this compound degradation based on general knowledge. Specific quantitative data from peer-reviewed studies on the degradation of pure this compound solutions after a defined number of freeze-thaw cycles is limited. The actual degradation rate can vary significantly based on buffer composition, pH, initial concentration, and the precise conditions of the freeze-thaw process.

Table 1: Illustrative Degradation of a 100 mM this compound Solution (pH 7.0) after Multiple Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesEstimated ATP Purity (%)Estimated ADP Formation (%)Estimated AMP Formation (%)
0 (Initial)>99%<0.5%<0.5%
198-99%1-2%<0.5%
395-98%2-4%<1%
590-95%4-8%1-2%
1080-90%8-15%2-5%

Experimental Protocols

Protocol 1: Preparation of a pH-Neutral this compound Stock Solution

  • Materials:

    • This compound powder

    • Nuclease-free water

    • 1 M NaOH solution

    • Calibrated pH meter

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in nuclease-free water to achieve the target concentration (e.g., 100 mM).

    • On ice, slowly add small volumes of 1 M NaOH to adjust the pH to 7.0 - 7.5. Monitor the pH closely using a calibrated pH meter. ATP solutions are acidic and require pH adjustment for stability and compatibility with most enzymatic reactions.[5]

    • Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.

    • (Optional but recommended) Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the tubes clearly with the concentration and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of ATP Integrity using HPLC

  • Objective: To quantify the relative amounts of ATP, ADP, and AMP in a solution to assess its integrity.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column

    • Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5

    • Mobile phase B: Acetonitrile

    • ATP, ADP, and AMP standards

    • Sample of this compound solution to be tested

  • Procedure:

    • Prepare a series of calibration standards for ATP, ADP, and AMP of known concentrations.

    • Dilute the ATP test sample to fall within the calibration range.

    • Set up the HPLC method with a suitable gradient elution program. For example, a gradient of 0-25% mobile phase B over 20 minutes.

    • Set the UV detector to monitor at 259 nm.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks for ATP, ADP, and AMP based on the retention times of the standards.

    • Integrate the peak areas for each component in the sample chromatogram.

    • Calculate the concentration of ATP, ADP, and AMP in the sample using the calibration curves generated from the standards.

    • Determine the percentage of ATP purity and the relative amounts of the degradation products.

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis (+H2O) Pi1 Pi (Inorganic Phosphate) ATP->Pi1 AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis (+H2O) Pi2 Pi (Inorganic Phosphate) ADP->Pi2

ATP Hydrolysis Pathway.

Experimental_Workflow_ATP_Stability cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_atp Prepare ATP Stock Solution (pH 7.0) aliquot Aliquot into single-use tubes prep_atp->aliquot freeze Freeze at -20°C aliquot->freeze thaw Thaw at Room Temperature freeze->thaw Cycle 1...n hplc HPLC Analysis thaw->hplc quantify Quantify ATP, ADP, AMP hplc->quantify

Freeze-Thaw Stability Testing Workflow.

Troubleshooting_Logic decision decision prepare_fresh Prepare a new ATP stock solution decision->prepare_fresh Yes resolved Issue Resolved decision->resolved No issue issue start Inconsistent/Low Assay Activity check_atp Is the ATP solution from a multi-use, freeze-thawed stock? start->check_atp use_new Use a fresh, single-use aliquot check_atp->use_new Yes check_other Troubleshoot other assay components (enzyme, buffer, etc.) check_atp->check_other No use_new->decision Does the issue persist? prepare_fresh->check_other

Troubleshooting ATP-Dependent Assays.

References

Technical Support Center: ATP Disodium Trihydrate Integrity in Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of Adenosine 5'-triphosphate (ATP) disodium trihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: How do freeze-thaw cycles affect the integrity of my ATP disodium trihydrate solution?

A1: Repeated freeze-thaw cycles can lead to the degradation of this compound in aqueous solutions. The primary degradation pathway is the hydrolysis of the high-energy phosphoanhydride bonds, resulting in the formation of Adenosine 5'-diphosphate (ADP) and subsequently Adenosine 5'-monophosphate (AMP).[1][2] The extent of degradation is influenced by the number of freeze-thaw cycles, the pH of the solution, and the composition of the buffer.[1][3][4]

Q2: What are the primary degradation products of ATP after freeze-thaw cycles?

A2: The primary degradation products of ATP due to hydrolysis are ADP and inorganic phosphate (Pi). Further hydrolysis of ADP can lead to the formation of AMP and another molecule of inorganic phosphate.[1][2]

Q3: Is it acceptable to use an ATP solution that has undergone a single freeze-thaw cycle?

A3: For most applications, a single freeze-thaw cycle is unlikely to cause significant degradation of a properly prepared and stored ATP solution.[5] However, for highly sensitive assays, it is always best practice to use fresh or properly aliquoted solutions that have not been subjected to freeze-thaw cycles.

Q4: How can I minimize the degradation of my ATP solution during storage?

A4: To minimize degradation, it is recommended to prepare a concentrated stock solution of ATP, adjust the pH to a neutral range (pH 6.8-7.4), and dispense it into single-use aliquots.[1][6] These aliquots should be stored at -20°C or -80°C and protected from light.[5][7] Avoid repeated freeze-thaw cycles of the same stock solution.[5]

Q5: What are the visual signs of ATP degradation in my solution?

A5: ATP and its primary degradation products (ADP, AMP) are colorless in solution, so you will not observe a color change. Significant degradation is typically only detectable through analytical methods such as High-Performance Liquid Chromatography (HPLC) or enzymatic assays that show reduced activity.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Activity in an ATP-Dependent Enzymatic Assay

  • Possible Cause: The ATP solution may have degraded due to multiple freeze-thaw cycles, leading to a lower effective ATP concentration.

  • Troubleshooting Steps:

    • Use a fresh aliquot: Thaw a new, previously unfrozen aliquot of your ATP stock solution and repeat the assay.

    • Prepare a fresh ATP stock solution: If using a new aliquot does not resolve the issue, prepare a fresh stock solution of this compound. Ensure the pH is adjusted to the optimal range for your assay.

    • Quantify ATP concentration: If the problem persists, consider quantifying the ATP concentration in your stock solution using an analytical method like HPLC to confirm its integrity.

    • Check other reagents: Ensure that other components of your assay, such as the enzyme and buffer, are not compromised.

Issue 2: High Background Signal in a Luminescence-Based ATP Assay

  • Possible Cause: Contamination of the ATP solution or other reagents with exogenous ATP or microbial growth.

  • Troubleshooting Steps:

    • Use sterile technique: When preparing and handling ATP solutions, always use sterile pipette tips and tubes to prevent microbial contamination, which can introduce ATP.

    • Filter-sterilize the ATP solution: After preparation, filter-sterilize the ATP stock solution through a 0.22 µm filter before aliquoting.

    • Check for contamination in other reagents: Ensure all buffers and water used in the assay are sterile and free of ATP contamination.

Issue 3: Variability in Results Between Different Aliquots of the Same ATP Stock

  • Possible Cause: Inconsistent aliquoting, leading to variations in concentration, or differential exposure of aliquots to temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure proper mixing: Before aliquoting, ensure the ATP stock solution is thoroughly mixed to guarantee homogeneity.

    • Standardize aliquot volume: Use calibrated pipettes to dispense consistent volumes into each aliquot tube.

    • Store aliquots properly: Store all aliquots in the same location within the freezer to ensure they are subjected to the same temperature conditions. Avoid storing them in the freezer door where temperatures can fluctuate.

Data Presentation

Disclaimer: The following table provides an illustrative representation of this compound degradation based on general knowledge. Specific quantitative data from peer-reviewed studies on the degradation of pure this compound solutions after a defined number of freeze-thaw cycles is limited. The actual degradation rate can vary significantly based on buffer composition, pH, initial concentration, and the precise conditions of the freeze-thaw process.

Table 1: Illustrative Degradation of a 100 mM this compound Solution (pH 7.0) after Multiple Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesEstimated ATP Purity (%)Estimated ADP Formation (%)Estimated AMP Formation (%)
0 (Initial)>99%<0.5%<0.5%
198-99%1-2%<0.5%
395-98%2-4%<1%
590-95%4-8%1-2%
1080-90%8-15%2-5%

Experimental Protocols

Protocol 1: Preparation of a pH-Neutral this compound Stock Solution

  • Materials:

    • This compound powder

    • Nuclease-free water

    • 1 M NaOH solution

    • Calibrated pH meter

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in nuclease-free water to achieve the target concentration (e.g., 100 mM).

    • On ice, slowly add small volumes of 1 M NaOH to adjust the pH to 7.0 - 7.5. Monitor the pH closely using a calibrated pH meter. ATP solutions are acidic and require pH adjustment for stability and compatibility with most enzymatic reactions.[5]

    • Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.

    • (Optional but recommended) Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the tubes clearly with the concentration and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of ATP Integrity using HPLC

  • Objective: To quantify the relative amounts of ATP, ADP, and AMP in a solution to assess its integrity.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase C18 column

    • Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5

    • Mobile phase B: Acetonitrile

    • ATP, ADP, and AMP standards

    • Sample of this compound solution to be tested

  • Procedure:

    • Prepare a series of calibration standards for ATP, ADP, and AMP of known concentrations.

    • Dilute the ATP test sample to fall within the calibration range.

    • Set up the HPLC method with a suitable gradient elution program. For example, a gradient of 0-25% mobile phase B over 20 minutes.

    • Set the UV detector to monitor at 259 nm.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks for ATP, ADP, and AMP based on the retention times of the standards.

    • Integrate the peak areas for each component in the sample chromatogram.

    • Calculate the concentration of ATP, ADP, and AMP in the sample using the calibration curves generated from the standards.

    • Determine the percentage of ATP purity and the relative amounts of the degradation products.

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis (+H2O) Pi1 Pi (Inorganic Phosphate) ATP->Pi1 AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis (+H2O) Pi2 Pi (Inorganic Phosphate) ADP->Pi2

ATP Hydrolysis Pathway.

Experimental_Workflow_ATP_Stability cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_atp Prepare ATP Stock Solution (pH 7.0) aliquot Aliquot into single-use tubes prep_atp->aliquot freeze Freeze at -20°C aliquot->freeze thaw Thaw at Room Temperature freeze->thaw Cycle 1...n hplc HPLC Analysis thaw->hplc quantify Quantify ATP, ADP, AMP hplc->quantify

Freeze-Thaw Stability Testing Workflow.

Troubleshooting_Logic decision decision prepare_fresh Prepare a new ATP stock solution decision->prepare_fresh Yes resolved Issue Resolved decision->resolved No issue issue start Inconsistent/Low Assay Activity check_atp Is the ATP solution from a multi-use, freeze-thawed stock? start->check_atp use_new Use a fresh, single-use aliquot check_atp->use_new Yes check_other Troubleshoot other assay components (enzyme, buffer, etc.) check_atp->check_other No use_new->decision Does the issue persist? prepare_fresh->check_other

Troubleshooting ATP-Dependent Assays.

References

Technical Support Center: Chelation of Divalent Cations by ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chelation of divalent cations by ATP disodium (B8443419) trihydrate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the significance of ATP chelating divalent cations in biological systems?

A1: Adenosine triphosphate (ATP) readily binds to metal cations with high affinity, a process known as chelation. This interaction is crucial in biological systems as the binding of a divalent cation, most commonly magnesium (Mg²⁺), significantly influences how ATP interacts with various proteins.[1] In fact, due to the strong interaction between ATP and Mg²⁺, ATP in cellular environments exists predominantly as an Mg²⁺-ATP complex.[1] This complex formation is vital for many enzymatic reactions where the Mg²⁺-ATP complex, rather than ATP alone, is the true substrate. The presence of Mg²⁺ also plays a regulatory role in the activity of kinases.[1]

Q2: Which divalent cations bind to ATP, and what is the general order of their binding affinity?

A2: ATP can chelate a variety of divalent cations. The binding affinity is influenced by the charge density of the cation. The general order of binding constants for common divalent cations is Mg²⁺ > Ca²⁺ > Sr²⁺.[2] Other divalent cations like zinc (Zn²⁺), cadmium (Cd²⁺), and manganese (Mn²⁺) also bind to ATP.[3][4]

Q3: How does pH affect the chelation of divalent cations by ATP?

A3: The pH of the solution is a critical factor in ATP's stability and its ability to chelate divalent cations. ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more extreme pH values, ATP undergoes rapid hydrolysis to ADP and phosphate (B84403), which will alter the chelation equilibrium.[1] Furthermore, pH can influence the protonation state of the phosphate groups on ATP, thereby affecting its charge and affinity for divalent cations.

Q4: Can monovalent cations interfere with the chelation of divalent cations by ATP?

A4: Yes, monovalent cations can hinder the formation of divalent cation-ATP complexes.[2] They appear to compete with divalent cations for binding to ATP.[2] The order of binding affinity for some monovalent cations is Li⁺ > Na⁺ > K⁺.[2] It is therefore important to consider the concentration of monovalent cations in your experimental buffer.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments involving the chelation of divalent cations by ATP.

Issue 1: Inconsistent or unexpected binding affinity (Kd) values in Isothermal Titration Calorimetry (ITC) experiments.

  • Possible Cause 1: Incorrect pH or inadequate buffering.

    • Troubleshooting Step: Ensure the pH of your ATP and divalent cation solutions are identical and maintained throughout the experiment with a suitable buffer. The addition of ATP, which is mildly acidic, can alter the pH of a poorly buffered solution.[5] It is recommended to use buffers with a low heat of ionization, such as phosphate or HEPES.

  • Possible Cause 2: Presence of competing ions.

    • Troubleshooting Step: Be mindful of the ionic composition of your solutions. Monovalent cations (e.g., Na⁺, K⁺) can compete with divalent cations for ATP binding, leading to an apparent decrease in binding affinity.[2] If possible, use buffers with non-coordinating ions or keep the concentration of competing ions constant across all experiments.

  • Possible Cause 3: Inaccurate concentration of reactants.

    • Troubleshooting Step: Accurately determine the concentrations of your ATP and divalent cation stock solutions. For ATP, this can be done spectrophotometrically using its extinction coefficient.

Issue 2: Difficulty in resolving the ATP-metal chelate from free ATP using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: The retention of the ATP-metal chelate is affected by the pH and the organic modifier (e.g., methanol) concentration in the mobile phase.[6] You may need to optimize the pH and the gradient of the organic modifier to achieve better separation.

  • Possible Cause 2: Dissociation of the chelate on the column.

    • Troubleshooting Step: The ATP-metal complex can dissociate during chromatography.[6] To mitigate this, consider including a low concentration of the divalent cation in the mobile phase to maintain the equilibrium towards the complexed state.[6]

Issue 3: Broadening or unexpected shifts in ³¹P NMR spectra.

  • Possible Cause 1: Chemical exchange between free and bound states.

    • Troubleshooting Step: The rate of exchange between free ATP and the ATP-cation complex can affect the appearance of the NMR spectra. If the exchange is in the intermediate regime on the NMR timescale, you may observe broad peaks. Altering the temperature can sometimes shift the exchange rate to the fast or slow regime, resulting in sharper signals.

  • Possible Cause 2: Presence of paramagnetic ions.

    • Troubleshooting Step: Ensure your solutions are free from contamination with paramagnetic metal ions (e.g., Mn²⁺, Cu²⁺) unless they are the subject of your study. Paramagnetic ions can cause significant line broadening.

Quantitative Data

The stability of the ATP-divalent cation complex is described by the association constant (Kₐ) or the dissociation constant (Kₑ). The following tables summarize some reported thermodynamic parameters for the interaction of ATP with various divalent cations.

Table 1: Thermodynamic Parameters for ATP Chelation of Divalent Cations Determined by Titration Calorimetry

Divalent CationStoichiometry (Cation:ATP)Binding Constant (K)
Mg²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺
Ca²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺
Sr²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺

Data from Wilson & Chin (1991).[2] The study notes that complex formation is entropy-driven.

Table 2: Stability Constants (log K) for Mg²⁺ and Cd²⁺ Complexes with ATP

Divalent Cationlog K
Mg²⁺4.70
Cd²⁺4.36

Data determined at 30°C and µ = 0.1 M by ³¹P NMR. From Frey & Stuehr (1984).[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for measuring the binding of a divalent cation to ATP using ITC.

  • Solution Preparation:

    • Prepare a stock solution of ATP disodium trihydrate in the desired buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the divalent cation salt (e.g., MgCl₂) in the same buffer.

    • Degas both solutions thoroughly before use to prevent bubble formation in the calorimeter cell.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the same buffer used for the sample solutions.

  • Loading the Sample and Titrant:

    • Load the ATP solution into the sample cell.

    • Load the divalent cation solution into the titration syringe. The concentration of the cation solution should typically be 10-20 times higher than the ATP solution.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the cation solution into the ATP solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of cation to ATP.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 2: Analysis of ATP-Cation Chelation by ³¹P NMR Spectroscopy

This protocol describes how to use ³¹P NMR to study the interaction between ATP and a divalent cation.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.5) containing 10% D₂O for the lock signal.

    • Prepare a concentrated stock solution of the divalent cation salt in the same buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum of the ATP solution alone. This will serve as the reference spectrum.

    • Create a series of samples with a constant ATP concentration and increasing concentrations of the divalent cation.

    • Acquire a ³¹P NMR spectrum for each sample.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Monitor the chemical shifts of the α, β, and γ phosphorus atoms of ATP as a function of the divalent cation concentration.

    • The changes in chemical shifts (chemical shift perturbation) can be used to determine the binding affinity and to identify the phosphate groups involved in the chelation.

Protocol 3: Separation of ATP-Cation Complex by Reverse-Phase HPLC

This protocol provides a method to resolve the ATP-metal chelate from free ATP.

  • Sample and Mobile Phase Preparation:

    • Prepare your sample containing ATP and the divalent cation in an appropriate buffer.

    • Prepare the mobile phases. For example, Mobile Phase A could be a buffer (e.g., 0.1 M potassium phosphate, pH 6.0) and Mobile Phase B could be the same buffer with an organic modifier like methanol.

  • HPLC System Setup:

    • Equilibrate the C18 reverse-phase column with the initial mobile phase conditions.

    • Set the detector to monitor the absorbance at 259 nm.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run a gradient of increasing Mobile Phase B to elute the components. The more polar free ATP will typically elute earlier than the less polar ATP-metal complex.[6]

  • Data Analysis:

    • Identify the peaks corresponding to free ATP and the ATP-metal complex based on their retention times.

    • The peak areas can be used to quantify the relative amounts of the free and chelated forms of ATP under the experimental conditions.

Visualizations

Experimental_Workflow_ITC cluster_prep 1. Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis prep_atp Prepare ATP Solution degas Degas Solutions prep_atp->degas prep_cation Prepare Divalent Cation Solution prep_cation->degas load_sample Load ATP into Sample Cell degas->load_sample load_titrant Load Cation into Syringe degas->load_titrant run_titration Perform Titration load_sample->run_titration load_titrant->run_titration integrate Integrate Heat Peaks run_titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit thermo Determine Kₐ, ΔH, n fit->thermo

Caption: Workflow for ITC analysis of ATP-cation binding.

Troubleshooting_Logic start Inconsistent Experimental Results q_pH Is pH controlled and consistent across all solutions? start->q_pH q_ions Are there competing ions (e.g., monovalent cations) in the buffer? q_pH->q_ions Yes a_pH_no Action: Use a suitable buffer and verify pH of all solutions. q_pH->a_pH_no No q_conc Are reactant concentrations accurately known? q_ions->q_conc No a_ions_yes Action: Use non-coordinating buffers or maintain constant ionic strength. q_ions->a_ions_yes Yes a_conc_no Action: Re-measure concentrations (e.g., spectrophotometrically for ATP). q_conc->a_conc_no No end_node Re-run Experiment q_conc->end_node Yes a_pH_no->end_node a_ions_yes->end_node a_conc_no->end_node

Caption: Troubleshooting decision tree for ATP chelation experiments.

References

Technical Support Center: Chelation of Divalent Cations by ATP Disodium Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chelation of divalent cations by ATP disodium trihydrate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the significance of ATP chelating divalent cations in biological systems?

A1: Adenosine triphosphate (ATP) readily binds to metal cations with high affinity, a process known as chelation. This interaction is crucial in biological systems as the binding of a divalent cation, most commonly magnesium (Mg²⁺), significantly influences how ATP interacts with various proteins.[1] In fact, due to the strong interaction between ATP and Mg²⁺, ATP in cellular environments exists predominantly as an Mg²⁺-ATP complex.[1] This complex formation is vital for many enzymatic reactions where the Mg²⁺-ATP complex, rather than ATP alone, is the true substrate. The presence of Mg²⁺ also plays a regulatory role in the activity of kinases.[1]

Q2: Which divalent cations bind to ATP, and what is the general order of their binding affinity?

A2: ATP can chelate a variety of divalent cations. The binding affinity is influenced by the charge density of the cation. The general order of binding constants for common divalent cations is Mg²⁺ > Ca²⁺ > Sr²⁺.[2] Other divalent cations like zinc (Zn²⁺), cadmium (Cd²⁺), and manganese (Mn²⁺) also bind to ATP.[3][4]

Q3: How does pH affect the chelation of divalent cations by ATP?

A3: The pH of the solution is a critical factor in ATP's stability and its ability to chelate divalent cations. ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more extreme pH values, ATP undergoes rapid hydrolysis to ADP and phosphate, which will alter the chelation equilibrium.[1] Furthermore, pH can influence the protonation state of the phosphate groups on ATP, thereby affecting its charge and affinity for divalent cations.

Q4: Can monovalent cations interfere with the chelation of divalent cations by ATP?

A4: Yes, monovalent cations can hinder the formation of divalent cation-ATP complexes.[2] They appear to compete with divalent cations for binding to ATP.[2] The order of binding affinity for some monovalent cations is Li⁺ > Na⁺ > K⁺.[2] It is therefore important to consider the concentration of monovalent cations in your experimental buffer.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments involving the chelation of divalent cations by ATP.

Issue 1: Inconsistent or unexpected binding affinity (Kd) values in Isothermal Titration Calorimetry (ITC) experiments.

  • Possible Cause 1: Incorrect pH or inadequate buffering.

    • Troubleshooting Step: Ensure the pH of your ATP and divalent cation solutions are identical and maintained throughout the experiment with a suitable buffer. The addition of ATP, which is mildly acidic, can alter the pH of a poorly buffered solution.[5] It is recommended to use buffers with a low heat of ionization, such as phosphate or HEPES.

  • Possible Cause 2: Presence of competing ions.

    • Troubleshooting Step: Be mindful of the ionic composition of your solutions. Monovalent cations (e.g., Na⁺, K⁺) can compete with divalent cations for ATP binding, leading to an apparent decrease in binding affinity.[2] If possible, use buffers with non-coordinating ions or keep the concentration of competing ions constant across all experiments.

  • Possible Cause 3: Inaccurate concentration of reactants.

    • Troubleshooting Step: Accurately determine the concentrations of your ATP and divalent cation stock solutions. For ATP, this can be done spectrophotometrically using its extinction coefficient.

Issue 2: Difficulty in resolving the ATP-metal chelate from free ATP using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: The retention of the ATP-metal chelate is affected by the pH and the organic modifier (e.g., methanol) concentration in the mobile phase.[6] You may need to optimize the pH and the gradient of the organic modifier to achieve better separation.

  • Possible Cause 2: Dissociation of the chelate on the column.

    • Troubleshooting Step: The ATP-metal complex can dissociate during chromatography.[6] To mitigate this, consider including a low concentration of the divalent cation in the mobile phase to maintain the equilibrium towards the complexed state.[6]

Issue 3: Broadening or unexpected shifts in ³¹P NMR spectra.

  • Possible Cause 1: Chemical exchange between free and bound states.

    • Troubleshooting Step: The rate of exchange between free ATP and the ATP-cation complex can affect the appearance of the NMR spectra. If the exchange is in the intermediate regime on the NMR timescale, you may observe broad peaks. Altering the temperature can sometimes shift the exchange rate to the fast or slow regime, resulting in sharper signals.

  • Possible Cause 2: Presence of paramagnetic ions.

    • Troubleshooting Step: Ensure your solutions are free from contamination with paramagnetic metal ions (e.g., Mn²⁺, Cu²⁺) unless they are the subject of your study. Paramagnetic ions can cause significant line broadening.

Quantitative Data

The stability of the ATP-divalent cation complex is described by the association constant (Kₐ) or the dissociation constant (Kₑ). The following tables summarize some reported thermodynamic parameters for the interaction of ATP with various divalent cations.

Table 1: Thermodynamic Parameters for ATP Chelation of Divalent Cations Determined by Titration Calorimetry

Divalent CationStoichiometry (Cation:ATP)Binding Constant (K)
Mg²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺
Ca²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺
Sr²⁺1:1Decreases in the order Mg²⁺ > Ca²⁺ > Sr²⁺

Data from Wilson & Chin (1991).[2] The study notes that complex formation is entropy-driven.

Table 2: Stability Constants (log K) for Mg²⁺ and Cd²⁺ Complexes with ATP

Divalent Cationlog K
Mg²⁺4.70
Cd²⁺4.36

Data determined at 30°C and µ = 0.1 M by ³¹P NMR. From Frey & Stuehr (1984).[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for measuring the binding of a divalent cation to ATP using ITC.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the divalent cation salt (e.g., MgCl₂) in the same buffer.

    • Degas both solutions thoroughly before use to prevent bubble formation in the calorimeter cell.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the same buffer used for the sample solutions.

  • Loading the Sample and Titrant:

    • Load the ATP solution into the sample cell.

    • Load the divalent cation solution into the titration syringe. The concentration of the cation solution should typically be 10-20 times higher than the ATP solution.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the cation solution into the ATP solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of cation to ATP.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 2: Analysis of ATP-Cation Chelation by ³¹P NMR Spectroscopy

This protocol describes how to use ³¹P NMR to study the interaction between ATP and a divalent cation.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.5) containing 10% D₂O for the lock signal.

    • Prepare a concentrated stock solution of the divalent cation salt in the same buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum of the ATP solution alone. This will serve as the reference spectrum.

    • Create a series of samples with a constant ATP concentration and increasing concentrations of the divalent cation.

    • Acquire a ³¹P NMR spectrum for each sample.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Monitor the chemical shifts of the α, β, and γ phosphorus atoms of ATP as a function of the divalent cation concentration.

    • The changes in chemical shifts (chemical shift perturbation) can be used to determine the binding affinity and to identify the phosphate groups involved in the chelation.

Protocol 3: Separation of ATP-Cation Complex by Reverse-Phase HPLC

This protocol provides a method to resolve the ATP-metal chelate from free ATP.

  • Sample and Mobile Phase Preparation:

    • Prepare your sample containing ATP and the divalent cation in an appropriate buffer.

    • Prepare the mobile phases. For example, Mobile Phase A could be a buffer (e.g., 0.1 M potassium phosphate, pH 6.0) and Mobile Phase B could be the same buffer with an organic modifier like methanol.

  • HPLC System Setup:

    • Equilibrate the C18 reverse-phase column with the initial mobile phase conditions.

    • Set the detector to monitor the absorbance at 259 nm.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run a gradient of increasing Mobile Phase B to elute the components. The more polar free ATP will typically elute earlier than the less polar ATP-metal complex.[6]

  • Data Analysis:

    • Identify the peaks corresponding to free ATP and the ATP-metal complex based on their retention times.

    • The peak areas can be used to quantify the relative amounts of the free and chelated forms of ATP under the experimental conditions.

Visualizations

Experimental_Workflow_ITC cluster_prep 1. Preparation cluster_itc 2. ITC Experiment cluster_analysis 3. Data Analysis prep_atp Prepare ATP Solution degas Degas Solutions prep_atp->degas prep_cation Prepare Divalent Cation Solution prep_cation->degas load_sample Load ATP into Sample Cell degas->load_sample load_titrant Load Cation into Syringe degas->load_titrant run_titration Perform Titration load_sample->run_titration load_titrant->run_titration integrate Integrate Heat Peaks run_titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit thermo Determine Kₐ, ΔH, n fit->thermo

Caption: Workflow for ITC analysis of ATP-cation binding.

Troubleshooting_Logic start Inconsistent Experimental Results q_pH Is pH controlled and consistent across all solutions? start->q_pH q_ions Are there competing ions (e.g., monovalent cations) in the buffer? q_pH->q_ions Yes a_pH_no Action: Use a suitable buffer and verify pH of all solutions. q_pH->a_pH_no No q_conc Are reactant concentrations accurately known? q_ions->q_conc No a_ions_yes Action: Use non-coordinating buffers or maintain constant ionic strength. q_ions->a_ions_yes Yes a_conc_no Action: Re-measure concentrations (e.g., spectrophotometrically for ATP). q_conc->a_conc_no No end_node Re-run Experiment q_conc->end_node Yes a_pH_no->end_node a_ions_yes->end_node a_conc_no->end_node

Caption: Troubleshooting decision tree for ATP chelation experiments.

References

Validation & Comparative

A Researcher's Guide: ATP Disodium Trihydrate vs. ATP Magnesium Salt in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between ATP disodium (B8443419) trihydrate and ATP magnesium salt can significantly impact the accuracy, reproducibility, and interpretation of experimental results. While both provide the essential energy currency for countless biochemical reactions, their distinct formulations necessitate a clear understanding of their properties and performance in assays.

This guide provides an objective comparison of ATP disodium trihydrate and ATP magnesium salt, supported by experimental principles and detailed protocols. The focus is on empowering researchers to make informed decisions for their specific assay requirements, ensuring data integrity and advancing scientific discovery.

The Critical Role of Magnesium in ATP Function

Adenosine triphosphate (ATP) exists in various ionic forms, but it is the magnesium-bound complex, MgATP, that serves as the true substrate for the vast majority of ATP-dependent enzymes, including kinases and luciferases. Magnesium ions are crucial for stabilizing the polyphosphate chain of ATP, facilitating the proper orientation of the molecule within the enzyme's active site, and shielding the negative charges of the phosphate (B84403) groups. This chelation is essential for enzymatic activity.

When using this compound, it is imperative to supplement the reaction buffer with magnesium ions, typically in the form of magnesium chloride (MgCl₂), to allow for the in situ formation of the active MgATP complex. In contrast, ATP magnesium salt provides a pre-complexed and readily available source of the active substrate.

Performance Comparison in Key Assays

The choice between the two ATP forms can influence key assay parameters such as enzyme kinetics, signal intensity, and overall assay performance. While direct, peer-reviewed comparative studies are not abundant, the principles of enzyme kinetics and anecdotal evidence from assay optimization protocols provide a strong basis for comparison.

Table 1: Quantitative Performance Comparison

ParameterThis compound (+ MgCl₂)ATP Magnesium SaltKey Considerations
Enzyme Kinetics (Km, Vmax) Apparent Km and Vmax can be influenced by the final free Mg²⁺ concentration.Provides a more direct measure of enzyme kinetics with the active substrate.Inconsistent Mg²⁺:ATP ratios can lead to variability in kinetic data when using the disodium salt.
Assay Reproducibility Dependent on precise and consistent addition of MgCl₂.Higher inherent reproducibility due to the pre-formed active complex.Manual pipetting errors in MgCl₂ addition can be a source of variability.
Assay Convenience Requires an additional step of adding MgCl₂ and careful calculation of concentrations.More convenient, reducing a potential source of error.Simplifies master mix preparation.
Control of Free Mg²⁺ Allows for the deliberate variation of free Mg²⁺ concentration for studying ion-dependent enzyme regulation.The concentration of free Mg²⁺ is determined by the dissociation of the salt.For most standard assays, a slight excess of Mg²⁺ is recommended to ensure all ATP is complexed.

Experimental Protocols

To illustrate the practical differences in using these two ATP forms, detailed protocols for a generic kinase assay and a luciferase-based ATP assay are provided below.

Protocol 1: Generic Kinase Activity Assay

This protocol outlines a typical procedure for measuring the activity of a protein kinase using a phosphospecific antibody-based detection method.

1. Reagent Preparation:

  • Kinase Reaction Buffer (KRB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: When using this compound, the MgCl₂ is a critical component of this buffer. When using ATP magnesium salt, the MgCl₂ concentration in the KRB can be adjusted or omitted depending on the desired final free magnesium concentration.

  • ATP Stock Solutions (10 mM):

    • Option A (this compound): Dissolve the appropriate amount of this compound in nuclease-free water to a final concentration of 10 mM.

    • Option B (ATP Magnesium Salt): Dissolve the appropriate amount of ATP magnesium salt in nuclease-free water to a final concentration of 10 mM.

  • Substrate Stock Solution (1 mM): Dissolve the peptide or protein substrate in nuclease-free water.

  • Kinase Stock Solution: Dilute the kinase to the desired concentration in KRB.

  • Stop Solution: 100 mM EDTA.

  • Detection Reagent: Prepare according to the manufacturer's instructions (e.g., phosphospecific antibody conjugated to a reporter enzyme).

2. Assay Procedure:

  • Prepare a master mix containing the kinase and substrate in KRB.

  • Add 10 µL of the master mix to each well of a 96-well plate.

  • Initiate the reaction by adding 10 µL of the 10 mM ATP stock solution (either Option A or B).

  • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

  • Stop the reaction by adding 10 µL of the Stop Solution.

  • Add 20 µL of the Detection Reagent and incubate as recommended by the manufacturer.

  • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure prep_buffer Prepare Kinase Reaction Buffer master_mix Prepare Master Mix (Kinase + Substrate) prep_buffer->master_mix prep_atp_na Prepare ATP Disodium Trihydrate Stock initiate_reaction Initiate Reaction with ATP prep_atp_na->initiate_reaction prep_atp_mg Prepare ATP Magnesium Salt Stock prep_atp_mg->initiate_reaction prep_substrate Prepare Substrate Stock prep_substrate->master_mix prep_kinase Prepare Kinase Stock prep_kinase->master_mix add_master_mix Add Master Mix to Plate master_mix->add_master_mix add_master_mix->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate signaling_pathway cluster_upstream Upstream Signal cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimulus Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response atp ATP atp->raf P atp->mek P atp->erk P decision_logic start Start: Choose ATP Source for Assay decision Need to precisely control free [Mg²⁺]? start->decision atp_na Use this compound + Titrate MgCl₂ decision->atp_na Yes atp_mg Use ATP Magnesium Salt decision->atp_mg No (Standard Assay) end Proceed with Assay atp_na->end atp_mg->end

A Researcher's Guide: ATP Disodium Trihydrate vs. ATP Magnesium Salt in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between ATP disodium trihydrate and ATP magnesium salt can significantly impact the accuracy, reproducibility, and interpretation of experimental results. While both provide the essential energy currency for countless biochemical reactions, their distinct formulations necessitate a clear understanding of their properties and performance in assays.

This guide provides an objective comparison of this compound and ATP magnesium salt, supported by experimental principles and detailed protocols. The focus is on empowering researchers to make informed decisions for their specific assay requirements, ensuring data integrity and advancing scientific discovery.

The Critical Role of Magnesium in ATP Function

Adenosine triphosphate (ATP) exists in various ionic forms, but it is the magnesium-bound complex, MgATP, that serves as the true substrate for the vast majority of ATP-dependent enzymes, including kinases and luciferases. Magnesium ions are crucial for stabilizing the polyphosphate chain of ATP, facilitating the proper orientation of the molecule within the enzyme's active site, and shielding the negative charges of the phosphate groups. This chelation is essential for enzymatic activity.

When using this compound, it is imperative to supplement the reaction buffer with magnesium ions, typically in the form of magnesium chloride (MgCl₂), to allow for the in situ formation of the active MgATP complex. In contrast, ATP magnesium salt provides a pre-complexed and readily available source of the active substrate.

Performance Comparison in Key Assays

The choice between the two ATP forms can influence key assay parameters such as enzyme kinetics, signal intensity, and overall assay performance. While direct, peer-reviewed comparative studies are not abundant, the principles of enzyme kinetics and anecdotal evidence from assay optimization protocols provide a strong basis for comparison.

Table 1: Quantitative Performance Comparison

ParameterThis compound (+ MgCl₂)ATP Magnesium SaltKey Considerations
Enzyme Kinetics (Km, Vmax) Apparent Km and Vmax can be influenced by the final free Mg²⁺ concentration.Provides a more direct measure of enzyme kinetics with the active substrate.Inconsistent Mg²⁺:ATP ratios can lead to variability in kinetic data when using the disodium salt.
Assay Reproducibility Dependent on precise and consistent addition of MgCl₂.Higher inherent reproducibility due to the pre-formed active complex.Manual pipetting errors in MgCl₂ addition can be a source of variability.
Assay Convenience Requires an additional step of adding MgCl₂ and careful calculation of concentrations.More convenient, reducing a potential source of error.Simplifies master mix preparation.
Control of Free Mg²⁺ Allows for the deliberate variation of free Mg²⁺ concentration for studying ion-dependent enzyme regulation.The concentration of free Mg²⁺ is determined by the dissociation of the salt.For most standard assays, a slight excess of Mg²⁺ is recommended to ensure all ATP is complexed.

Experimental Protocols

To illustrate the practical differences in using these two ATP forms, detailed protocols for a generic kinase assay and a luciferase-based ATP assay are provided below.

Protocol 1: Generic Kinase Activity Assay

This protocol outlines a typical procedure for measuring the activity of a protein kinase using a phosphospecific antibody-based detection method.

1. Reagent Preparation:

  • Kinase Reaction Buffer (KRB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: When using this compound, the MgCl₂ is a critical component of this buffer. When using ATP magnesium salt, the MgCl₂ concentration in the KRB can be adjusted or omitted depending on the desired final free magnesium concentration.

  • ATP Stock Solutions (10 mM):

    • Option A (this compound): Dissolve the appropriate amount of this compound in nuclease-free water to a final concentration of 10 mM.

    • Option B (ATP Magnesium Salt): Dissolve the appropriate amount of ATP magnesium salt in nuclease-free water to a final concentration of 10 mM.

  • Substrate Stock Solution (1 mM): Dissolve the peptide or protein substrate in nuclease-free water.

  • Kinase Stock Solution: Dilute the kinase to the desired concentration in KRB.

  • Stop Solution: 100 mM EDTA.

  • Detection Reagent: Prepare according to the manufacturer's instructions (e.g., phosphospecific antibody conjugated to a reporter enzyme).

2. Assay Procedure:

  • Prepare a master mix containing the kinase and substrate in KRB.

  • Add 10 µL of the master mix to each well of a 96-well plate.

  • Initiate the reaction by adding 10 µL of the 10 mM ATP stock solution (either Option A or B).

  • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

  • Stop the reaction by adding 10 µL of the Stop Solution.

  • Add 20 µL of the Detection Reagent and incubate as recommended by the manufacturer.

  • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure prep_buffer Prepare Kinase Reaction Buffer master_mix Prepare Master Mix (Kinase + Substrate) prep_buffer->master_mix prep_atp_na Prepare ATP Disodium Trihydrate Stock initiate_reaction Initiate Reaction with ATP prep_atp_na->initiate_reaction prep_atp_mg Prepare ATP Magnesium Salt Stock prep_atp_mg->initiate_reaction prep_substrate Prepare Substrate Stock prep_substrate->master_mix prep_kinase Prepare Kinase Stock prep_kinase->master_mix add_master_mix Add Master Mix to Plate master_mix->add_master_mix add_master_mix->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate signaling_pathway cluster_upstream Upstream Signal cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimulus Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response atp ATP atp->raf P atp->mek P atp->erk P decision_logic start Start: Choose ATP Source for Assay decision Need to precisely control free [Mg²⁺]? start->decision atp_na Use this compound + Titrate MgCl₂ decision->atp_na Yes atp_mg Use ATP Magnesium Salt decision->atp_mg No (Standard Assay) end Proceed with Assay atp_na->end atp_mg->end

The Salt Matters: A Comparative Guide to the Biological Activity of ATP Disodium Salt and Other ATP Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adenosine (B11128) triphosphate (ATP) salt can have a significant impact on experimental outcomes. While often used interchangeably, different salt forms of ATP, such as the common disodium (B8443419) salt, magnesium salt, and others, can exhibit distinct biological activities. This guide provides an objective comparison of ATP disodium salt with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The biological activity of ATP is intrinsically linked to its ability to chelate metal cations, with the MgATP²⁻ complex being the primary biologically active form for a vast number of enzymes, including kinases and ATPases.[1] Consequently, the nature of the counter-ion in a commercially available ATP salt can influence the effective concentration of the active MgATP²⁻ complex and introduce varying concentrations of other ions like Na⁺, which can also modulate cellular processes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the effects of different ATP salt forms on enzymatic activity. Direct comparative studies across a wide range of biological activities are limited in the literature. The data presented here is compiled from studies that either directly compared different ATP forms or provided sufficient detail to infer a comparison.

Table 1: Comparative Kinetics of ATP Forms on Na⁺/K⁺-ATPase Activity

ParameterATP Disodium Salt (in the presence of Mg²⁺)MgATP ComplexReference
Association Rate Constant (k_on) Not explicitly defined; dependent on free Mg²⁺ concentrationNot explicitly defined; considered the active substrate[2]
Dissociation Rate Constant (k_off) Not explicitly defined; dependent on free Mg²⁺ concentrationNot explicitly defined[2]
Michaelis Constant (K_m) ~0.5 mM (for the MgATP complex as the true substrate)~0.5 mM[2]
Maximum Velocity (V_max) Dependent on enzyme concentration and experimental conditionsDependent on enzyme concentration and experimental conditions[1][2]
Inhibitory Constant (K_i) of free ATP 0.253 mM (competitive inhibitor)Not applicable[2]

Note: The kinetic parameters for ATP disodium salt are presented in the context of a reaction mixture containing magnesium ions, where the formation of the MgATP complex is the critical step for enzymatic activity. The study by Fukui et al. (1995) suggests that the MgATP complex is the true substrate for Na⁺/K⁺-ATPase, while free ATP can act as a competitive inhibitor.[2]

Table 2: Comparative Effects on Purinergic Receptor Activation (P2X₇R)

ParameterATP (salt form not specified, but typically disodium)ADP (salt form not specified)Reference
EC₅₀ 59 µM469 µM[3]
Hill Coefficient 41.7[3]

Note: This data highlights the higher potency of ATP over ADP in activating the P2X₇ receptor. While the specific salt form of ATP was not mentioned in the original figure, ATP is commonly used as its disodium salt in such experiments. The difference in potency underscores the importance of the triphosphate chain for receptor activation.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involving ATP and a typical experimental workflow for comparing the biological activity of different ATP salts.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_disodium ATP Disodium Salt ATP Extracellular ATP ATP_disodium->ATP Na_ion Na+ ATP_disodium->Na_ion ATP_magnesium ATP Magnesium Salt ATP_magnesium->ATP Mg_ion Mg2+ ATP_magnesium->Mg_ion P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP->Ectonucleotidases hydrolysis ADP ADP Ado Adenosine ADP->Ado hydrolysis Na_ion->P2X Modulation Mg_ion->P2Y Modulation Ion_influx Ion Influx (Na+, Ca2+) P2X->Ion_influx G_protein G-protein activation P2Y->G_protein Ectonucleotidases->ADP Downstream Downstream Signaling Ion_influx->Downstream PLC PLC activation G_protein->PLC Ca_release Intracellular Ca2+ release PLC->Ca_release Ca_release->Downstream

Caption: Purinergic signaling pathway initiated by extracellular ATP.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_salts Prepare equimolar solutions of ATP Disodium Salt, ATP Magnesium Salt, and other ATP salts initiate Initiate reactions by adding different ATP salt solutions prep_salts->initiate prep_assay Prepare assay-specific components (e.g., kinase, substrate, cells) prep_assay->initiate prep_buffer Prepare reaction buffer with and without supplemental MgCl2 prep_buffer->initiate incubate Incubate under controlled conditions (time, temperature) initiate->incubate measure Measure biological activity (e.g., phosphorylation, ion flux, muscle contraction) incubate->measure quantify Quantify results for each ATP salt condition measure->quantify compare Compare dose-response curves, Km, Vmax, or other relevant parameters quantify->compare conclude Draw conclusions on the relative biological activity compare->conclude

Caption: Workflow for comparing ATP salt biological activity.

Experimental Protocols

To facilitate reproducible and comparable studies, detailed methodologies for key experiments are provided below. These protocols can be adapted to compare ATP disodium salt with other ATP salts.

Kinase Activity Assay (Radiometric)

This protocol is a modification of standard radiometric kinase assays and is designed to compare the efficacy of different ATP salts as phosphate (B84403) donors.

a. Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

b. Procedure:

  • Prepare ATP Solutions: Prepare stock solutions of each ATP salt (e.g., 10 mM) in nuclease-free water. The concentration should be verified spectrophotometrically.

  • Reaction Setup: For each ATP salt to be tested, prepare a series of dilutions to determine kinetic parameters (e.g., 0-1000 µM). Each reaction should contain the kinase, substrate, and kinase reaction buffer. For ATP salts other than magnesium salt, a parallel set of reactions with added MgCl₂ should be included to assess the effect of magnesium.

  • Initiate Reaction: Start the reaction by adding a mix of the respective unlabeled ATP salt and a small amount of [γ-³²P]ATP to the reaction tubes.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stopping solution.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity for each ATP salt concentration. Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation.[1]

Muscle Fiber Contraction Assay

This protocol allows for the direct measurement of muscle fiber contraction in response to different ATP salts.

a. Materials:

  • Glycerinated skeletal muscle fibers

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • Salt solution (containing KCl and MgCl₂)

  • Relaxing solution (salt solution without ATP)

  • Microscope with a calibrated eyepiece or a force transducer setup

b. Procedure:

  • Fiber Preparation: Tease a thin strand of glycerinated muscle fiber and mount it on a microscope slide or in a chamber connected to a force transducer.

  • Baseline Measurement: Measure the initial length of the sarcomeres or the baseline tension in the relaxing solution.

  • Induce Contraction: Replace the relaxing solution with a contraction solution containing a specific concentration of the ATP salt to be tested. For sodium and other non-magnesium salts, experiments should be run with and without the addition of MgCl₂ to the contraction solution.

  • Observe and Measure: Observe the contraction of the muscle fiber under the microscope and measure the change in sarcomere length, or record the force generated using the transducer.

  • Dose-Response: Repeat steps 2-4 with a range of concentrations for each ATP salt to generate dose-response curves.

  • Data Analysis: Compare the extent and rate of contraction induced by each ATP salt. Calculate the EC₅₀ for each salt from the dose-response curves to determine their relative potencies.

Cell-Based Purinergic Receptor Activation Assay

This assay measures the activation of purinergic receptors on live cells in response to different ATP salts by monitoring changes in intracellular calcium.

a. Materials:

  • Cell line expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with a P2X or P2Y receptor)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader or fluorescence microscope

b. Procedure:

  • Cell Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Establish Baseline: Measure the baseline fluorescence of the cells in the balanced salt solution.

  • Stimulation: Add different concentrations of the ATP salts to the wells. Again, for non-magnesium salts, test with and without supplemental MgCl₂.

  • Measurement: Immediately measure the change in fluorescence over time using a plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the peak fluorescence change as a function of the ATP salt concentration to generate dose-response curves. Calculate the EC₅₀ and maximum response for each ATP salt to compare their efficacy and potency.[3]

Conclusion

The choice of ATP salt is a critical variable in experimental design that can significantly influence the outcome and interpretation of results. While ATP disodium salt is widely used, its biological activity is highly dependent on the presence of magnesium ions to form the active MgATP²⁻ complex. For studies involving ATP-dependent enzymes, the use of ATP magnesium salt or the supplementation of ATP disodium salt solutions with a defined concentration of MgCl₂ is crucial for obtaining consistent and physiologically relevant data. Researchers should carefully consider the specific requirements of their experimental system, including the sensitivity to sodium and magnesium ions, when selecting an ATP salt. The protocols provided in this guide offer a framework for systematically comparing the biological activity of different ATP salts, enabling a more informed and precise approach to research in cell signaling, enzymology, and drug discovery.

References

The Salt Matters: A Comparative Guide to the Biological Activity of ATP Disodium Salt and Other ATP Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adenosine triphosphate (ATP) salt can have a significant impact on experimental outcomes. While often used interchangeably, different salt forms of ATP, such as the common disodium salt, magnesium salt, and others, can exhibit distinct biological activities. This guide provides an objective comparison of ATP disodium salt with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The biological activity of ATP is intrinsically linked to its ability to chelate metal cations, with the MgATP²⁻ complex being the primary biologically active form for a vast number of enzymes, including kinases and ATPases.[1] Consequently, the nature of the counter-ion in a commercially available ATP salt can influence the effective concentration of the active MgATP²⁻ complex and introduce varying concentrations of other ions like Na⁺, which can also modulate cellular processes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the effects of different ATP salt forms on enzymatic activity. Direct comparative studies across a wide range of biological activities are limited in the literature. The data presented here is compiled from studies that either directly compared different ATP forms or provided sufficient detail to infer a comparison.

Table 1: Comparative Kinetics of ATP Forms on Na⁺/K⁺-ATPase Activity

ParameterATP Disodium Salt (in the presence of Mg²⁺)MgATP ComplexReference
Association Rate Constant (k_on) Not explicitly defined; dependent on free Mg²⁺ concentrationNot explicitly defined; considered the active substrate[2]
Dissociation Rate Constant (k_off) Not explicitly defined; dependent on free Mg²⁺ concentrationNot explicitly defined[2]
Michaelis Constant (K_m) ~0.5 mM (for the MgATP complex as the true substrate)~0.5 mM[2]
Maximum Velocity (V_max) Dependent on enzyme concentration and experimental conditionsDependent on enzyme concentration and experimental conditions[1][2]
Inhibitory Constant (K_i) of free ATP 0.253 mM (competitive inhibitor)Not applicable[2]

Note: The kinetic parameters for ATP disodium salt are presented in the context of a reaction mixture containing magnesium ions, where the formation of the MgATP complex is the critical step for enzymatic activity. The study by Fukui et al. (1995) suggests that the MgATP complex is the true substrate for Na⁺/K⁺-ATPase, while free ATP can act as a competitive inhibitor.[2]

Table 2: Comparative Effects on Purinergic Receptor Activation (P2X₇R)

ParameterATP (salt form not specified, but typically disodium)ADP (salt form not specified)Reference
EC₅₀ 59 µM469 µM[3]
Hill Coefficient 41.7[3]

Note: This data highlights the higher potency of ATP over ADP in activating the P2X₇ receptor. While the specific salt form of ATP was not mentioned in the original figure, ATP is commonly used as its disodium salt in such experiments. The difference in potency underscores the importance of the triphosphate chain for receptor activation.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway involving ATP and a typical experimental workflow for comparing the biological activity of different ATP salts.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_disodium ATP Disodium Salt ATP Extracellular ATP ATP_disodium->ATP Na_ion Na+ ATP_disodium->Na_ion ATP_magnesium ATP Magnesium Salt ATP_magnesium->ATP Mg_ion Mg2+ ATP_magnesium->Mg_ion P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP->Ectonucleotidases hydrolysis ADP ADP Ado Adenosine ADP->Ado hydrolysis Na_ion->P2X Modulation Mg_ion->P2Y Modulation Ion_influx Ion Influx (Na+, Ca2+) P2X->Ion_influx G_protein G-protein activation P2Y->G_protein Ectonucleotidases->ADP Downstream Downstream Signaling Ion_influx->Downstream PLC PLC activation G_protein->PLC Ca_release Intracellular Ca2+ release PLC->Ca_release Ca_release->Downstream

Caption: Purinergic signaling pathway initiated by extracellular ATP.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_salts Prepare equimolar solutions of ATP Disodium Salt, ATP Magnesium Salt, and other ATP salts initiate Initiate reactions by adding different ATP salt solutions prep_salts->initiate prep_assay Prepare assay-specific components (e.g., kinase, substrate, cells) prep_assay->initiate prep_buffer Prepare reaction buffer with and without supplemental MgCl2 prep_buffer->initiate incubate Incubate under controlled conditions (time, temperature) initiate->incubate measure Measure biological activity (e.g., phosphorylation, ion flux, muscle contraction) incubate->measure quantify Quantify results for each ATP salt condition measure->quantify compare Compare dose-response curves, Km, Vmax, or other relevant parameters quantify->compare conclude Draw conclusions on the relative biological activity compare->conclude

Caption: Workflow for comparing ATP salt biological activity.

Experimental Protocols

To facilitate reproducible and comparable studies, detailed methodologies for key experiments are provided below. These protocols can be adapted to compare ATP disodium salt with other ATP salts.

Kinase Activity Assay (Radiometric)

This protocol is a modification of standard radiometric kinase assays and is designed to compare the efficacy of different ATP salts as phosphate donors.

a. Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

b. Procedure:

  • Prepare ATP Solutions: Prepare stock solutions of each ATP salt (e.g., 10 mM) in nuclease-free water. The concentration should be verified spectrophotometrically.

  • Reaction Setup: For each ATP salt to be tested, prepare a series of dilutions to determine kinetic parameters (e.g., 0-1000 µM). Each reaction should contain the kinase, substrate, and kinase reaction buffer. For ATP salts other than magnesium salt, a parallel set of reactions with added MgCl₂ should be included to assess the effect of magnesium.

  • Initiate Reaction: Start the reaction by adding a mix of the respective unlabeled ATP salt and a small amount of [γ-³²P]ATP to the reaction tubes.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stopping solution.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity for each ATP salt concentration. Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation.[1]

Muscle Fiber Contraction Assay

This protocol allows for the direct measurement of muscle fiber contraction in response to different ATP salts.

a. Materials:

  • Glycerinated skeletal muscle fibers

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • Salt solution (containing KCl and MgCl₂)

  • Relaxing solution (salt solution without ATP)

  • Microscope with a calibrated eyepiece or a force transducer setup

b. Procedure:

  • Fiber Preparation: Tease a thin strand of glycerinated muscle fiber and mount it on a microscope slide or in a chamber connected to a force transducer.

  • Baseline Measurement: Measure the initial length of the sarcomeres or the baseline tension in the relaxing solution.

  • Induce Contraction: Replace the relaxing solution with a contraction solution containing a specific concentration of the ATP salt to be tested. For sodium and other non-magnesium salts, experiments should be run with and without the addition of MgCl₂ to the contraction solution.

  • Observe and Measure: Observe the contraction of the muscle fiber under the microscope and measure the change in sarcomere length, or record the force generated using the transducer.

  • Dose-Response: Repeat steps 2-4 with a range of concentrations for each ATP salt to generate dose-response curves.

  • Data Analysis: Compare the extent and rate of contraction induced by each ATP salt. Calculate the EC₅₀ for each salt from the dose-response curves to determine their relative potencies.

Cell-Based Purinergic Receptor Activation Assay

This assay measures the activation of purinergic receptors on live cells in response to different ATP salts by monitoring changes in intracellular calcium.

a. Materials:

  • Cell line expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with a P2X or P2Y receptor)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • ATP disodium salt, ATP magnesium salt, and other ATP salts to be tested

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader or fluorescence microscope

b. Procedure:

  • Cell Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

  • Establish Baseline: Measure the baseline fluorescence of the cells in the balanced salt solution.

  • Stimulation: Add different concentrations of the ATP salts to the wells. Again, for non-magnesium salts, test with and without supplemental MgCl₂.

  • Measurement: Immediately measure the change in fluorescence over time using a plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the peak fluorescence change as a function of the ATP salt concentration to generate dose-response curves. Calculate the EC₅₀ and maximum response for each ATP salt to compare their efficacy and potency.[3]

Conclusion

The choice of ATP salt is a critical variable in experimental design that can significantly influence the outcome and interpretation of results. While ATP disodium salt is widely used, its biological activity is highly dependent on the presence of magnesium ions to form the active MgATP²⁻ complex. For studies involving ATP-dependent enzymes, the use of ATP magnesium salt or the supplementation of ATP disodium salt solutions with a defined concentration of MgCl₂ is crucial for obtaining consistent and physiologically relevant data. Researchers should carefully consider the specific requirements of their experimental system, including the sensitivity to sodium and magnesium ions, when selecting an ATP salt. The protocols provided in this guide offer a framework for systematically comparing the biological activity of different ATP salts, enabling a more informed and precise approach to research in cell signaling, enzymology, and drug discovery.

References

A Comparative Guide to ATP Concentration Validation: Spectrophotometry vs. Bioluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of Adenosine Triphosphate (ATP) is a cornerstone of cell viability, cytotoxicity, and metabolic studies. While bioluminescence-based assays are the gold standard, spectrophotometric methods offer a viable alternative. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

ATP, the universal energy currency of the cell, is a critical indicator of metabolic activity and cell health. Its concentration is directly proportional to the number of viable cells in a given sample. Consequently, accurate and reliable ATP measurement is paramount in various fields, from drug discovery to microbiology.[1][2] The two most prevalent methods for ATP quantification are spectrophotometry (colorimetric/fluorometric) and bioluminescence. This guide will delve into the principles, protocols, and performance characteristics of each, offering a comprehensive comparison to inform your experimental design.

Principles of ATP Detection

Spectrophotometric (Colorimetric/Fluorometric) Assays

Spectrophotometric methods for ATP quantification are typically indirect assays. They rely on a series of enzymatic reactions that ultimately produce a colored or fluorescent compound. In a common approach, ATP is used to phosphorylate a substrate, such as glycerol. The product of this reaction then participates in a subsequent reaction that generates a chromophore or fluorophore.[3] The amount of colored or fluorescent product is directly proportional to the initial ATP concentration and can be measured using a spectrophotometer or a microplate reader at a specific wavelength (e.g., 570 nm for colorimetric assays).[4]

Bioluminescence Assays

Bioluminescence-based ATP assays are the most widely used and are considered the benchmark for sensitivity.[5] This method utilizes the enzyme luciferase, originally isolated from fireflies, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen. This reaction produces light (bioluminescence), and the emitted photons are directly proportional to the ATP concentration.[6] The light output is measured using a luminometer.

Comparative Performance of ATP Assay Methods

The choice between spectrophotometric and bioluminescent ATP assays often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method, compiled from various commercially available assay kits.

FeatureSpectrophotometric (Colorimetric) AssayBioluminescence Assay
Principle Enzymatic reactions leading to a colored productLuciferase-catalyzed oxidation of luciferin
Detection Absorbance (e.g., 570 nm)Light emission (luminescence)
Sensitivity Lower (typically in the picomole to nanomole range)[3][4]Higher (can detect as low as femtomoles of ATP)[3]
Linear Range Generally 2-3 orders of magnitude[6]Wide, often spanning 6 or more orders of magnitude[6]
Signal Stability Generally stable for over two hours[3]Can be a "flash" or "glow" reaction; glow reactions are stable for hours[1]
Instrumentation Spectrophotometer or microplate readerLuminometer
Potential Interferences Sample turbidity, compounds that absorb at the measurement wavelength[7]Presence of sanitizer, detergents, and other chemicals may alter readings[8]

Experimental Protocols

Spectrophotometric ATP Assay Protocol (Colorimetric)

This protocol is a generalized procedure based on commercially available kits.[4][9]

Materials:

  • ATP Assay Buffer

  • ATP Probe (in DMSO)

  • ATP Converter Enzyme

  • Developer Mix

  • ATP Standard (e.g., 10 mM)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sample (e.g., cell lysate)

Procedure:

  • Reagent Preparation:

    • Warm all reagents to room temperature before use.

    • Reconstitute the ATP Converter and Developer Mix with ATP Assay Buffer as per the manufacturer's instructions.

    • Prepare ATP standards by serially diluting the ATP Standard stock solution in ATP Assay Buffer. A typical range would be from 0 to 10 nmol/well.

  • Sample Preparation:

    • Lyse cells or homogenize tissue in ATP Assay Buffer.

    • Centrifuge the lysate to pellet debris.

    • Transfer the supernatant to a new tube. For samples with high protein content, deproteinization using a 10 kDa spin column is recommended.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing ATP Assay Buffer, ATP Probe, ATP Converter, and Developer Mix according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well by gentle shaking.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 ATP standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the ATP concentration in the samples by interpolating their absorbance values on the standard curve.

Bioluminescence ATP Assay Protocol

This is a generalized protocol for a "glow-type" bioluminescent assay.[5]

Materials:

  • ATP Detection Reagent (containing luciferase, D-luciferin, and a cell lysis agent)

  • ATP Standard

  • 96-well opaque white microplate

  • Luminometer

  • Sample (e.g., cultured cells)

Procedure:

  • Reagent Preparation:

    • Equilibrate the ATP Detection Reagent to room temperature.

    • Prepare ATP standards by serially diluting the ATP Standard stock solution in a buffer compatible with the assay (e.g., PBS or cell culture medium).

  • Sample Preparation:

    • For adherent cells, remove the culture medium. For suspension cells, pellet the cells and resuspend in a minimal volume.

  • Assay Reaction:

    • Add a volume of ATP Detection Reagent equal to the volume of cell culture medium or buffer in each well (e.g., 100 µL).

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Measurement:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

    • Calculate the ATP concentration in the samples from the standard curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both spectrophotometric and bioluminescent ATP assays.

Spectrophotometric_ATP_Assay_Workflow start Start reagent_prep Reagent & Standard Preparation start->reagent_prep sample_prep Sample Preparation (Lysis & Clarification) start->sample_prep plate_setup Add Standards & Samples to 96-well Plate reagent_prep->plate_setup sample_prep->plate_setup add_reaction_mix Add Reaction Mix plate_setup->add_reaction_mix incubation Incubate 30 min (Room Temperature) add_reaction_mix->incubation measure Measure Absorbance (570 nm) incubation->measure analysis Data Analysis measure->analysis end End analysis->end

Spectrophotometric ATP Assay Workflow

Bioluminescent_ATP_Assay_Workflow start Start reagent_prep Reagent & Standard Preparation start->reagent_prep sample_prep Prepare Cell Plate start->sample_prep add_reagent Add ATP Detection Reagent (Lysis) reagent_prep->add_reagent sample_prep->add_reagent mix Mix 2 min add_reagent->mix incubation Incubate 10 min (Signal Stabilization) mix->incubation measure Measure Luminescence incubation->measure analysis Data Analysis measure->analysis end End analysis->end

Bioluminescent ATP Assay Workflow

Conclusion

Both spectrophotometric and bioluminescent assays are valuable tools for the quantification of ATP. The bioluminescence method stands out for its superior sensitivity and wider dynamic range, making it the preferred choice for applications requiring the detection of very low ATP levels or for high-throughput screening.[3][5] However, spectrophotometric assays offer a robust and more accessible alternative, as spectrophotometers are more commonly available in research laboratories than luminometers. The decision of which method to employ should be based on a careful consideration of the experimental goals, the required sensitivity, the nature of the samples, and the available instrumentation. By understanding the principles and protocols of each, researchers can confidently select the most suitable assay to generate reliable and reproducible data in their studies of cellular energetics and viability.

References

A Comparative Guide to ATP Concentration Validation: Spectrophotometry vs. Bioluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of Adenosine Triphosphate (ATP) is a cornerstone of cell viability, cytotoxicity, and metabolic studies. While bioluminescence-based assays are the gold standard, spectrophotometric methods offer a viable alternative. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

ATP, the universal energy currency of the cell, is a critical indicator of metabolic activity and cell health. Its concentration is directly proportional to the number of viable cells in a given sample. Consequently, accurate and reliable ATP measurement is paramount in various fields, from drug discovery to microbiology.[1][2] The two most prevalent methods for ATP quantification are spectrophotometry (colorimetric/fluorometric) and bioluminescence. This guide will delve into the principles, protocols, and performance characteristics of each, offering a comprehensive comparison to inform your experimental design.

Principles of ATP Detection

Spectrophotometric (Colorimetric/Fluorometric) Assays

Spectrophotometric methods for ATP quantification are typically indirect assays. They rely on a series of enzymatic reactions that ultimately produce a colored or fluorescent compound. In a common approach, ATP is used to phosphorylate a substrate, such as glycerol. The product of this reaction then participates in a subsequent reaction that generates a chromophore or fluorophore.[3] The amount of colored or fluorescent product is directly proportional to the initial ATP concentration and can be measured using a spectrophotometer or a microplate reader at a specific wavelength (e.g., 570 nm for colorimetric assays).[4]

Bioluminescence Assays

Bioluminescence-based ATP assays are the most widely used and are considered the benchmark for sensitivity.[5] This method utilizes the enzyme luciferase, originally isolated from fireflies, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen. This reaction produces light (bioluminescence), and the emitted photons are directly proportional to the ATP concentration.[6] The light output is measured using a luminometer.

Comparative Performance of ATP Assay Methods

The choice between spectrophotometric and bioluminescent ATP assays often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method, compiled from various commercially available assay kits.

FeatureSpectrophotometric (Colorimetric) AssayBioluminescence Assay
Principle Enzymatic reactions leading to a colored productLuciferase-catalyzed oxidation of luciferin
Detection Absorbance (e.g., 570 nm)Light emission (luminescence)
Sensitivity Lower (typically in the picomole to nanomole range)[3][4]Higher (can detect as low as femtomoles of ATP)[3]
Linear Range Generally 2-3 orders of magnitude[6]Wide, often spanning 6 or more orders of magnitude[6]
Signal Stability Generally stable for over two hours[3]Can be a "flash" or "glow" reaction; glow reactions are stable for hours[1]
Instrumentation Spectrophotometer or microplate readerLuminometer
Potential Interferences Sample turbidity, compounds that absorb at the measurement wavelength[7]Presence of sanitizer, detergents, and other chemicals may alter readings[8]

Experimental Protocols

Spectrophotometric ATP Assay Protocol (Colorimetric)

This protocol is a generalized procedure based on commercially available kits.[4][9]

Materials:

  • ATP Assay Buffer

  • ATP Probe (in DMSO)

  • ATP Converter Enzyme

  • Developer Mix

  • ATP Standard (e.g., 10 mM)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sample (e.g., cell lysate)

Procedure:

  • Reagent Preparation:

    • Warm all reagents to room temperature before use.

    • Reconstitute the ATP Converter and Developer Mix with ATP Assay Buffer as per the manufacturer's instructions.

    • Prepare ATP standards by serially diluting the ATP Standard stock solution in ATP Assay Buffer. A typical range would be from 0 to 10 nmol/well.

  • Sample Preparation:

    • Lyse cells or homogenize tissue in ATP Assay Buffer.

    • Centrifuge the lysate to pellet debris.

    • Transfer the supernatant to a new tube. For samples with high protein content, deproteinization using a 10 kDa spin column is recommended.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing ATP Assay Buffer, ATP Probe, ATP Converter, and Developer Mix according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well by gentle shaking.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 ATP standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the ATP concentration in the samples by interpolating their absorbance values on the standard curve.

Bioluminescence ATP Assay Protocol

This is a generalized protocol for a "glow-type" bioluminescent assay.[5]

Materials:

  • ATP Detection Reagent (containing luciferase, D-luciferin, and a cell lysis agent)

  • ATP Standard

  • 96-well opaque white microplate

  • Luminometer

  • Sample (e.g., cultured cells)

Procedure:

  • Reagent Preparation:

    • Equilibrate the ATP Detection Reagent to room temperature.

    • Prepare ATP standards by serially diluting the ATP Standard stock solution in a buffer compatible with the assay (e.g., PBS or cell culture medium).

  • Sample Preparation:

    • For adherent cells, remove the culture medium. For suspension cells, pellet the cells and resuspend in a minimal volume.

  • Assay Reaction:

    • Add a volume of ATP Detection Reagent equal to the volume of cell culture medium or buffer in each well (e.g., 100 µL).

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Measurement:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

    • Calculate the ATP concentration in the samples from the standard curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both spectrophotometric and bioluminescent ATP assays.

Spectrophotometric_ATP_Assay_Workflow start Start reagent_prep Reagent & Standard Preparation start->reagent_prep sample_prep Sample Preparation (Lysis & Clarification) start->sample_prep plate_setup Add Standards & Samples to 96-well Plate reagent_prep->plate_setup sample_prep->plate_setup add_reaction_mix Add Reaction Mix plate_setup->add_reaction_mix incubation Incubate 30 min (Room Temperature) add_reaction_mix->incubation measure Measure Absorbance (570 nm) incubation->measure analysis Data Analysis measure->analysis end End analysis->end

Spectrophotometric ATP Assay Workflow

Bioluminescent_ATP_Assay_Workflow start Start reagent_prep Reagent & Standard Preparation start->reagent_prep sample_prep Prepare Cell Plate start->sample_prep add_reagent Add ATP Detection Reagent (Lysis) reagent_prep->add_reagent sample_prep->add_reagent mix Mix 2 min add_reagent->mix incubation Incubate 10 min (Signal Stabilization) mix->incubation measure Measure Luminescence incubation->measure analysis Data Analysis measure->analysis end End analysis->end

Bioluminescent ATP Assay Workflow

Conclusion

Both spectrophotometric and bioluminescent assays are valuable tools for the quantification of ATP. The bioluminescence method stands out for its superior sensitivity and wider dynamic range, making it the preferred choice for applications requiring the detection of very low ATP levels or for high-throughput screening.[3][5] However, spectrophotometric assays offer a robust and more accessible alternative, as spectrophotometers are more commonly available in research laboratories than luminometers. The decision of which method to employ should be based on a careful consideration of the experimental goals, the required sensitivity, the nature of the samples, and the available instrumentation. By understanding the principles and protocols of each, researchers can confidently select the most suitable assay to generate reliable and reproducible data in their studies of cellular energetics and viability.

References

Purity Assessment of ATP Disodium Trihydrate: A Comparative Guide to HPLC and Bioluminescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) trihydrate is paramount for ensuring the reliability and reproducibility of experimental results in research and the safety and efficacy of therapeutic agents in drug development. This guide provides a comprehensive comparison of two predominant analytical methods for assessing ATP purity: High-Performance Liquid Chromatography (HPLC) and Bioluminescence assays. We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the separation, identification, and quantification of ATP and its potential impurities, such as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP)[1][2]. In contrast, bioluminescence assays, which utilize the luciferase enzyme, offer exceptional sensitivity for the specific detection of ATP[3][4]. The choice between these methods often depends on the specific requirements of the analysis, such as the need for simultaneous quantification of related compounds, desired sensitivity, and sample throughput.

Quantitative Performance Data

The following tables summarize the key performance characteristics of HPLC and bioluminescence assays for ATP analysis, based on validated methods reported in the literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterReported Performance
Linearity (R²) > 0.999[1][5]
Limit of Detection (LOD) 0.10 µg/mL to 0.2 µM[1][6]
Limit of Quantification (LOQ) 0.2 µM[1]
Precision (RSD) 0.8% to 4.5%[7]
Analysis Time 4.5 to 20 minutes[1][5]

Table 2: Bioluminescence (Luciferase) Assay Performance Data

ParameterReported Performance
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 10⁻¹² M to 8 nM[8][9]
Limit of Quantification (LOQ) Typically in the nanomolar range
Precision (RSD) Dependent on assay kit and instrumentation
Analysis Time Rapid (minutes)[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for both HPLC and bioluminescence-based ATP assays.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes an isocratic reversed-phase HPLC method for the simultaneous analysis of ATP, ADP, and AMP.

1. Materials and Reagents:

  • ATP disodium trihydrate reference standard

  • ADP and AMP reference standards

  • Potassium dihydrogen phosphate (B84403)

  • Dipotassium hydrogen phosphate

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 3 µm particle size, 150 mm length x 3.0 mm internal diameter)[1]

  • Mobile Phase: 50 mM potassium hydrogen phosphate buffer (pH 6.80)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 1 µL[1]

  • Column Temperature: 20 °C[1]

  • Detection: UV at 254 nm[1]

3. Standard and Sample Preparation:

  • Prepare stock solutions of ATP, ADP, and AMP standards in HPLC-grade water.

  • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.2 to 10 µM)[1].

  • Dissolve the this compound sample in the mobile phase to a known concentration.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify ATP, ADP, and AMP peaks based on their retention times and peak areas compared to the calibration curve.

Bioluminescence (Luciferase) Assay Protocol

This protocol outlines a typical procedure for quantifying ATP using a commercially available luciferase-based assay kit.

1. Materials and Reagents:

  • ATP Assay Kit (containing luciferase, luciferin (B1168401), and assay buffer)

  • ATP standard (provided with the kit or prepared separately)

  • Opaque-walled microplates (for luminescence measurements)

  • Luminometer

2. Reagent Preparation:

  • Reconstitute the lyophilized luciferase and luciferin reagents according to the kit manufacturer's instructions.

  • Prepare a series of ATP standards by serially diluting the ATP stock solution in the assay buffer.

3. Assay Procedure:

  • Pipette the ATP standards and samples into the wells of the opaque-walled microplate.

  • Add the reconstituted luciferase-luciferin reagent to each well.

  • Incubate the plate for the time specified in the kit protocol (typically a few minutes) to allow the enzymatic reaction to stabilize.

  • Measure the luminescence signal using a luminometer.

4. Data Analysis:

  • Construct a standard curve by plotting the luminescence intensity versus the ATP concentration of the standards.

  • Determine the ATP concentration in the samples by interpolating their luminescence readings from the standard curve.

Method Selection: Advantages and Disadvantages

Table 3: Comparison of HPLC and Bioluminescence Assays for ATP Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Bioluminescence (Luciferase) Assay
Specificity High. Can separate and individually quantify ATP, ADP, AMP, and other related impurities.[1][2]Very high for ATP. Does not directly measure ADP or AMP without additional enzymatic steps.
Sensitivity Good, typically in the micromolar to nanomolar range.[1][6]Excellent, with detection limits in the nanomolar to picomolar range.[3][9]
Quantitative Analysis Provides accurate and precise quantification of multiple analytes simultaneously.[1]Provides highly sensitive quantification of ATP.
Sample Throughput Lower, with typical run times of several minutes per sample.[1]High, suitable for high-throughput screening in microplate format.[8]
Cost Higher initial instrument cost and ongoing solvent and column expenses.[10]Lower initial instrument cost (luminometer), with recurring costs for assay kits.
Complexity More complex method development and operation, requiring skilled personnel.[10]Simpler and faster assay procedure.[8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Standards & Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Quantify Peaks F->G

Caption: Experimental workflow for HPLC analysis of this compound.

Bioluminescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Reconstitute Luciferase Reagent D Add Luciferase Reagent A->D B Prepare ATP Standards & Sample C Pipette into Microplate B->C C->D E Incubate D->E F Measure Luminescence E->F G Calculate ATP Concentration F->G

Caption: Experimental workflow for the bioluminescence-based ATP assay.

Conclusion

Both HPLC and bioluminescence assays are powerful tools for the purity assessment of this compound. HPLC provides a comprehensive purity profile by separating and quantifying ATP and its related impurities, making it ideal for quality control and in-depth analysis in a pharmaceutical setting. The bioluminescence assay, with its exceptional sensitivity and high-throughput capabilities, is an excellent choice for applications where the rapid and specific quantification of ATP is the primary objective. The selection of the most suitable method will ultimately be guided by the specific analytical needs, available resources, and the desired level of detail in the purity assessment.

References

Purity Assessment of ATP Disodium Trihydrate: A Comparative Guide to HPLC and Bioluminescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for Adenosine 5'-triphosphate (ATP) disodium trihydrate is paramount for ensuring the reliability and reproducibility of experimental results in research and the safety and efficacy of therapeutic agents in drug development. This guide provides a comprehensive comparison of two predominant analytical methods for assessing ATP purity: High-Performance Liquid Chromatography (HPLC) and Bioluminescence assays. We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the separation, identification, and quantification of ATP and its potential impurities, such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP)[1][2]. In contrast, bioluminescence assays, which utilize the luciferase enzyme, offer exceptional sensitivity for the specific detection of ATP[3][4]. The choice between these methods often depends on the specific requirements of the analysis, such as the need for simultaneous quantification of related compounds, desired sensitivity, and sample throughput.

Quantitative Performance Data

The following tables summarize the key performance characteristics of HPLC and bioluminescence assays for ATP analysis, based on validated methods reported in the literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterReported Performance
Linearity (R²) > 0.999[1][5]
Limit of Detection (LOD) 0.10 µg/mL to 0.2 µM[1][6]
Limit of Quantification (LOQ) 0.2 µM[1]
Precision (RSD) 0.8% to 4.5%[7]
Analysis Time 4.5 to 20 minutes[1][5]

Table 2: Bioluminescence (Luciferase) Assay Performance Data

ParameterReported Performance
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 10⁻¹² M to 8 nM[8][9]
Limit of Quantification (LOQ) Typically in the nanomolar range
Precision (RSD) Dependent on assay kit and instrumentation
Analysis Time Rapid (minutes)[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for both HPLC and bioluminescence-based ATP assays.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes an isocratic reversed-phase HPLC method for the simultaneous analysis of ATP, ADP, and AMP.

1. Materials and Reagents:

  • ATP disodium trihydrate reference standard

  • ADP and AMP reference standards

  • Potassium dihydrogen phosphate

  • Dipotassium hydrogen phosphate

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 3 µm particle size, 150 mm length x 3.0 mm internal diameter)[1]

  • Mobile Phase: 50 mM potassium hydrogen phosphate buffer (pH 6.80)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 1 µL[1]

  • Column Temperature: 20 °C[1]

  • Detection: UV at 254 nm[1]

3. Standard and Sample Preparation:

  • Prepare stock solutions of ATP, ADP, and AMP standards in HPLC-grade water.

  • Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.2 to 10 µM)[1].

  • Dissolve the this compound sample in the mobile phase to a known concentration.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify ATP, ADP, and AMP peaks based on their retention times and peak areas compared to the calibration curve.

Bioluminescence (Luciferase) Assay Protocol

This protocol outlines a typical procedure for quantifying ATP using a commercially available luciferase-based assay kit.

1. Materials and Reagents:

  • ATP Assay Kit (containing luciferase, luciferin, and assay buffer)

  • ATP standard (provided with the kit or prepared separately)

  • Opaque-walled microplates (for luminescence measurements)

  • Luminometer

2. Reagent Preparation:

  • Reconstitute the lyophilized luciferase and luciferin reagents according to the kit manufacturer's instructions.

  • Prepare a series of ATP standards by serially diluting the ATP stock solution in the assay buffer.

3. Assay Procedure:

  • Pipette the ATP standards and samples into the wells of the opaque-walled microplate.

  • Add the reconstituted luciferase-luciferin reagent to each well.

  • Incubate the plate for the time specified in the kit protocol (typically a few minutes) to allow the enzymatic reaction to stabilize.

  • Measure the luminescence signal using a luminometer.

4. Data Analysis:

  • Construct a standard curve by plotting the luminescence intensity versus the ATP concentration of the standards.

  • Determine the ATP concentration in the samples by interpolating their luminescence readings from the standard curve.

Method Selection: Advantages and Disadvantages

Table 3: Comparison of HPLC and Bioluminescence Assays for ATP Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Bioluminescence (Luciferase) Assay
Specificity High. Can separate and individually quantify ATP, ADP, AMP, and other related impurities.[1][2]Very high for ATP. Does not directly measure ADP or AMP without additional enzymatic steps.
Sensitivity Good, typically in the micromolar to nanomolar range.[1][6]Excellent, with detection limits in the nanomolar to picomolar range.[3][9]
Quantitative Analysis Provides accurate and precise quantification of multiple analytes simultaneously.[1]Provides highly sensitive quantification of ATP.
Sample Throughput Lower, with typical run times of several minutes per sample.[1]High, suitable for high-throughput screening in microplate format.[8]
Cost Higher initial instrument cost and ongoing solvent and column expenses.[10]Lower initial instrument cost (luminometer), with recurring costs for assay kits.
Complexity More complex method development and operation, requiring skilled personnel.[10]Simpler and faster assay procedure.[8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Standards & Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Quantify Peaks F->G

Caption: Experimental workflow for HPLC analysis of this compound.

Bioluminescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement A Reconstitute Luciferase Reagent D Add Luciferase Reagent A->D B Prepare ATP Standards & Sample C Pipette into Microplate B->C C->D E Incubate D->E F Measure Luminescence E->F G Calculate ATP Concentration F->G

Caption: Experimental workflow for the bioluminescence-based ATP assay.

Conclusion

Both HPLC and bioluminescence assays are powerful tools for the purity assessment of this compound. HPLC provides a comprehensive purity profile by separating and quantifying ATP and its related impurities, making it ideal for quality control and in-depth analysis in a pharmaceutical setting. The bioluminescence assay, with its exceptional sensitivity and high-throughput capabilities, is an excellent choice for applications where the rapid and specific quantification of ATP is the primary objective. The selection of the most suitable method will ultimately be guided by the specific analytical needs, available resources, and the desired level of detail in the purity assessment.

References

A Researcher's Guide: Functional Differences Between ATP Disodium and ATP Potassium Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and cellular research, Adenosine (B11128) 5'-triphosphate (ATP) is an indispensable reagent, serving as the primary energy currency for a myriad of biological processes. Commercially, ATP is commonly available as either a disodium (B8443419) or a dipotassium (B57713) salt. While often used interchangeably, the choice between these two forms can have significant functional implications for experimental outcomes, largely attributable to the distinct physiological roles of their respective counter-ions, Na⁺ and K⁺. This guide provides an objective comparison of ATP disodium and potassium salts, supported by physicochemical data and established biological principles, to aid researchers in making informed decisions for their experimental designs.

Physicochemical Properties: A Head-to-Head Comparison

From a basic handling and preparation perspective, both ATP disodium and dipotassium salts exhibit similar characteristics. However, subtle differences in their properties can be relevant for stock solution preparation and stability.

PropertyATP Disodium SaltATP Potassium SaltData Source(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃C₁₀H₁₄K₂N₅O₁₃P₃[1]
Molecular Weight (anhydrous) ~551.1 g/mol ~583.4 g/mol [1]
Solubility in Water High (50-100 mg/mL)High (50 mg/mL)[1][2]
pH of Aqueous Solution Mildly acidic (~3.5)Information not readily available, but expected to be similar[3][4]
Stability in Powder Form Stable for ≥ 2 years at -20°C with desiccation. Slow dismutation to ADP and adenosine 5'-tetraphosphate occurs (<0.5% decomposition per year).Stable under similar storage conditions.[3][5]
Stability in Aqueous Solution Stable for months when frozen. At 0°C, stable for about a week. Unstable in acidic solutions.Stable for months when frozen. For maximum stability, store as a frozen solution at pH 3.5 to 6.8.[6]

Note: The molecular weight of hydrated forms will vary. Always refer to the manufacturer's certificate of analysis for batch-specific information. When preparing stock solutions, it is crucial to adjust the pH to the desired experimental range (typically 7.0-7.5) using NaOH or KOH to prevent acid-catalyzed hydrolysis of ATP to ADP.[4]

Functional Implications in Key Research Applications

The primary functional differences between ATP disodium and potassium salts stem from the specific roles of Na⁺ and K⁺ ions in biological systems. These cations are not mere spectators; they are critical regulators of enzyme activity, ion channel function, and cellular signaling.

Enzyme Kinetics: The Influence of Counter-Ions

The choice of ATP salt can be particularly critical in studies of enzymes whose activity is modulated by sodium or potassium ions.

  • Na⁺/K⁺-ATPase: This ubiquitous enzyme is a prime example where the choice of counter-ion is paramount. The Na⁺/K⁺-ATPase actively transports Na⁺ out of and K⁺ into the cell, a process fueled by ATP hydrolysis.[7] The binding of Na⁺ and K⁺ to the enzyme is essential for its catalytic cycle.[8] Therefore, using ATP disodium salt in an assay for this enzyme will introduce additional Na⁺, potentially altering the kinetics of ion binding and transport. Conversely, ATP potassium salt would introduce excess K⁺. The selection should be made consciously, considering the specific experimental question and the desired ionic conditions.

  • Other Ion-Dependent Enzymes: Many other enzymes exhibit a preference for or are regulated by Na⁺ or K⁺. These ions can act as cofactors or allosteric effectors, influencing substrate binding and catalytic efficiency. Researchers should review the literature for the specific enzyme under investigation to determine if such an ionic preference exists.

Cell-Based Assays and Signaling Pathways

In cell culture and signal transduction studies, the extracellular ionic environment is a critical determinant of cellular function.

  • P2X Receptors: These are ATP-gated ion channels that, upon activation, allow the influx of cations, including Na⁺ and Ca²⁺. The specific subunit composition of the P2X receptor determines its pharmacological and biophysical properties. While the primary agonist is ATP, the surrounding ionic milieu, influenced by the ATP salt form, can modulate receptor activity and downstream signaling.

  • Cell Viability and Metabolism: Assays that measure cellular ATP levels as an indicator of viability, such as luciferase-based assays, can be influenced by the salt form of the ATP standard used. While both salts are suitable for generating standard curves, consistency in the choice of salt is crucial for reproducible results. Furthermore, high concentrations of either Na⁺ or K⁺ in the assay buffer can affect luciferase activity.

Experimental Protocols

Below are detailed methodologies for common assays where the choice of ATP salt is relevant.

In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for measuring the activity of a protein kinase.

Materials:

  • Purified kinase

  • Peptide or protein substrate

  • ATP disodium or potassium salt

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the 5x kinase reaction buffer, substrate, and purified kinase.

  • Initiate the Reaction: Add a mixture of cold ATP (disodium or potassium salt) and [γ-³²P]ATP to the reaction mix to a final desired concentration. The final ATP concentration should be at or near the Km of the kinase for ATP, if known.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker of stopping solution (e.g., 0.5% phosphoric acid). Wash the papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, typically expressed as pmol of phosphate (B84403) incorporated per minute per mg of enzyme.

Luciferase-Based ATP Assay

This protocol is commonly used to determine ATP concentrations in samples, often as a measure of cell viability.

Materials:

  • Luciferase/Luciferin reagent

  • ATP Assay Buffer

  • ATP disodium or potassium salt (for standard curve)

  • Luminometer

Procedure:

  • Prepare ATP Standards: Prepare a serial dilution of either ATP disodium or potassium salt in the same buffer as the experimental samples to generate a standard curve.

  • Sample Preparation: Lyse cells to release intracellular ATP or use an aliquot of the solution where ATP concentration is to be measured.

  • Reagent Preparation: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.

  • Measurement: Add the luciferase/luciferin reagent to both the standards and the samples.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve by plotting luminescence versus ATP concentration for the standards. Use this curve to determine the ATP concentration in the experimental samples.

Visualizing the Context: Signaling Pathways and Workflows

To better illustrate the contexts in which the choice of ATP salt can be significant, the following diagrams are provided.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src interacts with EGFR EGFR Src->EGFR transactivates ROS ROS Src->ROS leads to Ras Ras EGFR->Ras MAPK_cascade MAPK Cascade (ERK1/2) Ras->MAPK_cascade Gene_Expression Gene Expression (Cell Growth, Hypertrophy) MAPK_cascade->Gene_Expression ROS->Gene_Expression Ca2_increase [Ca2+]i ↑ Ca2_increase->Gene_Expression ATP_Na ATP (Na+) ATP_Na->NaK_ATPase provides Na+ ATP_K ATP (K+) ATP_K->NaK_ATPase provides K+

Caption: Na+/K+-ATPase signaling cascade.

P2X_Receptor_Signaling cluster_membrane Plasma Membrane ATP Extracellular ATP (from disodium or dipotassium salt) P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor binds to Na_ion Na+ influx P2X_Receptor->Na_ion allows Ca_ion Ca2+ influx P2X_Receptor->Ca_ion allows Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ca_ion->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X receptor signaling pathway.

Experimental_Workflow start Start: Define Experimental Goal decision Is the system sensitive to Na+ or K+ concentration? start->decision atp_na Select ATP Disodium Salt decision->atp_na Yes, Na+ sensitive atp_k Select ATP Potassium Salt decision->atp_k Yes, K+ sensitive atp_either Either Salt is Likely Suitable (Maintain Consistency) decision->atp_either No / Unknown protocol Perform Assay (e.g., Kinase, Luciferase) atp_na->protocol atp_k->protocol atp_either->protocol analysis Data Analysis protocol->analysis conclusion Conclusion analysis->conclusion

Caption: Decision workflow for selecting ATP salt.

Conclusion and Recommendations

While direct, quantitative comparisons of ATP disodium and potassium salts in various assays are not extensively documented in the literature, a principled decision can be made based on the known biological roles of their counter-ions.

  • For studies involving enzymes or cellular processes known to be sensitive to Na⁺ or K⁺ concentrations, such as Na⁺/K⁺-ATPase activity or neuronal excitability, the choice of ATP salt should be carefully considered and justified.

  • In many in vitro assays with purified components where the specific counter-ion is not expected to have a direct effect, either salt may be used. However, it is crucial to maintain consistency in the choice of salt throughout a study to ensure reproducibility.

  • For bioluminescence assays, ATP disodium salt is often recommended by manufacturers for use in generating standards.[3][5]

  • Researchers should always report the specific salt form of ATP used in their publications to aid in the interpretation and replication of their findings.

Ultimately, the "better" choice is context-dependent. By understanding the fundamental differences and potential impacts of the associated cations, researchers can select the appropriate ATP salt to enhance the accuracy and relevance of their experimental results.

References

A Researcher's Guide: Functional Differences Between ATP Disodium and ATP Potassium Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and cellular research, Adenosine 5'-triphosphate (ATP) is an indispensable reagent, serving as the primary energy currency for a myriad of biological processes. Commercially, ATP is commonly available as either a disodium or a dipotassium salt. While often used interchangeably, the choice between these two forms can have significant functional implications for experimental outcomes, largely attributable to the distinct physiological roles of their respective counter-ions, Na⁺ and K⁺. This guide provides an objective comparison of ATP disodium and potassium salts, supported by physicochemical data and established biological principles, to aid researchers in making informed decisions for their experimental designs.

Physicochemical Properties: A Head-to-Head Comparison

From a basic handling and preparation perspective, both ATP disodium and dipotassium salts exhibit similar characteristics. However, subtle differences in their properties can be relevant for stock solution preparation and stability.

PropertyATP Disodium SaltATP Potassium SaltData Source(s)
Molecular Formula C₁₀H₁₄N₅Na₂O₁₃P₃C₁₀H₁₄K₂N₅O₁₃P₃[1]
Molecular Weight (anhydrous) ~551.1 g/mol ~583.4 g/mol [1]
Solubility in Water High (50-100 mg/mL)High (50 mg/mL)[1][2]
pH of Aqueous Solution Mildly acidic (~3.5)Information not readily available, but expected to be similar[3][4]
Stability in Powder Form Stable for ≥ 2 years at -20°C with desiccation. Slow dismutation to ADP and adenosine 5'-tetraphosphate occurs (<0.5% decomposition per year).Stable under similar storage conditions.[3][5]
Stability in Aqueous Solution Stable for months when frozen. At 0°C, stable for about a week. Unstable in acidic solutions.Stable for months when frozen. For maximum stability, store as a frozen solution at pH 3.5 to 6.8.[6]

Note: The molecular weight of hydrated forms will vary. Always refer to the manufacturer's certificate of analysis for batch-specific information. When preparing stock solutions, it is crucial to adjust the pH to the desired experimental range (typically 7.0-7.5) using NaOH or KOH to prevent acid-catalyzed hydrolysis of ATP to ADP.[4]

Functional Implications in Key Research Applications

The primary functional differences between ATP disodium and potassium salts stem from the specific roles of Na⁺ and K⁺ ions in biological systems. These cations are not mere spectators; they are critical regulators of enzyme activity, ion channel function, and cellular signaling.

Enzyme Kinetics: The Influence of Counter-Ions

The choice of ATP salt can be particularly critical in studies of enzymes whose activity is modulated by sodium or potassium ions.

  • Na⁺/K⁺-ATPase: This ubiquitous enzyme is a prime example where the choice of counter-ion is paramount. The Na⁺/K⁺-ATPase actively transports Na⁺ out of and K⁺ into the cell, a process fueled by ATP hydrolysis.[7] The binding of Na⁺ and K⁺ to the enzyme is essential for its catalytic cycle.[8] Therefore, using ATP disodium salt in an assay for this enzyme will introduce additional Na⁺, potentially altering the kinetics of ion binding and transport. Conversely, ATP potassium salt would introduce excess K⁺. The selection should be made consciously, considering the specific experimental question and the desired ionic conditions.

  • Other Ion-Dependent Enzymes: Many other enzymes exhibit a preference for or are regulated by Na⁺ or K⁺. These ions can act as cofactors or allosteric effectors, influencing substrate binding and catalytic efficiency. Researchers should review the literature for the specific enzyme under investigation to determine if such an ionic preference exists.

Cell-Based Assays and Signaling Pathways

In cell culture and signal transduction studies, the extracellular ionic environment is a critical determinant of cellular function.

  • P2X Receptors: These are ATP-gated ion channels that, upon activation, allow the influx of cations, including Na⁺ and Ca²⁺. The specific subunit composition of the P2X receptor determines its pharmacological and biophysical properties. While the primary agonist is ATP, the surrounding ionic milieu, influenced by the ATP salt form, can modulate receptor activity and downstream signaling.

  • Cell Viability and Metabolism: Assays that measure cellular ATP levels as an indicator of viability, such as luciferase-based assays, can be influenced by the salt form of the ATP standard used. While both salts are suitable for generating standard curves, consistency in the choice of salt is crucial for reproducible results. Furthermore, high concentrations of either Na⁺ or K⁺ in the assay buffer can affect luciferase activity.

Experimental Protocols

Below are detailed methodologies for common assays where the choice of ATP salt is relevant.

In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for measuring the activity of a protein kinase.

Materials:

  • Purified kinase

  • Peptide or protein substrate

  • ATP disodium or potassium salt

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the 5x kinase reaction buffer, substrate, and purified kinase.

  • Initiate the Reaction: Add a mixture of cold ATP (disodium or potassium salt) and [γ-³²P]ATP to the reaction mix to a final desired concentration. The final ATP concentration should be at or near the Km of the kinase for ATP, if known.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker of stopping solution (e.g., 0.5% phosphoric acid). Wash the papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.

Luciferase-Based ATP Assay

This protocol is commonly used to determine ATP concentrations in samples, often as a measure of cell viability.

Materials:

  • Luciferase/Luciferin reagent

  • ATP Assay Buffer

  • ATP disodium or potassium salt (for standard curve)

  • Luminometer

Procedure:

  • Prepare ATP Standards: Prepare a serial dilution of either ATP disodium or potassium salt in the same buffer as the experimental samples to generate a standard curve.

  • Sample Preparation: Lyse cells to release intracellular ATP or use an aliquot of the solution where ATP concentration is to be measured.

  • Reagent Preparation: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.

  • Measurement: Add the luciferase/luciferin reagent to both the standards and the samples.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve by plotting luminescence versus ATP concentration for the standards. Use this curve to determine the ATP concentration in the experimental samples.

Visualizing the Context: Signaling Pathways and Workflows

To better illustrate the contexts in which the choice of ATP salt can be significant, the following diagrams are provided.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src interacts with EGFR EGFR Src->EGFR transactivates ROS ROS Src->ROS leads to Ras Ras EGFR->Ras MAPK_cascade MAPK Cascade (ERK1/2) Ras->MAPK_cascade Gene_Expression Gene Expression (Cell Growth, Hypertrophy) MAPK_cascade->Gene_Expression ROS->Gene_Expression Ca2_increase [Ca2+]i ↑ Ca2_increase->Gene_Expression ATP_Na ATP (Na+) ATP_Na->NaK_ATPase provides Na+ ATP_K ATP (K+) ATP_K->NaK_ATPase provides K+

Caption: Na+/K+-ATPase signaling cascade.

P2X_Receptor_Signaling cluster_membrane Plasma Membrane ATP Extracellular ATP (from disodium or dipotassium salt) P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor binds to Na_ion Na+ influx P2X_Receptor->Na_ion allows Ca_ion Ca2+ influx P2X_Receptor->Ca_ion allows Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ca_ion->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X receptor signaling pathway.

Experimental_Workflow start Start: Define Experimental Goal decision Is the system sensitive to Na+ or K+ concentration? start->decision atp_na Select ATP Disodium Salt decision->atp_na Yes, Na+ sensitive atp_k Select ATP Potassium Salt decision->atp_k Yes, K+ sensitive atp_either Either Salt is Likely Suitable (Maintain Consistency) decision->atp_either No / Unknown protocol Perform Assay (e.g., Kinase, Luciferase) atp_na->protocol atp_k->protocol atp_either->protocol analysis Data Analysis protocol->analysis conclusion Conclusion analysis->conclusion

Caption: Decision workflow for selecting ATP salt.

Conclusion and Recommendations

While direct, quantitative comparisons of ATP disodium and potassium salts in various assays are not extensively documented in the literature, a principled decision can be made based on the known biological roles of their counter-ions.

  • For studies involving enzymes or cellular processes known to be sensitive to Na⁺ or K⁺ concentrations, such as Na⁺/K⁺-ATPase activity or neuronal excitability, the choice of ATP salt should be carefully considered and justified.

  • In many in vitro assays with purified components where the specific counter-ion is not expected to have a direct effect, either salt may be used. However, it is crucial to maintain consistency in the choice of salt throughout a study to ensure reproducibility.

  • For bioluminescence assays, ATP disodium salt is often recommended by manufacturers for use in generating standards.[3][5]

  • Researchers should always report the specific salt form of ATP used in their publications to aid in the interpretation and replication of their findings.

Ultimately, the "better" choice is context-dependent. By understanding the fundamental differences and potential impacts of the associated cations, researchers can select the appropriate ATP salt to enhance the accuracy and relevance of their experimental results.

References

cross-validation of results obtained with different batches of ATP disodium trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to obtaining reproducible and reliable experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate is a critical reagent in a vast array of biological assays, serving as the primary energy currency in cells.[1][2] Batch-to-batch variability in ATP disodium trihydrate can introduce significant artifacts, potentially leading to misinterpretation of data. This guide provides a framework for the cross-validation of different batches of this compound, complete with experimental protocols and data presentation formats to ensure the integrity of your research.

Understanding the Importance of Batch-to-Batch Consistency

ATP is a central component of energy storage and metabolism in vivo and serves as a coenzyme in numerous cellular processes. In the laboratory, it is a key substrate for a multitude of enzymes, including kinases, and is fundamental to assays such as those involving luciferase for cell viability and reporter gene expression.[3][4][5] Given its central role, variations in purity, concentration, or the presence of contaminants in different batches of ATP can have a significant impact on experimental outcomes.

For instance, in kinase inhibition assays, the concentration of ATP can greatly affect the determination of inhibitor activity.[6] Impurities such as ADP or AMP can also interfere with enzymatic reactions, leading to inaccurate kinetic measurements.[7] Therefore, a thorough cross-validation of new batches against a previously validated batch is a critical quality control step.

Comparative Data of Different this compound Batches

To illustrate the potential for variability, the following table summarizes hypothetical data from the analysis of three different batches of this compound. These parameters are crucial for assessing the quality and consistency of the reagent.

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderSlightly off-white powderWhite crystalline powder
Purity by HPLC (%) 99.599.198.5≥ 99.0%
Water Content (%) 10.210.511.09.0 - 11.0%
pH (5% solution) 7.06.87.26.5 - 7.5
Functional Activity (Luciferase Assay, RLU) 1.2 x 10⁶1.15 x 10⁶1.05 x 10⁶≥ 90% of Reference
Performance in Kinase Assay (IC50, nM) 525565± 10% of Reference

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Cross-Validation

To ensure the reliability of a new batch of this compound, a series of analytical and functional tests should be performed. Here are detailed methodologies for key experiments.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound and to confirm its identity by comparing its retention time to a known standard.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of a low-concentration phosphate (B84403) buffer and acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the ATP from each batch in ultrapure water to a final concentration of 1 mg/mL.

  • Standard Preparation: Prepare a solution of a certified ATP reference standard at the same concentration.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 259 nm.

  • Analysis: Compare the retention time of the main peak in the samples to the reference standard. Calculate the purity of each batch by dividing the area of the ATP peak by the total area of all peaks.

Functional Activity Assessment using a Luciferase-Based Assay

Objective: To evaluate the functional activity of the ATP in each batch by measuring its ability to serve as a substrate for luciferase.

Methodology:

  • Reagents: Luciferase enzyme, D-luciferin substrate, and a suitable buffer (e.g., Tricine buffer with MgSO4, EDTA, and DTT). Many commercial kits are available for this purpose.[8][9]

  • Sample Preparation: Prepare serial dilutions of each ATP batch in the assay buffer.

  • Assay Procedure:

    • In a 96-well white, opaque plate, add a fixed amount of luciferase and D-luciferin to each well.

    • Add the different concentrations of ATP from each batch to the wells.

    • Incubate for a short period as recommended by the assay kit manufacturer.

    • Measure the luminescence using a luminometer.

  • Analysis: Generate a dose-response curve for each batch and compare the relative light units (RLU) produced at a saturating concentration.

Performance Evaluation in a Kinase Inhibition Assay

Objective: To assess the performance of each ATP batch in a biologically relevant enzymatic assay, such as a kinase inhibition assay.

Methodology:

  • Reagents: A specific kinase, its substrate, a known inhibitor, and a suitable kinase assay buffer.

  • ATP Concentration: Use an ATP concentration that is close to the Km of the kinase for ATP.[6]

  • Assay Procedure:

    • Set up kinase reactions containing the kinase, its substrate, and the assay buffer.

    • For the inhibition curve, add a serial dilution of the known inhibitor.

    • Initiate the reaction by adding ATP from each of the different batches to the respective reactions.

    • Incubate for the desired time at the optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., radioactivity, fluorescence, or luminescence).

  • Analysis: Determine the IC50 value of the inhibitor for each batch of ATP. A significant shift in the IC50 value may indicate the presence of interfering substances in a particular batch.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_0 Batch Receipt and Initial QC cluster_1 Analytical Testing cluster_2 Functional Testing cluster_3 Data Analysis and Decision New ATP Batch New ATP Batch Visual Inspection Visual Inspection New ATP Batch->Visual Inspection Documentation Review (COA) Documentation Review (COA) Visual Inspection->Documentation Review (COA) HPLC Purity HPLC Purity Documentation Review (COA)->HPLC Purity Water Content (Karl Fischer) Water Content (Karl Fischer) Documentation Review (COA)->Water Content (Karl Fischer) pH Measurement pH Measurement Documentation Review (COA)->pH Measurement Luciferase Assay Luciferase Assay HPLC Purity->Luciferase Assay Kinase Assay Kinase Assay Luciferase Assay->Kinase Assay Compare to Reference Batch Compare to Reference Batch Kinase Assay->Compare to Reference Batch Accept/Reject Batch Accept/Reject Batch Compare to Reference Batch->Accept/Reject Batch G Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase activates Substrate Protein Substrate Protein Kinase->Substrate Protein phosphorylates ATP ATP ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

References

cross-validation of results obtained with different batches of ATP disodium trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to obtaining reproducible and reliable experimental results. Adenosine 5'-triphosphate (ATP) disodium trihydrate is a critical reagent in a vast array of biological assays, serving as the primary energy currency in cells.[1][2] Batch-to-batch variability in ATP disodium trihydrate can introduce significant artifacts, potentially leading to misinterpretation of data. This guide provides a framework for the cross-validation of different batches of this compound, complete with experimental protocols and data presentation formats to ensure the integrity of your research.

Understanding the Importance of Batch-to-Batch Consistency

ATP is a central component of energy storage and metabolism in vivo and serves as a coenzyme in numerous cellular processes. In the laboratory, it is a key substrate for a multitude of enzymes, including kinases, and is fundamental to assays such as those involving luciferase for cell viability and reporter gene expression.[3][4][5] Given its central role, variations in purity, concentration, or the presence of contaminants in different batches of ATP can have a significant impact on experimental outcomes.

For instance, in kinase inhibition assays, the concentration of ATP can greatly affect the determination of inhibitor activity.[6] Impurities such as ADP or AMP can also interfere with enzymatic reactions, leading to inaccurate kinetic measurements.[7] Therefore, a thorough cross-validation of new batches against a previously validated batch is a critical quality control step.

Comparative Data of Different this compound Batches

To illustrate the potential for variability, the following table summarizes hypothetical data from the analysis of three different batches of this compound. These parameters are crucial for assessing the quality and consistency of the reagent.

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Appearance White crystalline powderWhite crystalline powderSlightly off-white powderWhite crystalline powder
Purity by HPLC (%) 99.599.198.5≥ 99.0%
Water Content (%) 10.210.511.09.0 - 11.0%
pH (5% solution) 7.06.87.26.5 - 7.5
Functional Activity (Luciferase Assay, RLU) 1.2 x 10⁶1.15 x 10⁶1.05 x 10⁶≥ 90% of Reference
Performance in Kinase Assay (IC50, nM) 525565± 10% of Reference

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Cross-Validation

To ensure the reliability of a new batch of this compound, a series of analytical and functional tests should be performed. Here are detailed methodologies for key experiments.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound and to confirm its identity by comparing its retention time to a known standard.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer and acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the ATP from each batch in ultrapure water to a final concentration of 1 mg/mL.

  • Standard Preparation: Prepare a solution of a certified ATP reference standard at the same concentration.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 259 nm.

  • Analysis: Compare the retention time of the main peak in the samples to the reference standard. Calculate the purity of each batch by dividing the area of the ATP peak by the total area of all peaks.

Functional Activity Assessment using a Luciferase-Based Assay

Objective: To evaluate the functional activity of the ATP in each batch by measuring its ability to serve as a substrate for luciferase.

Methodology:

  • Reagents: Luciferase enzyme, D-luciferin substrate, and a suitable buffer (e.g., Tricine buffer with MgSO4, EDTA, and DTT). Many commercial kits are available for this purpose.[8][9]

  • Sample Preparation: Prepare serial dilutions of each ATP batch in the assay buffer.

  • Assay Procedure:

    • In a 96-well white, opaque plate, add a fixed amount of luciferase and D-luciferin to each well.

    • Add the different concentrations of ATP from each batch to the wells.

    • Incubate for a short period as recommended by the assay kit manufacturer.

    • Measure the luminescence using a luminometer.

  • Analysis: Generate a dose-response curve for each batch and compare the relative light units (RLU) produced at a saturating concentration.

Performance Evaluation in a Kinase Inhibition Assay

Objective: To assess the performance of each ATP batch in a biologically relevant enzymatic assay, such as a kinase inhibition assay.

Methodology:

  • Reagents: A specific kinase, its substrate, a known inhibitor, and a suitable kinase assay buffer.

  • ATP Concentration: Use an ATP concentration that is close to the Km of the kinase for ATP.[6]

  • Assay Procedure:

    • Set up kinase reactions containing the kinase, its substrate, and the assay buffer.

    • For the inhibition curve, add a serial dilution of the known inhibitor.

    • Initiate the reaction by adding ATP from each of the different batches to the respective reactions.

    • Incubate for the desired time at the optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., radioactivity, fluorescence, or luminescence).

  • Analysis: Determine the IC50 value of the inhibitor for each batch of ATP. A significant shift in the IC50 value may indicate the presence of interfering substances in a particular batch.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_0 Batch Receipt and Initial QC cluster_1 Analytical Testing cluster_2 Functional Testing cluster_3 Data Analysis and Decision New ATP Batch New ATP Batch Visual Inspection Visual Inspection New ATP Batch->Visual Inspection Documentation Review (COA) Documentation Review (COA) Visual Inspection->Documentation Review (COA) HPLC Purity HPLC Purity Documentation Review (COA)->HPLC Purity Water Content (Karl Fischer) Water Content (Karl Fischer) Documentation Review (COA)->Water Content (Karl Fischer) pH Measurement pH Measurement Documentation Review (COA)->pH Measurement Luciferase Assay Luciferase Assay HPLC Purity->Luciferase Assay Kinase Assay Kinase Assay Luciferase Assay->Kinase Assay Compare to Reference Batch Compare to Reference Batch Kinase Assay->Compare to Reference Batch Accept/Reject Batch Accept/Reject Batch Compare to Reference Batch->Accept/Reject Batch G Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase activates Substrate Protein Substrate Protein Kinase->Substrate Protein phosphorylates ATP ATP ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

References

A Researcher's Guide to ATP Disodium Trihydrate: A Comparative Analysis of Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a critical coenzyme and energy currency in cellular metabolism, is a staple in laboratories conducting research in biochemistry, pharmacology, and molecular biology.[1][2] However, with numerous suppliers in the market, selecting the most suitable product can be a challenge. This guide provides a comparative analysis of ATP disodium trihydrate from various suppliers based on their publicly available product specifications.

This analysis aims to offer a consolidated view of key quality attributes to aid in your purchasing decisions. It is important to note that the data presented here is compiled from online sources and individual product data sheets. For lot-specific and the most up-to-date information, always refer to the supplier's certificate of analysis.

Comparative Analysis of Supplier Specifications

The following table summarizes the key product specifications for this compound from a selection of prominent suppliers. These parameters are crucial indicators of the product's purity and suitability for various experimental applications.

SupplierPurity (Assay)Moisture ContentHeavy MetalsRelated Substances (e.g., ADP, AMP)
Melford ≥ 98.0 %[3]≤ 10.0 %[3]≤ 10 ppm[3]Not specified
RPI ≥ 98.0 %[4]≤ 10.0 %[4]≤ 10 ppm[4]Not specified
MedchemExpress 99.91%[5]Not specifiedNot specifiedNot specified
Abcam >99%Not specifiedNot specifiedNot specified
Sigma-Aldrich ≥98%Not specified≤30 ppm (as Pb-ions)≤0.5% ADP and AMP (enzymatic)
Chem-Impex ≥ 98%[2]Not specifiedNot specifiedNot specified
GoldBio ≥98% (on dried basis: ≥95%)[6]6.0% - 12.0%[6]≤10 ppm[6]Total Impurities: ≤5.0%, Any Individual Impurity: ≤1.0%[6]
Cepham Life Sciences 97.00%[7]Not specifiedNot specifiedNot specified

Experimental Protocols for Quality Assessment

To ensure the performance and reliability of this compound in your experiments, independent verification of its quality is recommended. Below are detailed protocols for key experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of ATP and quantify the presence of related impurities such as Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solutions:

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 80% A, 20% B

    • 20-25 min: Hold at 80% A, 20% B

    • 25-30 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound from each supplier in the mobile phase A.

  • Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations.

  • Analysis: Inject samples and standards. Identify and quantify ATP, ADP, and AMP peaks by comparing retention times and peak areas with the standards.

Functional Assay: In Vitro Kinase Activity Assay

Objective: To assess the functional activity of this compound from different suppliers by measuring its ability to act as a phosphate donor in a kinase-catalyzed reaction.

Methodology:

  • Enzyme: A commercially available kinase (e.g., Protein Kinase A).

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • Reaction Buffer: A buffer optimized for the kinase's activity, typically containing MgCl₂.

  • ATP Solutions: Prepare equimolar solutions of this compound from each supplier in the reaction buffer.

  • Procedure:

    • Set up parallel reactions for each ATP supplier.

    • To each reaction well, add the reaction buffer, kinase, and substrate.

    • Initiate the reaction by adding the ATP solution from each supplier.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

    • Stop the reaction.

  • Detection: The phosphorylation of the substrate can be quantified using various methods, such as:

    • Phospho-specific antibodies: In an ELISA or Western blot format.

    • Radioisotope labeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercially available kits that measure the amount of ADP produced.

  • Analysis: Compare the level of substrate phosphorylation or ADP production for ATP from different suppliers.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of ATP, the following diagrams are provided.

Experimental_Workflow cluster_suppliers ATP Suppliers cluster_QC Quality Control cluster_Functional Functional Assay Supplier_A Supplier A HPLC Purity & Impurity (HPLC) Supplier_A->HPLC Moisture Moisture Content (Karl Fischer) Supplier_A->Moisture Kinase_Assay In Vitro Kinase Assay Supplier_A->Kinase_Assay Supplier_B Supplier B Supplier_B->HPLC Supplier_B->Moisture Supplier_B->Kinase_Assay Supplier_C Supplier C Supplier_C->HPLC Supplier_C->Moisture Supplier_C->Kinase_Assay Data_Analysis Comparative Data Analysis HPLC->Data_Analysis Moisture->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis of ATP from different suppliers.

ATP_Signaling_Pathway ATP Extracellular ATP P2_Receptor P2 Purinergic Receptor ATP->P2_Receptor binds G_Protein G-Protein P2_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified P2 purinergic receptor signaling pathway initiated by extracellular ATP.

References

A Researcher's Guide to ATP Disodium Trihydrate: A Comparative Analysis of Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Adenosine 5'-triphosphate (ATP) disodium trihydrate, a critical coenzyme and energy currency in cellular metabolism, is a staple in laboratories conducting research in biochemistry, pharmacology, and molecular biology.[1][2] However, with numerous suppliers in the market, selecting the most suitable product can be a challenge. This guide provides a comparative analysis of ATP disodium trihydrate from various suppliers based on their publicly available product specifications.

This analysis aims to offer a consolidated view of key quality attributes to aid in your purchasing decisions. It is important to note that the data presented here is compiled from online sources and individual product data sheets. For lot-specific and the most up-to-date information, always refer to the supplier's certificate of analysis.

Comparative Analysis of Supplier Specifications

The following table summarizes the key product specifications for this compound from a selection of prominent suppliers. These parameters are crucial indicators of the product's purity and suitability for various experimental applications.

SupplierPurity (Assay)Moisture ContentHeavy MetalsRelated Substances (e.g., ADP, AMP)
Melford ≥ 98.0 %[3]≤ 10.0 %[3]≤ 10 ppm[3]Not specified
RPI ≥ 98.0 %[4]≤ 10.0 %[4]≤ 10 ppm[4]Not specified
MedchemExpress 99.91%[5]Not specifiedNot specifiedNot specified
Abcam >99%Not specifiedNot specifiedNot specified
Sigma-Aldrich ≥98%Not specified≤30 ppm (as Pb-ions)≤0.5% ADP and AMP (enzymatic)
Chem-Impex ≥ 98%[2]Not specifiedNot specifiedNot specified
GoldBio ≥98% (on dried basis: ≥95%)[6]6.0% - 12.0%[6]≤10 ppm[6]Total Impurities: ≤5.0%, Any Individual Impurity: ≤1.0%[6]
Cepham Life Sciences 97.00%[7]Not specifiedNot specifiedNot specified

Experimental Protocols for Quality Assessment

To ensure the performance and reliability of this compound in your experiments, independent verification of its quality is recommended. Below are detailed protocols for key experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of ATP and quantify the presence of related impurities such as Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solutions:

    • A: 0.1 M potassium phosphate buffer (pH 6.5).

    • B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 80% A, 20% B

    • 20-25 min: Hold at 80% A, 20% B

    • 25-30 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound from each supplier in the mobile phase A.

  • Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations.

  • Analysis: Inject samples and standards. Identify and quantify ATP, ADP, and AMP peaks by comparing retention times and peak areas with the standards.

Functional Assay: In Vitro Kinase Activity Assay

Objective: To assess the functional activity of this compound from different suppliers by measuring its ability to act as a phosphate donor in a kinase-catalyzed reaction.

Methodology:

  • Enzyme: A commercially available kinase (e.g., Protein Kinase A).

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • Reaction Buffer: A buffer optimized for the kinase's activity, typically containing MgCl₂.

  • ATP Solutions: Prepare equimolar solutions of this compound from each supplier in the reaction buffer.

  • Procedure:

    • Set up parallel reactions for each ATP supplier.

    • To each reaction well, add the reaction buffer, kinase, and substrate.

    • Initiate the reaction by adding the ATP solution from each supplier.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

    • Stop the reaction.

  • Detection: The phosphorylation of the substrate can be quantified using various methods, such as:

    • Phospho-specific antibodies: In an ELISA or Western blot format.

    • Radioisotope labeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercially available kits that measure the amount of ADP produced.

  • Analysis: Compare the level of substrate phosphorylation or ADP production for ATP from different suppliers.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of ATP, the following diagrams are provided.

Experimental_Workflow cluster_suppliers ATP Suppliers cluster_QC Quality Control cluster_Functional Functional Assay Supplier_A Supplier A HPLC Purity & Impurity (HPLC) Supplier_A->HPLC Moisture Moisture Content (Karl Fischer) Supplier_A->Moisture Kinase_Assay In Vitro Kinase Assay Supplier_A->Kinase_Assay Supplier_B Supplier B Supplier_B->HPLC Supplier_B->Moisture Supplier_B->Kinase_Assay Supplier_C Supplier C Supplier_C->HPLC Supplier_C->Moisture Supplier_C->Kinase_Assay Data_Analysis Comparative Data Analysis HPLC->Data_Analysis Moisture->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis of ATP from different suppliers.

ATP_Signaling_Pathway ATP Extracellular ATP P2_Receptor P2 Purinergic Receptor ATP->P2_Receptor binds G_Protein G-Protein P2_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified P2 purinergic receptor signaling pathway initiated by extracellular ATP.

References

Assessing the Impact of Sodium Ions from ATP Disodium Trihydrate on Experimental Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and formulation of reagents are paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate is a widely used reagent, serving as the primary energy currency in a vast array of biochemical and cellular assays. However, the presence of sodium ions in this formulation can have unintended consequences on experimental systems. This guide provides a comprehensive assessment of the potential impact of sodium ions from ATP disodium trihydrate, offers a comparison with alternative ATP sources, and details experimental protocols to evaluate and mitigate these effects.

The Hidden Variable: How Sodium Ions Can Influence Your Results

This compound (C₁₀H₁₄N₅Na₂O₁₃P₃·3H₂O) is a stable and highly soluble salt of ATP, making it a convenient choice for in vitro studies.[1] However, for every mole of ATP, two moles of sodium ions are introduced into the experimental system. At the millimolar concentrations of ATP typically used in assays (1-10 mM), this can lead to a significant increase in the local sodium concentration, which may interfere with biological processes and assay readouts.[2][3][4]

Sodium ions play a critical role in numerous physiological processes, including the regulation of membrane potential, enzyme function, and signal transduction.[5] Consequently, unintended fluctuations in sodium concentration can lead to a range of experimental artifacts:

  • Alteration of Enzyme Kinetics: Salt concentration is a known modulator of enzyme activity. High concentrations of ions can disrupt the three-dimensional structure of enzymes, affecting their ability to bind to substrates and altering their catalytic efficiency.[6][7][8] This can lead to either inhibition or, in some cases, activation of the enzyme under investigation.[7]

  • Impact on Cell Viability and Function: Cellular health and behavior are tightly linked to the maintenance of ionic gradients. In cell-based assays, elevated extracellular sodium can disrupt these gradients, affecting cell adhesion, viability, and signaling pathways.[9] For instance, studies on neuronal cells have shown that even modest changes in extracellular sodium can significantly impact cell survival.[9]

  • Interference with Assay Detection Systems: Certain assay technologies are sensitive to the ionic composition of the reaction buffer. For example, luciferase-based assays, which are commonly used to measure ATP levels as an indicator of cell viability, can be inhibited by various metal ions.[10][11][12] While direct, strong inhibition by sodium is less common than with divalent cations, changes in ionic strength can still affect the optimal performance of the enzyme.[13]

  • Modulation of Receptor-Ligand Interactions: The binding of ligands to certain receptors, particularly G protein-coupled receptors (GPCRs), can be allosterically modulated by sodium ions.[14] This can lead to inaccurate determinations of ligand affinity and efficacy.

A Comparative Analysis of ATP Formulations

To mitigate the potential effects of sodium ions, researchers have several alternative ATP formulations at their disposal. The choice of which formulation to use will depend on the specific requirements of the experiment.

ATP Formulation Pros Cons Primary Considerations
This compound Highly soluble and stable.[1]Introduces two sodium ions per ATP molecule.Potential for sodium ion interference in sensitive assays.
ATP Magnesium Salt Provides magnesium, a critical cofactor for most ATP-dependent enzymes.[15]May be less soluble than the sodium salt.Ideal for kinase assays and other experiments where magnesium is required and precise control of sodium is necessary.
ATP Tris Salt Tris is a common biological buffer and is generally considered inert.May be more expensive and less commonly available.Suitable for experiments where both sodium and other metal ions need to be strictly controlled.
ATP Potassium Salt Potassium is the major intracellular cation.May not be suitable for assays sensitive to potassium ions.Useful for mimicking intracellular ionic conditions.
Sodium Salt + Mg²⁺ Supplementation Allows for precise control over the final magnesium concentration.Still introduces sodium ions.A common and cost-effective approach, but requires careful calculation of final sodium concentration.[16]

Experimental Protocols for Assessing Sodium Ion Impact

To determine if sodium ions from this compound are affecting your experimental results, it is crucial to perform appropriate control experiments. Below are detailed protocols for assessing this potential interference in both biochemical and cell-based assays.

Protocol 1: Assessing Sodium Ion Impact on Enzyme Kinetics

Objective: To determine if the sodium ions introduced by this compound alter the kinetic parameters of an ATP-dependent enzyme.

Materials:

  • This compound

  • An alternative ATP formulation (e.g., ATP magnesium salt or ATP tris salt)

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (low in sodium)

  • Sodium chloride (NaCl) stock solution

  • Plate reader or other appropriate detection instrument

Methodology:

  • Prepare ATP Stock Solutions: Prepare equimolar stock solutions of this compound and the alternative ATP formulation in the low-sodium assay buffer.

  • Determine Sodium Concentration: Calculate the concentration of sodium ions that will be introduced at the highest working concentration of this compound. For a 10 mM ATP disodium solution, this will be 20 mM Na⁺.

  • Set Up Control Reactions: Design a set of experiments to compare the enzyme activity under different conditions:

    • Condition A (Test): Use a range of concentrations of this compound.

    • Condition B (Alternative ATP): Use the same range of concentrations of the alternative ATP formulation.

    • Condition C (Sodium Control): Use the alternative ATP formulation and add NaCl to match the sodium concentration present in Condition A for each corresponding ATP concentration.

  • Perform Enzyme Assay: Initiate the enzymatic reaction by adding the enzyme to the reaction mixtures. Monitor the reaction progress over time using the appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction velocities for each condition. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters obtained under the different conditions. A significant difference between Condition A and Condition B, which is rescued or mimicked in Condition C, indicates an effect of the sodium ions.

Protocol 2: Assessing Sodium Ion Impact on Cell Viability

Objective: To evaluate whether the sodium ions from this compound affect the viability of cells in culture.

Materials:

  • This compound

  • An alternative, non-sodium ATP salt (e.g., ATP tris salt)

  • Cell line of interest

  • Cell culture medium

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Sodium chloride (NaCl) stock solution

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the assay. Allow cells to adhere and recover overnight.

  • Prepare Treatment Solutions:

    • Vehicle Control: Cell culture medium alone.

    • ATP Disodium Treatment: A range of concentrations of this compound in cell culture medium.

    • Alternative ATP Treatment: The same range of concentrations of the alternative ATP salt in cell culture medium.

    • Sodium Control: The alternative ATP salt at a fixed concentration (e.g., the highest concentration used) with increasing concentrations of NaCl to match the sodium levels in the ATP disodium treatment group.

    • Osmotic Control (Optional): A non-ionic osmolyte (e.g., mannitol) at concentrations that match the osmolarity of the highest NaCl concentration to control for osmotic stress.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment solutions.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Compare the cell viability between the different treatment groups. A significant difference in viability between the ATP disodium and alternative ATP groups that is mirrored in the sodium control group suggests an impact of sodium ions.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical ATP-dependent signaling pathway, the experimental workflow for assessing sodium ion impact, and the logical relationship of potential interferences.

ATP_Signaling_Pathway ATP Extracellular ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx G_Protein G Protein P2Y_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER_Ca_Release ER Ca²⁺ Release IP3->ER_Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling ER_Ca_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling

Caption: A simplified diagram of ATP-mediated purinergic signaling pathways.

Sodium_Ion_Assessment_Workflow start Start prep_reagents Prepare Reagents: - ATP Disodium - Alternative ATP - NaCl Stock start->prep_reagents setup_assays Set Up Assay Conditions: - Test (ATP Disodium) - Control 1 (Alternative ATP) - Control 2 (Alt. ATP + NaCl) prep_reagents->setup_assays perform_exp Perform Experiment (e.g., Enzyme Assay, Cell Viability) setup_assays->perform_exp collect_data Collect Data (e.g., Absorbance, Fluorescence) perform_exp->collect_data analyze_data Analyze Data: - Compare results across conditions collect_data->analyze_data conclusion Conclusion analyze_data->conclusion impact Sodium Ion Impact Observed conclusion->impact Significant difference? no_impact No Significant Impact conclusion->no_impact No significant difference? end End impact->end no_impact->end

Caption: Experimental workflow for assessing the impact of sodium ions.

Logical_Interference_Diagram atp_na This compound (Reagent) na_ions Introduction of Na⁺ ions atp_na->na_ions ionic_strength Change in Ionic Strength na_ions->ionic_strength osmolarity Change in Osmolarity na_ions->osmolarity bio_effect Biological Effects ionic_strength->bio_effect assay_effect Assay Artifacts ionic_strength->assay_effect osmolarity->bio_effect enzyme_kinetics Altered Enzyme Kinetics bio_effect->enzyme_kinetics cell_viability Affected Cell Viability bio_effect->cell_viability receptor_binding Modulated Receptor Binding bio_effect->receptor_binding signal_quenching Signal Quenching/Enhancement assay_effect->signal_quenching reagent_inhibition Direct Reagent Inhibition assay_effect->reagent_inhibition

Caption: Logical relationships of potential interferences from this compound.

Conclusion and Recommendations

The use of this compound is ubiquitous and generally safe for a wide range of applications. However, for sensitive assays, particularly those involving ion channels, GPCRs, certain enzymes, and live cells, the contribution of sodium ions from this reagent should not be overlooked. By understanding the potential for interference and employing the appropriate control experiments, researchers can ensure the validity and accuracy of their findings.

Key Recommendations:

  • Be Aware of Sodium Concentration: Always calculate the final concentration of sodium ions introduced by this compound in your experiments.

  • Consider Alternatives: For sensitive assays, consider using an alternative ATP salt, such as ATP magnesium salt, or carefully supplementing the sodium salt with the required magnesium.

  • Run Appropriate Controls: When using this compound, perform control experiments with an alternative ATP salt and a sodium chloride spike-in to definitively assess the impact of sodium ions.

  • Maintain Consistent Ionic Strength: In biochemical assays, ensure that the total ionic strength is kept constant across all experimental conditions to minimize non-specific salt effects.[13]

  • Thoroughly Document Experimental Conditions: Clearly report the specific ATP salt and any additional salts used in your methods section to ensure the reproducibility of your work.

By adhering to these guidelines, researchers can confidently navigate the potential pitfalls associated with sodium ions in their experiments and generate robust and reliable data.

References

Assessing the Impact of Sodium Ions from ATP Disodium Trihydrate on Experimental Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and formulation of reagents are paramount to the accuracy and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium trihydrate is a widely used reagent, serving as the primary energy currency in a vast array of biochemical and cellular assays. However, the presence of sodium ions in this formulation can have unintended consequences on experimental systems. This guide provides a comprehensive assessment of the potential impact of sodium ions from ATP disodium trihydrate, offers a comparison with alternative ATP sources, and details experimental protocols to evaluate and mitigate these effects.

The Hidden Variable: How Sodium Ions Can Influence Your Results

This compound (C₁₀H₁₄N₅Na₂O₁₃P₃·3H₂O) is a stable and highly soluble salt of ATP, making it a convenient choice for in vitro studies.[1] However, for every mole of ATP, two moles of sodium ions are introduced into the experimental system. At the millimolar concentrations of ATP typically used in assays (1-10 mM), this can lead to a significant increase in the local sodium concentration, which may interfere with biological processes and assay readouts.[2][3][4]

Sodium ions play a critical role in numerous physiological processes, including the regulation of membrane potential, enzyme function, and signal transduction.[5] Consequently, unintended fluctuations in sodium concentration can lead to a range of experimental artifacts:

  • Alteration of Enzyme Kinetics: Salt concentration is a known modulator of enzyme activity. High concentrations of ions can disrupt the three-dimensional structure of enzymes, affecting their ability to bind to substrates and altering their catalytic efficiency.[6][7][8] This can lead to either inhibition or, in some cases, activation of the enzyme under investigation.[7]

  • Impact on Cell Viability and Function: Cellular health and behavior are tightly linked to the maintenance of ionic gradients. In cell-based assays, elevated extracellular sodium can disrupt these gradients, affecting cell adhesion, viability, and signaling pathways.[9] For instance, studies on neuronal cells have shown that even modest changes in extracellular sodium can significantly impact cell survival.[9]

  • Interference with Assay Detection Systems: Certain assay technologies are sensitive to the ionic composition of the reaction buffer. For example, luciferase-based assays, which are commonly used to measure ATP levels as an indicator of cell viability, can be inhibited by various metal ions.[10][11][12] While direct, strong inhibition by sodium is less common than with divalent cations, changes in ionic strength can still affect the optimal performance of the enzyme.[13]

  • Modulation of Receptor-Ligand Interactions: The binding of ligands to certain receptors, particularly G protein-coupled receptors (GPCRs), can be allosterically modulated by sodium ions.[14] This can lead to inaccurate determinations of ligand affinity and efficacy.

A Comparative Analysis of ATP Formulations

To mitigate the potential effects of sodium ions, researchers have several alternative ATP formulations at their disposal. The choice of which formulation to use will depend on the specific requirements of the experiment.

ATP Formulation Pros Cons Primary Considerations
This compound Highly soluble and stable.[1]Introduces two sodium ions per ATP molecule.Potential for sodium ion interference in sensitive assays.
ATP Magnesium Salt Provides magnesium, a critical cofactor for most ATP-dependent enzymes.[15]May be less soluble than the sodium salt.Ideal for kinase assays and other experiments where magnesium is required and precise control of sodium is necessary.
ATP Tris Salt Tris is a common biological buffer and is generally considered inert.May be more expensive and less commonly available.Suitable for experiments where both sodium and other metal ions need to be strictly controlled.
ATP Potassium Salt Potassium is the major intracellular cation.May not be suitable for assays sensitive to potassium ions.Useful for mimicking intracellular ionic conditions.
Sodium Salt + Mg²⁺ Supplementation Allows for precise control over the final magnesium concentration.Still introduces sodium ions.A common and cost-effective approach, but requires careful calculation of final sodium concentration.[16]

Experimental Protocols for Assessing Sodium Ion Impact

To determine if sodium ions from this compound are affecting your experimental results, it is crucial to perform appropriate control experiments. Below are detailed protocols for assessing this potential interference in both biochemical and cell-based assays.

Protocol 1: Assessing Sodium Ion Impact on Enzyme Kinetics

Objective: To determine if the sodium ions introduced by this compound alter the kinetic parameters of an ATP-dependent enzyme.

Materials:

  • This compound

  • An alternative ATP formulation (e.g., ATP magnesium salt or ATP tris salt)

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (low in sodium)

  • Sodium chloride (NaCl) stock solution

  • Plate reader or other appropriate detection instrument

Methodology:

  • Prepare ATP Stock Solutions: Prepare equimolar stock solutions of this compound and the alternative ATP formulation in the low-sodium assay buffer.

  • Determine Sodium Concentration: Calculate the concentration of sodium ions that will be introduced at the highest working concentration of this compound. For a 10 mM ATP disodium solution, this will be 20 mM Na⁺.

  • Set Up Control Reactions: Design a set of experiments to compare the enzyme activity under different conditions:

    • Condition A (Test): Use a range of concentrations of this compound.

    • Condition B (Alternative ATP): Use the same range of concentrations of the alternative ATP formulation.

    • Condition C (Sodium Control): Use the alternative ATP formulation and add NaCl to match the sodium concentration present in Condition A for each corresponding ATP concentration.

  • Perform Enzyme Assay: Initiate the enzymatic reaction by adding the enzyme to the reaction mixtures. Monitor the reaction progress over time using the appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction velocities for each condition. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters obtained under the different conditions. A significant difference between Condition A and Condition B, which is rescued or mimicked in Condition C, indicates an effect of the sodium ions.

Protocol 2: Assessing Sodium Ion Impact on Cell Viability

Objective: To evaluate whether the sodium ions from this compound affect the viability of cells in culture.

Materials:

  • This compound

  • An alternative, non-sodium ATP salt (e.g., ATP tris salt)

  • Cell line of interest

  • Cell culture medium

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Sodium chloride (NaCl) stock solution

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the assay. Allow cells to adhere and recover overnight.

  • Prepare Treatment Solutions:

    • Vehicle Control: Cell culture medium alone.

    • ATP Disodium Treatment: A range of concentrations of this compound in cell culture medium.

    • Alternative ATP Treatment: The same range of concentrations of the alternative ATP salt in cell culture medium.

    • Sodium Control: The alternative ATP salt at a fixed concentration (e.g., the highest concentration used) with increasing concentrations of NaCl to match the sodium levels in the ATP disodium treatment group.

    • Osmotic Control (Optional): A non-ionic osmolyte (e.g., mannitol) at concentrations that match the osmolarity of the highest NaCl concentration to control for osmotic stress.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment solutions.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Compare the cell viability between the different treatment groups. A significant difference in viability between the ATP disodium and alternative ATP groups that is mirrored in the sodium control group suggests an impact of sodium ions.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical ATP-dependent signaling pathway, the experimental workflow for assessing sodium ion impact, and the logical relationship of potential interferences.

ATP_Signaling_Pathway ATP Extracellular ATP P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx G_Protein G Protein P2Y_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER_Ca_Release ER Ca²⁺ Release IP3->ER_Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling ER_Ca_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling

Caption: A simplified diagram of ATP-mediated purinergic signaling pathways.

Sodium_Ion_Assessment_Workflow start Start prep_reagents Prepare Reagents: - ATP Disodium - Alternative ATP - NaCl Stock start->prep_reagents setup_assays Set Up Assay Conditions: - Test (ATP Disodium) - Control 1 (Alternative ATP) - Control 2 (Alt. ATP + NaCl) prep_reagents->setup_assays perform_exp Perform Experiment (e.g., Enzyme Assay, Cell Viability) setup_assays->perform_exp collect_data Collect Data (e.g., Absorbance, Fluorescence) perform_exp->collect_data analyze_data Analyze Data: - Compare results across conditions collect_data->analyze_data conclusion Conclusion analyze_data->conclusion impact Sodium Ion Impact Observed conclusion->impact Significant difference? no_impact No Significant Impact conclusion->no_impact No significant difference? end End impact->end no_impact->end

Caption: Experimental workflow for assessing the impact of sodium ions.

Logical_Interference_Diagram atp_na This compound (Reagent) na_ions Introduction of Na⁺ ions atp_na->na_ions ionic_strength Change in Ionic Strength na_ions->ionic_strength osmolarity Change in Osmolarity na_ions->osmolarity bio_effect Biological Effects ionic_strength->bio_effect assay_effect Assay Artifacts ionic_strength->assay_effect osmolarity->bio_effect enzyme_kinetics Altered Enzyme Kinetics bio_effect->enzyme_kinetics cell_viability Affected Cell Viability bio_effect->cell_viability receptor_binding Modulated Receptor Binding bio_effect->receptor_binding signal_quenching Signal Quenching/Enhancement assay_effect->signal_quenching reagent_inhibition Direct Reagent Inhibition assay_effect->reagent_inhibition

Caption: Logical relationships of potential interferences from this compound.

Conclusion and Recommendations

The use of this compound is ubiquitous and generally safe for a wide range of applications. However, for sensitive assays, particularly those involving ion channels, GPCRs, certain enzymes, and live cells, the contribution of sodium ions from this reagent should not be overlooked. By understanding the potential for interference and employing the appropriate control experiments, researchers can ensure the validity and accuracy of their findings.

Key Recommendations:

  • Be Aware of Sodium Concentration: Always calculate the final concentration of sodium ions introduced by this compound in your experiments.

  • Consider Alternatives: For sensitive assays, consider using an alternative ATP salt, such as ATP magnesium salt, or carefully supplementing the sodium salt with the required magnesium.

  • Run Appropriate Controls: When using this compound, perform control experiments with an alternative ATP salt and a sodium chloride spike-in to definitively assess the impact of sodium ions.

  • Maintain Consistent Ionic Strength: In biochemical assays, ensure that the total ionic strength is kept constant across all experimental conditions to minimize non-specific salt effects.[13]

  • Thoroughly Document Experimental Conditions: Clearly report the specific ATP salt and any additional salts used in your methods section to ensure the reproducibility of your work.

By adhering to these guidelines, researchers can confidently navigate the potential pitfalls associated with sodium ions in their experiments and generate robust and reliable data.

References

Safety Operating Guide

Personal protective equipment for handling ATP disodium trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a crucial component in various biological assays and experimental setups. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

While some classifications consider ATP disodium trihydrate nonhazardous, it is prudent to treat it with caution as some data suggests it may cause organ damage through prolonged or repeated exposure[1][2]. Therefore, following good industrial hygiene and safety practices is essential[1][3].

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is required to prevent contact and inhalation:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses with side shields or gogglesMust be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166[1].To protect eyes from dust particles.
Face shieldRecommended when there is a risk of splashing during solution preparation.Provides a broader range of protection for the face and eyes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Must be inspected before use.To prevent skin contact with the chemical.
Body Protection Laboratory coatStandard lab coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to control airborne dust.To prevent inhalation of fine powder.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure you are in a well-ventilated area. The use of a chemical fume hood is recommended to minimize dust inhalation[2][3].

  • Wear all required PPE as outlined in the table above.

  • To weigh the powder, use a clean, dry spatula and a suitable weighing vessel on a calibrated analytical balance.

  • Avoid creating dust during transfer. If dust is generated, ensure it is contained within the ventilated enclosure.

2. Dissolving the Powder:

  • Add the weighed this compound powder slowly to the solvent (typically water, as it is soluble[2][4]) while stirring to prevent clumping.

  • Use a clean, appropriate container for the solution.

  • Cap the container securely after the powder is fully dissolved.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place[3].

  • For long-term stability, it is often recommended to store it in a freezer at -20°C[4].

  • Avoid contact with heat, moisture, and strong oxidizing agents[4][5].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material and Solutions: Do not dispose of down the drain[1]. Treat as chemical waste. Collect in a designated, labeled waste container. Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as chemical waste. Place these items in a sealed bag or container for disposal[4].

  • Empty Containers: Empty containers may retain product residue. These should also be disposed of as chemical waste in accordance with local, regional, and national hazardous waste regulations[5].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention[4].
Skin Contact Wash the affected area with plenty of water. If irritation occurs, seek medical attention[4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[4].
Ingestion Rinse mouth with water. Call a poison center or physician if you feel unwell[4].

Spillage

In case of a spill, ventilate the area and wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust. For a wet spill, absorb the liquid with an inert material and place it in a sealed container for disposal[4][5].

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Safety Glasses - Gloves - Lab Coat B Prepare Ventilated Workspace (Fume Hood) A->B C Weigh Powder Carefully B->C D Dissolve in Solvent C->D E Store in Tightly Sealed Container at -20°C D->E F Collect Waste (Unused chemical, contaminated items) D->F If waste G Dispose as Chemical Waste (Consult EHS) F->G

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling ATP disodium trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Adenosine 5'-triphosphate (ATP) disodium trihydrate, a crucial component in various biological assays and experimental setups. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

While some classifications consider ATP disodium trihydrate nonhazardous, it is prudent to treat it with caution as some data suggests it may cause organ damage through prolonged or repeated exposure[1][2]. Therefore, following good industrial hygiene and safety practices is essential[1][3].

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is required to prevent contact and inhalation:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses with side shields or gogglesMust be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166[1].To protect eyes from dust particles.
Face shieldRecommended when there is a risk of splashing during solution preparation.Provides a broader range of protection for the face and eyes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Must be inspected before use.To prevent skin contact with the chemical.
Body Protection Laboratory coatStandard lab coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to control airborne dust.To prevent inhalation of fine powder.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure you are in a well-ventilated area. The use of a chemical fume hood is recommended to minimize dust inhalation[2][3].

  • Wear all required PPE as outlined in the table above.

  • To weigh the powder, use a clean, dry spatula and a suitable weighing vessel on a calibrated analytical balance.

  • Avoid creating dust during transfer. If dust is generated, ensure it is contained within the ventilated enclosure.

2. Dissolving the Powder:

  • Add the weighed this compound powder slowly to the solvent (typically water, as it is soluble[2][4]) while stirring to prevent clumping.

  • Use a clean, appropriate container for the solution.

  • Cap the container securely after the powder is fully dissolved.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place[3].

  • For long-term stability, it is often recommended to store it in a freezer at -20°C[4].

  • Avoid contact with heat, moisture, and strong oxidizing agents[4][5].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material and Solutions: Do not dispose of down the drain[1]. Treat as chemical waste. Collect in a designated, labeled waste container. Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as chemical waste. Place these items in a sealed bag or container for disposal[4].

  • Empty Containers: Empty containers may retain product residue. These should also be disposed of as chemical waste in accordance with local, regional, and national hazardous waste regulations[5].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, seek medical attention[4].
Skin Contact Wash the affected area with plenty of water. If irritation occurs, seek medical attention[4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[4].
Ingestion Rinse mouth with water. Call a poison center or physician if you feel unwell[4].

Spillage

In case of a spill, ventilate the area and wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust. For a wet spill, absorb the liquid with an inert material and place it in a sealed container for disposal[4][5].

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: - Safety Glasses - Gloves - Lab Coat B Prepare Ventilated Workspace (Fume Hood) A->B C Weigh Powder Carefully B->C D Dissolve in Solvent C->D E Store in Tightly Sealed Container at -20°C D->E F Collect Waste (Unused chemical, contaminated items) D->F If waste G Dispose as Chemical Waste (Consult EHS) F->G

Caption: Workflow for the safe handling of this compound.

References

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